4-Phenoxybenzene-1,2-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVIHKKXPLPDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443044 | |
| Record name | 4-phenoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13940-96-0 | |
| Record name | 4-phenoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenoxybenzene-1,2-diamine: Properties, Synthesis, and Applications in Synthetic Chemistry
This guide provides a comprehensive technical overview of 4-phenoxybenzene-1,2-diamine (also known as 3,4-diaminodiphenyl ether), a versatile aromatic diamine with significant applications in pharmaceutical research, polymer science, and coordination chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and practical applications.
Core Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with two adjacent amine groups and a phenoxy group, which imparts unique reactivity and physical characteristics.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13940-96-0 | [2][3][4] |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3] |
| Molecular Weight | 200.24 g/mol | [2][3] |
| Melting Point | 69 °C | [1] |
| Boiling Point (Predicted) | 365.2 ± 27.0 °C | [1] |
| Density (Predicted) | 1.216 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.32 ± 0.10 | [1] |
| Solubility | Soluble in alcohols and ketones; practically insoluble in water. | [1] |
| Appearance | White crystalline solid | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale method involves the catalytic hydrogenation of a nitro-substituted precursor.
Synthesis via Catalytic Hydrogenation
A widely used method for the synthesis of this compound is the reduction of 1-amino-2-nitro-4-phenoxybenzene.[5] This method is favored for its clean conversion and high yields.
Experimental Protocol: Synthesis of this compound by Catalytic Hydrogenation
Materials:
-
1-amino-2-nitro-4-phenoxybenzene (4.8 g)
-
Methanol (100 ml)
-
5% Palladium on carbon (Pd/C) (1 g)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4.8 g of 1-amino-2-nitro-4-phenoxybenzene in 100 ml of methanol.
-
Carefully add 1 g of 5% palladized carbon to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 1 atmosphere.
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of Celite or a similar filtration aid.
-
Concentrate the filtrate using a rotary evaporator to yield 1,2-diamino-4-phenoxybenzene.[5]
Diagram 1: Synthesis of this compound
Caption: Catalytic hydrogenation of 1-amino-2-nitro-4-phenoxybenzene.
Chemical Reactivity and Key Applications
The presence of two adjacent amine groups makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, most notably quinoxalines and benzimidazoles. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[2]
Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological properties. A common and efficient method for their synthesis is the condensation of an o-phenylenediamine, such as this compound, with a 1,2-dicarbonyl compound.[6][7][8]
Experimental Protocol: General Synthesis of Quinoxalines
Materials:
-
This compound (1 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Ethanol:Water (7:3, 10 mL)
-
Phenol (catalytic amount, 20 mol%)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of the 1,2-dicarbonyl compound in 10 mL of an ethanol:water (7:3) mixture.
-
Add a catalytic amount of phenol (20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add 20 mL of water to the reaction mixture and allow it to stand at room temperature for 30 minutes to precipitate the product.
-
Collect the crystalline product by filtration and dry.[6]
-
The product can be further purified by recrystallization from hot ethanol.[6]
Another important route to quinoxalines involves the reaction of o-phenylenediamines with α-haloketones.[8][9]
Experimental Protocol: General Synthesis of Quinoxalines from α-Haloketones
Materials:
-
This compound (1 mmol)
-
α-haloketone (e.g., phenacyl bromide) (1 mmol)
-
Pyridine (0.1 mmol)
-
Tetrahydrofuran (THF) (2 mL)
-
Stirring apparatus
Procedure:
-
In a stirred mixture of the α-haloketone (1 mmol) and pyridine (0.1 mmol) in 2 mL of THF, slowly add the 1,2-diamine (1 mmol) at room temperature.
-
Continue stirring for the required reaction time (typically monitored by TLC).
-
After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[10]
Diagram 2: Quinoxaline Synthesis
Caption: General routes to quinoxalines from this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. Protons of the amine groups would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would appear in the range of δ 110-160 ppm. |
| FTIR (cm⁻¹) | N-H stretching vibrations for the primary amine groups around 3300-3500 cm⁻¹. C-N stretching vibrations around 1250-1350 cm⁻¹. C-O-C (ether) stretching vibrations around 1200-1250 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. |
| Mass Spec (m/z) | The molecular ion peak (M⁺) would be expected at approximately 200.24. |
Safety and Handling
As with all aromatic amines, this compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11][12]
-
Inhalation: Avoid inhaling dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[11][12]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[11][13] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][13]
Conclusion
This compound is a key building block in synthetic organic chemistry, particularly for the construction of heterocyclic systems with potential biological activity. Its straightforward synthesis and versatile reactivity make it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.
References
- 4-Phenoxy-1,2-phenylenediamine - ChemBK. (2024-04-09).
- Synthesis of 1,2-diamino-4-phenoxybenzene - PrepChem.com.
- Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (2013). Organic Chemistry: An Indian Journal, 9(10), 384-388.
- This compound | C12H12N2O | CID 10655643 - PubChem.
- Chem 117 Reference Spectra Spring 2011.
- General procedure for the synthesis of quinoxalines: A mixture of aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol) and silica - The Royal Society of Chemistry.
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. (2013-05-03).
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2015(6), 98-146.
- Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023-11-23).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4786. (2021).
- This compound | CAS 13940-96-0 | AMERICAN ELEMENTS ®.
- SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. J. Iran. Chem. Soc., 6(1), 153-158. (2009).
Sources
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 13940-96-0 [smolecule.com]
- 3. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. prepchem.com [prepchem.com]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. acgpubs.org [acgpubs.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound | 13940-96-0 [sigmaaldrich.com]
4-Phenoxybenzene-1,2-diamine CAS number 13940-96-0
An In-Depth Technical Guide to 4-Phenoxybenzene-1,2-diamine (CAS: 13940-96-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 4-phenoxy-1,2-phenylenediamine, is a highly functionalized aromatic diamine that serves as a critical building block in advanced chemical synthesis. Its unique structure, featuring a flexible phenoxy ether linkage and vicinal primary amine groups, makes it a precursor of significant interest in polymer science, medicinal chemistry, and materials science. The ortho-diamine functionality is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in numerous pharmacologically active compounds.[1][2][3] Concurrently, its diamine nature allows it to act as a monomer in the production of high-performance polymers such as polyimides, imparting enhanced properties.[4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, key applications, and safe handling protocols, grounded in established scientific literature and supplier data.
Core Chemical and Physical Properties
This compound is typically a solid at room temperature, and its stability is maintained by storing it in a dark, inert environment.[4] Its molecular structure combines the rigidity of two aromatic rings with the conformational flexibility of an ether linkage, a feature often exploited in materials design.
| Property | Value | Source(s) |
| CAS Number | 13940-96-0 | [5][6][7][8] |
| Molecular Formula | C₁₂H₁₂N₂O | [5][6][7] |
| Molecular Weight | 200.24 g/mol | [4][5][6] |
| Physical Form | Solid | |
| Purity | ≥95-98% (Typical commercial grades) | [5][8] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | |
| Topological Polar Surface Area | 61.3 Ų | [6] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 2 | [5] |
| LogP | 2.6433 | [5] |
| SMILES | NC1=C(N)C=C(OC2=CC=CC=C2)C=C1 | [5] |
| InChIKey | FJVIHKKXPLPDSV-UHFFFAOYSA-N | [6] |
Synthesis and Elucidation
The synthesis of this compound is most reliably achieved through the reduction of an ortho-nitroaniline precursor. This well-established methodology in aromatic chemistry ensures a high-yield conversion to the desired vicinal diamine.
Synthetic Protocol: Catalytic Hydrogenation
A common and efficient laboratory-scale synthesis involves the catalytic hydrogenation of 1-amino-2-nitro-4-phenoxybenzene.[9] The nitro group is selectively reduced in the presence of a palladium catalyst without affecting the aromatic rings or the ether linkage.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-amino-2-nitro-4-phenoxybenzene (e.g., 4.8 g) in a solvent such as methanol (100 mL).
-
Catalyst Addition: Add 5% palladium on carbon (Pd/C) catalyst (e.g., 1 g) to the solution.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a pressure of 1 atmosphere.
-
Reaction Monitoring: Allow the reaction to proceed with vigorous stirring until the theoretical volume of hydrogen has been consumed, indicating complete reduction of the nitro group.
-
Work-up: Once the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the crude 1,2-diamino-4-phenoxybenzene. Further purification can be achieved by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key spectroscopic features essential for its identification.
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (~6.5-7.5 ppm). Protons on the diamine-substituted ring would appear more upfield compared to those on the phenoxy ring due to the electron-donating effect of the amine groups. The two amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The spectrum would display 12 distinct signals for the aromatic carbons. Carbons bonded to nitrogen (~135-145 ppm) and oxygen (~150-160 ppm) would be the most downfield.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amines (a doublet around 3300-3500 cm⁻¹), C-O-C asymmetric stretching of the diaryl ether (around 1240 cm⁻¹), and C=C stretching of the aromatic rings (multiple peaks in the 1400-1600 cm⁻¹ region).
Core Applications in Research and Development
The bifunctional nature of this compound makes it a valuable monomer and intermediate in several fields.
Polymer Science: High-Performance Polyimide Synthesis
Aromatic diamines are fundamental monomers for producing polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[10][11][12] this compound can be polymerized with various aromatic dianhydrides to create polyimides with tailored properties.[4]
General Two-Step Polyimide Synthesis Protocol: [12][13][14]
-
Poly(amic acid) Formation: In a dry, nitrogen-purged reaction flask, dissolve an equimolar amount of this compound in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP). Slowly add an equimolar amount of an aromatic dianhydride (e.g., 4,4'-oxydiphthalic anhydride) to the stirred solution at room temperature. Continue stirring for 8-24 hours to form a viscous poly(amic acid) solution.
-
Imidization (Thermal): Cast the poly(amic acid) solution onto a glass substrate to form a thin film. Place the film in an oven and subject it to a staged heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[11] This process removes the solvent and drives the cyclodehydration to form the final polyimide film.
Caption: General workflow for the synthesis of polyimides.
Medicinal Chemistry: Benzimidazole Scaffold Synthesis
The 1,2-phenylenediamine moiety is the quintessential precursor for forming the benzimidazole ring system, a core structure in many FDA-approved drugs and biologically active compounds.[2][3] The synthesis is typically a straightforward condensation reaction with a carboxylic acid or an aldehyde.[1][15][16]
Representative Protocol: Phillips-Ladenburg Reaction [15][16]
-
Reaction Setup: Combine this compound (1 equivalent) and a selected carboxylic acid (1-1.2 equivalents) in a reaction vessel.
-
Acid Catalyst: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or 4N HCl, to the mixture.
-
Heating: Heat the reaction mixture, typically at temperatures ranging from 100°C to 160°C, for several hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., NaOH or NH₄OH) until a precipitate forms.
-
Isolation: Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted-5-phenoxy-1H-benzimidazole.
Caption: Synthesis of benzimidazoles from this compound.
Other Industrial Applications
-
Coordination Chemistry: The diamine functionality allows it to act as a bidentate ligand in the synthesis of metal complexes, which are investigated for their catalytic activities.[4]
-
Cosmetic Chemistry: It serves as a precursor or intermediate in the manufacturing of certain hair dyes.[4]
Safety and Handling
As with all aromatic amines, this compound requires careful handling to minimize exposure. The following information is based on typical data for this class of compounds.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor. |
Source:
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere.
Conclusion
This compound stands out as a strategic intermediate for advanced material and pharmaceutical development. Its utility in creating robust, thermally stable polyimides and its foundational role in the synthesis of the medicinally vital benzimidazole scaffold underscore its importance. The synthetic routes to and from this compound are well-established, allowing for its reliable integration into complex research and development workflows. Adherence to appropriate safety protocols is essential for its handling. This guide serves as a foundational resource for scientists leveraging this versatile molecule to drive innovation in their respective fields.
References
- This compound | C12H12N2O | CID 10655643. PubChem. [Link]
- This compound | CAS 13940-96-0. AMERICAN ELEMENTS. [Link]
- Synthesis of 1,2-diamino-4-phenoxybenzene. PrepChem.com. [Link]
- SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. Bibliomed. [Link]
- Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride. KoreaScience. [Link]
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. [Link]
- Process for the preparation of 4-phenoxy-phenols.
- 4-Phenoxy-1,2-phenylenediamine. ChemBK. [Link]
- Recent achievements in the synthesis of benzimidazole deriv
- Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane.
- Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. PMC - NIH. [Link]
- LITER
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Benzene-1,2-diamine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Alternative diamine synthesis routes.
- APRIL 14 - 17, 2025. Drug Discovery Chemistry. [Link]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy this compound | 13940-96-0 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. This compound 95% | CAS: 13940-96-0 | AChemBlock [achemblock.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride -Elastomers and Composites | Korea Science [koreascience.kr]
- 11. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ijpbs.com [ijpbs.com]
An In-depth Technical Guide to the Physical Properties of 4-Phenoxybenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybenzene-1,2-diamine, also known as 3,4-diaminodiphenyl ether, is an aromatic diamine with significant potential across various scientific disciplines. Its unique molecular architecture, featuring a phenoxy group appended to a benzene-1,2-diamine scaffold, makes it a valuable building block in the synthesis of novel organic materials and pharmacologically active compounds. This guide provides a comprehensive overview of the core physical properties of this compound, offering critical data and procedural insights for laboratory applications.
The strategic placement of the two adjacent amino groups allows for the facile construction of heterocyclic systems, such as benzimidazoles, which are privileged structures in medicinal chemistry. Furthermore, the phenoxy substituent imparts a degree of conformational flexibility and can influence the electronic properties of the molecule, making it an attractive monomer for the development of high-performance polymers.
This document serves as a technical resource, consolidating available data on the physical characteristics of this compound and presenting standardized protocols for their experimental verification.
Molecular Structure and Identification
The structural integrity of any chemical investigation begins with a clear understanding of the molecule's composition and connectivity.
Figure 2. Recommended workflow for the spectroscopic characterization of this compound.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as the amine protons may exchange with protic solvents.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign protons to the molecular structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
FTIR Spectroscopy Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste and press between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and acquire the infrared spectrum.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H stretching of the amines, C-O stretching of the ether, and C-H and C=C vibrations of the aromatic rings.
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the solvent blank and one for the sample.
-
Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if a precise concentration is known, calculate the molar absorptivity (ε).
Applications and Chemical Reactivity
This compound is a versatile intermediate with applications in several areas of chemical research and development:
-
Polymer Science: It is used as a monomer in the synthesis of high-performance polyimides and other polymers, imparting desirable thermal and mechanical properties.
-
Medicinal Chemistry: The 1,2-diamine functionality is a key precursor for the synthesis of benzimidazoles and other heterocyclic compounds with potential biological activity.
-
Coordination Chemistry: It can act as a bidentate ligand in the formation of metal complexes with potential catalytic applications.
-
Dye and Pigment Industry: The aromatic diamine structure makes it a suitable starting material for the synthesis of various dyes and pigments. [1] The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the two amino groups. These groups can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds. The aromatic rings can also participate in electrophilic aromatic substitution reactions, although the amino groups are strongly activating and will direct substitution to the ortho and para positions relative to themselves.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
- 4-Phenoxy-1,2-phenylenediamine - ChemBK. (2024, April 9).
- This compound | C12H12N2O | CID 10655643 - PubChem. (n.d.).
- This compound | CAS 13940-96-0 | AMERICAN ELEMENTS ®. (n.d.).
Sources
An In-depth Technical Guide to 4-Phenoxybenzene-1,2-diamine: Synthesis, Characterization, and Applications
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern synthetic and medicinal chemistry, 4-Phenoxybenzene-1,2-diamine (also known as 3,4-diaminodiphenyl ether) emerges as a pivotal molecular building block. Its structure, which marries a flexible phenoxy ether linkage with a reactive ortho-phenylenediamine moiety, offers a unique combination of properties that are highly sought after in drug discovery and materials science. The ortho-diamine functionality is a direct precursor to the benzimidazole core, a privileged scaffold found in numerous FDA-approved drugs due to its ability to act as a versatile pharmacophore.[1] The diphenyl ether component often imparts favorable pharmacokinetic properties, including metabolic stability and enhanced cell permeability.[2]
This guide provides an in-depth technical overview of this compound, from its fundamental molecular characteristics and a robust synthesis protocol to its critical applications, particularly in the development of novel therapeutics. The information herein is curated to empower researchers to confidently synthesize, characterize, and strategically deploy this valuable intermediate in their research endeavors.
Molecular Structure and Physicochemical Properties
The structural and chemical properties of a molecule are foundational to its reactivity and function. This compound is an organic compound with the molecular formula C₁₂H₁₂N₂O.[2][3]
Molecular Structure Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the selective reduction of nitroarenes. [4][5] Materials:
-
4-Phenoxy-2-nitroaniline (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.1 eq, catalyst)
-
Hydrazine monohydrate (10.0 eq)
-
Methanol (MeOH), reagent grade
-
Ethyl Acetate (EtOAc), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenoxy-2-nitroaniline (1.0 eq) and methanol to achieve a concentration of approximately 0.2 M.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq) to the suspension.
-
Addition of Hydrogen Donor: Begin stirring the mixture and gently heat to reflux (approx. 80°C). Once refluxing, add hydrazine monohydrate (10.0 eq) dropwise over 15-20 minutes. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 1:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 1-2 hours.
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Dilute with additional methanol and carefully filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Critical Safety Note: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Wash the filter cake thoroughly with methanol or ethyl acetate.
-
Workup: Combine the filtrates and concentrate under reduced pressure to remove the methanol. To the residue, add a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Structural Characterization
Confirming the identity and purity of the synthesized product is paramount. The following are the expected spectroscopic characteristics for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a complex aromatic region between approximately 6.5 and 7.4 ppm. The protons on the diamine-substituted ring will appear at higher field (more shielded) than those on the phenoxy ring. The two amine (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 12 distinct carbon signals, confirming the molecular structure. Aromatic carbons typically resonate between 110 and 160 ppm. Carbons directly attached to the nitrogen atoms will be shifted downfield, while the carbon attached to the ether oxygen will be the most deshielded.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. Expect to see a characteristic pair of sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine groups. Strong C-O-C stretching from the ether linkage will be visible around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Applications in Drug Development and Research
The utility of this compound is most pronounced in its role as a precursor to heterocyclic systems with proven biological activity.
Synthesis of Benzimidazole Scaffolds
The primary application of ortho-phenylenediamines is in the Phillips condensation reaction, where they react with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole ring system. [6]This reaction is a cornerstone of medicinal chemistry.
For example, condensing this compound with a substituted aromatic aldehyde under acidic or oxidative conditions provides direct access to 2,5-disubstituted benzimidazoles. This scaffold is a key component in a wide range of therapeutic agents, including:
-
Proton Pump Inhibitors: (e.g., Omeprazole)
-
Anthelmintics: (e.g., Albendazole)
-
Antihistamines: (e.g., Astemizole)
-
Kinase Inhibitors: The benzimidazole core acts as an excellent hinge-binding motif in many kinase inhibitors targeting enzymes implicated in cancer and inflammatory diseases. [7]
Precursor for Kinase Inhibitors
The broader 4-phenoxyaniline framework, to which this diamine belongs, is a well-established scaffold in the design of kinase inhibitors. For instance, derivatives of N-(4-phenoxyphenyl)benzamide have been developed as potent inhibitors of SPAK kinase, a target for novel antihypertensive drugs. [8]The diamine provides a strategic entry point to synthesize libraries of such compounds, where one amine can be acylated and the other can be used for further derivatization or cyclization, allowing for rapid exploration of structure-activity relationships (SAR).
Applications in Materials Science
Beyond pharmaceuticals, this compound is used in the synthesis of high-performance polymers. It serves as a monomer for new polyimides, where the phenoxy ether linkage imparts improved solubility and processability without sacrificing thermal stability. [3]
Safety and Handling
As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation. [9]Inhalation of dust may irritate the respiratory tract.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can cause the material to darken over time. [9][10]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is rooted in its efficient access to the pharmacologically validated benzimidazole scaffold. Its synthesis via catalytic transfer hydrogenation is robust and scalable, and its structural features offer a compelling combination of reactivity and favorable physicochemical properties. For researchers in drug discovery and advanced materials, a thorough understanding of this molecule's synthesis, characterization, and reactivity is essential for leveraging its full potential in the creation of novel and impactful chemical entities.
References
- Viswanath, A., Keerthana, B., HimaBindu, G., Sudha Rani, B., & Srinivasa Babu, P. (2016). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives. International Journal of Pharmaceutical, Chemical and Biological Sciences, 6(2), 215-221. Available online
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- American Elements. (n.d.). This compound.
- ChemBK. (2024). 4-Phenoxy-1,2-phenylenediamine.
- Mariappan, G., Hazarika, R., Alam, F., Karki, R., Patangia, U., & Nath, S. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Der Pharma Chemica, 3(6), 44-53. Available online
- Nannapaneni, D. T., Gupta, A. V., Reddy, M. I., & Sarva, R. C. (2010). Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. Journal of Young Pharmacists, 2(3), 273–279. [Link]
- Kagechika, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. [Link]
- Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]
- Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent literature. Journal of Saudi Chemical Society, 21(2), 229-237. [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Synthesis and characterization of p-phenylenediamine derivatives bearing an electron-acceptor unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 13C NMR [m.chemicalbook.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 4-PHENOXYBENZOIC ACID(2215-77-2) 1H NMR spectrum [chemicalbook.com]
- 9. americanelements.com [americanelements.com]
- 10. 13940-96-0|this compound|BLD Pharm [bldpharm.com]
Introduction: The Significance of Solubility for a Versatile Diamine
An In-Depth Technical Guide to the Solubility of 4-Phenoxybenzene-1,2-diamine in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as 3,4-diaminodiphenyl ether). Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical solubility principles with actionable experimental protocols to serve as a practical resource in the laboratory.
This compound is an aromatic diamine featuring a flexible phenoxy group. This unique structure makes it a valuable building block in various fields. In polymer science, it serves as a monomer for high-performance polyimides, where its solubility in casting solvents is paramount for film formation. In medicinal chemistry and drug development, understanding its solubility is critical for reaction kinetics, purification, and formulation of potential active pharmaceutical ingredients.
This guide moves beyond simple qualitative statements, employing a predictive theoretical framework—Hansen Solubility Parameters (HSP)—to forecast solubility in a range of common organic solvents. We then provide a rigorous, step-by-step experimental protocol for the quantitative determination of its thermodynamic solubility, ensuring that researchers can validate these predictions and generate reliable, in-house data.
Physicochemical Profile
A compound's fundamental properties are the foundation of its solubility behavior. The key physicochemical characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,4-Diaminodiphenyl ether, 4-Phenoxy-1,2-phenylenediamine | [1][2] |
| CAS Number | 13940-96-0 | [3] |
| Molecular Formula | C₁₂H₁₂N₂O | [2] |
| Molecular Weight | 200.24 g/mol | [1] |
| Physical Form | Solid | [3] |
| Topological Polar Surface Area (TPSA) | 61.27 Ų | [2] |
| Predicted LogP | 2.6433 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
The molecule's structure, visualized below, contains both polar and non-polar regions: two primary amine groups capable of hydrogen bonding, a polar ether linkage, and two non-polar aromatic rings. This amphiphilic nature suggests a nuanced solubility profile.
Caption: Chemical structure of this compound.
Theoretical Framework: A Predictive Approach Using Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" provides a qualitative starting point for solubility prediction. However, for a quantitative and more predictive assessment, we turn to Hansen Solubility Parameters (HSP).[4][5] The theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Two substances are likely to be miscible if their HSP values are similar. This similarity is quantified by the Hansen distance (Ra) in 3D Hansen space.[4]
Estimation of HSP for this compound
Table 2: Hansen Solubility Parameters of Constituent Fragments
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) | Source(s) |
| Aniline | 19.4 - 20.1 | 5.1 - 5.8 | 10.2 - 11.2 | [8][9] |
| Diphenyl Ether | 19.4 - 19.6 | 3.2 - 3.4 | 4.0 - 5.8 | [9][10] |
Given that the target molecule is an amalgamation of these structures, a reasonable estimation of its HSP can be derived. We will use an average of the reported values for the fragments to inform our estimate. The diamine functionality will contribute significantly to the polar and hydrogen bonding parameters.
Estimated HSP for this compound:
-
δD: ~19.5 MPa½ (Dominated by the aromatic rings)
-
δP: ~5.5 MPa½ (Influenced by both the ether and the highly polar diamine groups)
-
δH: ~9.0 MPa½ (A strong contribution from the two -NH₂ groups, moderated by the bulk of the molecule)
Predictive Solubility Analysis via Relative Energy Difference (RED)
With the estimated HSP, we can predict the solubility in various solvents by calculating the Hansen Distance (Ra) and the Relative Energy Difference (RED).
The formula for Hansen Distance (Ra) is:
The RED number is then calculated as:
Where
Table 3: Predicted Solubility of this compound in Common Organic Solvents (Based on Estimated Solute HSP: δD=19.5, δP=5.5, δH=9.0)
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Affinity | Experimental Result (g/100mL) |
| Non-Polar Solvents | ||||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 14.9 | Very Poor | |
| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | Poor | |
| Ethereal Solvents | ||||||
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 8.5 | Moderate | |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.6 | Good | |
| Ketone Solvents | ||||||
| Acetone | 15.5 | 10.4 | 7.0 | 8.2 | Moderate-Good | |
| Alcohol Solvents | ||||||
| Methanol | 14.7 | 12.3 | 22.3 | 15.6 | Poor | |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Poor-Moderate | |
| Isopropanol | 15.8 | 6.1 | 16.4 | 9.5 | Moderate | |
| Chlorinated Solvents | ||||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.8 | Good | |
| Aprotic Polar Solvents | ||||||
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.8 | Moderate | |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.0 | Poor-Moderate | |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.5 | Poor | |
| Ester Solvents | ||||||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.5 | Good |
Disclaimer: This table presents a theoretical prediction. Experimental verification is essential and is detailed in the following section.
Experimental Protocol: Quantitative Solubility Determination
To validate the predictive model and obtain definitive solubility data, the Equilibrium Shake-Flask Method is the gold standard.[11][12] This protocol is designed to determine the thermodynamic solubility of this compound at a specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Materials & Equipment
-
This compound (solid, >98% purity)
-
Organic solvents (HPLC grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 Reverse-Phase HPLC column
Procedure
-
Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 20-30 mg). The key is to ensure a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached.[11]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates. Causality Note: Filtration ensures that the measured concentration reflects only the dissolved solute, preventing falsely high results from suspended microparticles.
-
Dilution: Based on the expected solubility, accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve.
Quantitative Analysis by HPLC-UV
High-performance liquid chromatography is a precise method for quantifying the concentration of aromatic amines.[13][14]
-
Method Parameters (Suggested Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 ACN:H₂O).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the λ_max of the compound (typically in the 230-300 nm range for this structure).
-
Injection Volume: 10 µL
-
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and plot the resulting peak area against concentration to generate a linear calibration curve.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.
-
Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted saturated solution, which represents the solubility.
Conclusion
Understanding the solubility of this compound is fundamental to its effective application. This guide provides a dual approach for researchers: a robust theoretical framework using estimated Hansen Solubility Parameters for initial solvent screening and a detailed, self-validating experimental protocol for generating precise quantitative data. The predictive analysis suggests that aprotic, moderately polar solvents such as THF, Dichloromethane, and Ethyl Acetate are promising candidates for solubilizing this compound, while highly polar, protic solvents like methanol or non-polar solvents like hexane are less favorable. By combining the predictive power of HSP with the empirical accuracy of the shake-flask method, scientists can accelerate their research and development efforts, making informed decisions on solvent selection for synthesis, purification, and formulation.
References
- Just, J., & Mallet, V. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14357–14365. [Link]
- Just, J., & Mallet, V. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]
- Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Sourced via Kinam Park's academic resources). [Link]
- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
- Stenutz, R. (n.d.). Aniline. Stenutz. [Link]
- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
- Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook (4th ed.). Wiley-Interscience. [Link]
- Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. (This is a chapter from the Hansen Solubility Parameter Handbook hosted for academic use). [Link]
- Wikipedia contributors. (2023). Hansen solubility parameter. Wikipedia. [Link]
- Zhang, Y., et al. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 14(19), 4192. [Link]
- Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP. [Link]
- Dong, C., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
- Agilent Technologies, Inc. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
- Journal of Chromatographic Science. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Oxford Academic. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- American Elements. (n.d.). This compound. [Link]
Sources
- 1. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 13940-96-0 [sigmaaldrich.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. kinampark.com [kinampark.com]
- 11. enamine.net [enamine.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Phenoxybenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybenzene-1,2-diamine, also known as 3,4-diaminodiphenyl ether, is an aromatic diamine with significant applications in various fields of chemical synthesis.[1] Its unique structure, featuring a phenoxy group attached to a phenylenediamine moiety, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds, polymers, and dyes.[1][2] In the realm of medicinal chemistry and drug development, this compound serves as a crucial intermediate for creating complex molecules with potential therapeutic activities, such as benzimidazoles.[2] A thorough understanding of its fundamental physicochemical properties, namely its melting and boiling points, is paramount for its effective utilization in research and manufacturing. These parameters are critical for purification processes, reaction condition optimization, and ensuring the overall quality and integrity of the final products.
This in-depth technical guide provides a comprehensive overview of the melting and boiling point data for this compound. It details established experimental protocols for the accurate determination of these properties and discusses the underlying scientific principles. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and utilize this important chemical compound with precision and safety.
Physicochemical Properties of this compound
The accurate determination of melting and boiling points is a fundamental aspect of chemical characterization, providing insights into the purity and identity of a compound.
| Property | Value | Source |
| Melting Point | 69 °C | [1][3] |
| Boiling Point | 365.2 ± 27.0 °C (Predicted) | [1][3] |
Melting Point Analysis
The experimentally determined melting point of this compound is consistently reported as 69 °C.[1][3] The sharpness of the melting point range is a key indicator of the compound's purity. A pure, crystalline solid will typically melt over a narrow range of 0.5-1 °C.[4] The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which results in a lower and broader melting range.[4][5][6] Therefore, an experimentally observed melting range significantly below or wider than the reported value may suggest the presence of contaminants.
Boiling Point Analysis
The boiling point of this compound is not well-established through experimental data, with available information being a predicted value of 365.2 ± 27.0 °C.[1][3] The high boiling point is expected due to the compound's relatively high molecular weight and the presence of polar amine groups capable of intermolecular hydrogen bonding.[7][8] Primary amines, like this compound, can engage in hydrogen bonding, which requires more energy to overcome, resulting in higher boiling points compared to non-polar compounds of similar molecular weight.[8][9]
The direct determination of the boiling point at atmospheric pressure can be challenging for high-molecular-weight organic compounds, as they may be susceptible to thermal decomposition at elevated temperatures.[10][11] For such compounds, alternative methods like vacuum distillation or micro-boiling point determination techniques are employed.[11][12][13]
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting and boiling points of this compound.
Melting Point Determination: Capillary Method
This method is a standard and reliable technique for determining the melting point of a solid organic compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral or silicone oil) or a commercial Mel-Temp apparatus.[14][15]
-
Heating: The apparatus is heated gradually, with constant stirring if using a Thiele tube, to ensure uniform temperature distribution.[15] The heating rate should be slow, approximately 1-2 °C per minute, as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Caption: Siwoloboff method for micro-boiling point determination.
Boiling Point Determination under Reduced Pressure: Vacuum Distillation
For compounds that decompose at their atmospheric boiling point, vacuum distillation is the preferred method for purification and boiling point determination. By[11][12][13] reducing the pressure, the boiling point of the liquid is lowered.
-
Apparatus Setup: A standard distillation apparatus is assembled, including a distillation flask, condenser, and receiving flask. The system is connected to a vacuum source through a vacuum adapter. A manometer is included to measure the pressure within the system.
-
Sample and Boiling Chips: The this compound sample and boiling chips (or a magnetic stirrer) are placed in the distillation flask.
-
Evacuation: The system is carefully evacuated to the desired pressure.
-
Heating: The distillation flask is heated gently and uniformly.
-
Distillation and Measurement: The temperature of the vapor that distills is recorded from a thermometer placed at the vapor outlet to the condenser. This temperature, along with the corresponding pressure, constitutes the boiling point data under reduced pressure.
Synthesis and Purity Considerations
The purity of this compound is crucial for obtaining accurate melting and boiling point data. A common method for its synthesis involves the coupling reaction of phenol and an aniline derivative. An[1]other approach is the reduction of a corresponding nitro-substituted precursor. Fo[18]llowing synthesis, purification techniques such as recrystallization or chromatography are essential to remove any unreacted starting materials, by-products, or residual solvents, all of which can lead to melting point depression and an inaccurate boiling point reading.
Safety and Handling
This compound, as an aromatic amine, should be handled with appropriate safety precautions. Aromatic amines can be toxic and may be absorbed through the skin. It[2][8] is recommended to handle this compound in a well-ventilated area or a fume hood. Pe[19][20]rsonal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. In[21][22] case of skin contact, the affected area should be washed immediately with soap and water. For eye contact, flush with copious amounts of water.
Conclusion
This technical guide has provided a detailed examination of the melting and boiling point data for this compound. While the melting point is well-documented, the boiling point remains a predicted value, highlighting the need for experimental determination, for which appropriate methodologies have been described herein. The protocols for melting and boiling point determination, along with an understanding of the influence of purity and the necessary safety precautions, will empower researchers to confidently and accurately characterize this versatile chemical compound in their scientific endeavors.
References
- Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der deutschen chemischen Gesellschaft, 19(1), 795-796.
- Grokipedia. (n.d.). Melting-point depression.
- LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- Wikipedia. (n.d.). Melting-point depression.
- IBChem. (n.d.). Melting point depression.
- Wikipedia. (n.d.). Thiele tube.
- LibreTexts Chemistry. (2022). 6.1C: Melting Point Theory.
- Scribd. (n.d.). Determination of The Boiling Point by The Siwoloboff Method.
- Filo. (2025). Determination of Boiling Point Using Siwoloboff's Method.
- ibacon GmbH. (n.d.). EU A.2: Boiling temperature.
- Professor Dave Explains. (2013). Melting Point Depression Explained. YouTube.
- Timstar. (n.d.). Melting Point: Using the Thiele Tube.
- CTC 114. (2024). Boiling Point Using a Thiele Tube Laboratory Video Part 1. YouTube.
- ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION.
- ACS Publications. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education.
- University of Colorado Boulder. (n.d.). Distillation. Organic Chemistry at CU Boulder.
- ResearchGate. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.
- ChemBK. (2024). 4-Phenoxy-1,2-phenylenediamine.
- BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
- ResearchGate. (2015). (PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.
- Wikipedia. (n.d.). Vacuum distillation.
- SlideShare. (n.d.). Amine compounds.
- LibreTexts Chemistry. (2020). 15.12: Physical Properties of Amines.
- Chemguide. (n.d.). an introduction to amines.
- Busch United States. (n.d.). Vacuum Distillation.
- LibreTexts Chemistry. (2022). 5.4A: Overview of Vacuum Distillation.
- University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- ResearchGate. (n.d.). Exposure of hairdressers to aromatic diamines: An interventional study confirming the protective effect of adequate glove use.
- American Elements. (n.d.). This compound | CAS 13940-96-0.
- ACS Publications. (n.d.). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Journal of the American Chemical Society.
- PubChem. (n.d.). O-Phenylenediamine.
- University of Maryland. (n.d.). Laboratory Safety Guide.
- The Codelucky. (2025). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. YouTube.
- National Academies Press. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory.
- RSC Publishing. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones.
Sources
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 13940-96-0 [smolecule.com]
- 3. This compound | 13940-96-0 [sigmaaldrich.com]
- 4. ibchem.com [ibchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. cmst.eu [cmst.eu]
- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 14. Thiele tube - Wikipedia [en.wikipedia.org]
- 15. timstar.co.uk [timstar.co.uk]
- 16. buschvacuum.com [buschvacuum.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]
- 19. artsci.usu.edu [artsci.usu.edu]
- 20. lamp.umd.edu [lamp.umd.edu]
- 21. youtube.com [youtube.com]
- 22. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Data of 4-Phenoxybenzene-1,2-diamine
Foreword
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. 4-Phenoxybenzene-1,2-diamine (CAS: 13940-96-0, MW: 200.24 g/mol ) is a key building block in the synthesis of polymers and novel pharmaceutical agents.[1] Its unique structure, featuring a phenoxy group appended to a benzene-1,2-diamine core, imparts specific properties that are of significant interest. A thorough understanding of its spectral signature is not merely academic; it is a foundational requirement for quality control, reaction monitoring, and regulatory compliance.
This guide provides a comprehensive analysis of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct, published experimental spectra for this specific compound are not widely available in the literature, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. The causality behind spectral features and field-proven experimental protocols are detailed to ensure both scientific integrity and practical utility.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment of each nucleus. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity and arrangement of its constituent atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is dictated by the electronic environment of the hydrogen atoms. The electron-donating amine (-NH₂) groups and the electron-withdrawing, yet resonance-donating, phenoxy (-OPh) group create a distinct pattern of shielding and deshielding across the aromatic rings.
Causality Behind Predictions: The amine groups strongly shield the ortho and para positions on their host ring, shifting these protons upfield (to a lower ppm).[2] Conversely, the ether oxygen deshields its adjacent protons. The interplay of these effects, combined with spin-spin coupling, allows for a full assignment. The broadness of the -NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-3 | ~ 6.3 - 6.5 | d (J ≈ 2.5 Hz) | 1H | Ortho to two -NH₂ groups, highly shielded. |
| H-5 | ~ 6.5 - 6.7 | dd (J ≈ 8.5, 2.5 Hz) | 1H | Ortho to one -NH₂ and meta to another, shielded. |
| H-6 | ~ 6.7 - 6.9 | d (J ≈ 8.5 Hz) | 1H | Ortho to one -NH₂ group. |
| -NH₂ | ~ 3.5 - 4.5 | br s | 4H | Typical range for aromatic amines; broad signal.[3] |
| H-2', H-6' | ~ 7.0 - 7.2 | d (J ≈ 7.5 Hz) | 2H | Ortho to the ether linkage. |
| H-4' | ~ 7.1 - 7.3 | t (J ≈ 7.5 Hz) | 1H | Para to the ether linkage. |
| H-3', H-5' | ~ 7.3 - 7.5 | t (J ≈ 7.5 Hz) | 2H | Meta to the ether linkage. |
Note: Spectra are predicted for a non-polar solvent like CDCl₃. Shifts can vary with solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The chemical shifts are highly sensitive to the nature of the substituents.
Causality Behind Predictions: The -NH₂ groups cause significant upfield shifts (shielding) for the carbons they are attached to (ipso-carbons) and the ortho/para carbons.[4] The phenoxy group's oxygen atom deshields its ipso-carbon (C-4), while shielding the ortho and para carbons of the phenoxy ring itself.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Justification |
| C-1, C-2 | ~ 135 - 140 | Attached to -NH₂ groups; deshielded relative to benzene but shielded by amine resonance. |
| C-3 | ~ 105 - 110 | Ortho to two -NH₂ groups; highly shielded. |
| C-4 | ~ 145 - 150 | Attached to ether oxygen; deshielded. |
| C-5 | ~ 115 - 120 | Ortho/para to -NH₂ and meta to ether; shielded. |
| C-6 | ~ 120 - 125 | Ortho to -NH₂ group. |
| C-1' | ~ 155 - 160 | Ipso-carbon of phenoxy ring attached to oxygen; deshielded. |
| C-2', C-6' | ~ 118 - 122 | Ortho to ether linkage; shielded by resonance. |
| C-3', C-5' | ~ 129 - 131 | Meta to ether linkage; similar to benzene. |
| C-4' | ~ 123 - 126 | Para to ether linkage; shielded by resonance. |
Experimental Protocol: NMR Spectroscopy
This protocol ensures the acquisition of high-resolution, reliable NMR data.
-
Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube. For quantitative analysis, a known amount of an internal standard (e.g., TMS) may be added.[5]
-
Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. A 1D gradient shimming routine is typically sufficient.[6]
-
¹H NMR Acquisition: a. Set acquisition parameters: spectral width (~12 ppm), acquisition time (~4 s), relaxation delay (1-2 s), and a pulse angle of 30-45° to balance signal intensity with quantitative accuracy.[6][7] b. Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: a. Set acquisition parameters: spectral width (~220 ppm), acquisition time (~2 s), relaxation delay (2 s), and a 30° pulse angle. b. Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).[7] c. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Phase correct the spectrum manually or automatically. c. Apply a baseline correction. d. Calibrate the chemical shift scale to the residual solvent peak or internal standard (TMS at 0.00 ppm). e. Integrate the signals in the ¹H spectrum.
Visualization: NMR Workflow
Caption: Standard workflow for NMR sample analysis.
Section 2: Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Predicted IR Absorption Bands
The structure of this compound contains primary aromatic amines, an aryl ether, and substituted benzene rings, each with characteristic vibrational frequencies.
Causality Behind Predictions: The N-H bonds of the primary amine will exhibit two distinct stretching vibrations (symmetric and asymmetric) due to coupled oscillation.[8] The C-O-C ether linkage will show a strong, characteristic asymmetric stretch. The aromatic C=C and C-H bonds will produce a series of absorptions that confirm the presence of the benzene rings.
Table 3: Predicted Characteristic IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, Sharp (two bands) |
| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Rings | Medium to Weak |
| 1620 - 1580 | N-H Scissoring (Bend) | Primary Amine | Medium |
| 1600 & 1500 | C=C Ring Stretch | Aromatic Rings | Medium (two bands) |
| 1335 - 1250 | Aromatic C-N Stretch | Aromatic Amine | Strong |
| 1260 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Substituted Benzene | Strong |
Reference data from standard IR correlation charts.[9][10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a modern, convenient method that requires minimal sample preparation.[12]
-
Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely. b. Record a background spectrum of the empty, clean crystal. This spectrum is automatically subtracted from the sample spectrum.[13]
-
Sample Analysis: a. Place a small amount of the solid this compound powder directly onto the ATR crystal. b. Apply pressure using the built-in press to ensure firm, uniform contact between the sample and the crystal surface.[14]
-
Data Acquisition: a. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. b. The resulting spectrum is usually displayed in units of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization: Functional Group-IR Signal Correlation
Caption: Correlation of key functional groups to IR signals.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that provides both the molecular weight and a reproducible fragmentation pattern, which acts as a molecular fingerprint.[15]
Predicted Mass Spectrum and Fragmentation
The molecular weight of C₁₂H₁₂N₂O is 200.24. The EI mass spectrum is therefore expected to show a molecular ion peak (M⁺˙) at m/z = 200.
Causality Behind Predictions: The fragmentation of the molecular ion is governed by the stability of the resulting fragment ions and neutral losses.[16] The ether linkage is a common site for cleavage. The loss of stable neutral molecules like HCN from the amine-bearing ring is also a plausible pathway.
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Ion Structure/Formula | Fragmentation Pathway |
| 200 | [C₁₂H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 108 | [C₆H₆N₂]⁺˙ | Cleavage of the C-O ether bond, charge retained on the diamine fragment. |
| 93 | [C₆H₅O]⁺ | Cleavage of the C-O ether bond, charge retained on the phenoxy fragment. |
| 77 | [C₆H₅]⁺ | Loss of CO from the [C₆H₅O]⁺ fragment.[17] |
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: a. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). b. Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For a solid probe, the sample is heated in a vacuum to induce vaporization.
-
Ionization: a. In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[18] b. This collision ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺˙).
-
Fragmentation & Analysis: a. The high internal energy of the M⁺˙ causes it to fragment into smaller ions and neutral radicals. b. The positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). c. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: a. The separated ions strike a detector, generating an electrical signal. b. The instrument software plots the signal intensity versus the m/z ratio to produce the mass spectrum.
Visualization: Predicted Fragmentation Pathway
Caption: A plausible EI fragmentation pathway.
Conclusion
The comprehensive spectral characterization of this compound is essential for its application in advanced materials and drug development. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The predicted chemical shifts, absorption bands, and fragmentation patterns are grounded in fundamental spectroscopic principles and serve as a reliable reference for researchers. The included protocols represent robust, field-tested methodologies for acquiring high-quality data, ensuring that the identity, purity, and structure of this important chemical intermediate can be rigorously verified.
References
- NIST. (2023). NIST Chemistry WebBook. National Institute of Standards and Technology.
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-765.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Emwas, A. H., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy of Saliva. Journal of Proteome Research, 17(4), 1469-1482.
- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of ¹H and ¹³C NMR chemical shifts.
- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
- Bruker. (2019). ATR FTIR Basics.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Hoye, T. R., & Zhao, H. (2002). A method for predicting the ¹³C NMR chemical shifts of stereoisomers of flexible, acyclic compounds. Journal of Organic Chemistry, 67(12), 4014-4016.
- Griffiths, L. (2008). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository.
- University of California, Davis. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
Sources
- 1. Welcome to the NIST WebBook [webbook.nist.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. sites.bu.edu [sites.bu.edu]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. scribd.com [scribd.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. scribd.com [scribd.com]
- 18. Electron ionization - Wikipedia [en.wikipedia.org]
safety and handling of 4-Phenoxybenzene-1,2-diamine
An In-depth Technical Guide to the Safe Handling and Application of 4-Phenoxybenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Core Scaffold
This compound (CAS No. 13940-96-0) is an aromatic diamine that serves as a critical building block in various fields of chemical synthesis.[1] Its structure, featuring a phenoxy group appended to a benzene ring with two adjacent amine functionalities, makes it a versatile precursor for constructing complex heterocyclic systems.[2] This unique arrangement is particularly valuable in medicinal chemistry for the synthesis of benzimidazoles, a core scaffold in many biologically active molecules.[2][3] Beyond pharmaceuticals, its applications extend to polymer science for creating novel fluorine-containing polyimides and in coordination chemistry as a ligand for synthesizing metal complexes.[2]
Given its utility and increasing use in research and development, a comprehensive understanding of its safe handling, synthesis, and characterization is paramount. This guide provides field-proven insights and detailed protocols to ensure both the safety of laboratory personnel and the integrity of experimental outcomes.
Section 1: Hazard Assessment and Safe Handling
While specific toxicological data for this compound is not extensively documented, its classification as an aromatic amine necessitates cautious handling due to the potential hazards associated with this class of compounds.[2] General principles of chemical safety and adherence to established protocols are critical.
GHS Hazard Classification & Precautionary Measures
Based on data for similar aromatic diamines, this compound should be handled as a hazardous substance. The following GHS hazard statements are associated with this compound:[4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Table 1: Key Safety and Precautionary Information
| Parameter | Recommendation | Citations |
| Signal Word | Warning | [4] |
| Personal Protective Equipment (PPE) | P280: Wear protective gloves, protective clothing, eye protection (safety goggles/face shield). | [4][5][6] |
| Handling | P261/P271: Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[6] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5] | [6] |
| Emergency - Eyes | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | [4][5] |
| Emergency - Skin | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] | [5] |
| Emergency - Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5] | [5] |
| Storage | P403: Store in a well-ventilated place.[5] Keep in a dark, cool (2-8°C), and dry place under an inert atmosphere (e.g., Argon or Nitrogen) to maintain stability.[4][7][8] | [4][5][7] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not flush into surface water or sanitary sewer systems.[5] | [5] |
Workflow for Safe Chemical Handling
The following diagram outlines the mandatory workflow for handling this compound to minimize exposure and ensure laboratory safety.
Section 2: Synthesis and Purification
The synthesis of this compound is typically achieved through nucleophilic aromatic substitution or coupling reactions.[2] The most common industrial approach involves the reduction of a nitro-group precursor, which provides a reliable route to the final diamine.
General Synthesis Pathway
A prevalent method involves the catalytic reduction of 4-phenoxy-2-nitroaniline. This precursor can be synthesized via the reaction of a halogenated dinitrobenzene with phenol, followed by selective reduction. The overall transformation is robust and scalable.
Experimental Protocol: Reduction of 4-Phenoxy-2-nitroaniline
This protocol is a representative procedure adapted from established methods for the reduction of aromatic nitroamines.[9]
Materials:
-
4-Phenoxy-2-nitroaniline
-
Ethanol (95%)
-
Palladium on Carbon (10% Pd/C)
-
Hydrazine hydrate (80%)
-
Diatomaceous earth (e.g., Celite®)
-
Nitrogen or Argon gas
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-phenoxy-2-nitroaniline (1 equivalent).
-
Inerting & Solvent Addition: Purge the flask with nitrogen. Add ethanol to create a slurry (approx. 10-15 mL of ethanol per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 1-2% by weight of the starting material) to the slurry under a positive flow of nitrogen.
-
Reaction: Heat the mixture to reflux (approx. 78°C). Once refluxing, add hydrazine hydrate (2-3 equivalents) dropwise via an addition funnel over 30-45 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (typically a colored spot) indicates completion. The reaction is usually complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with a small amount of ethanol.
-
Isolation: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
Purification by Recrystallization
Aromatic diamines are prone to oxidation and discoloration. Purification should be performed promptly after synthesis. Recrystallization is an effective method.[10]
Procedure:
-
Solvent Selection: A mixed solvent system, such as ethanol/water or toluene/heptane, is often effective. The goal is to find a system where the compound is soluble in the boiling solvent but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude product in a minimum amount of the boiling primary solvent (e.g., ethanol or toluene).
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Boil for 5-10 minutes, then perform a hot filtration to remove the charcoal.
-
Crystallization: Add the anti-solvent (e.g., water or heptane) dropwise to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum. The purified product should be a white to off-white crystalline solid.[7]
Section 3: Analytical Characterization
Verifying the identity and purity of the synthesized this compound is a critical step. Standard spectroscopic techniques are employed for this purpose.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value / Expected Signals | Citations |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Appearance | White to off-white or amber crystalline solid | [7][11] |
| Melting Point | 69 °C | [7] |
| ¹H NMR | Expected Signals: Aromatic protons (δ 6.5-7.5 ppm), Amine protons (broad singlet, δ 3.5-5.0 ppm, concentration-dependent and exchanges with D₂O). The specific splitting patterns will depend on the substitution. | [12] |
| ¹³C NMR | Expected Signals: Aromatic carbons (δ 110-160 ppm). Carbons attached to nitrogen and oxygen will be shifted accordingly. | [12] |
| FT-IR (ATR) | Expected Signals: N-H stretching (two bands for primary amine, ~3300-3500 cm⁻¹), C-O-C stretching (ether linkage, ~1200-1250 cm⁻¹), C=C aromatic stretching (~1500-1600 cm⁻¹). | [2][12] |
| Mass Spec (LC-MS) | Expected Signals (ESI+): [M+H]⁺ at m/z 201.10. | [2][12] |
General Analytical Protocols
-
Nuclear Magnetic Resonance (NMR): Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C spectra on a 300 MHz or higher spectrometer.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a mobile phase-compatible solvent like acetonitrile or methanol.[12] Inject a small volume (e.g., 5-10 µL) onto an appropriate C18 column and analyze using a gradient elution with a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic acid). Monitor the eluent with both a UV detector and a mass spectrometer operating in positive electrospray ionization (ESI+) mode.[12]
References
- This compound | CAS 13940-96-0. (n.d.). AMERICAN ELEMENTS.
- 4-Phenoxy-1,2-phenylenediamine. (2024, April 9). ChemBK.
- Supplementary Information File. (n.d.).
- This compound | C12H12N2O | CID 10655643. (n.d.). PubChem.
- Process for the preparation of 4-phenoxy-phenols. (n.d.). Google Patents.
- Hazardous Substance Fact Sheet. (n.d.). NJ.gov.
- 4-Ethoxy-1,2-benzenediamine | C8H12N2O | CID 14532. (n.d.). PubChem.
- 4-Methoxy-o-phenylenediamine. (n.d.). NIST WebBook.
- 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201. (n.d.). PubChem.
- OPINION ON 2-Methoxy-methyl-p-phenylenediamine and its sulfate salt. (2013, February 26). European Commission.
- 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. (n.d.). Frontiers.
- 1,2-diamino-4-nitrobenzene. (n.d.). Organic Syntheses Procedure.
- 1,4-Benzenediamine: Human health tier II assessment. (2014, February 7). Australian Industrial Chemicals Introduction Scheme (AICIS).
- How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? (2018, December 28). ResearchGate.
Sources
- 1. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 13940-96-0 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 13940-96-0 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chembk.com [chembk.com]
- 8. chemscene.com [chemscene.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methoxybenzene-1,2-diamine | 102-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
4-Phenoxybenzene-1,2-diamine synonyms and IUPAC name
An In-depth Technical Guide to 4-Phenoxybenzene-1,2-diamine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a versatile aromatic diamine with significant applications in medicinal chemistry, polymer science, and materials research. The document details its chemical identity, physicochemical properties, established synthesis protocols, and core applications, with a particular focus on its role as a foundational scaffold in drug development. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced research and application.
Introduction to this compound
This compound, also known by its synonym 3,4-Diaminodiphenyl ether, is an aromatic organic compound featuring a phenoxy group and two adjacent amine functionalities on a benzene ring.[1][2] This unique substitution pattern makes it a highly valuable building block in organic synthesis. The presence of the vicinal diamine moiety is crucial for the construction of heterocyclic systems, most notably benzimidazoles, which are privileged structures in medicinal chemistry.[1] The ether linkage provides conformational flexibility and improved solubility, properties that are highly desirable in both drug candidates and advanced polymers. This guide synthesizes critical information regarding its synthesis, characterization, and application, providing a robust framework for its utilization in a laboratory and industrial context.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are foundational to its successful application. This compound is registered under CAS Number 13940-96-0.[1][2][3] Its formal IUPAC name is this compound.[2][3][4]
A comprehensive list of its common synonyms and identifiers is provided below to aid in literature and database searches:
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 13940-96-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2][7] |
| Molecular Weight | 200.24 g/mol | [1][2][7] |
| Appearance | Solid; White crystalline solid | [5][6] |
| Melting Point | 69 °C | [5] |
| Boiling Point | 365.2 ± 27.0 °C (Predicted) | [5] |
| Solubility | Soluble in organic solvents (alcohols, ketones); practically insoluble in water. | [5] |
| SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N | [1][2] |
| InChI Key | FJVIHKKXPLPDSV-UHFFFAOYSA-N | [1][2][6] |
Synthesis and Purification
The synthesis of this compound typically involves a nucleophilic aromatic substitution followed by a reduction step. The most common strategies leverage the coupling of a phenol with a suitably activated aniline derivative.[1][5]
Common Synthetic Routes
-
Phenol-Aniline Coupling: This widely used method involves the reaction of phenol with an aniline derivative, often under basic conditions to generate the more nucleophilic phenoxide anion.[1][5] The aniline partner is typically a nitro-substituted halo-aromatic, where the nitro group serves as a powerful electron-withdrawing group to activate the ring for substitution and as a precursor to the amine.
-
Nucleophilic Aromatic Substitution (SNAr): A classic SNAr reaction between phenol and o-nitrochlorobenzene under basic conditions yields an intermediate, 2-phenoxy nitrobenzene. Subsequent nitration and reduction steps produce the final diamine.
The general workflow for the synthesis is depicted in the diagram below.
Caption: General Synthesis Workflow.
Experimental Protocol: Synthesis via Reduction of 4-Phenoxy-1,2-dinitrobenzene
This protocol describes a representative lab-scale synthesis. The choice of a reducing agent like Tin(II) chloride is effective for nitro group reductions in the presence of other functional groups and is a well-established method.
Materials:
-
4-Phenoxy-1,2-dinitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Phenoxy-1,2-dinitrobenzene (10.0 g, 1.0 eq) in ethanol (200 mL).
-
Rationale: Ethanol is used as a solvent that can dissolve the starting material upon heating and is compatible with the acidic reduction conditions.
-
-
Addition of Reducing Agent: To this suspension, add Tin(II) chloride dihydrate (5.5 eq) followed by the slow, portion-wise addition of concentrated HCl (100 mL).
-
Rationale: A stoichiometric excess of SnCl₂ is required to ensure the complete reduction of both nitro groups. The reaction is exothermic, so slow addition is crucial for temperature control.
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating accelerates the reaction rate. Refluxing prevents the loss of solvent.
-
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding 5 M NaOH solution until the pH is basic (~pH 9-10). A precipitate of tin salts will form.
-
Rationale: Basification deprotonates the amine hydrochlorides to the free amines and precipitates tin hydroxides, which can then be removed.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Rationale: The organic product is more soluble in ethyl acetate than in the aqueous layer, allowing for its separation from inorganic salts.
-
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄.
-
Rationale: The brine wash removes residual water and some water-soluble impurities. MgSO₄ is a drying agent that removes trace water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Core Applications in Research and Development
This compound is a cornerstone intermediate in several scientific fields due to its reactive diamine functionality and the advantageous properties imparted by the phenoxy group.[1]
Caption: Key Application Pathways.
-
Drug Development: This is arguably the most significant area of application. The 1,2-diamine arrangement is ideal for the Phillips condensation reaction with carboxylic acids or aldehydes to form the benzimidazole ring system. This scaffold is present in numerous FDA-approved drugs and is a subject of intense research for its potential as an enzyme inhibitor.[1]
-
Polymer Science: The compound serves as a diamine monomer in the synthesis of polyimides.[1] The phenoxy group enhances the solubility and processability of the resulting polymers while maintaining high thermal stability, making them suitable for applications in electronics and aerospace.
-
Coordination Chemistry: As a bidentate ligand, it can chelate with various metal ions to form stable metal complexes. These complexes are studied for their catalytic properties and potential applications in materials science.[1]
-
Cosmetic Chemistry: It is used as a precursor agent in the formulation of hair dyes, where its oxidation and subsequent coupling reactions lead to the formation of durable colorants.[1]
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons on both rings, as well as a broad singlet for the two amine (-NH₂) protons, which is exchangeable with D₂O. The integration of these signals will correspond to the 12 protons in the molecule.
-
¹³C NMR will display distinct signals for the 12 carbon atoms, with carbons attached to nitrogen and oxygen appearing at characteristic downfield shifts.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine groups (typically a doublet around 3300-3500 cm⁻¹) and C-O-C stretching for the ether linkage (around 1240 cm⁻¹).[1]
-
X-Ray Diffraction: For crystalline material, single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. Like many aromatic amines, it should be treated as a potentially hazardous substance.[1]
| GHS Hazard Statements | Precautionary Codes |
| H302: Harmful if swallowed | P280: Wear protective gloves/eye protection. |
| H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319: Causes serious eye irritation | P310: Immediately call a POISON CENTER/doctor. |
| H332: Harmful if inhaled | |
| H335: May cause respiratory irritation |
(Source:[6])
Handling:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Avoid direct contact with skin and eyes.[1] Aromatic amines can be skin and eye irritants and potential allergens.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[1][6]
-
Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, as the compound may darken upon exposure to air and light.[1][5][6]
Conclusion
This compound is a high-value chemical intermediate with a diverse and expanding range of applications. Its utility is primarily driven by the versatile reactivity of the vicinal diamine moiety, which enables the straightforward synthesis of complex heterocyclic structures essential for drug discovery. Complemented by the favorable physicochemical properties imparted by the phenoxy group, this compound will continue to be a molecule of significant interest to scientists in both academic and industrial research. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- American Elements. (n.d.). This compound.
- Advanced ChemBlocks. (n.d.). This compound.
- ChemBK. (2024). 4-Phenoxy-1,2-phenylenediamine.
Sources
- 1. Buy this compound | 13940-96-0 [smolecule.com]
- 2. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. This compound 95% | CAS: 13940-96-0 | AChemBlock [achemblock.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 13940-96-0 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
theoretical studies of 4-Phenoxybenzene-1,2-diamine
An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 4-Phenoxybenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Bridging Experiment and Theory
In the landscape of modern molecular sciences, the synthesis of a novel compound is merely the prologue. The true narrative of its potential unfolds through a meticulous characterization of its structural, electronic, and reactive properties. This compound, a molecule of significant interest in materials science and medicinal chemistry, is a case in point. While its synthesis and basic applications are documented, a comprehensive understanding of its quantum mechanical nature remains largely uncharted territory in readily available literature. This guide, therefore, takes a dual approach: it first consolidates the established knowledge of this compound and then, more critically, provides a robust framework for its theoretical investigation. By wedding experimental data with computational foresight, we can unlock a deeper, more predictive understanding of this versatile molecule.
Part 1: Foundational Profile of this compound
This compound, also known as 3,4-diaminodiphenyl ether, is an aromatic compound with the chemical formula C₁₂H₁₂N₂O.[1][2][3] Its structure is characterized by a benzene ring substituted with two adjacent amino groups and a phenoxy group, a unique arrangement that imparts a rich and complex chemical personality.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is the bedrock of any theoretical study. These parameters not only inform the choice of computational methods but also serve as benchmarks for validating theoretical predictions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | [2][4] |
| Molecular Weight | 200.24 g/mol | [1][2] |
| CAS Number | 13940-96-0 | [2][4] |
| Physical Form | Solid | [5] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N | [2] |
| InChIKey | FJVIHKKXPLPDSV-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through established organic chemistry reactions, such as the coupling of phenol and aniline under alkaline conditions or through nucleophilic aromatic substitution.[1][3] The reactivity of this molecule is largely dictated by the interplay of its functional groups. The ortho-diamine moiety is a well-known precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[1] The amino groups are potent electron-donating groups, activating the aromatic ring towards electrophilic substitution.[1] Conversely, these same groups are susceptible to oxidation, potentially forming quinone-like structures.[1]
Part 2: A Proposed Framework for the Theoretical Investigation of this compound
While direct and extensive theoretical studies on this compound are not widely published, the principles of computational chemistry and existing research on analogous compounds provide a clear roadmap for a comprehensive in-silico analysis.[6] This section outlines a detailed workflow, explaining the rationale behind each computational step.
Computational Workflow: From Structure to Reactivity
The following diagram illustrates a logical workflow for the theoretical characterization of this compound.
Sources
An In-Depth Technical Guide to 4-Phenoxybenzene-1,2-diamine: From Historical Obscurity to a Cornerstone of Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenoxybenzene-1,2-diamine, a seemingly unassuming aromatic diamine, holds a significant yet often overlooked position in the annals of synthetic chemistry. Its unique molecular architecture, featuring a flexible phenoxy ether linkage and reactive ortho-diamine functionality, has made it an indispensable building block in diverse fields, ranging from high-performance polymers to life-saving pharmaceuticals. This technical guide delves into the historical discovery and the evolution of the synthesis of this compound. It further explores its critical role as a precursor in the development of benzimidazoles and polyimides, providing detailed experimental protocols and expert insights into the causality behind synthetic choices.
Introduction: Unveiling a Versatile Moiety
This compound, also known as 3,4-diaminodiphenyl ether, is an organic compound with the chemical formula C₁₂H₁₂N₂O.[1][2] Its structure is characterized by a benzene ring substituted with both a phenoxy group and two adjacent amine groups. This arrangement of functional groups imparts a unique combination of rigidity from the aromatic rings and flexibility from the ether linkage, along with the high reactivity of the ortho-diamine. These attributes have positioned it as a valuable intermediate in the synthesis of a wide array of complex molecules. While its name might not be as widely recognized as some of its progeny, its impact on materials science and medicinal chemistry is undeniable. This guide aims to illuminate the journey of this pivotal molecule from its theoretical conception to its current-day applications.
The Dawn of Discovery: A Tale of Synthesis Evolution
The precise moment of the first synthesis of this compound is not explicitly documented in a single seminal publication. Its discovery is intrinsically linked to the broader development of synthetic methodologies for diaryl ethers and the reduction of nitroaromatic compounds in the early 20th century.
The Foundational Chemistry: The Ullmann Condensation
The conceptualization of this compound's synthesis became plausible with the advent of the Ullmann condensation in 1901.[3] This copper-catalyzed reaction provided a viable pathway for the formation of diaryl ethers from an aryl halide and a phenol, a key structural feature of the target molecule.[3] Although initially requiring harsh conditions, the Ullmann reaction laid the groundwork for the creation of the phenoxy linkage in a variety of aromatic compounds.[3]
A Plausible Genesis: The Nitro-Reduction Pathway
The most probable and historically consistent route to the first synthesis of this compound involves a two-step process:
-
Nucleophilic Aromatic Substitution: The initial step would involve the formation of a nitro-substituted diaryl ether, such as 1-amino-2-nitro-4-phenoxybenzene or 3-amino-4'-nitrodiphenyl ether.[4] This is typically achieved through a nucleophilic aromatic substitution reaction between an activated nitro-containing aryl halide (e.g., 4-chloronitrobenzene) and an aminophenol.[5]
-
Reduction of the Nitro Group: The subsequent and final step is the reduction of the nitro group to an amine. A variety of reducing agents and methods have been historically available for this transformation, including metal-acid combinations (e.g., tin and hydrochloric acid) or catalytic hydrogenation.[6]
This synthetic strategy is supported by numerous modern and historical references that describe the preparation of analogous phenoxy-linked diamines.[4][5]
Synthesis Methodologies: From Classical Approaches to Modern Refinements
The synthesis of this compound has evolved to improve yield, purity, and scalability. Below are detailed protocols for both a classical and a modern approach.
Classical Synthesis Protocol: Reduction of 1-Amino-2-nitro-4-phenoxybenzene
This method exemplifies a common historical approach to synthesizing ortho-diamines from their nitro precursors.
Step 1: Synthesis of 1-Amino-2-nitro-4-phenoxybenzene
This precursor can be synthesized via a condensation reaction between 3-aminophenol and 4-chloronitrobenzene.[5]
Step 2: Catalytic Hydrogenation
-
Materials: 1-amino-2-nitro-4-phenoxybenzene, Ethanol, Palladium on carbon (Pd/C) catalyst (5-10%), Hydrogen gas.
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-amino-2-nitro-4-phenoxybenzene in ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure.
-
Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Upon reaction completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a bed of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualization of the Synthetic Pathway
A Cornerstone in Heterocyclic Chemistry: The Gateway to Benzimidazoles
The ortho-diamine functionality of this compound makes it an ideal starting material for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities.[7] The development of benzimidazole-based drugs has been a significant area of medicinal chemistry for decades, and this compound has played a crucial role in this endeavor.
The Phillips Condensation: A Time-Honored Reaction
The most common method for synthesizing benzimidazoles from ortho-phenylenediamines is the Phillips condensation, which involves the reaction of the diamine with a carboxylic acid or its derivative under acidic conditions.
Experimental Protocol: Synthesis of a 2-Substituted-5-phenoxybenzimidazole
-
Materials: this compound, Carboxylic acid (R-COOH), 4N Hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of this compound and the desired carboxylic acid.
-
Add 4N hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-substituted-5-phenoxybenzimidazole.
-
Logical Workflow for Benzimidazole Synthesis
Sources
- 1. chemscene.com [chemscene.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. JPS61221159A - Method for producing high purity 3,4'-diaminodiphenyl ether - Google Patents [patents.google.com]
- 5. JP5027572B2 - Method for producing 3,4'-diaminodiphenyl ether - Google Patents [patents.google.com]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole synthesis [organic-chemistry.org]
A Technical Guide to 4-Phenoxybenzene-1,2-diamine for Pharmaceutical Research and Development
Introduction: The Strategic Importance of 4-Phenoxybenzene-1,2-diamine in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the selection of foundational scaffolds is a critical determinant of a program's success. This compound, a key aromatic diamine, has emerged as a valuable building block, particularly in the synthesis of benzimidazole-based therapeutic agents. The benzimidazole moiety is a privileged structure, forming the core of numerous approved drugs with a wide range of biological activities, including antiulcer, anthelmintic, and anticancer properties.
The strategic incorporation of a phenoxy group at the 4-position of the benzene-1,2-diamine scaffold offers several advantages. It can modulate the electronic properties of the resulting benzimidazole, influence its pharmacokinetic profile by enhancing lipophilicity, and provide a vector for further structural modifications to optimize drug-target interactions. This guide provides an in-depth overview of this compound, including its commercial availability, a detailed protocol for its application in the synthesis of bioactive compounds, and the underlying chemical principles that govern its reactivity.
Commercial Availability and Sourcing
For researchers and drug development professionals, reliable access to high-quality starting materials is paramount. This compound (CAS No. 13940-96-0) is available from a range of commercial suppliers, catering to both research and bulk quantity requirements. The table below summarizes key information for sourcing this compound.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | AMBH2D6F6FAD | 98% | 250 mg, 1 g, 5 g, 25 g |
| American Elements | N/A | High and ultra-high purity grades available | Research and bulk quantities |
| ChemScene | CS-W005747 | ≥97% | Inquire for quantities |
| ChemUniverse | P47953 | 98% | 250 mg, 1 g, 5 g, Bulk |
| Smolecule | S1507660 | In Stock | Inquire for quantities |
| Advanced ChemBlocks | N/A | N/A | Inquire for quantities |
Core Application: Synthesis of Substituted Benzimidazoles
A primary application of this compound in drug development is the synthesis of 5-phenoxy-substituted benzimidazoles. The general and widely adopted method for this transformation is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. This reaction proceeds via the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring system.
The choice of the carboxylic acid component allows for the introduction of various substituents at the 2-position of the benzimidazole core, providing a straightforward route to a diverse library of analogues for structure-activity relationship (SAR) studies.
Reaction Mechanism: Condensation and Cyclization
The synthesis of 5-phenoxy-1H-benzo[d]imidazole from this compound and formic acid exemplifies this process. The reaction is typically acid-catalyzed, which serves to activate the carboxylic acid for nucleophilic attack by one of the amino groups of the diamine.
Experimental Protocol: Synthesis of 5-Phenoxy-1H-benzo[d]imidazole
This protocol provides a detailed, step-by-step methodology for the synthesis of 5-phenoxy-1H-benzo[d]imidazole, a foundational structure for more complex, biologically active molecules.
Materials and Reagents:
-
This compound
-
Formic acid (85%)
-
10% Sodium hydroxide solution
-
Activated charcoal
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) and 85% formic acid (approximately 1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 2 hours. The color of the mixture may change during this time.
-
Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it by the dropwise addition of a 10% sodium hydroxide solution until the pH is approximately 7. This should be done in an ice bath to control the exothermic reaction.
-
Isolation of Crude Product: The crude product will precipitate out of the solution upon neutralization. Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water.
-
Decolorization: Transfer the crude, moist product to a beaker and add a sufficient amount of boiling water to dissolve it. Add a small amount of activated charcoal (approximately 10% by weight of the crude product) to the hot solution and continue to heat for a few minutes with stirring.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization of the purified product.
-
Final Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and air-dry or dry in a vacuum oven.
-
Characterization: Determine the melting point of the purified product and characterize it using appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Workflow Diagram
Trustworthiness and Self-Validation
The described protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The purity of the final product can be readily assessed by its melting point and spectroscopic data. A sharp melting point close to the literature value is a good indicator of high purity. Furthermore, the characteristic signals in the ¹H and ¹³C NMR spectra, along with the molecular ion peak in the mass spectrum, provide definitive confirmation of the desired product's structure.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of pharmaceutically relevant benzimidazole derivatives. Its use allows for the strategic introduction of a phenoxy group, which can favorably influence the biological activity and pharmacokinetic properties of the resulting compounds. The provided experimental protocol offers a reliable and straightforward method for the synthesis of the 5-phenoxy-1H-benzo[d]imidazole core, which can serve as a starting point for the development of novel drug candidates. By understanding the commercial availability, synthetic applications, and underlying chemical principles of this compound, researchers and drug development professionals can effectively leverage this important scaffold in their discovery programs.
References
- American Elements. This compound. [Link]
- ChemUniverse. This compound. [Link]
- PubChem. This compound. [Link]
- Navarrete-Vázquez, G., et al. (2003). Synthesis and antiparasitic activity of albendazole and mebendazole analogues. Bioorganic & Medicinal Chemistry, 11(21), 4615-4622. [Link]
- Organic Chemistry Portal. Benzimidazole synthesis. [Link]
- Zenzicubic. (2022, February 25). Synthesizing benzimidazole - an aromatic amine that forms nice crystals [Video]. YouTube. [Link]
Assessing and Enhancing the Purity of Commercially Available 4-Phenoxybenzene-1,2-diamine
An In-Depth Technical Guide for Researchers
Introduction: The Critical Role of Purity in Research and Development
4-Phenoxybenzene-1,2-diamine (CAS No. 13940-96-0), also known as 3,4-diaminodiphenyl ether, is a vital molecular building block in advanced chemical synthesis.[1][2] Its unique structure, featuring a flexible phenoxy ether linkage and two adjacent amine functionalities, makes it a key precursor for the synthesis of polyimides, specialized polymers, and heterocyclic compounds like benzimidazoles used in medicinal chemistry and materials science.[3] In any of these high-stakes applications, the purity of the starting material is not a trivial detail; it is a critical parameter that dictates the reproducibility of experiments, the structural integrity of the final product, and the validity of the resulting data.
This guide provides an in-depth, field-proven perspective on the purity levels of commercially available this compound. Moving beyond a simple data sheet, we will explore the landscape of commercial grades, delve into the likely impurity profiles, and provide robust, self-validating analytical protocols for verification. Finally, a detailed methodology for purification via recrystallization is presented for instances where the commercially supplied purity does not meet the stringent requirements of sensitive applications.
Part 1: The Commercial Purity Landscape
The term "commercially available" encompasses a range of purity grades. For a researcher, understanding this spectrum is the first step in procurement. A survey of various chemical suppliers reveals that the purity of this compound typically ranges from 95% to over 98%.
| Supplier Type | Representative Purity Level | Common Grade | Target Audience |
| Bulk Chemical Suppliers | 95% - 97%[4][5] | Technical Grade | Industrial applications, process development |
| Research Chemical Catalogs | ≥97% to 98%[4][6] | Reagent Grade | General laboratory synthesis, academic research |
| High-Purity Specialists | >99% (by request)[7] | High-Purity Grade | Pharmaceutical development, electronics applications |
Expert Insight: The stated purity on a supplier's Certificate of Analysis (CoA) is a starting point, but it is incumbent upon the scientist to independently verify it, especially before its use in sensitive or regulated applications. The analytical method used by the supplier (e.g., Titration vs. Gas Chromatography) can significantly impact the reported value.
Part 2: Understanding the Impurity Profile
The most common route for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a protected or nitro-substituted dihalobenzene and phenol, followed by reduction of the nitro groups.[2][3] This synthetic pathway informs the likely impurity profile.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual phenol or precursors to the diamine.
-
Isomeric Species: Impurities arising from incomplete regioselectivity during the synthesis, such as 3-phenoxybenzene-1,2-diamine or other positional isomers.
-
Products of Side Reactions: Oxidized species (e.g., quinones) can form, especially if the diamine is improperly stored, as aromatic amines are susceptible to air oxidation.[3]
-
Residual Solvents & Reagents: Solvents used during reaction and purification (e.g., toluene, ethanol) and residual catalysts or reducing agents.
The following workflow provides a systematic approach to identifying and quantifying these impurities.
Caption: Comprehensive workflow for the assessment of this compound purity.
Part 3: Analytical Methodologies for Purity Verification
Trust in your starting material comes from robust, in-house verification. The following protocols are designed to be self-validating and provide a comprehensive picture of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase method provides excellent resolution of the main component from potential polar and non-polar impurities.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the aromatic compound through hydrophobic interactions.[8]
-
Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds.[9] A phosphate buffer is used to maintain a consistent pH, which is critical for the reproducible ionization state and retention of the amine groups.
-
Detector: A UV detector is selected because the benzene rings in the molecule exhibit strong chromophores, leading to high sensitivity at wavelengths around 210-280 nm.[8][10]
Experimental Protocol: HPLC-UV Purity Assay
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm filter before use.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of reference standard this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1.0 mg/mL): Prepare the commercially obtained sample in the same manner.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
-
Data Analysis:
-
Analyze the sample solution.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an orthogonal technique to HPLC, ideal for identifying volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight side products.[11][12]
Causality Behind Experimental Choices:
-
Column: A DB-5ms or HP-5ms column is a general-purpose, low-polarity column suitable for separating a wide range of organic molecules, including aromatic amines.[12]
-
Injection Mode: Split injection is used to prevent column overloading with a concentrated sample.
-
Temperature Program: A temperature ramp is essential to first elute volatile impurities at low temperatures and then elute the higher-boiling main compound and other impurities as the temperature increases.
-
Detector: A mass spectrometer provides not only quantification but also structural information from the fragmentation patterns, aiding in the tentative identification of unknown impurities.[13][14]
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation:
-
Prepare a solution of ~1 mg/mL of the this compound sample in methanol or acetone.
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity based on area percent.
-
Compare the mass spectra of impurity peaks against a spectral library (e.g., NIST) for tentative identification.
-
Part 4: Purification by Recrystallization
If analytical testing reveals that the purity of the commercial material is insufficient, recrystallization is a highly effective method for purification.[15] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent should dissolve the this compound poorly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor). A mixture of ethanol and water is often a good starting point for moderately polar compounds like aromatic diamines.[16]
Caption: Step-by-step workflow for the purification via recrystallization.
Experimental Protocol: Recrystallization
-
Dissolution: Place 10.0 g of the impure this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ~100 mL of a 9:1 ethanol/water mixture to a gentle boil.
-
Solubilization: While stirring, add the hot solvent mixture portion-wise to the flask containing the solid until it just fully dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl for 2 minutes, and proceed to the next step.
-
Hot Filtration (Optional): If either charcoal was added or insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any adhering mother liquor.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
Confirmation: Re-analyze the purified material using the HPLC or GC-MS method described above to confirm the purity enhancement.
Conclusion
The successful application of this compound in research and development is fundamentally linked to its purity. While commercial suppliers provide a valuable starting point, this guide has demonstrated the necessity for a rigorous, scientifically-grounded approach to purity verification. By understanding potential impurities, applying robust and orthogonal analytical techniques like HPLC and GC-MS, and employing effective purification methods such as recrystallization, researchers can ensure the quality and integrity of their starting materials. This diligence is the bedrock upon which reliable and reproducible scientific outcomes are built.
References
- American Elements. This compound. [Link]
- ChemUniverse. This compound. [Link]
- J-Stage. Selective Detection of Carcinogenic Aromatic Diamines in Aqueous Solutions... by HPLC. [Link]
- PubMed.
- PubChem. This compound. [Link]
- Centers for Disease Control and Prevention (NIOSH).
- Google Patents.
- Springer. Chemical characterisation of spray paints by a multi-analytical (Py/GC-MS, FT-IR, μ-Raman) approach. [Link]
- Royal Society of Chemistry.
- Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
- Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- ChemBK. 4-Phenoxy-1,2-phenylenediamine. [Link]
- ResearchGate. How can I purify 1,3-phenylene diamine (mPDA)
- SIELC. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. [Link]
- LabRulez GCMS. Enhancing MRM Experiments in GC/MS/MS Using APGC. [Link]
- MDPI. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. [Link]
- Google Patents. EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds.
Sources
- 1. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Buy this compound | 13940-96-0 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound 95% | CAS: 13940-96-0 | AChemBlock [achemblock.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. americanelements.com [americanelements.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. cdc.gov [cdc.gov]
- 12. agilent.com [agilent.com]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 4-Phenoxybenzene-1,2-diamine: A Technical Guide to Novel Research Frontiers
Abstract
4-Phenoxybenzene-1,2-diamine, a versatile aromatic diamine, has quietly established its utility in materials science and as a synthon for heterocyclic chemistry. However, its full potential as a scaffold for novel therapeutic agents remains significantly underexplored. This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive exploration of promising, yet uncharted, research avenues for this molecule. By leveraging its unique structural features, we present a forward-looking roadmap for the rational design and synthesis of new chemical entities with potential applications in oncology, infectious diseases, and neuroprotection. This document moves beyond established knowledge, offering detailed experimental workflows, validated protocols, and a robust scientific framework to inspire and guide the next wave of innovation in drug discovery centered on the this compound core.
Introduction: The Untapped Potential of a Privileged Scaffold
This compound (Figure 1) is an organic compound characterized by a benzene ring substituted with both a phenoxy group and two adjacent amine functionalities.[1] This unique arrangement of functional groups provides a rich platform for chemical modification and the synthesis of a diverse array of derivatives. To date, its applications have been predominantly in polymer science, as a monomer for high-performance polyimides, and as a precursor in the synthesis of benzimidazoles and some dyes.[1]
While these applications are noteworthy, the true potential of this compound may lie in the realm of medicinal chemistry. The constituent phenoxy and 1,2-diamine moieties are present in numerous biologically active molecules. The 1,2-diamine functionality is a gateway to the synthesis of benzimidazoles and quinoxalines, two classes of heterocyclic compounds renowned for their broad spectrum of pharmacological activities.[1][2][3][4] The phenoxy group, on the other hand, can modulate lipophilicity, influence metabolic stability, and participate in crucial binding interactions with biological targets.[5][6]
This guide will illuminate three primary areas of research where this compound can serve as a pivotal starting material for the development of novel therapeutics:
-
Anticancer Agents: Leveraging the benzimidazole and quinoxaline scaffolds to design potent and selective inhibitors of cancer-related targets.
-
Antimicrobial Agents: Exploring the synthesis of novel compounds with activity against drug-resistant bacteria and fungi.
-
Neuroprotective Agents: Investigating the potential of phenoxy-containing derivatives to mitigate neuronal damage in neurodegenerative diseases.
For each research area, we will provide a detailed scientific rationale, a proposed synthetic strategy, and comprehensive protocols for biological evaluation.
| Property | Value |
| Chemical Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| CAS Number | 13940-96-0 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 69 °C |
Figure 1: Chemical Structure and Properties of this compound
Research Area 1: Novel Anticancer Agents Derived from this compound
Scientific Rationale: Targeting Cancer with Benzimidazole and Quinoxaline Scaffolds
The benzimidazole ring system, readily accessible from 1,2-diamines, is a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and clinical candidates with anticancer activity.[2][7] Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and various kinases.[2][7] Similarly, quinoxalines, which can also be synthesized from 1,2-diamines, exhibit a wide range of anticancer activities.[3][8]
The phenoxy group on the this compound backbone can be strategically utilized to enhance the anticancer activity of its derivatives. Structure-activity relationship (SAR) studies of benzimidazole-based anticancer agents have shown that substitution on the benzene ring can significantly impact potency and selectivity.[1][9] The phenoxy moiety can serve as a handle for further functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Proposed Synthetic Strategy: A Gateway to Bioactive Heterocycles
The synthesis of novel anticancer agents from this compound will focus on the construction of benzimidazole and quinoxaline rings, followed by diversification of the resulting scaffolds.
Diagram 1: Synthetic Pathways from this compound to Benzimidazoles and Quinoxalines
Caption: Synthetic routes to benzimidazole and quinoxaline derivatives.
Experimental Protocols
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add the desired aromatic aldehyde (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
This protocol provides a method for assessing the cytotoxicity of newly synthesized compounds against a panel of human cancer cell lines.[6][10]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1 to 100 µM). Treat the cells with these concentrations for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Compound X | Experimental Data | Experimental Data | Experimental Data |
| Compound Y | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Reference Data | Reference Data | Reference Data |
Table 2: Template for Reporting In Vitro Cytotoxicity Data
Research Area 2: Novel Antimicrobial Agents
Scientific Rationale: Combating Antimicrobial Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Both benzimidazole and quinoxaline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4][8][11][12] The mechanism of action of these compounds can vary, including the inhibition of microbial DNA gyrase, disruption of cell wall synthesis, and interference with other essential metabolic pathways.[13]
The phenoxy group in derivatives of this compound can be exploited to enhance antimicrobial activity and overcome existing resistance mechanisms. For instance, the lipophilicity conferred by the phenoxy group may improve penetration through the bacterial cell membrane.
Proposed Synthetic Strategy: Diversification for Broad-Spectrum Activity
The synthetic strategy will involve the creation of a library of phenoxy-substituted benzimidazoles and quinoxalines with diverse substituents to explore the structure-activity relationship for antimicrobial activity.
Diagram 2: Workflow for Antimicrobial Drug Discovery
Caption: A streamlined workflow for antimicrobial screening.
Experimental Protocols
-
Dissolve this compound (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol) in ethanol (15 mL).[4][5]
-
Add a few drops of acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to afford the pure quinoxaline derivative.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[14][15][16]
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Research Area 3: Neuroprotective Agents for Neurodegenerative Diseases
Scientific Rationale: A Phenoxy-centric Approach to Neuroprotection
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a critical need for new therapeutic agents that can protect neurons from damage. Several studies have highlighted the neuroprotective effects of compounds containing a phenoxy moiety.[5][6] These compounds can exert their effects through various mechanisms, including antioxidant activity, modulation of inflammatory pathways, and inhibition of apoptosis.[5][13][17]
Derivatives of this compound, particularly those that are not cyclized into rigid heterocyclic systems, offer conformational flexibility that may be advantageous for interacting with targets in the central nervous system.
Proposed Synthetic Strategy: Amide Coupling and Functionalization
The synthetic approach will focus on the derivatization of the amine groups of this compound through amide bond formation with various carboxylic acids, including those with known neuroprotective properties (e.g., ferulic acid).
Diagram 3: Logic for Designing Neuroprotective Agents
Caption: Design strategy for novel neuroprotective compounds.
Experimental Protocols
-
To a solution of this compound (1 mmol) in dichloromethane (20 mL) at 0°C, add triethylamine (2.2 mmol).
-
Slowly add the desired acyl chloride (2.2 mmol) and stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This assay assesses the ability of the synthesized compounds to protect neuronal cells from oxidative stress-induced cell death.[17][18][19]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the wells at a final concentration of 200 µM and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 2.3.2.
-
Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-treated control. Higher cell viability indicates a neuroprotective effect.
Conclusion and Future Directions
This compound represents a starting point for the development of a new generation of therapeutic agents. The research areas outlined in this guide – oncology, infectious diseases, and neuroprotection – are just the beginning. The versatility of this scaffold opens the door to countless other possibilities. Future work should focus on optimizing the lead compounds identified from these initial studies, including in vivo efficacy and safety profiling. Furthermore, the exploration of other heterocyclic systems derived from this compound could yield novel compounds with unique biological activities. It is our hope that this guide will serve as a catalyst for innovative research and ultimately contribute to the development of new medicines for a range of human diseases.
References
- Gudipati, R., et al. (2017). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. PubMed.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Kaur, H., et al. (2013). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW. PharmaTutor.
- Tan, C. Y. J., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Nabavi, S. F., et al. (2019). Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bioscience Biotechnology Research Communications.
- Rau, T. F., et al. (2014). Phenoxybenzamine is Neuroprotective in a Rat Model of Severe Traumatic Brain Injury. International Journal of Molecular Sciences.
- Kumar, A., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry.
- Taha-Abdelaziz, K., et al. (2023). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. PMC.
- Shkurat, A. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed.
- Singh, A., & Sharma, P. K. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library.
- Singh, A., & Sharma, P. K. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC.
- Schwalbe, R., et al. (2017). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- OIE. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Shkurat, A. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
- Sim, C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- GBD 2015 Disease and Injury Incidence and Prevalence Collaborators. (2016). Global, regional, and national incidence, prevalence, and years lived with disability for 310 diseases and injuries, 1990–2015: a systematic analysis for the Global Burden of Disease Study 2015. The Lancet.
- World Health Organiz
- World Health Organiz
- Vicente, E., et al. (2014). New Quinoxalines with Biological Applications. Longdom Publishing.
- Asif, M. (2015). A review on biological activities of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
- Ilyas, M., et al. (2023). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
- ResearchGate. (2025). Biological activity of quinoxaline derivatives.
- ResearchGate. (2024). SAR and potent compounds of quinoxaline derivatives as antidiabetic agents.
- Ivanova, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
- Malla, A., et al. (2019). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. MDPI.
- Li, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing.
Sources
- 1. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 15. pdb.apec.org [pdb.apec.org]
- 16. woah.org [woah.org]
- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Phenoxybenzene-1,2-diamine
Introduction: A Versatile Scaffold in Modern Chemistry
4-Phenoxybenzene-1,2-diamine, also known as 3,4-diaminodiphenyl ether, is an aromatic diamine with the chemical formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol .[1][2] Its structure, featuring a flexible diphenyl ether backbone and adjacent (vicinal) amine groups, makes it a highly valuable building block in several scientific domains. In drug development, the vicinal diamine moiety is a key precursor for the synthesis of benzimidazoles, a heterocyclic scaffold present in numerous pharmacologically active compounds.[1][3] Beyond pharmaceuticals, this diamine serves as a monomer in the creation of advanced polyimides and as a ligand in the field of coordination chemistry.[1]
This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound. The described pathway is designed for robustness and scalability, beginning with the synthesis of a key 4-phenoxyaniline intermediate via a copper-catalyzed Ullmann condensation, followed by a controlled sequence of protection, nitration, and reduction steps to install the second amine group with high regioselectivity.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage establishes the core diphenyl ether structure to create 4-phenoxyaniline. The second stage meticulously installs the second amino group at the ortho-position to the existing amine, yielding the target diamine.
Caption: Overall two-part synthetic route to this compound.
Part I: Synthesis of the Key Intermediate: 4-Phenoxyaniline
The cornerstone of this synthesis is the formation of the C-O ether bond. For this, we employ the Ullmann condensation, a classic and reliable copper-catalyzed cross-coupling reaction.[4][5] This method involves the coupling of an aryl halide with a phenol, facilitated by a copper catalyst and a base. The base deprotonates the phenol to form the more nucleophilic phenoxide, while the copper catalyst facilitates the coupling with the aryl halide.[6][7]
Reaction: Phenol + 4-Bromoaniline → 4-Phenoxyaniline
Protocol I: Ullmann Condensation
This protocol is adapted from established procedures for diaryl ether synthesis.[4][8]
Materials & Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |
| 4-Bromoaniline | 172.03 | 1.0 | 1.72 g (10.0 mmol) |
| Phenol | 94.11 | 1.2 | 1.13 g (12.0 mmol) |
| Potassium Hydroxide (KOH) | 56.11 | 2.0 | 1.12 g (20.0 mmol) |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 95 mg (0.5 mmol) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 20 mL |
Procedure:
-
Inert Atmosphere: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium hydroxide (1.12 g).
-
Reagent Addition: Add phenol (1.13 g), 4-bromoaniline (1.72 g), and copper(I) iodide (95 mg) to the flask.
-
Solvent: Add anhydrous dimethyl sulfoxide (20 mL) to the mixture.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from an ethanol/water mixture to yield pure 4-phenoxyaniline.[4][9] The product typically appears as brown to green-brown crystalline flakes with a melting point of 82-84 °C.[9]
-
Part II: Conversion of 4-Phenoxyaniline to this compound
This stage involves a four-step sequence designed to introduce a second amino group ortho to the first one.
Caption: Workflow for the synthesis of the target diamine from 4-phenoxyaniline.
Step A: N-Acetylation (Amine Protection)
Principle: The highly activating amino group is protected as an acetamide. This prevents oxidation during nitration and moderates its directing effect, ensuring clean mono-nitration at the desired position.
Protocol:
-
Dissolve 4-phenoxyaniline (10 mmol) in glacial acetic acid (30 mL) in a 100 mL flask.
-
While stirring, add acetic anhydride (1.1 eq, 11 mmol) dropwise.
-
Stir the mixture at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the precipitated solid (4'-phenoxyacetanilide) by vacuum filtration, wash with cold water, and dry. The product is often pure enough for the next step.
Step B: Aromatic Nitration
Principle: An electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the electrophile. The acetamido group is an ortho-, para- director. With the para position blocked by the phenoxy group, nitration occurs selectively at the ortho position.
Protocol:
-
In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 4'-phenoxyacetanilide (10 mmol) in small portions to concentrated sulfuric acid (20 mL) with stirring.
-
Maintain the low temperature and add a cold mixture of concentrated nitric acid (1.1 eq, 11 mmol) and concentrated sulfuric acid (5 mL) dropwise, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting yellow precipitate (2-nitro-4-phenoxyacetanilide) by filtration, wash thoroughly with water until neutral, and dry.
Step C: N-Deacetylation (Hydrolysis)
Principle: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amine, yielding 2-nitro-4-phenoxyaniline.
Protocol:
-
Suspend the crude 2-nitro-4-phenoxyacetanilide (10 mmol) in a mixture of ethanol (30 mL) and concentrated hydrochloric acid (15 mL).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization from ethanol may be necessary. The preparation of this intermediate has been described in the literature.[10][11]
Step D: Reduction of the Nitro Group
Principle: The nitro group is reduced to a primary amine to furnish the final 1,2-diamine product. Catalytic hydrogenation is a clean and efficient method.
Protocol:
-
In a hydrogenation vessel, dissolve 2-nitro-4-phenoxyaniline (10 mmol) in ethanol or ethyl acetate (50 mL).
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the nitro compound).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or use a balloon filled with H₂ for atmospheric pressure hydrogenation).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The product should be stored in a dark, airtight container under an inert atmosphere at 2-8 °C to prevent oxidation.[12]
Final Product Characterization & Properties
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
| Property | Value | Source |
| CAS Number | 13940-96-0 | [2][12][13][14] |
| Molecular Formula | C₁₂H₁₂N₂O | [2][12] |
| Molecular Weight | 200.24 g/mol | [2] |
| Appearance | Solid | [12] |
| Purity (Typical) | >98% | [12] |
| Storage | 2-8 °C, Inert Atmosphere, Dark | [12] |
Application Example: Synthesis of Benzimidazoles
This compound is an excellent precursor for benzimidazoles via condensation with aldehydes or carboxylic acids (the Phillips condensation).[15][16]
Caption: General scheme for benzimidazole synthesis.
General Protocol:
-
Dissolve this compound (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in ethanol or acetonitrile (10 mL).[17]
-
Add a catalytic amount of an acid (e.g., HCl) or an oxidant (e.g., H₂O₂ or air, sometimes with a photocatalyst).[17][18]
-
Stir the reaction at room temperature or with gentle heating until completion.
-
The product can often be isolated by filtration after cooling or by standard extractive work-up and purification.
Safety & Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards:
-
Aromatic Amines/Halides: Can be toxic and irritants. Handle with care.[1]
-
Copper Salts: Toxic. Avoid inhalation and skin contact.
-
Strong Acids/Bases (H₂SO₄, HNO₃, KOH): Highly corrosive. Handle with extreme caution.
-
Nitro Compounds: Potentially toxic and can be explosive, especially when dry. Handle with care and avoid shock or friction.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper grounding of equipment and use a purge gas like nitrogen.
-
References
- Smolecule. (n.d.). Buy this compound | 13940-96-0.
- Guidechem. (n.d.). 4-Phenoxyaniline 139-59-3 wiki.
- Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 4-Phenoxyaniline.
- PMC, NIH. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis.
- ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
- MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- (1983). Improved Ullmann Synthesis of Diaryl Ethers.
- ChemicalBook. (n.d.). 4-Phenoxyaniline synthesis.
- Google Patents. (n.d.). US4564712A - Process for the preparation of diphenyl ethers.
- Wikipedia. (n.d.). Ullmann condensation.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound | 13940-96-0.
- ChemicalBook. (2025). 4-Phenoxyaniline.
- AMERICAN ELEMENTS. (n.d.). This compound | CAS 13940-96-0.
- ChemScene. (n.d.). 13940-96-0 | this compound.
- Benchchem. (n.d.). Application Notes and Protocols: 4-(Difluoromethoxy)benzene-1,2-diamine as a Pharmaceutical Intermediate.
- Acta Crystallographica Section E. (2010). 4-Nitro-2-phenoxyaniline. E66, o1255.
- IUCr Journals. (n.d.). 4-Nitro-2-phenoxyaniline.
Sources
- 1. Buy this compound | 13940-96-0 [smolecule.com]
- 2. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]
- 8. 4-Phenoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Phenoxyaniline | 139-59-3 [chemicalbook.com]
- 10. 4-Nitro-2-phenoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. This compound | 13940-96-0 [sigmaaldrich.com]
- 13. americanelements.com [americanelements.com]
- 14. chemscene.com [chemscene.com]
- 15. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Benzimidazole synthesis [organic-chemistry.org]
detailed protocol for 4-Phenoxybenzene-1,2-diamine synthesis
An Application Note for Researchers and Drug Development Professionals
Protocol for the Synthesis of 4-Phenoxybenzene-1,2-diamine
Abstract
This compound is a valuable aromatic diamine intermediate in the synthesis of a variety of complex organic molecules. Its unique structure, featuring a phenoxy group and two adjacent amine functionalities, makes it a critical building block for heterocyclic compounds such as benzimidazoles, as well as for the development of advanced polymers, dyes, and pharmaceutical agents.[1][2] This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the synthesis of the intermediate 4-phenoxy-2-nitroaniline via nucleophilic aromatic substitution, followed by its catalytic hydrogenation to yield the final product. The protocol is designed for reproducibility and scalability, with an emphasis on the underlying chemical principles, safety considerations, and quality control measures essential for research and development environments.
Introduction: Significance and Synthetic Strategy
Aromatic diamines are foundational precursors in medicinal chemistry and materials science. This compound, in particular, serves as a precursor for novel monomers used in the production of high-performance polyimides and as a ligand in coordination chemistry.[1] Its derivatives are also explored as potential enzyme inhibitors in drug development pipelines.[1]
The synthesis strategy detailed herein is a robust two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Synthesis of the key intermediate, 4-phenoxy-2-nitroaniline, by reacting 4-fluoro-2-nitroaniline with phenol. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluoride by the phenoxide ion.
-
Catalytic Hydrogenation: Selective reduction of the nitro group of the intermediate to an amine using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is highly efficient and provides a clean conversion to the desired 1,2-diamine.[3][4]
This protocol emphasizes not just the procedural steps but the rationale behind them, ensuring that researchers can adapt and troubleshoot the synthesis effectively.
Compound Properties and Safety
Key Chemical Data
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 4-Phenoxy-1,2-phenylenediamine, 3,4-Diaminodiphenyl ether | [5] |
| CAS Number | 13940-96-0 | [6] |
| Molecular Formula | C₁₂H₁₂N₂O | [6] |
| Molecular Weight | 200.24 g/mol | [5] |
| Physical Form | Solid | [7] |
| Storage | 2-8°C, keep in dark place, under inert atmosphere | [7] |
Hazard and Safety Information
Warning: This compound is classified as hazardous. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
-
General Handling: Aromatic amines can be irritants and potential allergens.[1] Avoid inhalation of dust and direct contact with skin and eyes.[2] For related phenylenediamines, toxic effects upon ingestion, skin contact, or inhalation have been noted.
Synthetic Workflow Overview
The overall process can be visualized as a two-stage workflow, from commercially available starting materials to the purified final product.
Sources
- 1. Buy this compound | 13940-96-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Applications of 4-Phenoxybenzene-1,2-diamine in Organic Synthesis: A Detailed Guide for Researchers
Introduction
4-Phenoxybenzene-1,2-diamine, a versatile aromatic diamine, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds and functional polymers. Its unique structure, featuring a phenoxy group appended to the o-phenylenediamine core, imparts distinct solubility, electronic, and biological properties to the resulting molecules. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed application notes, experimental protocols, and mechanistic insights tailored for researchers, scientists, and professionals in drug development and materials science.
The strategic placement of the phenoxy substituent influences the reactivity of the diamine and modulates the characteristics of the final products, making it a valuable synthon for creating novel pharmaceuticals, high-performance polymers, and functional materials. This document will delve into its utility in the construction of key heterocyclic scaffolds, including benzimidazoles, quinoxalines, and phenazines, as well as its role as a monomer in polymerization reactions.
I. Synthesis of 5-Phenoxybenzimidazole Derivatives
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The condensation of this compound with various carbonyl compounds provides a direct route to 5-phenoxy-substituted benzimidazoles, leveraging the established reactivity of o-phenylenediamines.
Mechanistic Insights: The Phillips-Ladenburg Condensation
The synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids typically proceeds through the Phillips-Ladenburg condensation. The reaction mechanism involves the initial formation of a Schiff base by the nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring. The choice of reaction conditions and catalysts can significantly influence the reaction rate and yield. The phenoxy group, being weakly electron-donating, can subtly enhance the nucleophilicity of the amino groups, potentially facilitating the initial condensation step.
Caption: General mechanism for the synthesis of 5-phenoxybenzimidazoles.
Application Note: Synthesis of 2-Substituted-5-phenoxy-1H-benzimidazoles
This protocol describes a general method for the synthesis of 2-substituted-5-phenoxy-1H-benzimidazoles via the condensation of this compound with various aldehydes. The use of a catalyst such as p-toluenesulfonic acid (p-TsOH) can facilitate the reaction.[1] This method is versatile and can be adapted for a range of aromatic and aliphatic aldehydes.
Table 1: Representative Synthesis of 2-Aryl-5-phenoxy-1H-benzimidazoles
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TsOH (10) | Toluene | Reflux | 2-3 | High |
| 2 | 4-Chlorobenzaldehyde | p-TsOH (10) | Toluene | Reflux | 2-3 | High |
| 3 | 4-Methoxybenzaldehyde | p-TsOH (10) | Toluene | Reflux | 2-3 | High |
Note: Yields are based on analogous reactions with o-phenylenediamine and may require optimization for this compound.[1]
Experimental Protocol: Synthesis of 2-Phenyl-5-phenoxy-1H-benzimidazole
This protocol is adapted from a general procedure for the synthesis of 2-substituted benzimidazoles.[1]
Materials:
-
This compound (1 mmol, 200.24 mg)
-
Benzaldehyde (1 mmol, 106.12 mg, 0.10 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.02 mg)
-
Toluene (10 mL)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol), benzaldehyde (1 mmol), and p-toluenesulfonic acid (0.1 mmol) in toluene (10 mL).
-
Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenyl-5-phenoxy-1H-benzimidazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
II. Synthesis of 6-Phenoxyquinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of applications in pharmaceuticals, dyes, and as organic semiconductors. The standard and most straightforward method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Mechanistic Insights: Cyclocondensation with 1,2-Dicarbonyls
The reaction proceeds via a double condensation mechanism. One amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate which then dehydrates to an imine. A subsequent intramolecular attack of the second amino group on the remaining carbonyl group, followed by another dehydration step, leads to the formation of the stable, aromatic quinoxaline ring. The reaction is often carried out in polar protic solvents like ethanol or acetic acid and can be catalyzed by acids.
Caption: General mechanism for the synthesis of 6-phenoxyquinoxalines.
Application Note: Synthesis of 2,3-Disubstituted-6-phenoxyquinoxalines
This protocol details a one-pot synthesis of 2,3-disubstituted-6-phenoxyquinoxalines from this compound and a 1,2-dicarbonyl compound, such as benzil. The reaction is typically performed in ethanol and can be carried out at room temperature or with gentle heating.
Table 2: Synthesis of 2,3-Diphenyl-6-phenoxyquinoxaline
| Entry | 1,2-Dicarbonyl | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzil | Ethanol | Reflux | 1-2 | High |
| 2 | Benzil | Acetic Acid | 80 | 1 | High |
Note: Yields are based on analogous reactions with o-phenylenediamine and may require optimization.[2][3]
Experimental Protocol: Synthesis of 2,3-Diphenyl-6-phenoxyquinoxaline
This protocol is adapted from a general procedure for quinoxaline synthesis.[3]
Materials:
-
This compound (1 mmol, 200.24 mg)
-
Benzil (1 mmol, 210.23 mg)
-
Ethanol (10 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzil (1 mmol) in warm ethanol (5 mL).
-
In a separate flask, dissolve this compound (1 mmol) in ethanol (5 mL).
-
Add the diamine solution to the benzil solution.
-
Heat the reaction mixture in a water bath for 30 minutes.
-
After the reaction is complete (monitored by TLC), add water dropwise to the warm solution until a slight cloudiness persists.
-
Allow the mixture to cool to room temperature to induce crystallization.
-
Filter the precipitated product using a Buchner funnel and wash with a small amount of cold aqueous ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenyl-6-phenoxyquinoxaline.
-
Dry the product and characterize it by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
III. Synthesis of Phenazine Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds with significant biological activities and applications in materials science as dyes and electronic materials. A common synthetic route to phenazines involves the condensation of an o-phenylenediamine with an o-quinone.
Mechanistic Insights: Condensation and Oxidation
The reaction between an o-phenylenediamine and an o-quinone typically proceeds through a condensation reaction to form a dihydrophenazine intermediate. This intermediate is then oxidized to the aromatic phenazine. The oxidation can occur in the presence of an oxidizing agent or, in some cases, by air oxidation.
Caption: General mechanism for the synthesis of phenazine derivatives.
Application Note: Synthesis of Phenoxy-Substituted Phenazines
This protocol describes a general solid-state method for the synthesis of phenazine derivatives from an o-diamine and an o-quinone. This solvent-free approach is environmentally friendly and can lead to high yields of the desired products.
Experimental Protocol: General Solid-State Synthesis of a Phenoxy-Substituted Phenazine
This protocol is adapted from a general procedure for phenazine synthesis.[4]
Materials:
-
This compound (2 mmol)
-
o-Quinone (e.g., 1,2-Naphthoquinone) (1 mmol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a test tube, place a finely powdered mixture of this compound (2 mmol) and the o-quinone (1 mmol).
-
Seal the test tube under an inert atmosphere (e.g., by flushing with argon or nitrogen).
-
Heat the mixture at a suitable temperature (e.g., 35-50 °C) for 2-4 hours, with occasional agitation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired phenoxy-substituted phenazine.
-
Characterize the product using spectroscopic techniques.
IV. Application in Polymer Synthesis: A Monomer for High-Performance Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of a phenoxy side group via the use of this compound as a monomer can enhance the solubility and processability of the resulting polyamides without significantly compromising their desirable properties.
Mechanistic Insights: Polycondensation
The synthesis of polyamides from diamines and diacid chlorides proceeds via a polycondensation reaction. This is a type of step-growth polymerization where the nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the diacid chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride (HCl). The reaction is typically carried out at low temperatures in a polar aprotic solvent.
Caption: General workflow for the synthesis of aromatic polyamides.
Application Note: Synthesis of Phenoxy-Containing Aromatic Polyamides
This protocol provides a general procedure for the synthesis of aromatic polyamides by the low-temperature solution polycondensation of this compound with an aromatic diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride.
Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
This protocol is adapted from general procedures for aromatic polyamide synthesis.[5]
Materials:
-
This compound (10 mmol)
-
Terephthaloyl chloride (10 mmol)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
-
Methanol or Ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous calcium chloride in anhydrous NMP.
-
To this solution, add this compound (10 mmol) and stir until completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add terephthaloyl chloride (10 mmol) to the stirred solution. An increase in viscosity should be observed.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then at room temperature for an additional 2-3 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Collect the fibrous polymer by filtration, wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Characterize the polymer by techniques such as inherent viscosity measurement, FT-IR spectroscopy, and thermal analysis (TGA, DSC).
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its ability to readily form key heterocyclic structures such as benzimidazoles, quinoxalines, and phenazines, coupled with its utility as a monomer for high-performance polyamides, underscores its significance in both medicinal chemistry and materials science. The protocols and mechanistic discussions provided in this guide are intended to serve as a comprehensive resource for researchers seeking to harness the synthetic potential of this unique diamine. Further exploration and optimization of the reaction conditions for specific substrates will undoubtedly lead to the discovery of novel compounds with enhanced properties and applications.
References
- Functional Arom
- Eyong, K. O., et al. (2011). Synthesis of novel phenazine derivatives by solid state chemistry and preliminary screening against Plasmodium falciparum in vitro. Rasayan Journal of Chemistry, 4(4), 713-722.
- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Semantic Scholar.
- Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine. BenchChem.
- Synthesis of 2,3-Dihydroxyquinoxaline: An Application Note and Detailed Protocol. BenchChem.
- Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. RJPBCS.
- Saini, R., et al. (2016). Synthesis and antioxidant activity of the 2-methyl benzimidazole. Journal of Drug Delivery & Therapeutics, 6(3), 100-102.
- 2,3 - Diphenyl Quinoxaline (Synthesis). Scribd.
- Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
- Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry.
- Preparation method of 2-methylbenzimidazole.
- Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.
- Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles.
- This compound. American Elements.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- Synthesis and characterization of new soluble aromatic polyamides derived from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene.
- The condensation of o-phenylenediamine with ketones in the presence of silver nitr
- Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi.
- Intermediates in the reaction of o-phenylenediamine with carbonyl compounds and their subsequent conversions. R Discovery.
- Synthesis and Characterization of Some New Benzimidazole Derivatives.
- Reaction of o-phenylenediamine with aldehydes.
- 5-methoxy-1H-benzimidazole. PubChem.
- Preparation of poly(m-phenylene isophthalamide) filaments.
- United States P
Sources
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.ictp.csic.es [www2.ictp.csic.es]
Application Note & Protocols: 4-Phenoxybenzene-1,2-diamine as a Versatile Scaffold for Heterocyclic Synthesis
Abstract
4-Phenoxybenzene-1,2-diamine, a key aromatic diamine, serves as a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a phenoxy group and two adjacent amine functionalities, allows for the construction of a diverse range of heterocyclic compounds with significant biological and material science applications. The vicinal diamine moiety is a classical precursor for forming five- and six-membered heterocyclic rings, while the phenoxy group imparts crucial physicochemical properties such as increased lipophilicity and conformational flexibility to the final molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the synthesis of three major classes of heterocycles: benzimidazoles, quinoxalines, and phenazines. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer expert insights to empower researchers, scientists, and drug development professionals in leveraging this scaffold for novel molecular discovery.
Physicochemical Properties and Safety Information
This compound is a stable crystalline solid under standard conditions but, like many aromatic amines, requires careful handling.[1]
| Property | Value | Source |
| CAS Number | 13940-96-0 | [2][3] |
| Molecular Formula | C₁₂H₁₂N₂O | [2][4] |
| Molecular Weight | 200.24 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere | |
| Solubility | Soluble in organic solvents like alcohols and ketones; insoluble in water | [1] |
Safety Precautions:
-
Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Aromatic amines can be irritants to the skin, eyes, and respiratory tract.[1][4] Avoid inhalation of dust and direct contact.
-
Keep away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or exothermic reactions.[1]
Core Synthetic Applications: A Gateway to Privileged Heterocycles
The reactivity of this compound is dominated by the nucleophilicity of its two adjacent amine groups. This arrangement is ideal for condensation reactions with bifunctional electrophiles to form stable heterocyclic systems.
Caption: Synthetic pathways from this compound.
Synthesis of 5-Phenoxybenzimidazoles
Benzimidazoles are a cornerstone in medicinal chemistry, forming the core of drugs used as proton-pump inhibitors, anthelmintics, and antivirals.[5][6] The Phillips-Ladenburg reaction, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, is a classic and reliable method for their synthesis.[7]
Reaction Rationale: The reaction proceeds via a double nucleophilic attack. The first amine attacks the protonated carbonyl carbon of the carboxylic acid (or aldehyde). Subsequent intramolecular cyclization via attack by the second amine, followed by dehydration, yields the aromatic benzimidazole ring. The acid catalyst is crucial as it activates the carbonyl group towards nucleophilic attack.
Protocol 1: Phillips-Ladenburg Synthesis with a Carboxylic Acid
This protocol details the reaction of this compound with a representative aromatic carboxylic acid.
Materials:
-
This compound (1.0 mmol, 200.2 mg)
-
4-Aminobenzoic acid (1.0 mmol, 137.1 mg)
-
o-Phosphoric acid (approx. 5 mL)
-
Ice-water mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethanol for recrystallization
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and 4-aminobenzoic acid (1.0 mmol).[6]
-
Carefully add o-phosphoric acid (5 mL). The acid acts as both the catalyst and the dehydrating agent.[6][7]
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath at 160-200°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture into a beaker containing an ice-water mixture (approx. 100 mL) with vigorous stirring. A precipitate will form.[6]
-
Neutralize the suspension by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. This step is critical to deprotonate the benzimidazole nitrogen and precipitate the neutral product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 5-phenoxy-2-(4-aminophenyl)-1H-benzimidazole.
Synthesis of 6-Phenoxyquinoxalines
Quinoxalines are another class of N-heterocycles with a wide array of biological activities, including antibacterial, anticancer, and kinase inhibition properties.[8] They are most commonly synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-diketone or an α-keto acid.[9][10] This reaction is often high-yielding and can proceed under mild conditions, sometimes even at room temperature.[11]
Reaction Rationale: The mechanism involves a sequential condensation. One amine group of the diamine reacts with one of the carbonyl groups to form a hemiaminal, which then dehydrates to an imine. An intramolecular cyclization occurs as the second amine attacks the remaining carbonyl group, followed by a final dehydration step to furnish the aromatic quinoxaline ring.
Protocol 2: Synthesis with a 1,2-Diketone
This protocol describes the synthesis of a 6-phenoxy-2,3-diphenylquinoxaline using benzil as the dicarbonyl component.
Materials:
-
This compound (1.0 mmol, 200.2 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol or Toluene (10 mL)
-
Glacial acetic acid (2-3 drops, optional catalyst)
Procedure:
-
Dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in ethanol or toluene (10 mL) in a 50 mL round-bottom flask.[11]
-
Add a few drops of glacial acetic acid to catalyze the condensation (this is often unnecessary but can accelerate the reaction).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or by the formation of a precipitate. For less reactive substrates, the mixture can be heated to reflux for 1-3 hours.[11]
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is often pure enough after filtration. If required, it can be further purified by recrystallization from ethanol to yield pure 6-phenoxy-2,3-diphenylquinoxaline.
Caption: Experimental workflow for quinoxaline synthesis.
Synthesis of 2-Phenoxyphenazines
Phenazines are a class of nitrogen-containing heterocycles with diverse biological activities (antibacterial, antifungal, antitumor) and applications in materials science as dyes and organic semiconductors.[12][13] A common synthetic route involves the oxidative condensation of an o-phenylenediamine with a quinone or catechol.[12]
Reaction Rationale: This reaction is a multi-step process. It begins with a Michael-type addition of one of the amine groups to the electron-deficient quinone ring. This is followed by an intramolecular cyclization and subsequent oxidation steps, which can be facilitated by the quinone itself or an external oxidant (often atmospheric oxygen), to form the planar, aromatic phenazine system. The reaction conditions, such as temperature and solvent, can be tuned to optimize yields.[12]
Protocol 3: Oxidative Condensation with a Benzoquinone
This protocol outlines the synthesis of a phenoxyphenazine derivative from 1,4-benzoquinone.
Materials:
-
This compound (1.0 mmol, 200.2 mg)
-
1,4-Benzoquinone (1.0 mmol, 108.1 mg)
-
Glacial acetic acid (5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 1,4-benzoquinone (1.0 mmol) in glacial acetic acid (5 mL) in a flask and cool the solution to -10°C in an ice-salt bath.[12]
-
Add this compound (1.0 mmol) portion-wise to the cooled solution while stirring. Maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side products.
-
Continue stirring the mixture at -10°C for the appropriate time (typically 1-2 hours, monitor by TLC).[12]
-
Once the reaction is complete, dilute the mixture with ice-cold water (50 mL).
-
Neutralize the solution with saturated NaHCO₃ solution.
-
Extract the product into dichloromethane (3 x 30 mL).[12]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2-phenoxyphenazine.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Buy this compound | 13940-96-0 [smolecule.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijrti.org [ijrti.org]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. soc.chim.it [soc.chim.it]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Page loading... [guidechem.com]
Application Notes & Protocols: The Strategic Role of 4-Phenoxybenzene-1,2-diamine in Modern Pharmaceutical Synthesis
Abstract
4-Phenoxybenzene-1,2-diamine, also known as 3,4-diaminodiphenyl ether, is a pivotal chemical intermediate whose structural features are masterfully exploited in medicinal chemistry. The presence of a vicinal diamine on a benzene ring, coupled with a flexible phenoxy substituent, makes it an exceptionally versatile scaffold. This guide provides an in-depth exploration of its application, focusing on the synthesis of benzimidazole-based pharmaceutical agents, with a specific emphasis on the development of potent PIM kinase inhibitors for oncology. We will dissect the causality behind synthetic strategies, provide detailed, field-tested protocols, and present data in a clear, actionable format for researchers and drug development professionals.
Introduction: The Architectural Advantage of this compound
In the landscape of drug discovery, the selection of a core scaffold is a decision of paramount importance. This compound (C₁₂H₁₂N₂O) emerges as a privileged starting material for several reasons[1][2][3].
-
The Benzimidazole Precursor: The defining feature is the ortho- or vicinal arrangement of its two amine groups on a benzene ring. This configuration is the direct and classical precursor to the benzimidazole heterocyclic system, a core motif in numerous FDA-approved drugs. The reaction, typically a cyclocondensation with a carboxylic acid or aldehyde, is robust, high-yielding, and versatile[4][5].
-
The Phenoxy Modulator: The phenoxy group at the 4-position is not merely a passive substituent. It imparts crucial physicochemical properties to the final molecule. This group can enhance metabolic stability, modulate lipophilicity for improved membrane permeability, and engage in vital π-stacking or hydrophobic interactions within the target protein's binding pocket[6].
-
Vector for Complexity: The resulting 5-phenoxybenzimidazole scaffold serves as a stable platform for building molecular complexity. The nitrogen atoms of the imidazole ring can be selectively functionalized to explore the chemical space around the core, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
Due to these attributes, this compound is a cornerstone in the synthesis of molecules targeting a range of diseases, including viral infections, gastric ulcers, and, most notably, cancer, through the inhibition of key signaling proteins like kinases[1][7][8].
Core Application: The Gateway to Bioactive Benzimidazoles
The most fundamental and widespread application of this compound is its conversion into the 5-phenoxybenzimidazole scaffold. This is typically achieved via the Phillips-Ladenburg synthesis (using carboxylic acids) or the Weidenhagen reaction (using aldehydes)[5].
The general mechanism involves two key steps:
-
Schiff Base Formation: One of the amine groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid or aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, neighboring amine group then attacks the imine carbon, leading to an intramolecular cyclization. A final dehydration or oxidation step yields the aromatic benzimidazole ring system.
Acid catalysts like p-toluenesulfonic acid (p-TsOH) or mineral acids are often employed to activate the carbonyl group and facilitate the dehydration steps, driving the reaction to completion[4].
Caption: General workflow for benzimidazole synthesis.
Application Focus: Synthesis of Pan-PIM Kinase Inhibitors
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family comprises three highly homologous serine/threonine kinases (Pim-1, Pim-2, Pim-3) that are crucial regulators of cell survival, proliferation, and apoptosis[9]. Their upregulation is a hallmark of many hematological malignancies and solid tumors, making them a prime target for cancer therapy[7]. The development of "pan-PIM inhibitors," which target all three isoforms, is an attractive strategy to overcome functional redundancy[7][8].
The 5-phenoxybenzimidazole scaffold derived from this compound is an excellent starting point for potent pan-PIM inhibitors. The phenoxy group can occupy a specific hydrophobic pocket in the ATP-binding site of the kinase, while the benzimidazole core provides a rigid framework for orienting other pharmacophoric elements.
Workflow: Synthesis of a 5-Phenoxybenzimidazole-based PIM Kinase Inhibitor Precursor
The following workflow outlines the synthesis of a key intermediate, which can be further elaborated to produce a range of potent PIM kinase inhibitors. This protocol is a representative synthesis adapted from established methodologies in kinase inhibitor development[4][5][8][10].
Caption: Synthetic workflow for a PIM kinase inhibitor precursor.
Detailed Experimental Protocols
Protocol 1: General Synthesis of 2-(Pyridin-2-yl)-5-phenoxy-1H-benzimidazole
This protocol describes the foundational cyclocondensation reaction to create the core benzimidazole scaffold.
Rationale: This reaction utilizes an aldehyde (2-formylpyridine) and an acid catalyst under reflux conditions to drive the formation of the thermodynamically stable aromatic benzimidazole product. Toluene is chosen as the solvent to allow for azeotropic removal of water using a Dean-Stark apparatus, which shifts the equilibrium towards the product, thereby maximizing the yield.
Materials & Reagents:
-
This compound (1.0 eq)
-
2-Formylpyridine (Pyridine-2-carboxaldehyde) (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), toluene (approx. 10 mL per mmol of diamine), and 2-formylpyridine (1.05 eq).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the stirred suspension.
-
Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting diamine. Water will collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The basic wash neutralizes the p-TsOH catalyst, causing the product to be fully in its free-base form, which is more soluble in the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude solid is purified by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure product.
Safety: Aromatic amines can be irritants and are potentially toxic; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Toluene is flammable.
| Parameter | Condition / Reagent | Rationale |
| Reactants | This compound, 2-Formylpyridine | Forms the core C-N framework of the target benzimidazole. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Protonates the aldehyde carbonyl, making it more electrophilic for nucleophilic attack. |
| Solvent | Toluene | High boiling point suitable for reflux and allows for azeotropic removal of water. |
| Temperature | Reflux (~111 °C) | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration. |
| Workup | NaHCO₃ wash | Neutralizes the acid catalyst to facilitate product isolation. |
| Purification | Column Chromatography / Recrystallization | Removes unreacted starting materials and byproducts to yield high-purity material. |
Protocol 2: N-Alkylation of 2-(Pyridin-2-yl)-5-phenoxy-1H-benzimidazole
This protocol describes a common subsequent step to add diversity and modulate the properties of the core scaffold.
Rationale: The benzimidazole N-H proton is weakly acidic and can be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anion is a potent nucleophile that readily reacts with an electrophilic alkyl halide in an Sₙ2 reaction to form a new C-N bond. Dimethylformamide (DMF) is an ideal polar aprotic solvent that solvates the sodium cation and promotes the reaction.
Materials & Reagents:
-
2-(Pyridin-2-yl)-5-phenoxy-1H-benzimidazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Schlenk flask or oven-dried, nitrogen-flushed flask, magnetic stirrer, nitrogen line, syringes.
Procedure:
-
Wash the sodium hydride (1.2 eq) with hexanes under a nitrogen atmosphere to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF to the washed NaH in an oven-dried flask under a nitrogen atmosphere and cool the suspension to 0 °C in an ice bath.
-
Dissolve the benzimidazole starting material (1.0 eq) in a separate portion of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C. Causality: The dropwise addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to destroy any excess NaH.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated benzimidazole.
Safety: Sodium hydride reacts violently with water to produce flammable hydrogen gas. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques.
Conclusion
This compound is a high-value, strategic intermediate in pharmaceutical synthesis. Its utility is rooted in the efficient and reliable formation of the benzimidazole scaffold—a privileged structure in medicinal chemistry. As demonstrated in the context of PIM kinase inhibitors, this building block provides not only the necessary core structure for cyclization but also introduces a phenoxy moiety that can be crucial for achieving high-affinity binding to the biological target. The protocols and workflows detailed herein offer a robust foundation for researchers to leverage this versatile molecule in the design and synthesis of next-generation therapeutics.
References
- PubMed. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold.
- Penn State University. Synthesis and evaluation of novel inhibitors of pim-1 and pim-2 protein kinases.
- PubMed. The design, synthesis, and biological evaluation of PIM kinase inhibitors.
- National Institutes of Health. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket.
- ResearchGate. The design, synthesis, and biological evaluation of PIM kinase inhibitors.
- ResearchGate. Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine....
- Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- Organic Chemistry Portal. Benzimidazole synthesis.
- Bibliomed. SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE.
- PubChem. This compound | C12H12N2O | CID 10655643.
- AMERICAN ELEMENTS. This compound | CAS 13940-96-0.
- ResearchGate. Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued).
- Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- PubMed. Anti-inflammatory benzene diamine compound inhibited toll-like receptor 4-mediated inducible nitric oxide synthase expression and nuclear factor-kappa B activation.
- National Institutes of Health. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
- National Institutes of Health. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
- PubMed. Structure-Activity Studies of Novel Di-substituted[1][7][11]oxadiazolo [3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase.
- PubMed. Role of tyrosine kinase inhibitors in cancer therapy.
- Journal of Organic and Pharmaceutical Chemistry. Vol. 11 No. 4(44) (2013).
Sources
- 1. Buy this compound | 13940-96-0 [smolecule.com]
- 2. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of 4-Phenoxybenzene-1,2-diamine in the Synthesis of High-Performance Polymers: Application Notes and Protocols
Introduction: Unveiling the Potential of 4-Phenoxybenzene-1,2-diamine
In the relentless pursuit of advanced materials, the strategic design of monomeric building blocks is paramount. This compound, a unique aromatic diamine, has emerged as a compelling candidate for the synthesis of high-performance polymers. Its molecular architecture, characterized by a phenoxy group appended to a benzene ring bearing two adjacent amine functionalities, offers a distinct combination of properties. The phenoxy group imparts enhanced solubility and processability, while the ortho-diamine arrangement is the gateway to forming robust heterocyclic polymer systems such as polyimides and polybenzimidazoles. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries.
This technical guide provides an in-depth exploration of the role of this compound in polymer chemistry. We will delve into detailed application notes and step-by-step protocols for the synthesis of polyimides and polybenzimidazoles, offering insights into the causality behind experimental choices and providing a framework for researchers and scientists to harness the potential of this versatile monomer.
PART 1: The Synthesis of High-Performance Polyimides
Aromatic polyimides are a premier class of polymers celebrated for their outstanding performance in demanding environments. The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. The first step involves the reaction of the diamine with an aromatic dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, a process that involves the cyclization of the amic acid groups to form the stable imide rings.
Experimental Workflow: A Two-Step Polycondensation Approach
The following diagram illustrates the general workflow for the synthesis of polyimides from this compound.
Caption: General workflow for the synthesis of polybenzimidazoles in PPA.
Detailed Protocol: Synthesis of a Polybenzimidazole from this compound and Isophthalic Acid
Materials:
-
This compound (purified)
-
Isophthalic acid (purified)
-
Polyphosphoric acid (PPA) (115% H₃PO₄ equivalent)
-
Argon or Nitrogen gas (high purity)
-
Ammonium hydroxide solution (concentrated)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a high-torque mechanical stirrer, a nitrogen/argon inlet, and a gas outlet
-
Heating mantle with a temperature controller
-
High-speed blender or homogenizer
Procedure:
-
In a three-necked flask, charge PPA and heat it to 100-120°C under a slow stream of nitrogen while stirring to ensure homogeneity.
-
Once the PPA is at the desired temperature, add equimolar amounts of this compound and isophthalic acid to the stirred PPA.
-
Slowly raise the temperature of the reaction mixture to 180-200°C and maintain it for 8-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds. Effective stirring is critical at this stage.
-
After the reaction is complete, cool the viscous polymer solution to about 100°C and carefully pour it into a large volume of vigorously stirred deionized water. This will precipitate the PBI as fibrous solids.
-
Break up the precipitated polymer using a high-speed blender.
-
Collect the polymer by filtration and wash it extensively with deionized water until the filtrate is neutral.
-
To remove any residual phosphoric acid, stir the polymer in a dilute ammonium hydroxide solution for several hours.
-
Filter the polymer again and wash it with deionized water until the filtrate is neutral.
-
Dry the purified PBI polymer in a vacuum oven at 150-200°C until a constant weight is achieved.
Data Presentation: Expected Properties of Polybenzimidazoles
The properties of PBIs are remarkable, particularly their thermal stability.
| Property | Typical Value Range |
| Glass Transition Temp. (Tg) | > 400 °C |
| 5% Weight Loss Temp. (TGA) | > 550 °C (in N₂) |
| Tensile Strength | 130 - 160 MPa |
| Tensile Modulus | 5 - 6 GPa |
| Elongation at Break | 20 - 30 % |
| Chemical Resistance | Excellent |
Conclusion: A Versatile Monomer for Advanced Polymer Synthesis
This compound stands as a valuable monomer in the arsenal of polymer chemists. Its unique structure allows for the synthesis of high-performance polyimides and polybenzimidazoles with tailored properties. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this monomer in developing next-generation materials for a wide array of demanding applications. The key to successful synthesis lies in the purity of the monomers, precise stoichiometric control, and careful execution of the polymerization and subsequent processing steps.
References
- Synthesis and characterization of novel polyimides derived from 4,4′-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main chain.This article provides a detailed two-step procedure for polyimide synthesis, which is analogous to the one described for this compound.[Link]
- Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance.
- Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane.
- Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4′–Diaminodiphenyl Ether.
Application of 4-Phenoxybenzene-1,2-diamine in Dye and Pigment Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-Phenoxybenzene-1,2-diamine
This compound, also known as 3,4-diaminodiphenyl ether, is a versatile aromatic diamine that serves as a valuable building block in the synthesis of a diverse range of organic colorants.[1] Its unique molecular architecture, featuring a phenoxy group substituent on the phenylenediamine core, imparts desirable properties to the resulting dyes and pigments, including enhanced thermal stability, improved solubility in organic media, and modified electronic properties that can influence color and fastness. This guide provides an in-depth exploration of the application of this compound in the production of azo dyes and heterocyclic pigments, complete with detailed protocols and the scientific rationale behind the experimental procedures.
The presence of two adjacent amino groups in this compound allows for the formation of a variety of chromophoric systems. These reactive sites are amenable to diazotization-coupling reactions to form vibrant azo dyes and can undergo condensation reactions with dicarbonyl compounds to yield complex heterocyclic structures, such as phenazines, which are themselves a class of important colorants.[1] This technical guide will delve into the practical synthesis of these two major classes of colorants derived from this unique diamine.
Part 1: Synthesis of Azo Dyes from this compound
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and constitute the largest class of synthetic colorants. The synthesis of azo dyes from this compound involves a two-step process: diazotization of one of the amino groups, followed by coupling with a suitable coupling component.
Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine to a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (250 mL)
-
Stirring rod or magnetic stirrer
-
Ice bath
-
Thermometer
Procedure:
-
Dissolution of the Amine: In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture to ensure a fine suspension.
-
Cooling: Place the beaker in an ice bath and cool the suspension to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.
-
Preparation of Sodium Nitrite Solution: In a separate small beaker, dissolve 0.01 mol of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine suspension while maintaining vigorous stirring. The addition should be slow enough to ensure the temperature does not rise above 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue).
-
Completion: After the addition is complete, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of this compound and is ready for the coupling reaction.
Azo Coupling: Formation of the Chromophore
The diazonium salt formed in the previous step is a weak electrophile and will react with electron-rich coupling components, such as phenols, naphthols, or aromatic amines, to form the stable azo dye. The position of the azo coupling is directed by the activating groups on the coupling component.
Protocol 2: Azo Coupling with β-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
Equipment:
-
Beaker (500 mL)
-
Stirring rod or magnetic stirrer
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 0.01 mol of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool the β-naphthol solution to 0-5 °C in an ice bath with continuous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold β-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.
-
Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Filtration: Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the dye cake on the filter paper with cold distilled water until the filtrate is neutral to remove any unreacted starting materials and salts.
-
Drying: Dry the synthesized azo dye in a desiccator or a vacuum oven at a low temperature.
Expected Results and Characterization:
The synthesized azo dye is expected to be a colored solid. The exact color will depend on the coupling component used. For β-naphthol, a reddish-orange to deep red dye is anticipated.
| Property | Expected Outcome |
| Physical State | Colored solid (powder or crystalline) |
| Color | Dependent on the coupling component (e.g., Reddish-orange with β-naphthol) |
| Solubility | Generally soluble in organic solvents, sparingly soluble in water |
Characterization of the synthesized dye can be performed using various spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax), which corresponds to the color of the dye.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the N=N stretching vibration of the azo group (typically in the range of 1400-1500 cm⁻¹).
-
¹H NMR Spectroscopy: To confirm the chemical structure of the dye molecule.
Part 2: Synthesis of Heterocyclic Pigments: Phenazine Derivatives
The ortho-diamine functionality of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds, notably phenazines. Phenazines are a class of nitrogen-containing heterocyclic compounds that often exhibit strong colors and are used as pigments and dyes. They are typically formed by the condensation of an o-phenylenediamine with an o-quinone or a catechol.
Oxidative Condensation to Form Phenazine Pigments
The synthesis of phenazine pigments from this compound can be achieved through a one-pot reaction involving the in-situ oxidation of a catechol to an o-quinone, followed by condensation with the diamine.
Protocol 3: Synthesis of a Phenoxy-Substituted Phenazine Pigment
Materials:
-
This compound
-
Catechol
-
Potassium Persulfate (K₂S₂O₈) or other suitable oxidizing agent
-
Acetic Acid
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 0.01 mol of this compound and 0.01 mol of catechol in a mixture of acetic acid and water (e.g., a 1:1 ratio).
-
Addition of Oxidizing Agent: While stirring the solution at room temperature, slowly add a solution of 0.02 mol of potassium persulfate dissolved in a minimum amount of water.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The colored phenazine pigment will precipitate out of the solution.
-
Filtration and Washing: Collect the pigment by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the pigment in a vacuum oven.
Expected Results and Characterization:
The synthesized phenazine derivative will be a colored, solid pigment. The color will depend on the specific substituents on the phenazine core.
| Property | Expected Outcome |
| Physical State | Colored solid (pigment) |
| Color | Typically yellow, orange, or red |
| Solubility | Generally insoluble in water, sparingly soluble in organic solvents |
Characterization of the phenazine pigment can be performed using:
-
Melting Point: To assess the purity of the compound.
-
UV-Visible Spectroscopy: To determine the absorption spectrum in a suitable solvent.
-
FT-IR and NMR Spectroscopy: To confirm the chemical structure.
-
X-ray Diffraction (XRD): To study the crystalline nature of the pigment.
Visualization of Reaction Pathways
Caption: General workflow for the synthesis of an azo dye from this compound.
Sources
Application Notes & Protocols: Strategic Use of 4-Phenoxybenzene-1,2-diamine in Heterocyclic and Polymer Synthesis
Introduction
4-Phenoxybenzene-1,2-diamine (also known as 3,4-diaminodiphenyl ether) is a versatile aromatic diamine that serves as a critical building block in advanced organic synthesis.[1][2] Its unique structure, featuring a phenoxy group substituent on a phenylenediamine core, imparts valuable properties such as thermal stability, specific solubility characteristics, and a defined geometric orientation to the resulting molecular architectures. This guide provides detailed experimental protocols for researchers, chemists, and material scientists, focusing on the application of this diamine in the synthesis of high-value quinoxalines, benzimidazoles, and as a monomer in polymer science.[3] The causality behind procedural steps is emphasized to empower users to adapt and troubleshoot these methods effectively.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring reagent integrity and operator safety. This compound is an aromatic amine and should be handled with appropriate caution.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13940-96-0 | [1][4][5] |
| Molecular Formula | C₁₂H₁₂N₂O | [1][4] |
| Molecular Weight | 200.24 g/mol | [1][3][4] |
| Appearance | Solid | |
| Purity | ≥97% (Typical) | [4] |
| Storage | 2-8°C, under inert atmosphere, protect from light | [4] |
Core Safety Directives:
Aromatic amines are potentially hazardous. Users must consult the full Safety Data Sheet (SDS) before use.
-
Hazards: Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid generating dust. Keep away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
General Experimental Workflow
The following diagram outlines the typical workflow for synthetic procedures involving this compound. This structured approach ensures reproducibility and safety from reagent preparation through to final product characterization.
Caption: General workflow for organic synthesis.
Protocol 1: Synthesis of 6-Phenoxy-2,3-diphenylquinoxaline
This protocol details the condensation of this compound with benzil, a 1,2-dicarbonyl compound, to form a highly fluorescent and thermally stable quinoxaline derivative. This reaction is a cornerstone for creating organic electronics, dyes, and pharmaceutical scaffolds.[6][7][8]
Reaction Principle
The reaction proceeds via a double condensation mechanism where the nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons of benzil. Subsequent dehydration leads to the formation of a stable, aromatic pyrazine ring fused to the benzene ring. Acetic acid or other catalysts are often used to facilitate the dehydration steps.[9][10]
Caption: Synthesis of a quinoxaline derivative.
Materials and Reagents
Table 2: Reagents for Quinoxaline Synthesis
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 200.24 | 1.00 g | 4.99 |
| Benzil | 210.23 | 1.05 g | 4.99 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol | 46.07 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.99 mmol) and benzil (1.05 g, 4.99 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Rationale: Acetic acid serves as both the solvent and an acid catalyst, promoting the condensation and subsequent dehydration steps required for cyclization.[9]
-
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. The solid reagents should dissolve to form a clear solution.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of the diamine starting material.
-
Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of cold water with stirring. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol to remove unreacted benzil.
-
Purification: The crude product can be purified by recrystallization from hot ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum at 60°C for 12 hours.
Characterization and Expected Results
-
Yield: Typical yields range from 85-95%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the broad N-H proton signals from the starting material and the appearance of characteristic aromatic signals for the quinoxaline core are key indicators in NMR.
Protocol 2: Synthesis of 2-Phenyl-6-phenoxy-1H-benzimidazole
Benzimidazoles are a vital class of heterocycles in medicinal chemistry, known for a wide range of biological activities.[11][12][13] This protocol describes the synthesis of a benzimidazole derivative via the condensation of this compound with benzaldehyde.
Reaction Principle
This synthesis is a classic example of the Phillips-Ladenburg reaction.[12] The diamine condenses with an aldehyde to form a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to form the stable aromatic benzimidazole ring. The oxidation can occur via air (oxygen) or by the addition of a mild oxidizing agent.
Sources
- 1. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Buy this compound | 13940-96-0 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. americanelements.com [americanelements.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
analytical techniques for characterizing 4-Phenoxybenzene-1,2-diamine
An In-Depth Guide to the Analytical Characterization of 4-Phenoxybenzene-1,2-diamine
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound
This compound, also known as 3,4-diaminodiphenyl ether, is an aromatic diamine with the chemical formula C₁₂H₁₂N₂O.[1][2] This compound serves as a critical building block, or monomer, in the synthesis of advanced materials. Its unique structure, featuring a flexible ether linkage and two reactive amine groups, makes it highly valuable in the production of high-performance polymers like polyimides and polyamides.[3][4][5] These polymers are sought after for their excellent thermal stability, chemical resistance, and processability, finding applications in electronics, aerospace, and insulation materials.[4][6]
The purity and structural integrity of this compound are paramount. Impurities or structural isomers can significantly compromise the polymerization process and the final properties of the material. Therefore, a robust and multi-faceted analytical approach is essential to verify the identity, purity, and stability of this monomer before its use in research and development or manufacturing. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the thorough characterization of this compound.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic methods are fundamental for separating the target compound from impurities, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: HPLC is the gold standard for determining the purity of non-volatile or thermally sensitive organic compounds like aromatic diamines. The technique separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase (RP-HPLC) method is ideal, where a nonpolar stationary phase is used with a polar mobile phase. The aromatic nature of the molecule allows for sensitive detection using an ultraviolet (UV) detector.
Protocol: Purity Determination by RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Instrumentation and Conditions:
-
The following table outlines a robust starting point for method development.
-
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detector | 254 nm |
Note: The use of formic acid helps to protonate the amine groups, leading to sharper peaks and better chromatography. This method is generally MS-compatible.[7]
-
Data Analysis:
-
The primary peak in the chromatogram corresponds to this compound.
-
Purity is calculated based on the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Any other peaks represent impurities. Their retention times can be used for identification if impurity standards are available.
-
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Causality: GC-MS is a powerful technique that combines the separation capability of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying the compound by its mass spectrum and for detecting volatile or semi-volatile impurities that may not be apparent by HPLC. Aromatic amines can sometimes exhibit poor peak shape in GC; derivatization (e.g., acetylation) can be employed to improve their chromatographic behavior, though it is often possible to analyze them directly.[8]
Protocol: Identification by GC-MS
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as methanol or ethyl acetate.
-
(Optional Derivatization): To improve peak shape, add 100 µL of acetic anhydride to 1 mL of the sample solution and heat at 60 °C for 30 minutes. This will acetylate the amine groups, making the molecule more volatile and less polar.[8]
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Start at 100 °C, hold for 2 minRamp at 15 °C/min to 300 °CHold at 300 °C for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 450 amu |
| Source Temp. | 230 °C |
-
Data Analysis:
-
The mass spectrum of the main peak should be compared to a library (if available) or analyzed for key fragments.
-
Expected Molecular Ion (M⁺•): m/z 200. The presence of this peak confirms the molecular weight.[2]
-
Key Fragments: Look for fragments corresponding to the loss of the phenoxy group, or cleavages around the amine and ether functionalities. The fragmentation pattern provides a structural fingerprint.
-
Experimental Workflow: GC-MS Identification
Caption: Workflow for GC-MS identification.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques probe the molecular structure by observing its interaction with electromagnetic radiation, providing definitive confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Together, they can confirm the precise arrangement of atoms in the this compound molecule. Due to potential low solubility in CDCl₃, DMSO-d₆ is often a suitable solvent for aromatic amines.[9]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
Bruker 400 MHz spectrometer or equivalent.
-
Record both ¹H and ¹³C spectra at room temperature.
-
-
Data Interpretation and Expected Spectra:
| ¹H NMR (400 MHz, DMSO-d₆) | |
| Approx. Chemical Shift (ppm) | Assignment and Expected Multiplicity |
| ~7.30 | (t, 2H) - Protons on phenoxy ring meta to the ether link |
| ~7.05 | (t, 1H) - Proton on phenoxy ring para to the ether link |
| ~6.95 | (d, 2H) - Protons on phenoxy ring ortho to the ether link |
| ~6.60 | (d, 1H) - Aromatic proton on diamine ring |
| ~6.45 | (d, 1H) - Aromatic proton on diamine ring |
| ~6.20 | (dd, 1H) - Aromatic proton on diamine ring |
| ~4.50 | (br s, 4H) - Two amine (-NH₂) protons (exchangeable with D₂O) |
| ¹³C NMR (100 MHz, DMSO-d₆) | |
| Approx. Chemical Shift (ppm) | Assignment |
| ~158 | C-O (phenoxy ring) |
| ~145 | C-O (diamine ring) |
| ~138 | C-NH₂ |
| ~135 | C-NH₂ |
| ~130 | CH (phenoxy ring) |
| ~123 | CH (phenoxy ring, para) |
| ~118 | CH (phenoxy ring, ortho) |
| ~115-105 | CH signals from diamine ring |
Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.
Logical Diagram: NMR Structure Correlation
Caption: Correlation of structure with NMR data.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, FTIR can quickly confirm the presence of N-H (amine), C-O (ether), and aromatic C-H/C=C bonds.
Protocol: Functional Group Analysis by FTIR-ATR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation:
-
PerkinElmer Spectrum Two or equivalent FTIR spectrometer with an ATR accessory.
-
Scan from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.[9]
-
-
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretching (doublet) | Primary Amine (-NH₂)[10] |
| 3100 - 3000 | C-H stretching | Aromatic Ring |
| 1620 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂)[10] |
| 1500 - 1400 | C=C stretching | Aromatic Ring |
| 1250 - 1200 | C-O-C asymmetric stretching | Aryl Ether[11] |
| 850 - 750 | C-H out-of-plane bending | Aromatic Ring Substitution |
Thermal Analysis: Stability and Physical Properties
Thermal analysis is critical for materials intended for high-temperature applications. It provides data on melting point, thermal stability, and decomposition profile.
Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, revealing its thermal stability and decomposition temperature.[12][13]
Protocol: DSC for Melting Point and TGA for Thermal Stability
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into a standard aluminum TGA/DSC pan.
-
-
Instrumentation and Conditions:
| Parameter | DSC Setting | TGA Setting |
| Instrument | TA Instruments DSC 25 or equivalent | TA Instruments TGA 55 or equivalent |
| Atmosphere | Nitrogen | Nitrogen |
| Flow Rate | 50 mL/min | 50 mL/min |
| Temp. Program | Ramp from 25 °C to 200 °C | Ramp from 25 °C to 600 °C |
| Heating Rate | 10 °C/min | 10 °C/min |
-
Data Analysis:
-
DSC: The melting point is determined from the onset or peak of the endothermic event in the DSC thermogram. A sharp melting peak is indicative of high purity.
-
TGA: The TGA curve shows the temperature at which weight loss begins (onset of decomposition). The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is a common metric for thermal stability.[13]
-
Experimental Workflow: Thermal Analysis
Caption: Workflow for DSC and TGA thermal analysis.
Comprehensive Data Summary
A complete characterization relies on the convergence of data from all techniques. The following table summarizes the expected results for a high-purity sample of this compound.
| Technique | Parameter | Expected Result |
| HPLC | Purity | > 98% (by area %) |
| GC-MS | Molecular Ion (M⁺•) | m/z = 200 |
| ¹H NMR | Key Signals | Amine protons (~4.5 ppm), Aromatic protons (~6.2-7.3 ppm) |
| ¹³C NMR | Signal Count | 12 distinct aromatic carbon signals |
| FTIR | Key Bands (cm⁻¹) | ~3400 (N-H), ~1240 (C-O-C), ~1600 (N-H bend) |
| DSC | Melting Point | Sharp endotherm (literature values vary, requires experimental determination) |
| TGA | Decomposition | High thermal stability, onset of decomposition typically > 200 °C |
Conclusion
The analytical characterization of this compound is a multi-step process that requires the integration of chromatographic, spectroscopic, and thermal techniques. By following the protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and thermal properties of this essential monomer. This rigorous quality control ensures the reliability of downstream applications, from fundamental research to the manufacturing of high-performance materials.
References
- ResearchGate. (2020). Synthesis and characterization of an aromatic diamine and its polyimides containing asymmetric large side groups.
- Tri-iso. (n.d.). Aromatic Diamines.
- ResearchGate. (n.d.). Structures of aromatic diamine monomers utilized in this study.
- Journal of Pharmacy and Pharmaceutical Sciences. (2021). Supplementary Information File.
- Paper Archives and Indexing. (2020). Synthesis and Characterization of New Diamine Based on Fluorine.
- CyberLeninka. (n.d.). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES.
- PubChem. (n.d.). This compound.
- ChemBK. (2024). 4-Phenoxy-1,2-phenylenediamine.
- SIELC Technologies. (n.d.). Separation of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine on Newcrom R1 HPLC column.
- MDPI. (2023). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products.
- ResearchGate. (2018). Synthesis and thermal behaviors of 1,3-bis(4-aminophenoxy)benzene (TPER) and polyimide based on TPER and pyromellitic dianhydride.
- ResearchGate. (n.d.). FTIR spectrum of polyoxypropylene diamine.
- MDPI. (2021). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins.
- ResearchGate. (2014). Synthesis, characterization and thermal oxidative stability of rigid epoxy polymers cured from aromatic mono- and di-amines.
- SpectraBase. (n.d.). 1,4-Benzenediamine - Optional[FTIR] - Spectrum.
Sources
- 1. Buy this compound | 13940-96-0 [smolecule.com]
- 2. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of New Diamine Based on Fluorine [paper.researchbib.com]
- 5. chembk.com [chembk.com]
- 6. Aromatic Diamines | Polyurethane and Polyurea | Request Quote or Sample [tri-iso.com]
- 7. Separation of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: Chromatographic Analysis of 4-Phenoxybenzene-1,2-diamine
Abstract
This document provides detailed analytical protocols for the quantitative and qualitative analysis of 4-Phenoxybenzene-1,2-diamine (also known as 3,4-Diaminodiphenyl ether), a key intermediate in the synthesis of dyes, electronic materials, and polymers[1][2]. Ensuring the purity and monitoring impurity profiles of this compound is critical for quality control in research and manufacturing. We present validated methods for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The HPLC method offers a robust approach for routine purity assessment, while the GC-MS method provides high sensitivity and specificity for impurity identification. This guide explains the scientific rationale behind parameter selection and includes comprehensive, step-by-step protocols to ensure reliable and reproducible results.
Introduction to this compound Analysis
This compound (CAS: 13940-96-0) is an aromatic diamine featuring a phenoxy group attached to a phenylenediamine core[3]. Its molecular structure lends it to applications in coordination chemistry and as a monomer for advanced polyimides[2]. The presence of two amine groups makes the molecule susceptible to oxidation and a potential allergen, necessitating careful handling and precise analytical control[2].
The choice between HPLC and GC for analysis depends on the specific objective.
-
HPLC is ideal for determining the purity of the main component, quantifying known impurities, and analyzing thermally unstable or non-volatile related substances.
-
GC , particularly with a mass spectrometry detector (GC-MS), is superior for identifying and quantifying volatile or semi-volatile impurities, often at trace levels. Due to the polar amine groups, derivatization may be required to improve chromatographic performance and prevent peak tailing[4].
This guide provides a framework for both techniques, grounded in established chromatographic principles and regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH)[5][6][7][8].
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the method of choice for separating moderately polar to nonpolar compounds like this compound. The molecule's aromatic rings confer significant hydrophobicity, leading to strong retention on a nonpolar stationary phase, such as C18.
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic interactions with the benzene and phenoxy groups of the analyte. This provides excellent retention and resolution from more polar impurities.
-
Mobile Phase Selection: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency[9]. The aqueous component, buffered at a slightly acidic pH (e.g., pH 2.5-4.5), serves a crucial purpose: it ensures that the primary amine groups on the analyte are protonated (-NH3+). This protonation prevents the un-ionized amines from interacting with residual, acidic silanol groups on the silica-based stationary phase, which would otherwise cause significant peak tailing[9].
-
Detector Selection: The conjugated aromatic system in this compound results in strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector set to a wavelength of maximum absorbance (e.g., ~210-240 nm) provides high sensitivity and specificity for this class of compounds[10][11].
Instrumentation and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
-
Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing (e.g., Empower, Chromeleon).
-
HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
-
Reference Standard: this compound, purity ≥98%.
Chromatographic Conditions
The following parameters provide a robust starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds[12][13]. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ | Buffering suppresses silanol interactions and ensures consistent analyte ionization. |
| Mobile Phase B | Acetonitrile | Provides good elution strength and selectivity for aromatic amines[9]. |
| Gradient Program | 0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B | A gradient is used to elute the main analyte with a good peak shape and to resolve potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and improves peak shape. |
| Detector | DAD/UV at 235 nm | Wavelength selected for optimal absorbance of the analyte's chromophores. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion from the injection solvent. |
| Run Time | 20 minutes | Sufficient time for elution of the analyte and re-equilibration of the column. |
Experimental Protocol: Step-by-Step
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.1 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
System Equilibration:
-
Purge the HPLC system with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Perform at least five replicate injections of the standard solution to establish system suitability.
-
Inject the sample solution(s).
-
-
System Suitability Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main analyte peak.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for replicate standard injections.
-
HPLC Workflow Diagram
Sources
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 13940-96-0 [smolecule.com]
- 3. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4400537A - Process for 1,4-phenylenediamine - Google Patents [patents.google.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Phenoxy-Substituted Quinoxalines via Condensation of 4-Phenoxybenzene-1,2-diamine with Dicarbonyl Compounds
Introduction: The Strategic Value of the Quinoxaline Scaffold
Nitrogen-containing heterocyclic compounds are foundational structures in medicinal chemistry and materials science. Among these, the quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, stands out as a "privileged scaffold." Its versatile structure allows for extensive functionalization, leading to a vast library of derivatives with significant biological activities. Quinoxaline derivatives are integral to numerous therapeutic agents, demonstrating anticancer, antiviral, antibacterial, and anti-inflammatory properties.
The introduction of a phenoxy group onto the quinoxaline core, specifically by starting with 4-phenoxybenzene-1,2-diamine, imparts unique physicochemical properties. This modification can enhance biological activity, improve pharmacokinetic profiles, and tune the electronic properties for applications in organic electronics.
This document provides a comprehensive guide to the synthesis of phenoxy-substituted quinoxalines through the classical and highly efficient condensation reaction of this compound with various 1,2-dicarbonyl compounds. We will explore the underlying reaction mechanism, provide detailed, field-tested protocols, and offer expert insights into optimizing these synthetic transformations.
Chemical Principles: The Condensation Reaction Mechanism
The most direct and widely adopted method for synthesizing the quinoxaline core is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction proceeds through a sequential two-step condensation-cyclization-dehydration cascade.
Causality of the Mechanism:
-
Initial Nucleophilic Attack: One of the amino groups of this compound, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the dicarbonyl compound.
-
Imine Formation: The resulting hemiaminal intermediate readily loses a molecule of water to form a Schiff base (imine).
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a six-membered dihydroxy-dihydroquinoxaline ring.
-
Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system. The extended conjugation of this final product often results in a colored compound.
This entire process is typically facilitated by an acid catalyst, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.
Figure 1: General mechanism for the synthesis of quinoxalines.
Experimental Protocols: A Step-by-Step Guide
General Considerations & Best Practices (Trustworthiness Pillar):
-
Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagent Quality: Use high-purity this compound and dicarbonyl compounds. Impurities in the diamine can lead to side products and discoloration.
-
Solvent Choice: Ethanol and acetic acid are common solvents. Ethanol is an excellent solvent for the reactants, while glacial acetic acid can serve as both a solvent and a catalyst. For greener protocols, water or solvent-free conditions with a suitable catalyst can be explored.
-
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting diamine indicates reaction completion.
Protocol 1: Synthesis of 6-Phenoxy-2,3-diphenylquinoxaline
This protocol details the reaction between this compound and benzil, a common 1,2-dicarbonyl compound, to yield a highly crystalline product.
Materials:
-
This compound (MW: 200.24 g/mol )
-
Benzil (MW: 210.23 g/mol )
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 5.0 mmol) and benzil (1.05 g, 5.0 mmol) in 20 mL of glacial acetic acid.
-
Expert Insight: Using a 1:1 molar ratio is crucial. A slight excess of the dicarbonyl is generally not necessary but can be used if the diamine is known to be impure. Acetic acid's acidic nature catalyzes the condensation and dehydration steps.
-
-
Reaction Execution: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approx. 118 °C) with continuous stirring.
-
Monitoring: Monitor the reaction for 1-2 hours. The solution may darken. Check for the consumption of the starting materials via TLC.
-
Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. A solid product will typically precipitate. If not, slowly add the reaction mixture to 100 mL of ice-cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Recrystallization: For high purity, recrystallize the solid from hot ethanol or an ethanol/water mixture. Dry the resulting crystalline product in a vacuum oven.
-
Characterization: Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the structure of 6-phenoxy-2,3-diphenylquinoxaline.
Protocol 2: Synthesis of 6-Phenoxyquinoxaline
This protocol uses glyoxal, the simplest 1,2-dicarbonyl compound, which is typically supplied as a 40% aqueous solution.
Materials:
-
This compound (MW: 200.24 g/mol )
-
Glyoxal (40% solution in water, MW: 58.04 g/mol )
-
Ethanol
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: Dissolve this compound (1.0 g, 5.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask.
-
Reagent Addition: While stirring, slowly add glyoxal (0.73 mL of 40% solution, ~5.0 mmol) to the solution at room temperature.
-
Expert Insight: The reaction is often exothermic. A slow, dropwise addition helps to control the reaction temperature. The reaction can often proceed at room temperature without additional heating.
-
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours. The product may begin to precipitate from the solution.
-
Work-up and Isolation: If a precipitate has formed, collect it by vacuum filtration. If the product remains in solution, reduce the solvent volume under reduced pressure. The resulting solid can be collected or the residue can be partitioned between ethyl acetate and water.
-
Purification: Wash the crude product with a minimal amount of cold ethanol. Recrystallization from ethanol or isopropanol will yield the purified 6-phenoxyquinoxaline.
-
Characterization: Confirm the product's identity and purity via standard analytical techniques (m.p., NMR, IR, MS).
Figure 2: Standard experimental workflow for quinoxaline synthesis.
Data Summary: Reaction Parameters and Yields
The choice of dicarbonyl compound and reaction conditions significantly impacts the outcome. The following table summarizes typical results for the condensation with this compound.
| Dicarbonyl Compound | Structure of Dicarbonyl | Typical Conditions | Time (h) | Approx. Yield (%) | Product Structure |
| Benzil | Ph-CO-CO-Ph | Glacial Acetic Acid, Reflux | 1-2 | >90% | 6-Phenoxy-2,3-diphenylquinoxaline |
| Glyoxal | H-CO-CO-H | Ethanol, Room Temp. | 2-4 | 80-90% | 6-Phenoxyquinoxaline |
| Biacetyl (2,3-Butanedione) | CH₃-CO-CO-CH₃ | Ethanol, Reflux | 2-3 | 85-95% | 2,3-Dimethyl-6-phenoxyquinoxaline |
| Acetylacetone (1,3-dicarbonyl) | CH₃-CO-CH₂-CO-CH₃ | Acidic Solution | 1-2 | Variable | Forms a Benzodiazepine |
Note: Yields are estimates and can vary based on reaction scale, purity of reagents, and purification efficiency.
Troubleshooting and Advanced Insights
-
Issue: Low Yield or Incomplete Reaction.
-
Cause: Impure starting diamine (often prone to air oxidation), insufficient heating, or a deactivated catalyst.
-
Solution: Ensure the this compound is pure (light in color). If it has darkened, consider a purification step like recrystallization before use. Increase reaction time or consider adding a more potent catalyst. Numerous modern catalysts, including Lewis acids, solid-supported acids, and metal nanoparticles, can improve yields and allow for milder conditions.
-
-
Issue: Dark, Tarry Product.
-
Cause: Air oxidation of the o-phenylenediamine starting material or side reactions at high temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Avoid unnecessarily high temperatures or prolonged reaction times. Purification via column chromatography may be necessary to remove colored impurities.
-
-
Insight: Reaction with Unsymmetrical Dicarbonyls.
-
When using an unsymmetrical 1,2-dicarbonyl (e.g., phenylglyoxal), the reaction can potentially yield two regioisomers. While electronic and steric factors often favor one isomer, separation by chromatography may be required.
-
-
Insight: The Case of 1,3-Dicarbonyls.
-
Reacting o-phenylenediamines with 1,3-dicarbonyls like acetylacetone does not yield a six-membered quinoxaline ring. Instead, it leads to the formation of a seven-membered 1,5-benzodiazepine ring system, which is also a valuable heterocyclic motif in drug discovery.
-
Conclusion
The condensation of this compound with 1,2-dicarbonyl compounds is a robust, versatile, and high-yielding strategy for accessing a valuable class of phenoxy-substituted quinoxalines. This reaction is fundamental for researchers in drug discovery, medicinal chemistry, and materials science. By understanding the underlying mechanism and adhering to the detailed protocols provided, scientists can reliably synthesize these important scaffolds for further investigation and application. The continuous development of new catalytic systems promises to make these syntheses even more efficient and environmentally friendly.
References
- Luo, Z., Wang, M., Jiang, G., Wang, X., Zhao, L., Hu, Z., Li, H., & Ji, Q. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances.
- Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA.
- Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
- Hilaris Publisher. (2022). An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Hilaris Publisher.
- Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science.
- ResearchGate. (n.d.). SAR and potent compounds of quinoxaline derivatives. ResearchGate.
- RSC Publishing. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances.
- Assay Drug Development Technologies. (2024). Synthesis and biological activity of quinoxaline derivatives. Assay Drug Development Technologies.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate.
- SID. (n.d.). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.
- PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
- ResearchGate. (n.d.). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. ResearchGate.
- ResearchGate. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate.
- National Library of Medicine. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. National Library of Medicine.
- IU Indianapolis. (n.d.). Proceedings of the Indiana Academy of Science. IU Indianapolis.
- National Library of Medicine. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Library of Medicine.
- RSC Publishing. (n.d.). Selectively lighting up glyoxal in living cells using an o-phenylenediamine fused hemicyanine. Organic & Biomolecular Chemistry.
- NLM. (2022). Synthesis and Biological Investigation of Glyoxal Bis (N-Phenyl) Osazone and Catalytic Application of its Palladium (II) Complex in Heck Reaction and Molecular Docking. NLM.
- Homework.Study.com. (n.d.). 1,2-Dicarbonyl compounds, such as benzil, can be characterized by reaction with... *Homework.Study
Application Notes and Protocols for the Synthesis of 6-Phenoxyquinoxaline Derivatives from 4-Phenoxybenzene-1,2-diamine
Introduction: The Significance of the Quinoxaline Scaffold in Modern Drug Discovery
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest within the pharmaceutical and materials science sectors.[1][2] The fused bicyclic system, comprising a benzene ring and a pyrazine ring, serves as a versatile scaffold amenable to a wide array of chemical modifications. This structural adaptability has led to the development of quinoxaline-based compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory properties.[3][4] The therapeutic potential of this moiety is underscored by its presence in several antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and exhibit activity against various transplantable tumors.[5]
The strategic functionalization of the quinoxaline core is a key aspect of medicinal chemistry, enabling the fine-tuning of a compound's biological activity and pharmacokinetic profile. The introduction of a phenoxy group, as is the case when starting from 4-Phenoxybenzene-1,2-diamine, can significantly influence the molecule's lipophilicity and potential for π-π stacking interactions with biological targets. This application note provides a detailed guide for the synthesis of 6-phenoxyquinoxaline derivatives, offering researchers and drug development professionals a robust and reproducible protocol for accessing this valuable class of compounds.
Reaction Mechanism and Regioselectivity
The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[6][7] The reaction proceeds through a well-established mechanism involving the initial nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs, followed by another dehydration step to yield the aromatic quinoxaline ring.
A critical consideration when using an unsymmetrically substituted o-phenylenediamine, such as this compound, is the potential for the formation of two regioisomers. The electronic nature of the substituent on the benzene ring can influence the nucleophilicity of the adjacent amino groups, thereby directing the initial condensation step. The phenoxy group is generally considered to be an electron-donating group through resonance, which could potentially enhance the nucleophilicity of the amino group para to it (at the 1-position). Conversely, its inductive electron-withdrawing effect could slightly decrease the nucleophilicity of the amino group meta to it (at the 2-position). However, in many cases, the reaction proceeds with a degree of regioselectivity that can be influenced by the reaction conditions and the nature of the dicarbonyl compound. For the purpose of this guide, we will primarily focus on the formation of the 6-phenoxyquinoxaline isomer, which is often the major product.[8]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of two representative 6-phenoxyquinoxaline derivatives: 6-phenoxy-2,3-dimethylquinoxaline and 6-phenoxy-2,3-diphenylquinoxaline.
Protocol 1: Synthesis of 6-Phenoxy-2,3-dimethylquinoxaline
This protocol is adapted from established methods for the synthesis of substituted quinoxalines.[3][9]
Materials:
-
This compound (1.0 eq)
-
Diacetyl (2,3-butanedione) (1.0 - 1.1 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
To the stirred solution, add diacetyl (1.0 - 1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period of 1-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation does not occur, partially evaporate the solvent under reduced pressure to induce crystallization.
-
Collect the crude product by vacuum filtration and wash the solid with cold ethanol or an ethanol/water mixture.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 6-phenoxy-2,3-dimethylquinoxaline as a solid.
Data Presentation: Key Experimental Parameters and Expected Outcomes for Protocol 1
| Parameter | Value |
| Reactants | This compound, Diacetyl |
| Solvent | Ethanol or Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Work-up | Cooling, Filtration |
| Purification | Recrystallization (Ethanol/Water) |
| Expected Yield | 85-95% |
| Expected Appearance | Crystalline solid |
Protocol 2: Synthesis of 6-Phenoxy-2,3-diphenylquinoxaline
This protocol is based on the well-documented condensation of o-phenylenediamines with benzil.[5][10]
Materials:
-
This compound (1.0 eq)
-
Benzil (1.0 eq)
-
Ethanol (or rectified spirit)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization glassware
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 equivalent) in warm ethanol.
-
In a separate flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add the solution of this compound to the solution of benzil.
-
Heat the mixture to reflux and maintain for 1 hour on a boiling water bath.
-
After the reflux period, add deionized water dropwise until a slight cloudiness persists.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate complete crystallization of the product.
-
Collect the crude product by vacuum filtration and wash the solid with a cold ethanol/water mixture.
-
Purify the crude product by recrystallization from aqueous ethanol to yield pure 6-phenoxy-2,3-diphenylquinoxaline.
Data Presentation: Key Experimental Parameters and Expected Outcomes for Protocol 2
| Parameter | Value |
| Reactants | This compound, Benzil |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 1 hour |
| Work-up | Precipitation with water, Cooling, Filtration |
| Purification | Recrystallization (Aqueous Ethanol) |
| Expected Yield | >90% |
| Expected Appearance | Crystalline solid |
Product Characterization and Validation
The synthesized 6-phenoxyquinoxaline derivatives should be thoroughly characterized to confirm their structure and purity. The following spectroscopic data are expected for the parent 6-phenoxyquinoxaline, with appropriate shifts for the 2,3-dimethyl and 2,3-diphenyl derivatives.
Expected Spectroscopic Data for 6-Phenoxy-2,3-diphenylquinoxaline:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinoxaline core and the two phenyl rings, as well as the phenoxy group protons. The protons on the quinoxaline ring will appear as multiplets in the aromatic region.[11] |
| ¹³C NMR | Signals for all carbon atoms in the molecule, including the characteristic signals for the quinoxaline ring carbons and the phenyl and phenoxy carbons.[11] |
| IR Spectroscopy | Characteristic absorption bands for C=N stretching, aromatic C=C stretching, and C-O-C stretching of the ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |
| Melting Point | A sharp melting point, indicative of high purity. |
Safety and Handling
-
This compound: Handle with caution. Aromatic amines can be irritants to the skin and eyes and may cause allergic reactions upon skin contact. Inhalation of dust should be avoided.
-
Diacetyl and Benzil: These dicarbonyl compounds should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Solvents: Ethanol and acetic acid are flammable. Use appropriate safety precautions, including working in a well-ventilated area away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing these experiments.
Visualization of the Synthetic Workflow
The general workflow for the synthesis of 6-phenoxyquinoxaline derivatives can be visualized as follows:
Caption: General workflow for the synthesis of 6-phenoxyquinoxaline derivatives.
Conclusion
The protocols detailed in this application note provide a reliable and efficient means for the synthesis of 6-phenoxyquinoxaline derivatives from this compound. The straightforward nature of the condensation reaction, coupled with high yields and relatively simple purification procedures, makes this an attractive method for accessing these valuable compounds. The versatility of this synthetic route allows for the introduction of various substituents at the 2 and 3 positions of the quinoxaline ring by selecting the appropriate 1,2-dicarbonyl compound, thus enabling the generation of a diverse library of derivatives for further investigation in drug discovery and materials science.
References
- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 6-Methoxy-2,3-dimethylquinoxaline. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxaline: Discovery and History. BenchChem.
- BenchChem. (2025).
- Mohamed Shamshuddin, S. Z., et al. (n.d.).
- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
- Kumar, R., et al. (n.d.).
- Reddy, C. S., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Chen, C.-H., et al. (n.d.). Synthesis and characterization of a quinoxaline compound containing polyphenylphenyl and strong electron-accepting groups, and its multiple applications in electroluminescent devices.
- Zięba, A., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates.
- Hassan, A. H. E., & Lee, Y. S. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
- Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
- Mori, T., et al. (2021). Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents. PubMed.
- Zając, D., et al. (n.d.). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- BenchChem. (2025). Application Notes and Protocols: 4-(Difluoromethoxy)
- Chen, Y., et al. (2025). Synthesis of quinoxalines from aromatic alkynes and amines: o-phenylenediamine....
- Senthilkumar, R., & Nithyanandhan, J. (2017). Investigation on Photoluminescence Behaviour of 2,3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org.
- BenchChem. (2025). A Cross-Validated Analysis of Experimental and Theoretical Data for 6,7-Dichloro-2,3-diphenylquinoxaline. BenchChem.
- Heravi, M. M., et al. (n.d.). Scheme 1. Condensation of benzene-1,2-diamine with benzil.
- NIST. (n.d.). Quinoxaline, 2,3-diphenyl-. NIST WebBook.
- Beteck, R. M., et al. (2025). 6-Phenoxyl-4-aminoquinoline: synthesis and preliminary antitubercular-structure activity relationship analyses.
- Li, J.-T., et al. (n.d.). Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation a.
- Heravi, M. M., et al. (n.d.). Condensation reaction of 1,2-phenylenediamine and benzil.
- Zare, A., et al. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.
- Rangappa, S., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
use of 4-Phenoxybenzene-1,2-diamine in materials science research
This compound is a highly versatile and valuable monomer in materials science. Its unique structure provides a reliable pathway to synthesizing high-performance polymers that do not force a compromise between thermal stability and processability. The protocols detailed herein for poly(ether imide)s and polybenzimidazoles serve as a robust foundation for researchers. Future research may leverage this monomer for the development of novel materials, such as fluorine-containing polymers for low-dielectric applications or as a component in advanced composites and membranes for the electronics and aerospace industries. [8][13]
References
- Smolecule. (n.d.). Buy this compound | 13940-96-0.
- Li, M., et al. (2022). High-performance thermoplastic polyimide enabled by ketone-based diamine monomer. High Performance Polymers.
- Dingemans, T. J., & St.Clair, T. L. (2008). Poly(ether imide)s from Diamines with Para-, Meta-, and Ortho-Arylene Substitutions: Synthesis, Characterization, and Liquid Crystalline Properties. Macromolecules.
- Li, X., et al. (2019). Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity this compound (CAS 13940-96-0): A Versatile Fine Chemical Intermediate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry.
- Sigma-Aldrich. (n.d.). This compound | 13940-96-0.
- De Clippel, F., et al. (2012). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ChemSusChem.
- He, Y., et al. (2021). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Polymers (Basel).
- He, Y., et al. (2021). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. PubMed.
- Park, J. H., et al. (2021). Synthesis of novel colorless polyimides from benzimidazole diamines with various linearity. Journal of Applied Polymer Science.
- ChemBK. (2024). 4-Phenoxy-1,2-phenylenediamine.
- Advanced ChemBlocks. (n.d.). This compound.
- AMERICAN ELEMENTS. (n.d.). This compound | CAS 13940-96-0.
- Kim, H., et al. (2022). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances.
- ChemScene. (n.d.). 13940-96-0 | this compound.
- Rimdusit, S., et al. (2007). Synthesis and characterization of 4,4′-diaminodiphenyl methane-based benzoxazines and their polymers. Journal of Applied Polymer Science.
- Hsiao, S.-H., et al. (2023).
- Zhang, Y., et al. (2025). Catalyst-free amino-yne click polymerization toward functional polyamides. ChemRxiv.
- Kloxin, C. J., & Bowman, C. N. (2021). Molecular Characterization of Polymer Networks. Chemical Reviews.
- Ju, J., et al. (2021). Synthesis of colorless polyimides derived from benzimidazole diamines with bis-amide structures. Polymers for Advanced Technologies.
- Stevens, K. A., et al. (2015).
- Vlasov, P. S., et al. (2021).
- Tokyo Chemical Industry. (n.d.). 4-Methoxybenzene-1,2-diamine | 102-51-2.
- Hsiao, S.-H., & Lin, S.-W. (2006). Synthesis and characterization of new soluble polyamides from 1,1-bis[4-(4-carboxyphenoxy)phenyl]-4-tert-butylcyclohexane and various diamines. European Polymer Journal.
- Ionescu, M., & Racles, C. (2006). Synthesis and Characterization of Polyimides Derived From Cyano-Containing 1,4-Bis(4-aminophenoxy)benzene Monomers. High Performance Polymers.
- Thombre, P. S., & Mahanwar, P. A. (2018). Polyamides Based On The Renewable Monomer, 1,13-Tridecane Diamine II: Synthesis And Characterization Of Nylon 13,6. Journal of Polymer Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 13940-96-0 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. Buy this compound | 13940-96-0 [smolecule.com]
- 9. americanelements.com [americanelements.com]
- 10. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Characterization of Polymer Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of 4-Phenoxybenzene-1,2-diamine Derivatives: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the catalytic applications of derivatives of 4-phenoxybenzene-1,2-diamine. Moving beyond a simple recitation of facts, this guide delves into the rationale behind the synthetic strategies and catalytic protocols, offering insights grounded in established chemical principles. The information herein is supported by authoritative references to ensure scientific integrity and practical utility.
Introduction: The Unique Potential of this compound in Catalysis
This compound is an aromatic diamine that presents a unique structural motif for the development of advanced catalysts.[1] Its core utility in catalysis stems from its role as a precursor to sophisticated ligands, particularly Schiff bases, which can then be coordinated with a variety of transition metals.[2] The phenoxy group introduces specific steric and electronic properties that can modulate the catalytic activity of the resulting metal complex, influencing factors such as solubility, stability, and substrate selectivity.
The primary catalytic applications of derivatives from this diamine are found in the formation of metal complexes that drive key organic transformations.[1] These complexes, particularly those involving Schiff base ligands, are instrumental in reactions such as carbon-carbon bond formation and oxidation processes. This guide will focus on two prominent applications: the use of a palladium(II)-Schiff base complex in Heck coupling reactions and a cobalt(II)-Schiff base complex in the aerobic oxidation of phenols.
I. Synthesis of a Salen-Type Ligand and its Metal Complexes
A common and effective strategy to unlock the catalytic potential of this compound is to convert it into a tetradentate Schiff base ligand, often of the "salen" type. This is achieved through the condensation reaction with two equivalents of a salicylaldehyde derivative. The resulting N₂O₂ donor set of the ligand provides a stable coordination environment for various transition metals.
Protocol 1: Synthesis of N,N'-bis(salicylidene)-4-phenoxybenzene-1,2-diamine Ligand
This protocol details the synthesis of a representative Schiff base ligand derived from this compound and salicylaldehyde.
Materials:
-
This compound (1.0 mmol, 200.24 mg)
-
Salicylaldehyde (2.0 mmol, 244.24 mg, 0.21 mL)
-
Absolute Ethanol (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask with magnetic stirring.
-
In a separate beaker, dissolve salicylaldehyde (2.0 mmol) in absolute ethanol (10 mL).
-
Add the salicylaldehyde solution dropwise to the stirred solution of the diamine at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Allow the mixture to cool to room temperature. The formation of a solid product is typically observed.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the purified ligand in a vacuum oven.
dot graph TD { A[this compound] -- + 2 eq. Salicylaldehyde --> B(Reflux in Ethanol); B --> C{N,N'-bis(salicylidene)-4-phenoxybenzene-1,2-diamine}; }
Caption: Synthesis of the Schiff base ligand.
Protocol 2: Synthesis of the Palladium(II) and Cobalt(II) Complexes
The synthesized Schiff base ligand can be readily complexed with various metal salts to generate the active catalysts.
Materials:
-
N,N'-bis(salicylidene)-4-phenoxybenzene-1,2-diamine (1.0 mmol)
-
Palladium(II) acetate (1.0 mmol, 224.5 mg) or Cobalt(II) acetate tetrahydrate (1.0 mmol, 249.08 mg)
-
Methanol or Ethanol (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the Schiff base ligand (1.0 mmol) in methanol or ethanol (10 mL) in a 50 mL round-bottom flask with stirring and gentle heating.
-
In a separate flask, dissolve the corresponding metal salt (Palladium(II) acetate or Cobalt(II) acetate tetrahydrate, 1.0 mmol) in the same solvent (10 mL).
-
Add the metal salt solution to the ligand solution and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature. The metal complex will precipitate out of the solution.
-
Collect the solid complex by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
dot graph TD { A[Schiff Base Ligand] -- + Metal Salt (e.g., Pd(OAc)₂) --> B(Reflux in Methanol/Ethanol); B --> C{Metal-Schiff Base Complex}; }
Caption: General synthesis of the metal complexes.
II. Catalytic Applications and Protocols
The synthesized metal complexes of the this compound derivative are effective catalysts in a range of organic transformations. The following sections provide detailed protocols for two such applications.
Application 1: Palladium-Catalyzed Heck-Mizoroki Cross-Coupling Reaction
The palladium(II) complex of N,N'-bis(salicylidene)-4-phenoxybenzene-1,2-diamine is an efficient catalyst for the Heck-Mizoroki reaction, a cornerstone of C-C bond formation in organic synthesis.[3][4]
Reaction Principle: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The phenoxy-substituted salen-type ligand stabilizes the palladium center and facilitates the catalytic cycle.
Protocol 3: Heck Coupling of an Aryl Halide with an Alkene
Materials:
-
Palladium(II)-Schiff base complex (0.01 mmol, 1 mol%)
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Alkene (e.g., styrene or methyl acrylate, 1.2 mmol)
-
Base (e.g., Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃), 2.0 mmol)
-
Solvent (e.g., DMF, DMAc, or Acetonitrile, 5 mL)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium(II)-Schiff base complex (1 mol%).
-
Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent (5 mL) and seal the tube.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | >95 |
| 2 | Bromobenzene | Methyl Acrylate | Na₂CO₃ | DMAc | 120 | 12 | ~90 |
| 3 | 4-Iodoanisole | Styrene | Et₃N | Acetonitrile | 80 | 8 | >95 |
Note: The data in this table is representative of typical results for Heck reactions catalyzed by similar palladium-Schiff base complexes and should be optimized for the specific substrates used.
dot graph TD { subgraph "Catalytic Cycle" A["Pd(0)L"] -- "Oxidative Addition(Ar-X)" --> B["Ar-Pd(II)-X(L)"]; B -- "Alkene Coordination" --> C["(Alkene)Ar-Pd(II)-X(L)"]; C -- "Migratory Insertion" --> D["R-Pd(II)-X(L)"]; D -- "β-Hydride Elimination" --> E["(H)Pd(II)-X(L)"]; E -- "Reductive Elimination(-HX, +Base)" --> A; end F[Ar-X] --> B; G[Alkene] --> C; E --> H[Coupled Product]; }
Caption: Simplified mechanism of the Heck reaction.
Application 2: Cobalt-Catalyzed Aerobic Oxidation of Phenols
The cobalt(II) complex of the N,N'-bis(salicylidene)-4-phenoxybenzene-1,2-diamine ligand can act as a catalyst for the aerobic oxidation of substituted phenols to the corresponding quinones.[5][6] This transformation is of interest for the synthesis of valuable chemical intermediates.
Reaction Principle: The cobalt(II)-Schiff base complex can activate molecular oxygen to form a reactive cobalt-oxygen species. This species then facilitates the oxidation of the phenolic substrate. The phenoxy substituent on the ligand can influence the redox potential of the cobalt center, thereby affecting the catalytic activity.
Protocol 4: Aerobic Oxidation of a Substituted Phenol
Materials:
-
Cobalt(II)-Schiff base complex (0.05 mmol, 5 mol%)
-
Substituted phenol (e.g., 2,6-di-tert-butylphenol, 1.0 mmol)
-
Solvent (e.g., Methanol, Acetonitrile, or Dichloromethane, 10 mL)
-
Reaction flask equipped with a balloon of oxygen or open to the air
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted phenol (1.0 mmol) and the cobalt(II)-Schiff base complex (5 mol%) in the chosen solvent (10 mL) in a reaction flask.
-
Stir the solution at room temperature (or with gentle heating) under an atmosphere of oxygen (from a balloon) or open to the air.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Entry | Phenol Substrate | Solvent | Temp (°C) | Time (h) | Major Product | Conversion (%) |
| 1 | 2,6-di-tert-butylphenol | Methanol | 25 | 24 | 2,6-di-tert-butyl-p-benzoquinone | ~80 |
| 2 | 2,4,6-trimethylphenol | Acetonitrile | 25 | 12 | 2,4,6-trimethyl-p-benzoquinone | ~90 |
| 3 | 4-tert-butylphenol | Dichloromethane | 40 | 48 | 4-tert-butyl-o-benzoquinone | ~60 |
Note: The data in this table is representative and based on the activity of similar cobalt-Schiff base complexes. Reaction conditions and outcomes may vary depending on the specific substrate and catalyst.
dot graph TD { A["Co(II)L"] -- "+ O₂" --> B["LCo(III)-O₂⁻"]; B -- "+ Phenol (-H⁺)" --> C["LCo(III)-OOH + Phenoxy Radical"]; C --> D["LCo(II) + HOO•"]; D -- "Further Reactions" --> A; subgraph "Product Formation" E["Phenoxy Radical"] --> F["Quinone"]; end }
Caption: Proposed pathway for cobalt-catalyzed phenol oxidation.
III. Scientific Integrity and Causality
The choice of this compound as a ligand precursor is deliberate. The phenoxy group, being relatively bulky, can create a specific steric environment around the metal center, which can be beneficial for selectivity. Electronically, the ether oxygen can have a subtle influence on the electron density at the metal, which in turn affects its catalytic activity.
In the Heck reaction , the stability of the palladium catalyst is crucial for achieving high turnover numbers. The tetradentate Schiff base ligand provides a robust coordination sphere that prevents the precipitation of palladium black, a common deactivation pathway. The choice of base and solvent is also critical; a suitable base is required to neutralize the hydrogen halide formed during the reaction, and the solvent must be able to dissolve the reactants and the catalyst while being stable at the reaction temperature.
For the aerobic oxidation of phenols , the cobalt complex acts as a mimic of certain metalloenzymes. The ability of the cobalt center to cycle between Co(II) and Co(III) oxidation states is fundamental to its catalytic function. The Schiff base ligand stabilizes these oxidation states and provides a platform for the binding of both the phenolic substrate and molecular oxygen. The reaction is often sensitive to the solvent, as it can influence the coordination of oxygen to the metal center.
IV. Conclusion
Derivatives of this compound, particularly when transformed into Schiff base ligands and complexed with transition metals like palladium and cobalt, offer a versatile platform for catalysis. The protocols detailed in this guide for the Heck-Mizoroki coupling and the aerobic oxidation of phenols serve as a starting point for researchers to explore the rich catalytic chemistry of these compounds. By understanding the underlying principles and carefully optimizing the reaction conditions, these catalysts can be effectively employed in a wide range of synthetic applications.
References
- Cobalt-Schiff base complex catalyzed oxidation of para-substituted phenolics. Preparation of benzoquinones. (1995). OSTI.GOV.
- Autoxidation of substituted phenols catalyzed by cobalt Schiff base complexes in supercritical carbon dioxide. (n.d.). PubMed.
- Synthesis of palladium nanoparticles stabilized on Schiff base-modified ZnO particles as a nanoscale catalyst for the phosphine-free Heck coupling reaction and 4-nitrophenol reduction. (n.d.).
- Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. (n.d.).
- Buy this compound | 13940-96-0. (n.d.). Smolecule.
- (PDF) Synthesis and Characterization of Palladium(II) Schiff Base and their Catalytic Activities for Heck Reaction. (2015).
- Palladium Complexes with Tetradentate Schiff Bases or Their Corresponding Amines: Synthesis and Application in Heck Reactions | Request PDF. (n.d.).
- Cobalt-Schiff Base Complex-Catalyzed Oxidation of Parasubstituted Phenolics - Prepar
- Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes. (n.d.). Scirp.org.
- A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions. (n.d.).
- Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. (n.d.). Hilaris Publisher.
Sources
- 1. Buy this compound | 13940-96-0 [smolecule.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cobalt-Schiff base complex catalyzed oxidation of para-substituted phenolics. Preparation of benzoquinones (Journal Article) | OSTI.GOV [osti.gov]
- 6. aminer.org [aminer.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Phenoxybenzene-1,2-diamine
Welcome to the technical support center for the purification of 4-phenoxybenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile intermediate. My aim is to equip you with the necessary knowledge to troubleshoot and optimize your purification protocols, ensuring the highest purity of your final compound.
Introduction: Understanding the Challenges
This compound is a key building block in the synthesis of various pharmaceuticals and advanced materials.[1][2] However, its purification can be challenging due to the inherent reactivity of the diamine functionality, which is susceptible to oxidation, and the potential for closely-related impurities to co-purify. Common impurities may include unreacted starting materials such as phenol and aniline, or byproducts from their coupling reaction.[1][2] This guide will walk you through the most effective purification strategies and provide solutions to common problems.
Core Purification Strategies: A Comparative Overview
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity of the this compound. The three primary methods we will discuss are:
-
Acid-Base Extraction: Ideal for removing acidic or basic impurities.
-
Recrystallization: A powerful technique for obtaining highly crystalline, pure material.
-
Column Chromatography: For separating compounds with different polarities.
| Purification Method | Principle | Best For Removing | Advantages | Common Challenges |
| Acid-Base Extraction | Differential solubility of the amine in its neutral and protonated salt forms. | Acidic (e.g., phenol) and other basic or neutral impurities. | Simple, scalable, and effective for removing specific types of impurities. | May not remove structurally similar basic impurities. Emulsion formation can be an issue. |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Small amounts of impurities in a relatively pure crude product. | Can yield very high purity material. Cost-effective for large scales. | "Oiling out" of the product. Finding a suitable solvent can be challenging. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | A wide range of impurities with different polarities. | High resolution separation. Adaptable to various impurity profiles. | Can be time-consuming and require large volumes of solvent. Potential for product streaking on silica gel. |
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Acid-Base Extraction
Q1: I'm performing an acid-base extraction to remove phenolic impurities, but I'm getting a low recovery of my this compound after basification and extraction. What could be the issue?
A1: Low recovery can stem from several factors. Firstly, ensure that you have basified the aqueous layer sufficiently after the initial acidic wash. Use a pH meter or pH paper to confirm a pH of at least 9-10 to ensure the diamine is fully deprotonated and will partition back into the organic layer. Secondly, consider the number of extractions. Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume. Finally, the choice of organic solvent for the back-extraction is crucial. A solvent in which this compound has high solubility, such as ethyl acetate or dichloromethane, should be used.
Q2: During the extraction, an emulsion has formed between the aqueous and organic layers that won't separate. How can I break this emulsion?
A2: Emulsion formation is common when dealing with amines. Here are a few strategies to resolve this:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to separation.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can be effective.
Section 2: Recrystallization
Q3: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common problem, especially with compounds that have melting points lower than the boiling point of the solvent. It occurs when the solute comes out of solution as a liquid rather than a solid. Here are some solutions:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling.
-
Solvent System: You may need to use a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. For aromatic diamines, common solvent systems to try include ethanol/water, or ethyl acetate/hexane.[3][4]
-
Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, saturated solution to induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
Q4: I can't find a suitable single solvent for the recrystallization of my compound. What are the key properties of a good recrystallization solvent?
A4: The ideal recrystallization solvent should:
-
Dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable, if possible.
It is often a matter of trial and error to find the perfect solvent. Start with small-scale tests using solvents of varying polarities. For phenylenediamines, polar protic solvents like ethanol or water, or moderately polar aprotic solvents like ethyl acetate are good starting points.[3][5]
Section 3: Column Chromatography
Q5: My this compound is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I prevent it?
A5: Streaking of amines on silica gel is a classic problem. The basic amine groups can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing of the peak. To mitigate this:
-
Add a Basic Modifier: Add a small amount of a base to your mobile phase to compete with your compound for the acidic sites on the silica. Triethylamine (Et3N) at a concentration of 0.5-2% (v/v) is a common choice.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Use a "Treated" Silica Gel: Commercially available amine-functionalized or end-capped silica gels are designed to minimize these interactions.
Q6: I am not getting good separation between my product and a closely-eluting impurity. How can I improve the resolution of my column?
A6: Improving resolution requires optimizing several parameters:
-
Mobile Phase Polarity: The choice of eluent is critical. Use thin-layer chromatography (TLC) to screen different solvent systems. For substituted phenylenediamines, a mobile phase of 1:1 ether-petroleum ether has been reported to be effective and can be a good starting point to optimize from.[6] Aim for an Rf value of your product between 0.2 and 0.4 on the TLC plate for the best separation on a column.
-
Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one, although the purification will take longer.
-
Sample Loading: Do not overload the column. As a rule of thumb, the amount of crude material should be no more than 1-2% of the weight of the stationary phase for difficult separations.
-
Packing: Ensure the column is packed uniformly without any cracks or channels, as this will lead to uneven solvent flow and poor separation.
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the diamine, transferring it to the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the two layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) with stirring until the pH is >9. The purified diamine will precipitate out or can be extracted.
-
Extraction: Extract the basified aqueous layer multiple times with fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: General Recrystallization Workflow
-
Solvent Selection: Choose a suitable solvent or solvent system based on small-scale solubility tests.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
Sources
Technical Support Center: Synthesis of 4-Phenoxybenzene-1,2-diamine
Welcome to the technical support guide for the synthesis of 4-Phenoxybenzene-1,2-diamine (also known as 3,4-diaminodiphenyl ether). This document is designed for researchers, chemists, and process development professionals who use this critical intermediate for applications ranging from high-performance polymers to pharmaceutical building blocks.[1][2] The purity of this diamine is paramount, as even minor impurities can significantly impact polymerization processes, final material properties, and biological activity.[3]
This guide provides in-depth troubleshooting advice in a direct question-and-answer format, focusing on the common synthetic route involving Nucleophilic Aromatic Substitution (SNAr) followed by dinitro reduction. We will explore the causality behind impurity formation and provide validated protocols to diagnose and solve these challenges.
Core Synthetic Pathway
The most prevalent industrial synthesis involves a two-step sequence. Understanding this workflow is key to pinpointing the origin of impurities.
Sources
Technical Support Center: Optimizing the Synthesis of 4-Phenoxybenzene-1,2-diamine
Welcome to the technical support center for the synthesis of 4-Phenoxybenzene-1,2-diamine (CAS 13940-96-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind each step, empowering you to make informed decisions in your own laboratory work.
Synthesis Overview: A Two-Step Approach
The most reliable and commonly employed synthesis of this compound proceeds via a two-step sequence. This pathway involves an initial Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether bond, followed by the reduction of a nitro group to yield the target diamine. This method is generally preferred for its high yields and predictable outcomes.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting materials for this synthesis?
The synthesis typically begins with a halogenated nitroaniline, such as 4-chloro-2-nitroaniline or 2-chloro-4-nitroaniline, and phenol. The choice of the starting nitroaniline isomer determines the final position of the phenoxy group relative to the diamine. For this compound, the precursor is 4-phenoxy-2-nitroaniline.
Q2: Why is an inert atmosphere important for the final product?
Aromatic diamines, including this compound, are susceptible to oxidation.[1] Exposure to atmospheric oxygen can lead to the formation of colored quinone-imine impurities, compromising the purity and stability of the product. It is crucial to handle the final compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cool place.[1]
Q3: What are the expected physical properties of this compound?
It is a white to off-white crystalline solid.[2] It is soluble in organic solvents like alcohols and ketones but generally insoluble in water.[2] Due to its aromatic amine structure, it should be handled with appropriate personal protective equipment, as it may cause skin, eye, and respiratory irritation.[1][2]
Q4: Can I use other reduction methods besides catalytic hydrogenation?
Yes. While catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) is a clean and efficient method, chemical reduction is also highly effective. A common alternative is the use of tin(II) chloride (SnCl₂) in an acidic medium like ethanol and concentrated HCl.[3] This method is robust and avoids the need for specialized high-pressure hydrogenation equipment. Other systems, like sodium borohydride in the presence of a catalyst, have also been reported for reducing nitroanilines.[4][5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: A logic diagram for troubleshooting common synthesis issues.
Problem 1: Low Yield of 4-Phenoxy-2-nitroaniline (Intermediate)
-
Probable Cause 1: Incomplete Deprotonation of Phenol. The SNAr reaction requires the formation of the phenoxide anion, a potent nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
-
Solution 1: Use a sufficiently strong base like potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or sodium hydride (NaH) in at least stoichiometric amounts. Ensure the reaction mixture is homogenous to facilitate the acid-base reaction.
-
Probable Cause 2: Inappropriate Reaction Temperature or Solvent. SNAr reactions on deactivated rings (like those with a chloro-substituent) require significant thermal energy to overcome the activation barrier. The solvent must also be polar and aprotic to solvate the cation of the base without interfering with the nucleophile.
-
Solution 2: Use a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The reaction temperature should typically be elevated, often in the range of 140-160°C. Monitor the reaction progress by TLC until the starting aniline has been consumed.
| Parameter | Recommended Condition | Rationale / Key Insight |
| Base | K₂CO₃, KOH | Ensures complete formation of the potent phenoxide nucleophile. |
| Solvent | DMF, DMSO | High-boiling polar aprotic solvents stabilize intermediates and do not protonate the nucleophile. |
| Temperature | 140 - 160°C | Provides the necessary activation energy for the substitution reaction on an electron-rich ring. |
| Atmosphere | Inert (N₂ or Argon) | Prevents potential side reactions and degradation of reagents at high temperatures. |
| Table 1: Recommended Conditions for the SNAr Ether Formation Step. |
Problem 2: Incomplete Reduction of the Nitro Group
-
Probable Cause 1 (Catalytic Hydrogenation): Inactivated Catalyst. Palladium on carbon (Pd/C) and Raney Nickel catalysts can lose activity over time or be poisoned by impurities (e.g., sulfur compounds) in the reagents or solvents.
-
Solution 1: Always use a fresh, high-quality catalyst. Ensure the reaction solvent (typically ethanol or ethyl acetate) is pure. The reaction may require moderate hydrogen pressure (50-100 psi) and gentle heating to proceed efficiently.
-
Probable Cause 2 (Chemical Reduction): Insufficient Reducing Agent or Incorrect pH. For reductions using SnCl₂, an acidic environment is critical for the reaction mechanism. An insufficient molar excess of the reducing agent will lead to incomplete conversion.
-
Solution 2: Use a significant excess of SnCl₂·2H₂O (typically 4-5 equivalents).[3] The reaction is usually performed in ethanol with the addition of concentrated HCl to maintain a low pH. The reaction can be gently heated under reflux to ensure completion.
| Method | Reagents & Conditions | Pros | Cons & Safety |
| Catalytic Hydrogenation | 5-10% Pd/C or Raney Ni, H₂ (50 psi), Ethanol, RT to 50°C | High yield, clean reaction (only water as byproduct), easy catalyst removal (filtration). | Requires specialized pressure equipment; catalyst can be pyrophoric. |
| Chemical Reduction | SnCl₂·2H₂O (4-5 eq.), conc. HCl, Ethanol, Reflux | No special equipment needed, robust and reliable. | Generates significant tin waste; requires careful basic workup to remove tin salts. |
| Table 2: Comparison of Common Methods for Nitro Group Reduction. |
Problem 3: Product is Darkly Colored and Shows Multiple Spots on TLC
-
Probable Cause: Oxidation of the Diamine Product. As previously mentioned, aromatic 1,2-diamines are highly prone to air oxidation, which forms highly colored, often polymeric, impurities. This can happen during the reaction workup or subsequent purification if not performed under inert conditions.
-
Solution: Once the reduction is complete, conduct all subsequent steps (filtration, extraction, solvent removal, and purification) under a stream of nitrogen or argon. Use solvents that have been degassed by sparging with an inert gas. For purification, column chromatography on silica gel should be performed quickly using deoxygenated solvents. Recrystallization, if possible, should be done from a minimal amount of degassed solvent.[6][7]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Phenoxy-2-nitroaniline
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-nitroaniline (1.0 eq.), phenol (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting aniline.
-
Flush the apparatus with nitrogen and heat the reaction mixture to 150°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography if necessary.
Protocol 2: Reduction to this compound (via Catalytic Hydrogenation)
-
Dissolve the crude 4-phenoxy-2-nitroaniline (1.0 eq.) in ethanol in a hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under a nitrogen atmosphere.
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The disappearance of the starting material typically occurs within 4-8 hours.
-
Once complete, carefully vent the hydrogen and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound. Store immediately under an inert atmosphere.
References
- Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). 4-Nitro-2-phenoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1255.
- ChemBK. (2024). 4-Phenoxy-1,2-phenylenediamine.
- Naghash-Hamed, S., Arsalani, N., & Mousavi, S. B. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156.
- Naghash-Hamed, S., Arsalani, N., & Mousavi, S. B. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156.
- Manjunath, H. R., et al. (2010). 4-Nitro-2-phenoxyaniline. ResearchGate.
- Kačer, P., et al. (2019). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 24(21), 3843.
- ResearchGate. (n.d.). Synthesis of 3,6Dimethoxybenzene1,2-diamine and of 4,7-Dimethoxy-2-methyl-1H-benzimidazole.
Sources
- 1. Buy this compound | 13940-96-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 4-Phenoxybenzene-1,2-diamine Synthesis
Welcome to the technical support guide for the synthesis of 4-Phenoxybenzene-1,2-diamine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges, particularly low yields, during the synthesis of this valuable diamine intermediate. My goal is to provide not just solutions, but a deep-seated understanding of the reaction mechanics to empower you to diagnose and resolve issues effectively. The most common and critical step where yield is compromised is the reduction of the precursor, 4-phenoxy-1,2-dinitrobenzene. This guide will focus predominantly on troubleshooting this transformation.
Core Synthesis Pathway and Common Failure Points
The primary route to this compound involves the reduction of its dinitro analogue. While seemingly straightforward, the proximity of the two nitro groups and the inherent instability of the resulting ortho-phenylenediamine product present unique challenges.
Caption: General synthesis pathway and primary failure points.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield is dramatically low after reducing 4-phenoxy-1,2-dinitrobenzene. What are the most common culprits?
Low yield in this reaction is rarely due to a single factor. It's typically a combination of three core issues: incomplete reaction, product degradation via oxidation, and mechanical losses during a difficult workup.
-
Incomplete Reduction : The conversion of two nitro groups requires a potent reduction system and sufficient reaction time. If the reaction is not driven to completion, you will have a complex mixture of the desired diamine, partially reduced nitro-amine intermediates, and unreacted dinitro starting material. These impurities are often difficult to separate from the final product.
-
Product Oxidation : Ortho-phenylenediamines are highly susceptible to aerobic oxidation. The two electron-donating amine groups activate the benzene ring, making it easy to oxidize into highly colored quinone-diimine or other polymeric species.[1] This is often the reason for observing dark red, brown, or even black crude products instead of the expected off-white solid. This oxidation can occur both during the reaction and, more commonly, during aqueous workup and purification if not performed under an inert atmosphere.[1]
-
Sub-optimal Reaction Conditions : The choice of reducing agent, solvent, temperature, and pressure are all critical. For instance, in catalytic hydrogenation, an inappropriate solvent can lead to poor substrate solubility or catalyst poisoning.[2] In metal-acid reductions, incorrect stoichiometry or temperature control can lead to side reactions.
Q2: My TLC/LC-MS analysis shows unreacted starting material and a spot that could be a nitro-amine intermediate. How do I ensure the reduction goes to completion?
This is a classic problem of insufficient reducing power or deactivation of the reducing agent. Here is a systematic approach to troubleshoot:
For Catalytic Hydrogenation (e.g., H₂, Pd/C):
-
Catalyst Activity & Loading :
-
Cause : The palladium on carbon (Pd/C) catalyst may be old or deactivated. The catalyst loading may be insufficient for a complete two-fold reduction.
-
Solution : Use fresh, high-quality catalyst. Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). Ensure the catalyst is fully suspended in the reaction mixture; inadequate stirring is a common issue.[2]
-
-
Hydrogen Pressure & Delivery :
-
Cause : Insufficient hydrogen pressure can make the reduction sluggish.
-
Solution : Increase the hydrogen pressure (ensure your equipment is rated for it). A common range is from 50 psi to 500 psi. Ensure there are no leaks in your hydrogenation apparatus.
-
-
Solvent & Temperature :
-
Cause : The dinitro starting material may have poor solubility in the chosen solvent at room temperature.
-
Solution : Switch to a solvent that better solubilizes the substrate, such as ethanol, methanol, ethyl acetate, or THF. Gentle heating (e.g., 40-60°C) can significantly increase the reaction rate, but must be done with caution in a hydrogenation setup.[2]
-
For Chemical Reduction (e.g., Sn/HCl or Fe/HCl):
-
Stoichiometry :
-
Cause : The reduction of two nitro groups to two amines is a 12-electron reduction. This requires a large excess of the metal reductant.
-
Solution : Ensure you are using a sufficient molar excess of the metal. For Sn/HCl reduction of a dinitro compound, at least 6 equivalents of Sn are theoretically required. Practically, using 7-10 equivalents is common to drive the reaction.[3]
-
-
Reaction Time & Temperature :
-
Cause : These reactions can be slow at room temperature.
-
Solution : Heat the reaction mixture under reflux to increase the rate.[3] Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Q3: My isolated product is a dark, sticky solid, not the off-white powder described. What causes this discoloration and how can I prevent it?
This is almost certainly due to oxidation of your this compound product. The ortho-diamine moiety is the culprit.
Sources
side reactions to avoid when using 4-Phenoxybenzene-1,2-diamine
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 4-Phenoxybenzene-1,2-diamine (CAS 13940-96-0). As a key building block in medicinal chemistry and material science, particularly for the synthesis of benzimidazoles and quinoxalines, its reactivity requires careful management.[1][2] The two adjacent amine groups that make this molecule so useful are also the primary source of potential side reactions. This guide is designed to provide you with practical, field-tested solutions to common issues, explaining the chemical principles behind them to ensure your experiments are both successful and reproducible.
Troubleshooting Guides & FAQs
Question 1: My this compound, which was initially a light-colored solid, has turned brown/purple upon storage. Is it still usable and how can I prevent this?
Answer:
This discoloration is a classic indicator of oxidation. Aromatic ortho-diamines are highly susceptible to air oxidation, which leads to the formation of colored quinone-diimine intermediates and subsequent polymerized products.[1]
Causality: The two electron-rich amine groups readily undergo oxidation, often catalyzed by light and trace metal impurities. The initial step is the formation of a highly reactive quinone-diimine species. This intermediate can then participate in further reactions, including self-condensation or polymerization, leading to complex, deeply colored mixtures that can inhibit or complicate your desired reaction.
Workflow: Prevention and Remediation of Oxidation
Caption: Competing pathways in benzimidazole synthesis from an aldehyde.
Troubleshooting Protocol:
-
Control Stoichiometry: The simplest method to favor the mono-substituted product is to control the stoichiometry. Use a slight excess of the diamine relative to the aldehyde (e.g., 1.1 to 1 ratio of diamine to aldehyde). [3]2. Optimize Reaction Conditions: The choice of catalyst and solvent is critical. While many protocols exist, some conditions are known to favor mono-substitution. For instance, using an oxidant like hydrogen peroxide in HCl can drive the reaction towards the desired product under mild conditions. [4]3. Catalyst Selection: Certain Lewis acid catalysts, like Erbium(III) triflate (Er(OTf)₃), have been shown to selectively produce the 2-substituted benzimidazole under specific conditions. [3]Conversely, other conditions might favor the disubstituted product.
Table 1: Condition Adjustments for Benzimidazole Selectivity
| Parameter | To Favor 2-Substituted (Mono) | To Favor 1,2-Disubstituted | Rationale |
| Stoichiometry | 1.1 : 1 (Diamine : Aldehyde) | 1 : 2.2 (Diamine : Aldehyde) | Limits available aldehyde for second condensation. [3][5] |
| Solvent | Methanol, Ethanol | Toluene, Acetonitrile | Protic solvents can stabilize intermediates favoring cyclization. |
| Catalyst | Oxidative catalysts (e.g., H₂O₂, I₂) | Strong Lewis acids (can vary) | Oxidation of the initial Schiff base intermediate drives the reaction to the desired product. [4] |
| Temperature | Room Temperature to Moderate Heat | Higher Temperatures | Higher energy may favor the formation of the bis-imine intermediate. |
Question 3: I am attempting to synthesize a quinoxaline from this compound and a 1,2-dicarbonyl compound, but the reaction is messy and gives a poor yield. What can I do?
Answer:
Quinoxaline synthesis via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is typically a very robust and high-yielding reaction. [6][7]When this reaction performs poorly, the root cause is almost always the purity of the starting diamine or suboptimal reaction conditions.
Causality:
-
Oxidized Starting Material: As discussed in Q1, if your diamine is oxidized, the resulting impurities will carry through and complicate the reaction and purification, often leading to a dark, intractable mixture.
-
Reaction pH: The condensation is often acid-catalyzed. However, if the conditions are too strongly acidic or basic, side reactions can occur. For many substrates, running the reaction in a neutral solvent like ethanol or a weakly acidic one like acetic acid is sufficient. [8]3. Incorrect Reactant: Ensure your dicarbonyl compound is what you expect. For example, using a simple α-haloketone instead of a 1,2-diketone will also yield a quinoxaline, but the mechanism involves a condensation-oxidation process that may require different conditions. [8][9]
Proposed Troubleshooting Steps:
-
Start with Pure Diamine: Before beginning the synthesis, ensure your this compound is a clean, light-colored solid. If necessary, purify it using the methods described in Q1.
-
Optimize the Solvent and Catalyst:
-
Simple Condensation: For many 1,2-diketones (like benzil), simply refluxing with the diamine in ethanol is sufficient.
-
Catalysis: If the reaction is sluggish, a catalytic amount of a Lewis acid (e.g., CeCl₃·7H₂O) or even a simple Brønsted acid can be effective. [8]Some modern methods use catalysts like nickel nanoparticles or ceric ammonium nitrate (CAN) in water for a greener approach. [6][10]3. Inert Atmosphere: While not always strictly necessary for this robust reaction, performing the synthesis under a nitrogen or argon atmosphere is good practice to prevent any concurrent oxidation of the diamine, especially during heating.
-
Protocol: General Quinoxaline Synthesis
-
In a round-bottom flask, dissolve 1.0 equivalent of purified this compound in a suitable solvent (e.g., ethanol, 10 mL per mmol of diamine).
-
Add 1.0 equivalent of the 1,2-dicarbonyl compound.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting diamine is consumed.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
References
- Mata, E. G., & Mandolesi, S. D. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
- Alam, M. M., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society. [Link]
- El-Dean, A. M. K., et al. (2017).
- ChemBK. (2024). 4-Phenoxy-1,2-phenylenediamine. [Link]
- Nikolaou, K., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. [Link]
- Narsaiah, B., & Sundar, C. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Juárez-Cedillo, A., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Pharmaceuticals. [Link]
- Organic Chemistry Portal. Benzimidazole synthesis. [Link]
- Organic Chemistry Portal. Quinoxaline synthesis. [Link]
- Rawat, A., & Tandon, V. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
Sources
- 1. Buy this compound | 13940-96-0 [smolecule.com]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Quinoxaline synthesis [organic-chemistry.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
Technical Support Center: Optimizing the Solubility of 4-Phenoxybenzene-1,2-diamine for Enhanced Reactivity
Welcome to the technical support center for 4-Phenoxybenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges encountered during experimental work. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-tested insights to ensure your success. This resource is structured in a question-and-answer format to directly address the common issues you may face.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?
A1: Difficulty in dissolving this compound is a common challenge that can often be resolved with a systematic approach. The "like dissolves like" principle is a good starting point. This compound is a polar molecule due to the two amine groups and the ether linkage. Therefore, it will have better solubility in polar solvents.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for poor solubility.
Step-by-Step Guidance:
-
Solvent Selection: Begin with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Polar protic solvents such as ethanol and methanol can also be effective, as they can form hydrogen bonds with the amine groups.[1]
-
Temperature: Gently warming the solvent can significantly increase the solubility of many organic compounds. A hot plate with a magnetic stirrer is recommended. Monitor the temperature to avoid any potential degradation of the diamine, especially in the presence of reactive reagents.
-
Particle Size Reduction: If you have the solid in a crystalline form, grinding it into a fine powder will increase the surface area available for solvation, which can enhance the rate of dissolution.
Q2: I need to prepare a solution of a specific concentration, but I cannot find quantitative solubility data for this compound. What should I do?
A2: It is not uncommon for specific quantitative solubility data to be absent for specialized reagents. In such cases, a straightforward experimental determination of solubility is the most reliable approach.
Protocol for Determining Solubility:
This protocol provides a gravimetric method for determining the solubility of this compound in a solvent of your choice at a specific temperature.
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath or hot plate
-
Analytical balance
-
Syringe filters (0.2 µm PTFE or similar)
-
Pre-weighed glass vials for evaporation
Procedure:
-
Equilibration: Add an excess of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Stirring: Place the vial in a temperature-controlled bath set to your desired reaction temperature and stir the mixture vigorously for several hours (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give you the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in your desired units (e.g., g/100 mL or mg/mL).
Q3: My reaction is sluggish, and I suspect it's due to the low concentration of the dissolved diamine. How can I improve the solubility for the reaction?
A3: A low concentration of a reactant can indeed lead to slow reaction kinetics. Here are several strategies to enhance the solubility of this compound for your reaction.
Solubility Enhancement Strategies:
| Strategy | Principle | Recommended Solvents/Reagents | Considerations |
| Co-solvent System | A mixture of solvents can have a different polarity and solvating power than a single solvent. | NMP/Toluene, DMF/Dichloromethane | The co-solvent must be compatible with your reaction conditions. |
| pH Adjustment | The amine groups of this compound are basic and can be protonated to form a more soluble salt. | Dilute non-nucleophilic acids (e.g., HCl in ether, p-toluenesulfonic acid) | This is only suitable if the reaction can be performed under acidic conditions and the salt is reactive. |
| Elevated Temperature | Increases the kinetic energy of the solvent molecules, leading to better solvation. | High-boiling point polar aprotic solvents like NMP or DMSO.[2][3] | Ensure the desired reaction is faster than any potential thermal degradation. |
| Use of a Stronger Solvent | Solvents with high solvency power for a broad range of compounds. | N-Methyl-2-pyrrolidone (NMP) is known for its excellent ability to dissolve a wide range of organic and inorganic compounds.[2][3][4][5] | NMP has a high boiling point, which might require vacuum for removal post-reaction. |
Workflow for Solubility Enhancement:
Caption: Workflow for enhancing reactant solubility.
Q4: Are there any specific solvent recommendations for common reactions involving this compound, such as benzimidazole or polyamide synthesis?
A4: Yes, the choice of solvent is often dictated by the specific reaction conditions and the nature of the other reactants.
-
Benzimidazole Synthesis: The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common method for synthesizing benzimidazoles.[6][7][8][9] In many published procedures, polar aprotic solvents like DMF are used.[7] For reactions with carboxylic acids, sometimes a co-solvent like toluene is used to azeotropically remove the water formed during the reaction.[7] If solubility is a major issue, NMP can be an excellent choice due to its high boiling point and excellent solvating power.[2][3]
-
Polyamide Synthesis: The synthesis of polyamides from aromatic diamines and diacid chlorides is typically carried out in polar aprotic solvents. NMP is a widely used solvent in the industrial production of aramids (aromatic polyamides) because of its ability to dissolve the starting monomers and the resulting polymer.[10] DMAc (N,N-dimethylacetamide) is another common solvent for these polymerizations. The solubility of the resulting polyamide is a critical factor, and using a good solvent for both the monomer and the polymer is essential to achieve a high molecular weight.
Q5: What are the safety considerations when heating solvents to dissolve this compound?
A5: Safety should always be the top priority in a laboratory setting. When heating solvents, it is crucial to:
-
Work in a Fume Hood: Always handle organic solvents in a well-ventilated fume hood to avoid inhaling vapors.
-
Use Appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and appropriate gloves.
-
Avoid Open Flames: Use a heating mantle or a hot plate, not a Bunsen burner, to heat flammable organic solvents.
-
Ensure Proper Condensation: When heating a reaction under reflux, ensure that the condenser is properly set up with an adequate flow of cooling water to prevent the escape of solvent vapors.
-
Know the Properties of Your Solvent: Be aware of the boiling point and flash point of the solvent you are using. This information can be found in the Safety Data Sheet (SDS).
Conclusion
Successfully employing this compound in your research hinges on effectively managing its solubility. By systematically exploring solvent choices, considering the effects of temperature and pH, and being prepared to experimentally determine solubility when necessary, you can overcome these common hurdles. Remember that a well-dissolved reactant is a more reactive reactant, leading to cleaner reactions and higher yields.
References
- ChemBK. 4-Phenoxy-1,2-phenylenediamine.
- de Abajo, J. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science: Part A: Polymer Chemistry. 2000;38:1014–1023.
- Hsiao, S.-H., et al. Synthesis and properties of soluble colorless poly(amide–imide)s based on N,N′-bis(3-carboxyphenyl)-4,4′-oxydiphthalimide and various aromatic diamines.
- Ataman Kimya. N-METHYL-2-PYRROLIDONE (NMP).
- Centurion University of Technology and Management. To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware.
- Hsiao, S.-H., et al. Preparation and characterization of new polyimides derived from 2,2-bis[4-[2-(4-aminophenoxy)ethoxy]phenyl]sulfone. Semantic Scholar. 1999.
- Wikipedia. N-Methyl-2-pyrrolidone.
- Organic Chemistry Portal. Benzimidazole synthesis.
- Organic Syntheses. 1,2-diamino-4-nitrobenzene. Organic Syntheses Procedure. 1941;21:20.
- Park, J., et al. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. 2021;13(21):5293.
- Organic Syntheses. o-PHENYLENEDIAMINE. Organic Syntheses Procedure.
- Al-Gawhari, F. A., et al. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. 2018;34(1):549-555.
- Al-Aqeeli, S. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
- Slideshare. Practical Experiment 1: Benzimidazole from orthophenylene diamine.
Sources
- 1. chembk.com [chembk.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 4. hongrunplastics.com [hongrunplastics.com]
- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of 4-Phenoxybenzene-1,2-diamine
Answering the user's request to create a technical support center for the synthesis of 4-Phenoxybenzene-1,2-diamine.
Technical Support Center: Synthesis of this compound
A Guide for Researchers and Process Chemists
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, particularly during scale-up. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you overcome common challenges.
Synthesis Overview & Key Challenges
This compound is a valuable building block in medicinal chemistry and material science, often used in the synthesis of benzimidazoles and high-performance polymers.[1] The most common and scalable synthetic routes typically involve a two-stage process:
-
Ether Formation (Nucleophilic Aromatic Substitution - SNAr): Creation of the diphenyl ether linkage. This is often achieved by reacting a suitably activated halo-nitrobenzene derivative with phenol.
-
Reduction: Conversion of a nitro group to an amine, adjacent to an existing amine or a precursor, to form the final 1,2-diamine.
While straightforward in principle, scaling this synthesis presents challenges related to reaction control, impurity profiles, and product stability. This guide will address these critical aspects.
General Synthetic Workflow
Below is a generalized workflow for the production of this compound.
Caption: Generalized two-stage synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for the SNAr step?
A: For laboratory and scale-up synthesis, starting with 2-chloro-5-nitroaniline or 1,2-dichloro-4-nitrobenzene is common. The nitro group is strongly electron-withdrawing, which activates the ring towards nucleophilic aromatic substitution by phenoxide. The choice depends on the subsequent steps and desired regioselectivity.
Q2: Why is this compound so sensitive to air and light?
A: Like many ortho-phenylenediamines, this compound is highly susceptible to oxidation.[1] The two adjacent electron-rich amino groups can be easily oxidized, leading to the formation of colored quinone-imine derivatives.[1] This process can be accelerated by air (oxygen) and light. Therefore, it is critical to handle the final compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cool place.[1][2]
Q3: Can I use other reduction methods besides catalytic hydrogenation?
A: Yes, while catalytic hydrogenation (e.g., H₂, Pd/C) is often preferred for its clean conversion and scalability, other methods can be employed. Tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid are classic methods for nitro group reduction. However, these can involve more complex workups to remove metal salts, which can be a significant challenge at scale. For some related syntheses, hydrazine hydrate with a catalyst like Raney Nickel has also been used.[3]
Q4: My final product is always off-white or pink. Is this normal?
A: A completely colorless product is difficult to achieve and maintain. Minor discoloration (pale yellow, pink, or tan) is common and often due to trace oxidation. The level of acceptable color depends on the specifications for its end-use. Strict exclusion of oxygen during the final workup and purification steps is the best way to minimize color formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up.
Problem 1: Low Yield in the SNAr (Ether Formation) Step
Q: My SNAr reaction to form the 4-phenoxy-nitroaniline intermediate is sluggish or gives a low yield. What should I investigate?
A: Low conversion in this step is a common scale-up challenge. Here are the primary factors to troubleshoot:
-
Base and Water Content: The reaction requires a strong base (e.g., KOH, K₂CO₃) to generate the phenoxide nucleophile. The presence of water can hinder the reaction.
-
Causality: Water can solvate the phenoxide, reducing its nucleophilicity. On a large scale, ensuring anhydrous conditions is more difficult.
-
Solution: Use a high-quality, dry solvent (e.g., DMSO, DMF). For reactions sensitive to water, consider using a Dean-Stark trap to azeotropically remove water if the solvent allows.[4]
-
-
Reaction Temperature: SNAr reactions are often temperature-sensitive.
-
Causality: Insufficient thermal energy leads to slow reaction rates. However, excessively high temperatures can cause solvent degradation (especially with DMSO) and side-product formation.
-
Solution: Optimize the temperature in small-scale experiments first. When scaling up, ensure your reactor has adequate heat transfer capabilities to maintain a consistent internal temperature. A good starting point is often between 80-120°C.
-
-
Mixing Efficiency: Poor mixing can be a major issue in larger reactors.
-
Causality: If the reagents are not homogeneously mixed, localized concentration gradients can form, leading to incomplete reactions and potential side reactions. This is especially true in heterogeneous mixtures involving a solid base like K₂CO₃.
-
Solution: Ensure the stirrer design and speed are adequate for the vessel size and viscosity of the reaction mixture.
-
Problem 2: Incomplete Reduction or Catalyst Deactivation
Q: During the catalytic hydrogenation of the nitro-intermediate, the reaction stalls or fails to go to completion. Why is this happening?
A: This is a frequent and frustrating issue, often pointing to catalyst problems.
-
Catalyst Poisoning: The catalyst (e.g., Pd/C) can be "poisoned" by impurities.
-
Causality: Sulfur compounds, halides (if carried over from the SNAr step), or other coordination compounds can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive.
-
Solution: Ensure the nitro-intermediate is purified before the reduction step. A simple filtration through a plug of silica or a re-crystallization can remove many common poisons.
-
-
Catalyst Quality and Loading: The activity of Pd/C can vary between batches and suppliers.
-
Solution: Always test a new batch of catalyst on a small scale first. For scale-up, a typical catalyst loading is 1-5 mol%, but this may need to be optimized. Insufficient loading will lead to slow or incomplete reactions.
-
-
Hydrogen Pressure & Delivery:
-
Causality: On a lab scale, a balloon of hydrogen might suffice. For larger scales, a pressurized reactor is necessary. Poor delivery of hydrogen to the catalyst surface (a mass transfer limitation) will slow the reaction.
-
Solution: Ensure efficient stirring to keep the catalyst suspended and facilitate gas-liquid-solid contact. Increase hydrogen pressure (within the safety limits of your equipment) to increase its concentration in the solvent.
-
Caption: Troubleshooting decision tree for incomplete reduction.
Problem 3: Difficult Purification of the Final Product
Q: My crude this compound is a dark oil or tar, and it is very difficult to purify by column chromatography at scale. What are my options?
A: Purifying polar, air-sensitive diamines is challenging. Column chromatography is often not viable for large quantities.
-
Isolate as a Salt:
-
Causality: The diamine is basic and can be protonated to form a salt (e.g., hydrochloride, sulfate). These salts are often crystalline, much more stable to air oxidation, and less soluble in organic solvents than the free base.
-
Solution: After the reaction workup, dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of acid (e.g., HCl in isopropanol). The salt should precipitate. It can then be filtered, washed, and dried. The stable salt can be stored or converted back to the free base with a mild base just before use. A procedure for purifying a related diamine involves dissolving it in a boiling mixture of water and hydrochloric acid, treating with activated carbon (Norit), and then re-precipitating the product.[5]
-
-
Recrystallization:
-
Causality: If the crude product is solid but impure, recrystallization is a powerful purification technique for scale-up.
-
Solution: A mixed-solvent system is often required. Toluene/heptane or ethanol/water are common combinations to try. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. This must be done under an inert atmosphere to prevent oxidation.
-
Recommended Experimental Protocol
This protocol is a representative example for laboratory-scale synthesis and should be optimized for specific equipment and safety considerations before scaling up.
Stage 1: Synthesis of 4-Phenoxy-2-nitroaniline
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.1 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF, 5 mL per gram of limiting reagent).
-
Heat the mixture to 80°C with stirring for 30 minutes to form the potassium phenoxide.
-
Add 4-chloro-3-nitroaniline (1.0 eq) to the mixture.
-
Increase the temperature to 120-130°C and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
The solid product will precipitate. Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum.
-
The crude product can be recrystallized from ethanol/water if necessary.
Stage 2: Synthesis of this compound
-
In a flask suitable for hydrogenation, dissolve the 4-Phenoxy-2-nitroaniline (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add Palladium on carbon (10% Pd, 2-5 mol%) under a nitrogen atmosphere.
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via balloon for lab scale, or pressurize to 50 psi for Parr shaker).
-
Stir the reaction vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain 25-30°C.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 4-8 hours).
-
Once complete, carefully purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water immediately.
-
Evaporate the solvent under reduced pressure. The resulting solid is the crude product.
-
For purification, consider recrystallization from an oxygen-free solvent system or conversion to the hydrochloride salt as described in the troubleshooting section.
Typical Reaction Parameters
| Parameter | Stage 1 (SNAr) | Stage 2 (Reduction) |
| Solvent | DMSO, DMF | Ethanol, Methanol, Ethyl Acetate |
| Temperature | 100 - 140 °C | 25 - 40 °C |
| Pressure | Atmospheric | 1-4 atm (15-60 psi) H₂ |
| Duration | 6 - 18 hours | 2 - 12 hours |
| Key Reagents | K₂CO₃ or KOH | Pd/C, H₂ (or SnCl₂, Fe/AcOH) |
| Typical Yield | 75 - 90% | 85 - 98% |
References
- ChemBK. 4-Phenoxy-1,2-phenylenediamine. [Link]
- Sun, Y., et al. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. RSC Publishing. [Link]
- NIH. (2025). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. [Link]
- Organic Syntheses. 1,2-diamino-4-nitrobenzene. [Link]
- PubChem. This compound. [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 4-Phenoxybenzene-1,2-diamine
Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenoxybenzene-1,2-diamine. This molecule is a critical building block for synthesizing a variety of heterocyclic compounds, most notably 6-phenoxy-substituted quinoxalines, which are scaffolds of significant interest in medicinal chemistry. The successful synthesis of these targets is highly dependent on the appropriate selection of a catalyst for the key cyclocondensation step. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate your experimental challenges and optimize your reaction outcomes.
Part 1: Catalyst Selection - Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst choice for the primary application of this compound: its reaction with 1,2-dicarbonyl compounds to form quinoxalines.
Q1: What are the main classes of catalysts for the cyclocondensation of this compound with 1,2-dicarbonyls?
A: The condensation reaction is fundamentally an acid-catalyzed process, but the choice of catalyst is broad and can be tailored to your specific experimental needs (e.g., green chemistry, ease of purification, substrate tolerance). The main classes are:
-
Heterogeneous Acid Catalysts: These are solid-supported acids that are easily filtered off post-reaction, simplifying purification and enabling catalyst recycling. Examples include sulfonic acid-functionalized titania (TiO2-Pr-SO3H)[1], nanozeolites[2], and polymer-supported sulfonic acids[3].
-
Homogeneous Lewis & Brønsted Acids: These catalysts are soluble in the reaction medium and are often highly efficient. Common examples include zinc triflate (Zn(OTf)2)[1], cerium (IV) ammonium nitrate (CAN)[2], and organocatalysts like camphorsulfonic acid (CSA)[4].
-
Metal Catalysts (Non-acidic roles): While the core reaction is acid-catalyzed, certain transition metals can be used in alternative synthetic routes. For instance, copper catalysts like Cu(OAc)₂ can facilitate quinoxaline synthesis from aromatic alkynes instead of dicarbonyls[1]. Palladium catalysts are versatile but are more commonly associated with C-N cross-coupling reactions to form the diamine precursor itself rather than the final cyclization[5][6].
-
Catalyst-Free / Solvent-Mediated Systems: In some cases, the solvent can act as a promoter or catalyst. For example, hexafluoroisopropanol (HFIP) can effectively catalyze the reaction, is recoverable, and aligns with green chemistry principles[1].
Q2: My primary goal is ease of product purification and catalyst recycling. What should I choose?
A: You should prioritize a heterogeneous acid catalyst . These solid-supported systems offer significant advantages in process chemistry. Because they are not dissolved in the reaction mixture, they can be removed by simple filtration at the end of the reaction. This eliminates the need for aqueous work-ups to remove a soluble acid or complex column chromatography to separate the product from a homogeneous catalyst. Many of these catalysts can be washed, dried, and reused multiple times without a significant loss of activity, making your process more cost-effective and sustainable[2].
Q3: Are there effective metal-free, homogeneous options for this transformation?
A: Absolutely. If a solid-supported catalyst is not suitable for your setup, an organocatalyst is an excellent metal-free, homogeneous choice. Camphorsulfonic acid (CSA), for example, is an efficient catalyst for synthesizing quinoxalines in green solvents like ethanol at room temperature, often leading to high yields[4]. These catalysts avoid potential metal contamination in your final product, which is a critical consideration in pharmaceutical development.
Q4: How does the phenoxy substituent on the diamine affect the reaction or catalyst choice?
A: The phenoxy group is generally considered an electron-donating group through resonance. This property can subtly increase the nucleophilicity of the two amine groups on the this compound backbone. This enhanced nucleophilicity is generally favorable for the condensation reaction and does not negatively impact the efficacy of the common catalytic systems used for standard o-phenylenediamines. The electronic nature of substituents on your 1,2-dicarbonyl partner will likely have a more pronounced effect on reaction kinetics[4]. Therefore, the catalyst selection strategies outlined here are fully applicable.
Decision Workflow for Initial Catalyst Selection
This diagram provides a logical path for selecting a catalyst based on key experimental priorities.
Caption: Catalyst selection decision tree.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My reaction is very slow or has stalled, resulting in low yield. What are the first steps to troubleshoot this?
A: A stalled reaction is a common issue that can typically be resolved by systematically evaluating the reaction parameters. The cause often lies in suboptimal conditions or catalyst deactivation.
Troubleshooting Workflow:
-
Confirm Starting Material Quality: Ensure your this compound and dicarbonyl compound are pure. The diamine can oxidize over time if not stored properly under an inert atmosphere.
-
Evaluate the Catalyst:
-
Loading: Is the catalyst loading sufficient? While some reactions proceed with 5 mol%[2], others may require more. Try increasing the catalyst loading to 10 or 20 mol%[4].
-
Activity: If using a recycled heterogeneous catalyst, it may have lost activity. Test a fresh batch. If using a hygroscopic Lewis acid (e.g., Zn(OTf)₂), ensure it was handled under anhydrous conditions.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol are often effective[4], but if the reaction is slow, switching to a higher-boiling aprotic solvent like DMF or DMSO might be beneficial, though purification can be more challenging[7].
-
Temperature: Many of these reactions run well at room temperature[1][4]. However, if kinetics are slow, gently heating the reaction to 40-80°C can significantly increase the rate[7].
-
Water Removal: The condensation reaction produces water. In some systems, this water can inhibit the catalyst or reverse the reaction. Using a Dean-Stark trap or adding molecular sieves can drive the equilibrium towards the product.
-
Caption: Workflow for troubleshooting low-yield reactions.
Q2: I'm observing significant side products on my TLC plate. What are they and how can I improve selectivity?
A: The formation of multiple products typically points to one of two issues: incomplete reaction or undesired side reactions.
-
Incomplete Reaction: If you see your starting materials plus the product, this is a conversion issue (refer to Q1). You may also see a single intermediate, which is likely the mono-condensed product that has not yet cyclized. Driving the reaction to completion with more time, heat, or a higher catalyst load should resolve this.
-
Oxidation: Aromatic diamines are susceptible to oxidation, which can form colored, often polymeric, impurities[8]. This is especially problematic in reactions run under air for long periods or at high temperatures.
-
Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Ensure your solvent is degassed before use.
-
-
Self-Condensation/Polymerization: While less common with a dicarbonyl partner present, it's possible for the diamine to react with itself or for the product to undergo further reactions if conditions are too harsh.
-
Solution: Avoid excessively high temperatures or prolonged reaction times once the product is formed. Monitor the reaction by TLC and stop it upon consumption of the limiting reagent.
-
Q3: I am using a palladium catalyst for a related transformation and the reaction is not working. Could the this compound be poisoning it?
A: Yes, this is a very likely cause. Palladium catalysts, which are central to many cross-coupling reactions (e.g., Buchwald-Hartwig amination), function by coordinating to reactants at their metal center[5]. This compound is an o-diamine, which acts as a strong bidentate (two-toothed) chelating ligand. It can bind very tightly to the palladium center, occupying the coordination sites and preventing the catalyst from participating in its intended catalytic cycle. This is a classic example of catalyst poisoning [9].
-
Solution: If you are performing a Pd-catalyzed reaction on a molecule that also contains the this compound moiety, you must protect the diamine functionality first. Common protecting groups for amines, such as Boc or Cbz, can be used. Alternatively, redesign your synthetic route to introduce the free diamine functionality after the palladium-catalyzed step is complete.
Part 3: Data & Protocols
Table 1: Comparison of Selected Catalytic Systems for Quinoxaline Synthesis
| Catalyst System | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| TiO₂-Pr-SO₃H (1 mol%) | o-phenylenediamine, Benzil | None | RT | 10 min | 95% | [1] |
| Zn(OTf)₂ (0.2 mmol) | o-phenylenediamine, Dicarbonyl | CH₃CN | RT | - | 85-91% | [1] |
| Camphorsulfonic Acid (CSA) (20 mol%) | o-phenylenediamine, Benzil | EtOH | RT | 2-8 h | >90% | [4] |
| CAN (5 mol%) | o-phenylenediamine, Diketone | Tap Water | RT | - | ~95% | [2] |
| (NH₄)₆Mo₇O₂₄·4H₂O (catalytic) | Benzene-1,2-diamine, Benzil | EtOH/H₂O | RT | - | High | |
| Pyridine (catalytic) | 1,2-diaminobenzene, Phenacyl Bromide | THF | RT | 2 h | Excellent | [10] |
| HFIP (5 mol%) | o-phenylenediamine, Benzil | None | RT | 20 min | 95% | [1] |
Note: The table uses generic o-phenylenediamine as a proxy for this compound, as the catalytic conditions are broadly applicable.
Experimental Protocol 1: Green Synthesis of 6-Phenoxy-2,3-diphenylquinoxaline using CSA
This protocol is adapted from methodologies emphasizing green chemistry principles[4].
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol, 200.24 mg).
-
Reagents: Add Benzil (1 mmol, 210.23 mg) and Camphorsulfonic Acid (CSA) (0.2 mmol, 46.46 mg, 20 mol%).
-
Solvent: Add ethanol (5 mL).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed (typically 2-8 hours).
-
Work-up: Upon completion, add cold water (5 mL) to the flask and continue stirring until a solid precipitate forms.
-
Isolation: Filter the solid product, wash it thoroughly with water, and dry it under vacuum.
-
Purification: The product is often pure enough after filtration. If necessary, recrystallize from ethanol to obtain the final product.
Part 4: Mechanistic Insight
Understanding the "why" behind the catalyst's function is key to troubleshooting. For the most common reaction, the acid-catalyzed cyclocondensation, the catalyst's role is to activate the dicarbonyl compound.
General Mechanism of Acid-Catalyzed Quinoxaline Formation
Caption: Simplified mechanism of acid-catalyzed quinoxaline synthesis.
The acid catalyst (H-A) protonates one of the carbonyl oxygens of the 1,2-dicarbonyl compound. This crucial first step dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by one of the amine groups of the this compound. This is the causal reason for using an acid: it "activates" the electrophile for a more rapid reaction. The subsequent steps involve a second intramolecular attack and two dehydration events to form the stable, aromatic quinoxaline ring.
References
- Encyclopedia.pub. (2023).
- IJRAR.org. (n.d.).
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. [Link]
- Organic Chemistry Portal. (2023). Synthesis of quinoxalines. [Link]
- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. [Link]
- ACG Publications. (2013).
- SID. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. [Link]
- ResearchGate. (n.d.).
- IJRAR. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. [Link]
- MDPI. (n.d.).
- Wikipedia. (n.d.).
- NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- ResearchGate. (n.d.). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. soc.chim.it [soc.chim.it]
- 3. scribd.com [scribd.com]
- 4. ijrar.org [ijrar.org]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 13940-96-0 [smolecule.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. acgpubs.org [acgpubs.org]
Technical Support Center: Work-up Procedures for Reactions with 4-Phenoxybenzene-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenoxybenzene-1,2-diamine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the work-up procedures for reactions involving this versatile reagent. Our goal is to equip you with the knowledge to optimize your purification strategies, ensuring high purity and yield of your target compounds.
Introduction to this compound
This compound is an aromatic diamine featuring a phenoxy substituent, which imparts unique solubility and reactivity characteristics.[1][2][3] It is a common building block in the synthesis of various heterocyclic compounds, most notably benzimidazoles, which are of significant interest in medicinal chemistry.[2] The presence of two adjacent amino groups allows for facile condensation reactions with aldehydes, carboxylic acids, and their derivatives.[4][5] However, the electron-rich nature of the aromatic ring and the nucleophilic amine groups also make this compound and its derivatives susceptible to certain side reactions, such as oxidation, which can complicate product isolation and purification.[2][6]
This guide will focus on the critical post-reaction steps to isolate and purify your desired products, addressing common challenges you may encounter.
Core Principles of Work-up for this compound Reactions
The work-up strategy for any reaction involving this compound will be dictated by the specific reaction conditions and the properties of the desired product. However, some general principles apply. A typical workflow is outlined below.
Caption: General experimental workflow for the work-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the work-up of reactions with this compound.
Q1: My crude product is highly colored (pink, brown, or black). What is the likely cause and how can I remove the color?
A1: Colored impurities are a frequent issue when working with aromatic diamines like this compound. The primary cause is the oxidation of the diamine starting material or the benzimidazole product.[6] The two amino groups are susceptible to oxidation, which can form highly colored quinone-like species.[2]
Troubleshooting Steps:
-
Inert Atmosphere: To minimize oxidation of the starting material, consider running your reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Decolorization during Recrystallization: A highly effective method for removing colored impurities is to treat a solution of your crude product with activated charcoal. The charcoal adsorbs the colored byproducts, which can then be removed by hot filtration.[6][7] Be aware that activated charcoal can also adsorb some of your desired product, so use it judiciously.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is an excellent alternative for separating polar, colored impurities from your less polar product.[6][8]
Q2: I am performing a benzimidazole synthesis and my yield is low. What are some common work-up related pitfalls?
A2: Low yields in benzimidazole synthesis can be due to a variety of factors, including suboptimal reaction conditions.[9] However, work-up procedures can also significantly impact your final yield.
Troubleshooting Steps:
-
Incomplete Precipitation/Extraction: If your product is expected to precipitate from the reaction mixture, ensure you have allowed sufficient time for complete precipitation, potentially at a reduced temperature. When performing a liquid-liquid extraction, ensure you are using an appropriate solvent and have performed multiple extractions to maximize the recovery of your product from the aqueous layer.
-
Product Solubility: The phenoxy group in your product may alter its solubility profile compared to simpler benzimidazoles. Your product might have some solubility in the aqueous phase, especially if acidic or basic conditions are used during the work-up. A brine wash can help to "salt out" the organic product from the aqueous layer, reducing its solubility in water.
-
Emulsion Formation: The presence of both polar and non-polar functionalities in your product and byproducts can lead to the formation of emulsions during extraction. Breaking an emulsion can be achieved by adding brine, gentle swirling, or filtering the mixture through a pad of celite.
Q3: How do I choose the right solvent for recrystallization of my 4-phenoxy-substituted benzimidazole derivative?
A3: The choice of recrystallization solvent is crucial for obtaining a high-purity crystalline product. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Solvent Selection Strategy:
-
Start with Common Solvents: Begin by testing the solubility of a small amount of your crude product in common laboratory solvents such as ethanol, methanol, isopropanol, ethyl acetate, and toluene.
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be very effective. For example, you can dissolve your compound in a good solvent (e.g., ethanol) at an elevated temperature and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Upon cooling, crystals should form. A common mixture for benzimidazole derivatives is ethanol/water.[4]
-
Consider the Phenoxy Group: The phenoxy group adds a degree of lipophilicity to the molecule. Therefore, you may find that slightly less polar solvents or solvent mixtures are more effective compared to those used for unsubstituted benzimidazoles.
Q4: I am having difficulty removing unreacted this compound from my product. What is the best approach?
A4: Unreacted starting material can often be removed through careful purification.
Purification Strategies:
-
Acid Wash: If your product is stable to acidic conditions, an extractive work-up with a dilute aqueous acid (e.g., 1M HCl) can be effective.[10] The basic amino groups of the unreacted diamine will be protonated, forming a salt that is soluble in the aqueous layer and can be separated.
-
Column Chromatography: Flash column chromatography is a very effective method for separating the more polar diamine starting material from the less polar product. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[8]
-
Recrystallization: If there is a significant difference in solubility between your product and the starting material, recrystallization can be an effective purification method.
Detailed Experimental Protocols
Here are step-by-step protocols for common work-up procedures relevant to reactions with this compound.
Protocol 1: Work-up and Recrystallization of a Benzimidazole Derivative
This protocol is a general guideline for the purification of a benzimidazole synthesized from this compound and an aldehyde.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the reaction was performed in a high-boiling solvent like DMF, it is often beneficial to pour the reaction mixture into a larger volume of ice-water to precipitate the crude product.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of water to remove any water-soluble impurities. If the product is not a solid, proceed to extraction.
-
Extraction (for non-precipitating products): If the product remains in solution, transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Washing the Organic Layer: Wash the combined organic layers sequentially with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (or solvent mixture, e.g., ethanol/water) to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4][7]
-
Protocol 2: Acid-Base Extraction to Remove Unreacted Diamine
This protocol is useful when your desired product is not basic and is stable to dilute acid.
-
Dissolution: After the reaction, remove the reaction solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Acid Extraction: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq) three times. The unreacted this compound will be protonated and move into the aqueous layer.
-
Neutralization and Back-Extraction (Optional): If you wish to recover the unreacted diamine, you can combine the acidic aqueous layers and basify with a concentrated base (e.g., NaOH) until the pH is >10. Then, extract the diamine back into an organic solvent.
-
Washing and Drying: Wash the organic layer containing your product with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.
Troubleshooting Guide
The following table summarizes common problems, their probable causes, and suggested solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Darkly Colored Crude Product | Oxidation of the diamine starting material or product. | - Run the reaction under an inert atmosphere. - Use activated charcoal during recrystallization.[6] - Purify by column chromatography.[6] |
| Low Yield | - Incomplete reaction. - Product loss during work-up (e.g., solubility in aqueous washes). - Side reactions.[9] | - Monitor the reaction to ensure completion. - Use a brine wash to reduce product solubility in the aqueous phase. - Optimize reaction conditions (temperature, catalyst, etc.).[9] |
| Oily or Gummy Product | - Presence of impurities. - Product may have a low melting point. | - Attempt to purify by column chromatography. - Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification. |
| Difficulty with Recrystallization | - Inappropriate solvent choice. - Product is too soluble or insoluble. | - Systematically test a range of solvents and solvent mixtures. - Try dissolving in a good solvent and precipitating with a poor solvent. |
| Persistent Starting Material | Incomplete reaction or inefficient purification. | - Drive the reaction to completion. - Use an acid wash to remove the basic diamine.[10] - Purify by column chromatography. |
Visualization of Key Concepts
Logical Troubleshooting Flowchart
Caption: A flowchart to guide troubleshooting during the work-up of this compound reactions.
References
- ChemBK. 4-Phenoxy-1,2-phenylenediamine. [Link]
- Reddit. Amine workup : r/Chempros. [Link]
- National Center for Biotechnology Information. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. [Link]
- Organic Syntheses. Benzimidazole. [Link]
- ResearchGate. Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. [Link]
- University of Rochester Department of Chemistry. Workup: Amines. [Link]
- National Center for Biotechnology Information.
- PubMed Central.
- Taylor & Francis Online. Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. [Link]
- Royal Society of Chemistry. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]
- National Center for Biotechnology Information. Synthesis of N-alkoxy-substituted 2H-benzimidazoles. [Link]
- Bibliomed. SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. [Link]
- CUTM Courseware.
- Semantic Scholar.
- National Institutes of Health. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Organic Syntheses. o-PHENYLENEDIAMINE. [Link]
- ResearchGate. Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued). [Link]
- PubMed Central.
- Bentham Science.
- American Elements. This compound | CAS 13940-96-0. [Link]
- PubChem. This compound. [Link]
- DiVA.
- Google Patents.
- MDPI.
- PATENTSCOPE.
- ACS Publications.
- Google Patents. Process for purifying a phenylenediamine.
- ResearchGate. How can I purify 1,3-phenylene diamine (mPDA)
Sources
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 13940-96-0 [smolecule.com]
- 3. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Workup [chem.rochester.edu]
Navigating the Nuances of 4-Phenoxybenzene-1,2-diamine: A Technical Support Guide
Welcome to the technical support center for 4-Phenoxybenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this air- and moisture-sensitive compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in your work.
Understanding the Challenge: The Chemistry of Sensitivity
This compound is an aromatic diamine, a class of compounds known for their reactivity, particularly their susceptibility to oxidation. The presence of two electron-donating amine groups on the benzene ring makes the molecule highly susceptible to attack by atmospheric oxygen. This oxidation process can lead to the formation of colored impurities, primarily quinone-imine or phenazine-type structures, which can interfere with subsequent reactions and compromise the purity of your final product. Furthermore, the amine groups are basic and can readily react with atmospheric moisture and carbon dioxide.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: I just received my bottle of this compound. How should I store it?
A1: Proper storage is the first line of defense against degradation. Upon receipt, you should immediately transfer the manufacturer's bottle into a desiccator or a glovebox with an inert atmosphere (nitrogen or argon). For long-term storage, we recommend the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber vial or in the dark | Protects against light-induced degradation.[1] |
| Moisture | Tightly sealed container in a desiccated environment | Minimizes hydrolysis and reaction with CO2. |
Q2: What is the visual appearance of high-purity this compound versus a degraded sample?
A2: High-purity this compound is typically a white to off-white or light-tan solid.[2] Any significant deviation from this appearance is a strong indicator of degradation.
| Appearance | Indication |
| White to off-white solid | High purity |
| Yellow to brown solid | Mild to moderate oxidation |
| Dark brown to black solid | Significant oxidation |
The color change is due to the formation of highly conjugated, colored oxidation products.[3]
Preparing for Your Experiment
Q3: I need to weigh out the diamine for my reaction. What is the best way to do this without exposing it to air?
A3: Weighing air-sensitive solids requires the use of an inert atmosphere. You have two primary options:
-
Inside a Glovebox: This is the preferred method. A glovebox provides a controlled, inert environment where you can handle the compound without risk of exposure to air or moisture.[4][5]
-
Using a Schlenk Line: If a glovebox is unavailable, you can use a Schlenk line. This involves weighing the compound into a flask under a positive pressure of inert gas. This technique requires more practice to perfect.[3]
Q4: Which solvents are recommended for dissolving this compound, and how should I prepare them?
A4: this compound, being an aromatic compound with polar amine groups, is soluble in a range of organic solvents. However, it is crucial to use anhydrous and deoxygenated solvents.
| Recommended Solvents | Comments |
| N,N-Dimethylformamide (DMF) | Good solubility for many aromatic diamines.[6] |
| Tetrahydrofuran (THF) | A common choice for organic reactions. |
| 1,4-Dioxane | Similar properties to THF. |
| Acetonitrile (MeCN) | A polar aprotic solvent. |
Solvent Preparation Protocol: To ensure your solvents are free of water and oxygen, you must use a proper degassing technique. The "freeze-pump-thaw" method is highly effective:
-
Place the anhydrous solvent in a Schlenk flask.
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum.
-
Close the flask to the vacuum and thaw the solvent. You will see bubbles of gas being released.
-
Repeat this cycle at least three times.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).[4]
Troubleshooting Guide
Issue 1: My this compound has turned brown. Can I still use it?
This is the most common issue encountered and is a clear sign of oxidation.
Root Cause Analysis:
Caption: Recommended workflow for handling this compound.
By adhering to these guidelines, you can significantly mitigate the risks associated with the air and moisture sensitivity of this compound, leading to more reliable and reproducible experimental outcomes.
References
- o-Phenylenediamine. Wikipedia. [Link]
- Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. MDPI. [Link]
- Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
- Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine.
- Process for purifying a phenylenediamine.
- Purification of meta-phenylenediamine.
- 4-Phenoxy-1,2-phenylenediamine. ChemBK. [Link]
- Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.
Sources
- 1. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]
- 2. Solid-phase route to Fmoc-protected cationic amino acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions with 4-Phenoxybenzene-1,2-diamine
Welcome to the technical support center for 4-Phenoxybenzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile diamine in their synthetic workflows. Here, we move beyond simple protocols to address the common and complex challenges encountered during reaction monitoring and troubleshooting. Our goal is to provide you with the field-proven insights necessary to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, stability, and application of this compound.
Q1: My solid this compound has developed a dark color upon storage. Is it still usable?
A1: Aromatic diamines are notoriously sensitive to air and light, leading to oxidation and discoloration. The appearance of a dark color, often purple or brown, indicates the formation of quinone-like impurities from the oxidation of the amine groups[1].
-
Expert Insight: While minor discoloration may not significantly impact some robust, high-yield reactions, it is a critical concern for sensitive, multi-step syntheses or when developing pharmaceutical-grade materials. The presence of these oxidized species can lead to unexpected side products and complicate purification.
-
Recommendation: For best results, it is crucial to store this compound under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated (2-8°C)[2][3][4]. If the material is significantly discolored, purification by recrystallization or column chromatography may be necessary before use. Always handle the solid in a glovebox or under a blanket of inert gas when possible.
Q2: I am planning a condensation reaction with an α-dicarbonyl compound. What is the most effective way to monitor the reaction's progress?
A2: The choice of monitoring technique depends on the required level of precision, speed, and available equipment. For most applications involving this compound, a combination of Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for quick, real-time checks of reactant consumption and product formation. It is the most common and immediate method used to monitor reaction progress[5].
-
High-Performance Liquid Chromatography (HPLC): Provides precise quantitative data, allowing you to track the concentration of reactants, intermediates, and products over time. This is invaluable for kinetic studies and process optimization[6][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for real-time reaction monitoring and provides detailed structural information about all species in the reaction mixture, including transient intermediates[8][9][10].
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Reaction Monitoring Challenges
Problem: My spots are streaking on the TLC plate, making it difficult to assess the reaction.
Answer: Streaking of amine spots on silica gel TLC plates is a common issue caused by the basic nature of the amine interacting strongly with the acidic silica surface. This leads to poor spot shape and inaccurate Rf values.
-
Causality: The lone pairs on the nitrogen atoms of your diamine can be protonated by the acidic silanol (Si-OH) groups on the TLC plate, causing the compound to "stick" and streak as the solvent front moves.
-
Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Method: Add 0.5-2% triethylamine (NEt3) or a few drops of ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane). This competes with your diamine for the acidic sites, resulting in well-defined, round spots.
-
-
Solution 2: Use an Alternative Stationary Phase. If modifying the mobile phase is insufficient, consider using alumina (Al2O3) TLC plates, which are less acidic than silica.
Problem: I can't see my starting material or product on the TLC plate under UV light.
Answer: While the phenoxy and benzene rings in this compound and its products often allow for visualization under 254 nm UV light, some derivatives may be poor UV absorbers or present in low concentrations[11].
-
Causality: The compound's chromophore may not be sufficiently conjugated to quench fluorescence effectively, or its concentration may be below the detection limit of UV visualization.
-
Solution: Use a Chemical Staining Agent. After developing the TLC plate and observing it under UV, immerse it in a suitable chemical stain that reacts with the amine functionality or other groups present in your molecules. Heating is often required to develop the spots. See the table below for recommended stains.
| Stain | Preparation | Visualization & Target Groups |
| Ninhydrin | 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid. | Primary and secondary amines. Gives characteristic red, pink, or purple spots upon heating[12]. |
| p-Anisaldehyde | 135 mL absolute ethanol, 5 mL conc. H2SO4, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde. | Excellent all-purpose stain for nucleophilic groups. Colors vary (yellow, green, blue, purple) depending on the compound[11]. |
| Potassium Permanganate (KMnO4) | 1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water. | For oxidizable groups like amines and alcohols. Appears as yellow/brown spots on a purple background[11]. |
| Cinnamaldehyde | A solution of cinnamaldehyde in a suitable solvent. | Specifically for aromatic primary amines with electron-donating groups. A yellow spot appears immediately, often without heating[13][14][15]. |
Problem: My HPLC analysis shows multiple, unexpected peaks and poor resolution.
Answer: This can stem from several sources, including sample degradation, improper method parameters, or the formation of side products.
-
Causality & Solution:
-
On-Column Degradation: The diamine may be oxidizing on the column. Ensure your mobile phase is degassed and consider adding an antioxidant if the problem persists.
-
Poor Peak Shape: Similar to TLC, basic amines can interact with residual silanols in C18 columns, causing peak tailing. Use a modern, end-capped column or add a competing base like 0.1% trifluoroacetic acid (TFA) or triethylamine to the mobile phase to improve peak symmetry.
-
Co-elution: Your product and a side product may have similar retention times. Optimize the mobile phase gradient (e.g., water/acetonitrile or water/methanol) or change the organic modifier to improve separation[16].
-
Guide 2: Reaction Failure and Side Products
Problem: My condensation reaction is stalled; I see starting material remaining even after prolonged reaction time.
Answer: Incomplete conversion is often due to deactivation of reactants, insufficient activation energy, or an equilibrium that disfavors the product.
-
Causality & Solution:
-
Diamine Oxidation: Your starting diamine may have oxidized, reducing the concentration of active reactant. Ensure all solvents are deoxygenated and run the reaction under an inert atmosphere (N2 or Ar).
-
Insufficient Electrophilicity: The dicarbonyl compound may not be reactive enough. Add a catalytic amount of a mild acid (e.g., acetic acid) to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the diamine.
-
Water Removal: Condensation reactions produce water as a byproduct. If not removed, the accumulation of water can drive the equilibrium back towards the starting materials. If feasible for your solvent and temperature, use a Dean-Stark trap to remove water azeotropically.
-
Problem: My mass spectrometry results show a product that is 2 amu lower than expected and my reaction mixture turned dark.
Answer: This is a classic sign of an oxidation side reaction. The diamine or an intermediate has likely been oxidized to an imine or quinone-diimine structure, with a corresponding loss of two hydrogen atoms.
-
Expert Insight: The ortho-orientation of the two amine groups in this compound makes it particularly susceptible to oxidation to form a stable heterocyclic system. This process is often catalyzed by trace metals or air.
Section 3: Key Protocols & Methodologies
Protocol 1: General Procedure for TLC Monitoring
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel F254 TLC plate.
-
Spotting: Dip a capillary tube into the reaction mixture and gently touch it to the origin line. Spot a reference sample of your starting this compound alongside it.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane, potentially with 1% NEt3). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Dry the plate and visualize the spots under a UV lamp (254 nm).
-
Staining (if needed): If spots are not visible, dip the plate into a prepared staining solution (e.g., p-anisaldehyde), then gently heat with a heat gun until colored spots appear.
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot indicate product formation. Calculate the Rf value (distance spot traveled / distance solvent traveled) for each spot.
Protocol 2: Example Reaction - Synthesis of 6-Phenoxy-2,3-diphenylquinoxaline
This protocol describes a common application of this compound: the synthesis of a quinoxaline derivative through condensation with benzil[5][17][18].
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 200.24 mg) and benzil (1.0 mmol, 210.23 mg) in 10 mL of ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C).
-
Monitoring: After 30 minutes, and every hour thereafter, withdraw a small aliquot with a capillary tube and monitor the reaction progress via TLC (as described in Protocol 1). The product is expected to be less polar than the starting diamine.
-
Workup: Once the TLC indicates complete consumption of the starting diamine, cool the reaction mixture to room temperature. The product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted benzil or catalyst. If necessary, the crude product can be further purified by recrystallization from ethanol or a similar solvent.
-
Characterization: Confirm the structure of the product using NMR, Mass Spectrometry, and IR spectroscopy[19].
Section 4: Visualizations & Key Concepts
Workflow for Quinoxaline Synthesis & Monitoring
The following diagram illustrates the logical workflow for a typical condensation reaction using this compound.
Caption: Workflow for the synthesis and monitoring of a quinoxaline.
References
- EPFL. TLC Visualization Reagents.
- Bandi, S. et al. (2020). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. National Center for Biotechnology Information.
- Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.
- American Elements. This compound | CAS 13940-96-0.
- Analytical Methods. Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- Narsaiah, V. et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.
- University of Rochester. TLC Visualization Methods.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- ChemistryViews. (2010). Tender, Loving Care for Aromatic Amines.
- Ma, X. et al. (2022). Reaction-based fluorescent detection of diamines via tuning the probe aggregation. Dyes and Pigments.
- Bachrach, U. & Plesser, Y. M. (1986). A sensitive, rapid, chemiluminescence-based method for the determination of diamines and polyamines. Analytical Biochemistry.
- Bartolomé, L. et al. (2015). Ion mobility spectrometry for monitoring diamine oxidase activity. Analytical and Bioanalytical Chemistry.
- PubChem. This compound. National Center for Biotechnology Information.
- ChemBK. 4-Phenoxy-1,2-phenylenediamine.
- Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
- Sharma, S. et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules.
- Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
- Wan, J-P. & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- ResearchGate. (2007). Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection.
- Thieme Chemistry. (2017). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
- University of Helsinki. (2014). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- ResearchGate. (1980). Diamine-dialdehyde condensations.
- Chemical Journal of Chinese Universities. (2016). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone.
- Lu, F. et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Center for Biotechnology Information.
- RSC Publishing. (2019). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
- Organic Syntheses. 1,2-diamino-4-nitrobenzene.
- PubChem. 4-Nitro-1,2-phenylenediamine. National Center for Biotechnology Information.
- Google Patents. Process for purifying a phenylenediamine.
- Google Patents. Process for preparing and purifying p-phenylenediamine.
- Google Patents. Purification of meta-phenylenediamine.
- Google Patents. Process for 1,4-phenylenediamine.
- ChemUniverse. This compound.
Sources
- 1. Buy this compound | 13940-96-0 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 13940-96-0 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 10. magritek.com [magritek.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. epfl.ch [epfl.ch]
- 13. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Tender, Loving Care for Aromatic Amines - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 18. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
characterization of unexpected byproducts in 4-Phenoxybenzene-1,2-diamine synthesis
Welcome to the technical support guide for the synthesis of 4-Phenoxybenzene-1,2-diamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explore the causality behind byproduct formation and provide robust, field-proven troubleshooting strategies.
Troubleshooting Guide: Diagnosis and Resolution of Unexpected Byproducts
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My final product is a dark, discolored (pink, brown, or black) solid or oil, and TLC/LC-MS analysis shows a complex mixture of products. What is happening?
Probable Cause: The primary cause of discoloration and product complexity is the high susceptibility of the final 1,2-diamine product to aerobic oxidation.[1][2] Ortho-phenylenediamines are electron-rich and can be easily oxidized by atmospheric oxygen, especially when exposed to light or trace metal impurities. This process leads to the formation of highly colored quinone-diimine intermediates, which can further polymerize into intractable materials.[2][3]
Recommended Actions:
-
Inert Atmosphere is Critical: From the moment the nitro group reduction is complete, all subsequent steps (work-up, purification, and storage) must be conducted under an inert atmosphere (Nitrogen or Argon). Degas all solvents before use.
-
Purification Strategy:
-
Immediately after work-up, attempt purification via column chromatography on silica gel deactivated with triethylamine (~1-2% in the eluent) to prevent product degradation on the acidic silica.
-
Use a gradient elution system, starting with a non-polar solvent (e.g., Hexane/Toluene) and gradually increasing the polarity with ethyl acetate or diethyl ether. The desired diamine is highly polar and will elute later than many less polar byproducts.
-
-
Storage: Store the purified product at low temperatures (2-8°C) under an inert atmosphere and protected from light.
Question 2: The yield of my nitro-reduction step is low, and my mass spectrometry data shows a major peak corresponding to the mass of my starting material (4-phenoxy-2-nitroaniline). How can I drive the reaction to completion?
Probable Cause: Incomplete reduction of the aromatic nitro group is a common issue. This can be due to several factors:
-
Catalyst Inactivation: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by impurities or become physically coated, reducing its activity.
-
Insufficient Reductant/Hydrogen Pressure: The amount of reducing agent (e.g., SnCl₂, Fe) or the pressure of H₂ gas may be insufficient for the scale of the reaction.[4][5]
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
Recommended Actions:
-
Protocol 1: Optimizing Catalytic Hydrogenation
-
Catalyst Loading: Ensure a proper catalyst loading, typically 5-10 mol% for Pd/C. Use a fresh, high-quality catalyst.
-
Solvent Choice: Use solvents like Ethanol, Methanol, or Ethyl Acetate, which are effective for this reduction.
-
Hydrogen Pressure: If using a Parr shaker or similar apparatus, ensure the H₂ pressure is maintained (typically 50-60 psi). For balloon hydrogenation, ensure the balloon remains inflated.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The disappearance of the UV-active, yellow nitro-compound spot is a good indicator.
-
-
Protocol 2: Using Metal/Acid Reduction
-
Reagent Stoichiometry: Use a significant excess of the metal reductant. For example, with Tin(II) chloride (SnCl₂), 3-5 equivalents are typically required.[6]
-
Acidic Conditions: The reaction is typically performed in a protic solvent like ethanol with concentrated HCl to facilitate the reduction.
-
Temperature: Gently heating the reaction mixture (40-60°C) can significantly increase the reaction rate.
-
Work-up: After the reaction, neutralize the acid carefully with a base like NaHCO₃ or NaOH solution until the pH is >8. The product can then be extracted with an organic solvent like ethyl acetate.
-
Question 3: My ¹H NMR spectrum is clean, but my LC-MS shows a peak with M+14 or M+28, and I see an unexpected singlet around 8-9 ppm in the NMR. What is this byproduct?
Probable Cause: This pattern is highly indicative of the formation of a benzimidazole derivative .[7][8] The ortho-diamine product is a superb nucleophile that can readily undergo cyclocondensation with contaminating aldehydes or carboxylic acids.
-
Reaction with formaldehyde (a common contaminant or degradation product of solvents like methanol) results in an M+12 adduct (after loss of 2H₂O).
-
Reaction with formic acid (often used in purification or as a mobile phase additive) results in the same M+12 benzimidazole product.[9]
-
Reaction with acetaldehyde would result in an M+26 adduct.
The singlet around 8-9 ppm in the ¹H NMR is characteristic of the C2-H proton of the benzimidazole ring.[10][11]
Recommended Actions:
-
Solvent Purity: Use high-purity, aldehyde-free solvents for the reaction work-up and purification.
-
Avoid Acidic Conditions Post-Synthesis: If possible, avoid prolonged exposure to acids. If an acidic workup is necessary, perform it at low temperatures and neutralize the product quickly.
-
Purification: Benzimidazoles have different polarity and chromatographic behavior compared to the diamine. They can often be separated by careful column chromatography.
Diagram 1: Synthetic Pathway and Key Byproduct Junctions
The following diagram illustrates the common synthetic route to this compound and highlights the critical stages where unexpected byproducts are formed.
Caption: Synthetic route and points of byproduct formation.
Byproduct Characterization Workflow
Use the following data and workflow to systematically identify unknown impurities.
Table 1: Spectral Characteristics of Product and Potential Byproducts
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| This compound (Product) | C₁₂H₁₂N₂O | 200.24 | 6.5-7.5 (m, Ar-H), 3.5-4.5 (br s, 4H, 2x-NH₂) | 3300-3500 (N-H stretch), 1240 (C-O-C stretch) |
| 4-Phenoxy-2-nitroaniline (Starting Material) | C₁₂H₁₀N₂O₃ | 230.22 | 7.0-8.0 (m, Ar-H), ~6.0 (br s, 2H, -NH₂) | 3300-3500 (N-H stretch), 1520 & 1340 (NO₂ asym/sym stretch) |
| Oxidized Dimer (Example: Azo compound) | C₂₄H₁₈N₄O₂ | 418.43 | 7.0-8.5 (m, complex aromatic region) | Absence of N-H stretch, presence of N=N stretch (~1450) |
| Benzimidazole Derivative (from Formic Acid) | C₁₃H₁₀N₂O | 210.23 | 8.1 (s, 1H, NCHN), 7.0-7.8 (m, Ar-H), ~12.5 (br s, 1H, imidazole N-H) | ~3100 (imidazole N-H), 1620 (C=N stretch) |
Diagram 2: Workflow for Byproduct Identification
This decision tree provides a logical path for characterizing an unknown impurity observed during analysis.
Caption: A decision-tree for identifying byproducts.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound? A: The most prevalent and scalable method involves a two-step sequence. First, a diaryl ether is formed via a nucleophilic aromatic substitution, often an Ullmann condensation, between a phenol and an activated o-halo-nitrobenzene.[12][13] The resulting 4-phenoxy-2-nitroaniline intermediate is then reduced to the target diamine using methods like catalytic hydrogenation or metal-acid reduction.[4][6]
Q: Are there alternative methods to the Ullmann condensation for the first step? A: Yes, modern cross-coupling reactions are excellent alternatives. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, can couple phenols with aryl halides or triflates under milder conditions than the classical Ullmann reaction, often with better functional group tolerance and higher yields.[14][15][16]
Q: My product looks pure by NMR but fails elemental analysis. Why? A: This is often due to the presence of residual, non-proton-containing inorganic salts from the work-up (e.g., NaCl, Na₂SO₄) or tightly bound solvent molecules like water. Drying the sample extensively under high vacuum, sometimes with gentle heating, is recommended. If the issue persists, it could indicate an isomeric impurity that is difficult to distinguish by ¹H NMR alone; ¹³C NMR would be more informative.
Q: Can I use LiAlH₄ for the nitro reduction step? A: It is strongly discouraged. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, it is known to reduce aromatic nitro compounds to azo compounds (Ar-N=N-Ar) rather than the desired aniline.[17] Stick to catalytic hydrogenation or dissolving metal reductions for a cleaner conversion to the diamine.
References
- Smolecule. (n.d.). Buy this compound | 13940-96-0.
- AIP Publishing. (2022). Synthesis and characterization of some benzimidazole derivatives from 4-methyl ortho-phenylene diamine and evaluating their effectiveness against bacteria and fungi.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- ResearchGate. (2018). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- Bibliomed. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE.
- ChemBK. (2024). 4-Phenoxy-1,2-phenylenediamine.
- International Union of Crystallography. (n.d.). 4-Nitro-2-phenoxyaniline.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- YouTube. (2021). Aromatic Reaction Toolkit | Nitro Reduction, Wolf-Kishner, & Alkyl Oxidation Explained.
- College of Saint Benedict and Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
- SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
- Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine.
- ResearchGate. (2015). The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes.
- ResearchGate. (n.d.). Oxidation of phenylenediamines and possible polymeric products.
- SynArchive. (n.d.). Ullmann Condensation.
- ResearchGate. (n.d.). Oxidation products of PPD | Download Table.
- PubMed. (n.d.). Carcinogenicity of an oxidation product of p-phenylenediamine.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (2025). Degradation of Para-Phenylenediamine in Aqueous Solution by Photo-Fenton Oxidation Processes.
- Google Patents. (n.d.). US20050054882A1 - Diaryl ether condensation reactions.
- Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (n.d.). (PDF) 4-Nitro-2-phenoxyaniline.
- ChemScene. (n.d.). 13940-96-0 | this compound.
- Sigma-Aldrich. (n.d.). This compound | 13940-96-0.
- ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (2025). The Ullmann Ether Condensation.
- Advanced ChemBlocks. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 12. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 13. synarchive.com [synarchive.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Phenoxybenzene-1,2-diamine
Welcome to the technical support center for 4-Phenoxybenzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Given the critical role of the solvent in dictating reaction outcomes, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges and optimize your reactions.
The principles discussed here are grounded in the well-established chemistry of o-phenylenediamines (OPDAs) and fundamental solvent effects, extrapolated to the specific electronic and steric properties imparted by the 4-phenoxy substituent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding solvent selection for reactions involving this compound.
Q1: How does the 4-phenoxy group affect the solubility of the parent o-phenylenediamine?
The addition of the phenoxy group significantly increases the lipophilicity of the diamine. While the parent o-phenylenediamine has slight solubility in cold water and is soluble in hot water, this compound is expected to be virtually insoluble in water.[1][2][3] Its solubility will be highest in moderately polar to nonpolar organic solvents. Aromatic amines are generally more soluble in organic solvents than in water.[4]
Practical Implication: Avoid aqueous or highly polar protic solvents if complete dissolution is required. Favor solvents like tetrahydrofuran (THF), chloroform (CHCl3), dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF).[5]
Q2: My diamine solution darkens over time, especially in certain solvents. What is happening and how can I prevent it?
o-Phenylenediamines are highly susceptible to oxidation, which leads to the formation of colored, often polymeric, impurities.[2][6][7] This process can be accelerated by air (oxygen), light, and trace metal impurities, and the choice of solvent can play a role. Protic solvents, especially under basic conditions, can sometimes facilitate oxidation pathways.
Troubleshooting Steps:
-
Use an Inert Atmosphere: Always handle the diamine and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to eliminate peroxides and metal contaminants that can catalyze oxidation.
-
Solvent Choice: While solvent effects on oxidation can be complex, consider aprotic solvents like THF or toluene over alcohols if oxidation is a persistent issue. Some studies have noted instability in certain solvent extractions, suggesting that keeping the diamine in an acidic (protonated) state can enhance stability.[7]
-
Storage: Store the solid diamine in a dark, cool place under an inert atmosphere.
Q3: Which class of solvents is best for a condensation reaction with a 1,2-dicarbonyl compound (e.g., to form a quinoxaline)?
The "best" solvent depends on the specific dicarbonyl compound and desired reaction conditions (e.g., temperature, catalyst). However, a general principle applies: the reaction involves nucleophilic attack by the amine groups followed by cyclization and dehydration.[8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are commonly used and can facilitate proton transfer steps in the mechanism.[9][10] However, they can also hydrogen-bond to the amine nucleophiles, potentially reducing their reactivity.[11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents solvate the reactants well without strongly hydrogen-bonding to the nucleophile, often leading to faster reaction rates.[12][13] DMSO, in particular, has been used as both a solvent and an oxidant in some quinoxaline syntheses.[10][12]
-
Chlorinated Solvents (e.g., CHCl3, DCE): These are effective for achieving good solubility and are often used in catalytic reactions. Chloroform has been shown to improve yields in similar condensation reactions compared to solvent-free conditions.[5][14]
Recommendation: Start with ethanol or acetonitrile as they are effective in many related syntheses.[9][12] If reaction rates are slow, switching to a more polar aprotic solvent like DMF could be beneficial.
Q4: How does solvent polarity impact the nucleophilicity of the two amine groups?
The nucleophilicity of amines is highly sensitive to the solvent environment.
-
In Polar Protic Solvents (e.g., Water, Alcohols): The lone pairs of the amine nitrogen atoms are heavily solvated through hydrogen bonding.[11] This "caging" effect stabilizes the ground state of the amine and increases the activation energy for nucleophilic attack, thereby slowing the reaction rate.[11][15]
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents do not have acidic protons to form strong hydrogen bonds with the nucleophile.[11] The nucleophile is less solvated ("naked") and therefore more reactive, leading to significantly faster reaction rates for many nucleophilic substitution or addition reactions.[13][15]
The diagram below illustrates this fundamental difference in solvation.
Caption: Solvation of an amine in protic vs. aprotic solvents.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Low or No Reaction Yield
Scenario: You are attempting a condensation reaction (e.g., to form a benzimidazole or quinoxaline) but see low conversion of your starting material via TLC or HPLC analysis.[6]
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Solubility of Starting Material | This compound or the coupling partner may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | 1. Confirm Solubility: Check the solubility of both starting materials in your chosen solvent at the reaction temperature. 2. Switch Solvent: Move to a solvent with better solubilizing power. For this substrate, consider THF, CHCl3, or DMF.[5][14] 3. Increase Temperature: Gently heating the reaction (if thermally stable) can improve both solubility and reaction rate. |
| Solvent-Inhibited Nucleophilicity | The use of a polar protic solvent (e.g., methanol) may be over-stabilizing the amine nucleophile through hydrogen bonding, leading to a high activation barrier.[11][15] | 1. Switch to Aprotic Solvent: Change the solvent to a polar aprotic alternative like acetonitrile, DMF, or DMSO to enhance nucleophile reactivity.[13] 2. Catalyst Addition: If not already present, consider adding a suitable acid or metal catalyst, which can activate the electrophile and overcome the solvent inhibition. Many procedures for related compounds use catalysts.[10][12] |
| Reaction Stalling at Intermediate Stage | In multi-step condensations, the initial addition may occur, but the subsequent cyclization/dehydration step stalls. This is often the rate-limiting step and can be highly solvent-dependent. | 1. Monitor Progress: Use TLC or HPLC to see if an intermediate is forming.[6] 2. Aid Dehydration: If dehydration is the issue, switching to a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion. 3. Increase Polarity: The transition state for cyclization may be more polar than the intermediate. Switching to a more polar solvent could stabilize this transition state and accelerate the reaction.[15] |
Problem 2: Formation of Unwanted Side Products
Scenario: Your final product is contaminated with significant impurities, which may be colored or have unexpected masses.
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidation of Diamine | As discussed in the FAQs, the diamine is prone to oxidation, especially at elevated temperatures or in the presence of air. This creates highly colored impurities.[2][6] | 1. Inert Atmosphere: Rigorously exclude air from the reaction by using nitrogen or argon.[6] 2. Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles. 3. Purification: If oxidation occurs, colored impurities can often be removed by treating the crude product with activated carbon during recrystallization or via column chromatography.[6] |
| Solvent Participation in Reaction | Certain solvents can act as reactants under specific conditions. For example, DMF can be a source of formyl groups at high temperatures, and some chlorinated solvents can participate in side reactions. | 1. Review Conditions: Check literature for known reactivity of your solvent under the reaction conditions (e.g., with strong acids/bases, high heat). 2. Choose an Inert Solvent: Switch to a more robust solvent like toluene, dioxane, or acetonitrile if solvent participation is suspected. |
| Alternative Reaction Pathway Favored | The solvent can influence which of several possible reaction pathways is kinetically favored. For example, reactions of OPDAs with β-ketoesters can sometimes yield benzodiazepines instead of the expected benzimidazoles, a process influenced by reaction conditions.[14] | 1. Change Solvent Polarity: Systematically vary the solvent polarity. A nonpolar solvent like toluene might favor one pathway, while a polar solvent like DMF might favor another. 2. Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy. |
Troubleshooting Workflow: A Decision Diagram
This diagram provides a logical path for troubleshooting common issues related to solvent choice.
Caption: A decision tree for troubleshooting solvent-related issues.
Part 3: Experimental Protocols & Data
Illustrative Protocol: Synthesis of 2,3-Disubstituted Quinoxaline
This protocol is a representative example for the condensation of this compound with a 1,2-dicarbonyl compound (e.g., benzil).
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq) and benzil (1.0 mmol, 1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5 minutes.
-
Solvent Addition: Add the chosen solvent (10 mL). Common starting points are ethanol or acetonitrile.[9][12]
-
Reaction: Stir the mixture at the desired temperature. For ethanol, reflux (approx. 78 °C) is common.[10] For acetonitrile, 50-60 °C may be sufficient.[16]
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting materials.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.
Data Table: Influence of Solvent Properties on Reaction Rates
The following table provides a qualitative prediction of how solvent choice can impact the rate of a typical condensation reaction involving an amine nucleophile. Reaction rates for nucleophilic substitutions are known to be far faster in dipolar aprotic solvents than in protic ones.[13]
| Solvent | Class | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Toluene | Nonpolar | 2.4 | Slow | Poor stabilization of polar intermediates and transition states. |
| THF | Polar Aprotic | 7.6 | Moderate | Good solubility, moderate polarity. |
| Chloroform | Polar Aprotic | 4.8 | Moderate | Good solvent for many organic reactions, but lower polarity.[14] |
| Ethanol | Polar Protic | 24.6 | Moderate to Slow | Strong H-bonding solvates and deactivates the amine nucleophile.[11] |
| Acetonitrile | Polar Aprotic | 37.5 | Fast | High polarity stabilizes transition states without deactivating the nucleophile.[12][16] |
| DMF | Polar Aprotic | 36.7 | Fast | High polarity, excellent solubilizing power. |
| DMSO | Polar Aprotic | 46.7 | Very Fast | Highest polarity, strongly accelerates reactions with anionic nucleophiles or polar transition states.[12] |
References
- Benchchem. Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Benchchem. Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- ResearchGate.
- Encyclopedia.pub.
- Benchchem. Solubility studies of 2-Allylbenzene-1,4-diamine in organic solvents.
- ACS Publications.
- ACG Publications.
- LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Chemistry Stack Exchange. What is the result when the polarity of the solvent is increased in nucleophilic substitution?.
- MDPI.
- LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- ResearchGate. Table 3 Effect of solvent in the reaction of o-phenylenediamine with....
- Chemistry Net. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
- YouTube.
- ResearchGate. Synthesis of quinoxaline using o-phenylenediamine with various diketone....
- NCBI Bookshelf.
- ResearchGate. Effect of the solvent on time and isolated yield of the reaction of o-phenylenediamine (1) and benzaldehyde (2a) in pres.
- NCBI Bookshelf.
- Organic Syntheses. Benzimidazole.
- RSC Publishing.
- PMC - NIH. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- OSHA. m-, o-, and p-Phenylenediamine.
- Guidechem. o-Phenylenediamine 95-54-5 wiki.
- lookchem.com. o-PHENYLENEDIAMINE.
- Google Patents.
- Quora. Are amines soluble in organic solvents?.
- ResearchGate. Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water)
- CUTM Courseware.
- ChemicalBook. N-Phenyl-o-phenylenediamine(534-85-0).
- Bentham Science Publishers.
Sources
- 1. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. manavchem.com [manavchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osha.gov [osha.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 11. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-Phenoxybenzene-1,2-diamine and its Aromatic Diamine Analogs
In the landscape of synthetic and medicinal chemistry, aromatic diamines are indispensable building blocks for the construction of a vast array of heterocyclic compounds, polymers, and advanced materials.[1][2] The parent molecule, o-phenylenediamine (OPD), is a cornerstone reagent, but its utility is often refined by the strategic addition of substituents to the benzene ring. This guide provides an in-depth comparison of 4-Phenoxybenzene-1,2-diamine, a derivative of notable interest, with other common aromatic diamines. We will explore how the unique phenoxy group modulates physicochemical properties and reaction outcomes, offering researchers and drug development professionals a clear rationale for selecting the optimal diamine for their specific application.
Section 1: The Foundation of Reactivity—Physicochemical Properties
The reactivity of an o-phenylenediamine is fundamentally governed by the nucleophilicity of its two adjacent amino groups. This, in turn, is dictated by the electronic nature of the substituents on the aromatic ring.[3] Electron-donating groups (EDGs) increase electron density, enhancing nucleophilicity, while electron-withdrawing groups (EWGs) decrease it.[3][4]
The phenoxy group (-OPh) of this compound presents a nuanced electronic profile. While the oxygen atom acts as a weak electron-donating group through resonance, the phenyl ring itself is mildly electron-withdrawing. This duality, combined with its significant steric bulk, imparts unique solubility and reactivity characteristics compared to simpler analogs.
Below is a comparative table of key physicochemical properties for this compound and three representative aromatic diamines: the parent OPD, an EWG-substituted diamine (4,5-Dichloro-o-phenylenediamine), and another EWG-substituted diamine (3,4-Diaminobenzonitrile).
Table 1: Comparative Physicochemical Properties of Selected Aromatic Diamines
| Property | This compound | o-Phenylenediamine (OPD) | 4,5-Dichloro-o-phenylenediamine | 3,4-Diaminobenzonitrile |
| CAS Number | 13940-96-0[5] | 95-54-5[6] | 5348-42-5[7] | 17626-40-3[8] |
| Molecular Weight | 200.24 g/mol [9] | 108.14 g/mol [10] | 177.03 g/mol [7] | 133.15 g/mol [11] |
| Appearance | Solid[12] | Light brown flake/solid[1] | Brown to dark brown powder/crystal[7] | Light brown solid[11] |
| Melting Point | Not specified; solid at room temp. | 102-104 °C[10] | 158-164 °C[7] | 144-148 °C[13] |
| Solubility | Soluble in organic solvents.[14] | Soluble in hot water, alcohol, ether, chloroform.[10] | Soluble in methanol, DMSO; insoluble in water.[15] | Not specified; likely soluble in polar organic solvents. |
| pKa (conjugate acid) | Estimated ~4.0-4.5* | 4.57[6] | Estimated <3.0 | Estimated <3.0 |
*Estimated based on the pKa of aniline and the electronic effect of the phenoxy group. **Estimated based on the strong electron-withdrawing effects of the chloro and cyano substituents, which significantly reduce the basicity of the amino groups.[4][16]
The bulky phenoxy group in this compound generally enhances its solubility in organic solvents compared to the more polar OPD, which can be a significant advantage in certain reaction media. Conversely, the dichloro- and cyano- substituents render their respective diamines less basic (lower pKa) and influence their solubility profiles.
Caption: Chemical structures of the compared aromatic diamines.
Section 2: Comparative Performance in Benzimidazole Synthesis
A cornerstone application of o-phenylenediamines is the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[17][18] The most common method is the Phillips condensation, which involves the reaction of the diamine with an aldehyde.
Causality of Experimental Choice: The choice of diamine directly impacts reaction kinetics and yield. The nucleophilicity of the amino groups is critical for the initial attack on the aldehyde's carbonyl carbon. We hypothesize that the phenoxy group in this compound will result in a moderate reaction rate, faster than diamines with strong EWGs but potentially slower than the unsubstituted OPD due to steric hindrance.
Table 2: Comparative Yields in the Synthesis of 2-Phenylbenzimidazole
| Diamine Used | Reaction Conditions | Typical Yield (%) | Plausible Rationale |
| o-Phenylenediamine | Benzaldehyde, NH4Cl, EtOH, 80°C, 2h | ~85-95% | High nucleophilicity, minimal steric hindrance. |
| This compound | Benzaldehyde, NH4Cl, EtOH, 80°C, 3h | ~80-90% | Good nucleophilicity, moderate steric hindrance may slow the reaction slightly. Increased solubility may be beneficial. |
| 4,5-Dichloro-o-phenylenediamine | Benzaldehyde, NH4Cl, EtOH, 80°C, 6h | ~65-75% | Reduced nucleophilicity due to two strong EWGs significantly slows the reaction.[3] |
| 3,4-Diaminobenzonitrile | Benzaldehyde, NH4Cl, EtOH, 80°C, 5h | ~70-80% | Reduced nucleophilicity from the cyano group slows the reaction.[3] |
Yields are representative estimates based on established chemical principles for comparative purposes.
The experimental workflow for such a comparison is straightforward, allowing for a direct assessment of diamine reactivity.
Sources
- 1. manavchem.com [manavchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 5. chemscene.com [chemscene.com]
- 6. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 7. 4,5-Dichloro-o-phenylenediamine, 97% 5348-42-5 India [ottokemi.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | 13940-96-0 [sigmaaldrich.com]
- 13. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. chembk.com [chembk.com]
- 15. 4,5-Dichloro-o-phenylenediamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. afit.edu [afit.edu]
- 17. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 18. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Phenoxybenzene-1,2-diamine in Advanced Polymer Synthesis
In the pursuit of high-performance polymers, the judicious selection of monomers is paramount. The architecture of these molecular building blocks dictates the ultimate thermal, mechanical, and solubility characteristics of the resulting polymer. This guide provides an in-depth technical comparison of 4-Phenoxybenzene-1,2-diamine, a versatile aromatic diamine, against established alternatives in the synthesis of advanced polymers such as polyimides and polyamides. We will explore the nuanced advantages conferred by its unique phenoxy side group, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and materials science.
The Strategic Advantage of the Phenoxy Moiety
Aromatic diamines are foundational to the synthesis of high-performance polymers due to the rigidity and thermal stability they impart to the polymer backbone. However, this rigidity often leads to poor solubility, making processing a significant challenge. The incorporation of flexible ether linkages or bulky side groups are common strategies to enhance processability without substantially compromising thermal performance.[1] this compound introduces a bulky phenoxy group attached to the benzene ring, which serves to disrupt chain packing and reduce intermolecular interactions. This structural feature is key to improving the solubility of the resulting polymers in common organic solvents.[2][3]
Comparative Performance Analysis
To contextualize the advantages of this compound, we will compare its performance with three widely used aromatic diamines: 4,4'-Oxydianiline (ODA), 4,4'-Diaminodiphenyl sulfone (DDS), and m-Phenylenediamine (m-PDA).
| Diamine | Structure | Key Structural Feature | Expected Impact on Polymer Properties |
| This compound | C₁₂H₁₂N₂O | Bulky phenoxy side group | Enhanced solubility, good thermal stability, potential for modified mechanical properties. |
| 4,4'-Oxydianiline (ODA) | O(C₆H₄NH₂)₂ | Flexible ether linkage between phenyl rings | Good thermal stability and flexibility.[1] |
| 4,4'-Diaminodiphenyl sulfone (DDS) | SO₂(C₆H₄NH₂)₂ | Rigid sulfone group | High thermal stability and mechanical strength.[4] |
| m-Phenylenediamine (m-PDA) | C₆H₄(NH₂)₂ | Meta-substituted phenyl ring | Improved solubility compared to para-isomers, good thermal stability. |
Thermal Stability: A Head-to-Head Look
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of polymers. The introduction of a phenoxy side group in polymers derived from this compound is expected to maintain high thermal stability, a hallmark of aromatic polymers. While direct comparative data for polymers from this compound against ODA, DDS, and m-PDA under identical conditions is limited in publicly available literature, we can infer performance from studies on structurally similar diamines with phenoxy side groups.
For instance, polyimides synthesized from a diamine containing two phenoxy phenylene lateral groups exhibited 10% weight loss temperatures (T10) in the range of 414-531°C in a nitrogen atmosphere, with glass transition temperatures (Tg) between 213-317°C.[4] This suggests that the phenoxy group, while enhancing solubility, does not drastically compromise the high-temperature performance characteristic of aromatic polyimides.
Table 1: Representative Thermal Properties of Polyimides from Various Diamines
| Diamine Type | Td5 (°C, N₂) | Tg (°C) | Reference |
| Diamine with Phenoxy Side Group | >500 | 254-291 | [5] |
| 4,4'-Oxydianiline (ODA) based | ~500 | ~275 | [6] |
| 4,4'-Diaminodiphenyl Sulfone (DDS) based | >530 | >400 | [7] |
| m-Phenylenediamine (m-PDA) based | >400 | Varies | [8] |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. Td5 refers to the temperature at which 5% weight loss occurs.
The data suggests that while DDS-based polyimides may offer the highest thermal stability due to the rigid sulfone linkage, polymers from phenoxy-containing diamines still exhibit excellent thermal performance, often surpassing that of more flexible diamines.
Enhanced Solubility: The Key to Processability
A significant hurdle in the application of many high-performance aromatic polymers is their limited solubility in organic solvents. The bulky phenoxy side group of this compound disrupts the close packing of polymer chains, thereby increasing the free volume and allowing solvent molecules to penetrate more easily. This leads to enhanced solubility in a wider range of organic solvents, a critical advantage for processing techniques like spin-coating and solution casting.[9][10]
Studies on polyamides with bulky adamantane pendent groups, another strategy to increase solubility, have shown that these polymers can be dissolved in common organic solvents like cyclohexanone and tetrahydrofuran.[2] A similar effect is anticipated for polymers derived from this compound. In contrast, polyimides based on rigid monomers like pyromellitic dianhydride (PMDA) and p-phenylenediamine are often insoluble in their fully imidized form.[11]
Table 2: Solubility of Aromatic Polymers in Common Organic Solvents
| Polymer from Diamine | NMP | DMAc | DMF | THF | Chloroform |
| Phenoxy-substituted (Expected) | ++ | ++ | ++ | + | + |
| 4,4'-Oxydianiline (ODA) | + | + | + | - | - |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | + | + | + | - | - |
| m-Phenylenediamine (m-PDA) | +/- | +/- | +/- | - | - |
Key: ++ (Soluble), + (Soluble on heating/partially soluble), - (Insoluble)
Mechanical Properties: Balancing Strength and Flexibility
The introduction of a phenoxy side group can influence the mechanical properties of the resulting polymer. While the bulky group may slightly reduce the tensile strength compared to highly rigid polymers, it can enhance flexibility and elongation at break.[1] For example, polyimides with long, bulky aromatic side chains have shown good elongation at break (133-155%) but with lower tensile strength.[1] This trade-off can be advantageous in applications requiring flexible films and coatings.
Table 3: Representative Mechanical Properties of Aromatic Polymer Films
| Polymer from Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Diamine with Phenoxy Side Group | 84-110 | 1.1-1.4 | 11.2-13.8 | [4] |
| 4,4'-Oxydianiline (ODA) based | 74-151 | 1.9-3.0 | - | [12] |
| Polyamides with Adamantane Side Group | 77-92 | 1.5-2.5 | - | [2] |
Note: Data is compiled from various sources and may not be directly comparable.
Experimental Protocols
To facilitate further research and application, we provide a detailed, self-validating protocol for the synthesis of a polyimide from this compound and a common dianhydride, Pyromellitic Dianhydride (PMDA).
Synthesis of Poly(amic acid) Precursor
Caption: Workflow for Poly(amic acid) Synthesis.
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a concentration of approximately 15-20% (w/v).
-
Once the diamine is fully dissolved, slowly add solid pyromellitic dianhydride (PMDA) (1 equivalent) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 8 to 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Thermal Imidization to Polyimide Film
Caption: Thermal Imidization Workflow.
Procedure:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven or a forced-air oven.
-
Heat the film using a stepwise temperature program to gradually remove the solvent and effect cyclodehydration to the polyimide. A typical heating schedule would be:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 30 minutes
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting flexible polyimide film can be peeled from the glass substrate.
Mechanistic Insights: The Role of the Phenoxy Group
Caption: Influence of the Phenoxy Group on Polymer Properties.
The phenoxy group in this compound acts as a "molecular spacer," sterically hindering the close approach and ordered packing of the polymer chains. This disruption of the otherwise strong intermolecular forces (such as van der Waals forces and π-π stacking) between the rigid aromatic backbones is the primary reason for the observed increase in solubility.[3] Furthermore, the ether linkage within the phenoxy group introduces a degree of rotational freedom, which can increase the overall flexibility of the polymer backbone, potentially leading to a lower glass transition temperature compared to polymers with more rigid side groups or no side groups.[1]
Conclusion
This compound presents a compelling option for the synthesis of high-performance polymers where a balance of thermal stability, mechanical integrity, and, crucially, enhanced processability is required. The strategic incorporation of the phenoxy side group offers a powerful tool for tuning polymer properties, particularly for applications demanding solution-based processing methods. While direct, comprehensive comparative studies with all common alternatives are still emerging, the available data on structurally similar systems strongly supports the advantages of this monomer in creating a new generation of advanced, processable polymers. Further research focusing on direct comparative analysis will undoubtedly solidify the position of this compound in the repertoire of specialty polymer chemists.
References
- The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PubMed Central.
- Representative DSC thermogram of polyimide PPAPE-BTDA.
- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temper
- COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie.
- Thermal stabilities and the thermal degradation kinetics of polyimides.
- Thermo-Gravimetric Analysis (TGA) curves of polyimides.
- Thermal, soluble, and hydrophobic properties of polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine.
- Solubility a of the polyimides prepared via chemical imidization b.
- TGA curves of polyimides in air.
- Tga curves of the polyimide films.
- TGA of the polyimides and copolyimides.
- Synthesis and characterization of aromatic polyamides derived from various derivatives of 4,4'-oxydianiline.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry.
- Functional Arom
- Structure–property relationships of aromatic polyamides and polythioamides: comparative consideration with those of analogous polyesters, polythioesters and polydithioesters. RSC Publishing.
- Correlation Between Chemical and Mechanical Properties in Renewable Poly(ether-block-amide)s for Biomedical Applications.
- Preparation and characterization of new polyimides derived from 2,2-bis[4-[2-(4-aminophenoxy)ethoxy]phenyl]sulfone. Semantic Scholar.
- Synthesis and properties of polyamides and poly(amideimide)s based on 4,4′‐[1,4(or 1,3)‐phenylenebis(isopropylidene‐1,4‐phenyleneoxy)]dianiline. Semantic Scholar.
- Aromatic Polyamides.
- Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane.
- Segmented-Block Poly(ether amide)
- Synthesis of colorless polyimides derived from benzimidazole diamines with bis‐amide structures.
- Synthesis and characterization of poly-(p-phenylene pyromellitamic acid). CORE.
- Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines. MDPI.
Sources
- 1. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Preparation and characterization of new polyimides derived from 2,2-bis[4-[2-(4-aminophenoxy)ethoxy]phenyl]sulfone | Semantic Scholar [semanticscholar.org]
The Analytical Challenge: Confirming the Structure of 4-Phenoxybenzene-1,2-diamine
An In-Depth Comparative Guide to the Spectroscopic Confirmation of 4-Phenoxybenzene-1,2-diamine
Unlike a rigid, one-size-fits-all protocol, this guide emphasizes a logical, synergistic approach. We will explore not just what data to collect, but why specific techniques are chosen and how their outputs interlock to provide a self-validating, irrefutable structural proof. We will compare the strengths and limitations of each method and provide the expected experimental data, grounded in established spectroscopic principles and data from analogous compounds.
The target molecule, with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol , presents a distinct set of structural features that must be individually and collectively confirmed.[3][4][5]
-
Two Aromatic Rings: A benzene ring and a phenoxy-substituted benzene ring.
-
Ether Linkage: A C-O-C bridge connecting the two rings.
-
Primary Amine Groups: Two -NH₂ groups on one of the rings.
-
Specific Regiochemistry: The two amine groups are ortho to each other (positions 1 and 2), and the phenoxy group is para to one of the amines (position 4).
Our analytical workflow is designed to systematically verify each of these features.
The Integrated Spectroscopic Workflow
No single technique can provide a complete picture. We employ a complementary suite of methods where the output of one technique validates the hypotheses drawn from another. This integrated approach ensures the highest level of confidence in the final structural assignment.
Caption: Integrated workflow for spectroscopic structure confirmation.
Mass Spectrometry (MS): The Foundational Check
Expertise & Experience: We begin with Mass Spectrometry as our first-pass analysis. Its primary role is to provide an exact molecular weight, which serves as a fundamental validation of the compound's elemental composition. This is a non-destructive (in the case of soft ionization techniques) and high-sensitivity method that quickly confirms if we have the correct target molecule before investing time in more detailed analyses.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min and acquire the mass spectrum over a range of m/z 50-500.
Expected Data & Interpretation
The key piece of information is the mass-to-charge ratio (m/z) of the molecular ion peak.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₂H₁₂N₂O | As per synthesis target.[1][3] |
| Exact Mass | 200.09496 | Calculated for C₁₂H₁₂N₂O. |
| Observed Ion (ESI+) | [M+H]⁺ | Protonation typically occurs on the basic amine nitrogen. |
| Expected m/z | 201.10224 | Calculated for [C₁₂H₁₃N₂O]⁺. |
A high-resolution mass spectrum showing a prominent peak at m/z ≈ 201.1022 provides strong evidence for the elemental formula C₁₂H₁₂N₂O, confirming the molecular identity.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Expertise & Experience: While MS confirms the formula, IR spectroscopy provides direct evidence of the key functional groups. It is a rapid and simple technique that acts as a "molecular fingerprint." For our target, we are specifically looking for the characteristic vibrations of the amine (N-H) and ether (C-O-C) bonds. The presence of these bands provides crucial puzzle pieces for the structure.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
Expected Data & Interpretation
The presence of the following absorption bands is critical for confirmation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch (Amine) | 3400 - 3300 (two bands) | The presence of two distinct bands in this region is a hallmark of a primary amine (-NH₂), corresponding to asymmetric and symmetric stretching.[6] |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of hydrogen atoms attached to aromatic rings. |
| Aromatic C=C Bending | 1620 - 1580 | Characteristic skeletal vibrations of the benzene rings. |
| N-H Bend (Amine) | 1650 - 1580 | Scissoring vibration of the primary amine group. |
| Aromatic C-O-C Stretch | 1270 - 1200 (asymmetric) | A strong, characteristic band confirming the aryl-ether linkage. |
Observing this combination of peaks provides compelling evidence for an aromatic primary amine containing an ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. While MS gives the formula and IR gives the functional groups, NMR reveals the precise carbon-hydrogen framework, showing how atoms are connected. Both ¹H and ¹³C NMR are required for a complete picture. The chemical shifts, signal integrations, and coupling patterns are unique to the specific arrangement of atoms, allowing us to definitively confirm the substitution pattern.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The integration of each signal should be carefully calibrated.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
Expected Data & Interpretation for ¹H NMR
The proton NMR spectrum can be logically divided into signals from the diamino-substituted ring and the phenoxy ring.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 - 7.2 | t (triplet) | 2H | H-3', H-5' | Protons on the phenoxy ring ortho to the ether linkage, coupled to H-4'. |
| ~7.1 - 6.9 | t (triplet) | 1H | H-4' | Proton on the phenoxy ring para to the ether linkage. |
| ~7.0 - 6.8 | d (doublet) | 2H | H-2', H-6' | Protons on the phenoxy ring meta to the ether linkage. |
| ~6.7 - 6.5 | d (doublet) | 1H | H-6 | This proton is ortho to an NH₂ group and meta to the other NH₂ and the phenoxy group. |
| ~6.5 - 6.3 | dd (doublet of doublets) | 1H | H-5 | This proton is ortho to the phenoxy group and meta to an NH₂ group. |
| ~6.3 - 6.1 | d (doublet) | 1H | H-3 | This proton is ortho to an NH₂ group and the phenoxy group. |
| ~4.5 - 3.5 | br s (broad singlet) | 4H | -NH₂ (x2) | Amine protons are often broad and their chemical shift is concentration and solvent dependent. Integrates to 4 protons. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Multiplicity is key.
Expected Data & Interpretation for ¹³C NMR
The proton-decoupled ¹³C NMR should show 12 distinct signals, although some aromatic signals may overlap.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~158 - 155 | C-4' | Carbon of the phenoxy ring directly attached to the ether oxygen. |
| ~150 - 145 | C-4 | Carbon of the diamino ring attached to the ether oxygen. |
| ~140 - 135 | C-1, C-2 | Carbons attached to the amine groups. Their shifts are influenced by the strong electron-donating effect of the amines. |
| ~130 - 128 | C-3', C-5' | Carbons on the phenoxy ring. |
| ~125 - 120 | C-4' | Carbon on the phenoxy ring. |
| ~120 - 115 | C-2', C-6' | Carbons on the phenoxy ring. |
| ~110 - 100 | C-3, C-5, C-6 | The remaining carbons on the highly electron-rich diamino-substituted ring. |
The combination of ¹H and ¹³C NMR data provides an irrefutable map of the molecule, confirming the presence of two distinct aromatic rings and the specific 1,2,4-substitution pattern on the diaminobenzene moiety.
UV-Visible Spectroscopy: Probing the Electronic System
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For aromatic compounds like this compound, it confirms the presence of the conjugated π-system. While not as structurally detailed as NMR, it serves as a final confirmatory check and provides data (e.g., molar absorptivity) that can be useful for quantitative analysis. Aromatic diamines typically exhibit strong absorption in the UV region.[7][8]
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.
-
Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm.
Expected Data & Interpretation
| Parameter | Expected Value | Interpretation |
| λ_max | ~290 - 320 nm | This strong absorption band corresponds to the π-π* electronic transition of the conjugated aromatic system.[7] The exact position is influenced by the auxochromic amine and ether groups. |
The presence of a strong absorption maximum in this range is consistent with the proposed aromatic structure.[9][10]
Comparative Analysis: The Power of Specificity
To underscore the diagnostic power of this workflow, consider a hypothetical alternative: confirming the structure against a potential isomer like 2-Phenoxybenzene-1,4-diamine .
-
¹H NMR Distinction: The 1,4-diamine isomer would have a much more symmetric proton NMR spectrum for the diamino-ring, likely showing two doublets instead of the distinct doublet, doublet of doublets, and doublet pattern predicted for our 1,2-diamine target.
-
IR Distinction: The IR spectra would be very similar, highlighting why IR alone is insufficient for confirming regiochemistry.
-
MS Distinction: The mass spectra would be identical, again showing the limitations of this technique for isomer differentiation.
This comparison demonstrates that only NMR spectroscopy provides the necessary detail to distinguish between closely related isomers, cementing its role as the cornerstone of structure confirmation.
Caption: Comparison of expected NMR for structural isomers.
Conclusion
The structural confirmation of this compound is achieved not by a single measurement, but by the logical and systematic integration of multiple spectroscopic techniques. Mass spectrometry validates the molecular formula, Infrared spectroscopy identifies the essential functional groups, UV-Visible spectroscopy confirms the aromatic system, and Nuclear Magnetic Resonance provides the definitive, high-resolution map of atomic connectivity. By following this self-validating workflow, researchers can proceed with absolute confidence in the identity and purity of their material, ensuring the integrity and reproducibility of their scientific endeavors.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Data.
- Iwan, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. NIH.
- ResearchGate. (n.d.). UV-vis spectrum of diamine (5) and PA1-PA5.
- PubChem. (n.d.). This compound.
- BYJU'S. (n.d.). Test for Amino Groups.
- ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines.
- Quora. (2015). Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines?.
- ResearchGate. (n.d.). UV-vis (a) and fluorescence (b) spectra of diamine (3) and PEI(1-5).
- ChemBK. (2024). 4-Phenoxy-1,2-phenylenediamine.
- AMERICAN ELEMENTS. (n.d.). This compound.
- MDPI. (n.d.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones.
- MDPI. (2019). UV–Vis Absorption Properties of New Aromatic Imines.
- ResearchGate. (2008). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.
Sources
- 1. Buy this compound | 13940-96-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. chemscene.com [chemscene.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Catalyst Selection for 4-Phenoxybenzene-1,2-diamine Synthesis
Introduction: The Critical Role of 4-Phenoxybenzene-1,2-diamine in Advanced Materials
This compound, also known as 3,4-diaminodiphenyl ether, is a crucial high-purity monomer. Its rigid, aromatic structure combined with the flexible ether linkage makes it an indispensable building block for high-performance polymers, most notably polybenzimidazoles (PBIs).[1][2][3] These polymers are prized for their exceptional thermal and chemical stability, finding applications in demanding environments such as aerospace components, protective clothing, and high-temperature fuel cell membranes.[1][2][3][4]
The synthesis of this diamine, however, presents a significant chemical challenge: the complete and selective reduction of its precursor, 4-phenoxy-2-nitroaniline, without undesirable side reactions. The efficiency and cleanliness of this transformation are paramount, as the purity of the monomer directly dictates the final properties and performance of the resulting polymer. This guide provides a comparative study of the most common catalytic systems used for this synthesis, offering experimental data, detailed protocols, and expert insights to aid researchers in selecting the optimal catalyst for their specific needs.
Synthetic Strategy: The Catalytic Hydrogenation Pathway
The most prevalent and industrially viable route to this compound is the catalytic hydrogenation of 4-phenoxy-2-nitroaniline. This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas (H₂) in the presence of a metal catalyst. The fundamental transformation is illustrated below.
Caption: General reaction scheme for the synthesis of this compound.
The choice of catalyst is the most critical variable in this process, profoundly influencing reaction rate, yield, purity of the final product, and overall process safety and economics.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a trade-off between activity, selectivity, cost, and ease of handling. Below, we compare the performance of three benchmark catalysts for aromatic nitro group reductions: Palladium on Carbon (Pd/C), Raney® Nickel, and Platinum(IV) Oxide (PtO₂).
Palladium on Carbon (Pd/C): The Versatile Workhorse
Palladium on activated carbon is arguably the most widely used hydrogenation catalyst due to its high activity and excellent performance under relatively mild conditions.[5][6][7]
-
Mechanism & Rationale: The high-surface-area carbon support allows for excellent dispersion of palladium nanoparticles. The reaction occurs on the surface of the metal, where both hydrogen gas and the nitro compound are adsorbed.[8] Pd is particularly effective at activating H₂ and facilitating its stepwise addition to the nitro group, typically proceeding through nitroso and hydroxylamine intermediates which are rapidly converted to the amine.[9]
-
Performance Insights: Pd/C offers a superb balance of reactivity and selectivity. It is generally less prone to causing ring hydrogenation compared to platinum or rhodium under standard conditions. For substrates sensitive to dehalogenation, Raney Nickel might be a better choice, though this is not a concern for 4-phenoxy-2-nitroaniline.[5] Transfer hydrogenation, using a hydrogen donor like formic acid or a Hantzsch ester instead of H₂ gas, can also be effectively catalyzed by Pd/C, offering an alternative for laboratories not equipped for high-pressure reactions.[10][11]
Raney® Nickel: The Cost-Effective Powerhouse
Raney Nickel is a high-surface-area skeletal nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[12] It is a highly active and cost-effective option, making it attractive for large-scale industrial processes.[12]
-
Mechanism & Rationale: Like palladium, Raney Ni functions as a surface catalyst. Its porous, sponge-like structure provides an immense number of active sites for the reaction. It is known for its high hydrogenating power, capable of reducing a wide array of functional groups.[5][12]
-
Performance Insights: While extremely active, Raney Ni typically requires higher temperatures and pressures than Pd/C to achieve comparable reaction rates.[12] A significant operational consideration is its pyrophoric nature; it can spontaneously ignite when exposed to air in its activated, dry form, necessitating careful handling procedures. Furthermore, under certain conditions, it can be less selective than palladium, though for straightforward nitro reductions, it is generally very effective.[13]
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): The High-Activity Specialist
Platinum-based catalysts, such as PtO₂, are among the most active hydrogenation catalysts. PtO₂ itself is a precursor that is reduced in situ by hydrogen to form highly active, finely dispersed platinum black on the surface of the oxide.
-
Mechanism & Rationale: The in situ formation of platinum black creates exceptionally active catalytic sites. Platinum is highly efficient at adsorbing and dissociating hydrogen, leading to very fast reaction rates, often at room temperature and low pressure.
-
Performance Insights: The primary drawback of platinum catalysts is their high cost. Moreover, their high activity can sometimes be a disadvantage, as they have a greater tendency to catalyze the hydrogenation of the aromatic ring itself, especially under more forcing conditions (higher pressure or temperature). This can reduce the selectivity and yield of the desired aromatic diamine. Therefore, its use is often reserved for substrates that are particularly difficult to reduce with other catalysts.
Quantitative Data Summary
The following table summarizes typical performance metrics for the catalytic reduction of aromatic nitro compounds, based on data from analogous syntheses in the literature. These values serve as a robust starting point for process optimization.
| Catalyst | Typical Loading | Pressure (psi) | Temperature (°C) | Solvent | Relative Rate | Yield Potential | Key Advantages | Disadvantages |
| 5-10% Pd/C | 1-5 mol% | 50 - 500 | 25 - 80 | Methanol, Ethanol, Ethyl Acetate | High | >95% | High activity at low temp/pressure, excellent selectivity, easy handling. | Higher cost than Nickel, potential for catalyst poisoning. |
| Raney® Ni | 5-20 wt% | 500 - 1000 | 50 - 150 | Ethanol, Methanol | Moderate to High | >90% | Low cost, high activity, robust. | Requires higher temp/pressure, pyrophoric (safety hazard), lower selectivity in complex molecules.[12] |
| PtO₂ | 1-5 mol% | 15 - 50 | 25 - 50 | Ethanol, Acetic Acid | Very High | >95% | Extremely high activity under mild conditions. | High cost, risk of aromatic ring reduction, can be less selective. |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for laboratory-scale synthesis.
Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)
This protocol is recommended for its reliability, high yield, and operational simplicity.
Caption: Experimental workflow for Pd/C-catalyzed hydrogenation.
Step-by-Step Procedure:
-
Reactor Setup: To a suitable Parr hydrogenation apparatus or a similar high-pressure reactor, add 4-phenoxy-2-nitroaniline (1.0 eq). Add anhydrous ethanol as the solvent (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: In a separate beaker, create a slurry of 10% Pd/C (approx. 2-3 mol% Pd relative to the substrate) in a small amount of ethanol. Under a gentle stream of nitrogen, carefully add the catalyst slurry to the reactor.
-
Scientist's Note: Adding the catalyst as a slurry prevents the fine, dry powder from becoming airborne and minimizes the risk of a static discharge igniting the flammable solvent vapor. The nitrogen blanket displaces oxygen, which can poison the catalyst.
-
-
Purging: Seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle three times to remove all oxygen. Follow with three similar purge cycles using hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 60 psi. Begin vigorous stirring and heat the reaction mixture to 50°C.
-
Monitoring: The reaction is exothermic. Monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a small aliquot.
-
Shutdown: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to recover all the product.
-
Scientist's Note: The Celite® pad must be kept wet with solvent during filtration. A dry Pd/C catalyst that has been exposed to hydrogen can be pyrophoric. After filtration, the Celite® pad should be quenched by submerging it in a large volume of water before disposal.
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be recrystallized from an ethanol/water mixture to yield pure this compound as a crystalline solid.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol is a cost-effective alternative, suitable for larger-scale synthesis, but requires more stringent safety precautions.
Step-by-Step Procedure:
-
Catalyst Preparation: Use commercially available Raney® Nickel supplied as an aqueous slurry. In a fume hood, carefully decant the storage water. Wash the catalyst three times with the reaction solvent (e.g., anhydrous ethanol) to remove residual water.
-
Scientist's Note: NEVER allow the Raney® Nickel catalyst to become dry. It is highly pyrophoric and will ignite upon contact with air. All transfers must be done while keeping the catalyst solvent-wet.
-
-
Reactor Setup: Charge a high-pressure reactor with 4-phenoxy-2-nitroaniline (1.0 eq) and anhydrous ethanol. Add the washed, solvent-wet Raney® Nickel (approx. 10% by weight of the substrate).
-
Purging: Seal and purge the reactor as described in Protocol 1 (3x with N₂, 3x with H₂).
-
Reaction: Pressurize the reactor with hydrogen to 800 psi. Begin vigorous stirring and heat the reaction to 100°C.
-
Monitoring & Work-up: Monitor the reaction until hydrogen uptake ceases. Cool, vent, and purge the reactor with nitrogen. Filter the catalyst through Celite®, ensuring the filter cake remains wet at all times.
-
Isolation & Purification: Concentrate the filtrate and recrystallize the crude product as described in Protocol 1.
Conclusion and Catalyst Recommendations
The synthesis of this compound via catalytic hydrogenation is a robust and efficient process. The optimal catalyst choice depends on the specific requirements of the laboratory or production facility.
Caption: Decision logic for selecting the appropriate hydrogenation catalyst.
-
For general laboratory synthesis, methods development, and applications where purity and selectivity are paramount, 10% Palladium on Carbon is the recommended choice. It offers an excellent balance of high activity under mild, safe conditions and delivers a high-purity product.
-
For large-scale, cost-sensitive production, Raney® Nickel is a viable and powerful alternative. Its low cost is a major advantage, but this is offset by the need for specialized handling procedures and equipment capable of operating at higher temperatures and pressures.
-
Platinum(IV) Oxide should be reserved for cases where the nitro group proves exceptionally resistant to reduction with Pd/C or Raney® Ni. While highly active, its cost and the potential for over-reduction make it a specialized tool rather than a first-line choice for this particular transformation.
By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can confidently and efficiently synthesize the high-purity this compound required for the advancement of next-generation materials.
References
- Macromolecules. Syntheses of Organic Solvent-Soluble Polybenzimidazole Derivatives with a Guanidinoid Structure. ACS Publications.
- Macromolecules. Synthesis and Properties of Functionalized Polybenzimidazoles for High-Temperature PEMFCs. ACS Publications.
- Journal of the Indian Chemical Society. Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate.
- Google Patents. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
- PMC - NIH. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance.
- Scholar Commons. "NOVEL MONOMERS AND SOLUTION POLYMERIZATION METHODS FOR POLYBENZIMIDAZO" by Jason Hoffman.
- ResearchGate. (PDF) Synthesis of High Molecular Weight Polybenzimidazole using a Highly Pure Monomer under Mild Conditions.
- Rasayan Journal of Chemistry. HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
- Indian Journal of Chemistry. Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
- ChemBK. 4-Phenoxy-1,2-phenylenediamine.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
- ResearchGate. Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins.
- Google Patents. US4355186A - Process for the preparation of 4-phenoxy-phenols.
- ResearchGate. A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF.
- ResearchGate. Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives.
- ResearchGate. Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C (...) | Download Scientific Diagram.
- Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- ResearchGate. Catalytic hydrogenation of nitroarenes into different products via....
- Oriental Journal of Chemistry. Selective hydrogenation of 2 phenoxy aniline with various catalysts to make the drug intermediate's manufacturing environmentally viable.
- Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds.
- Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mt.com [mt.com]
- 10. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to 4-Phenoxybenzene-1,2-diamine-Based Polymers for Advanced Drug Delivery
For researchers and professionals in drug development, the choice of a polymeric carrier is a critical decision that profoundly impacts a formulation's stability, bioavailability, and therapeutic efficacy. While established biocompatible polymers like polylactic-co-glycolic acid (PLGA) and polyethylene glycol (PEG) have a long history of use, the demand for "smart" polymers with stimuli-responsive capabilities has driven the exploration of novel monomers. This guide provides an in-depth comparison of the projected performance of polymers derived from 4-phenoxybenzene-1,2-diamine against commonly used materials, offering a technical perspective grounded in the principles of polymer chemistry and drug delivery science.
Introduction to this compound as a Monomer
This compound is an aromatic diamine featuring a flexible phenoxy ether linkage.[1] Its structure is unique, combining a rigid phenyl backbone with a flexible ether bond, which is anticipated to impart a balance of thermal stability and solubility to the resulting polymers. The presence of the vicinal diamine functionality is particularly noteworthy, as it not only serves as a reactive site for polymerization into polyamides and polyimides but also offers potential for redox activity, a highly sought-after characteristic for targeted drug delivery systems.[2][3]
Projected Performance of this compound-Based Polymers
Direct experimental data on the performance of homopolymers derived solely from this compound is limited in publicly accessible literature. However, by drawing parallels with structurally similar aromatic polyamides and polyimides, we can extrapolate their likely performance characteristics.[4][5][6]
Synthesis and Processability
Polymers based on this compound are expected to be synthesized via standard polycondensation reactions. For instance, reaction with various aromatic dicarboxylic acids using the phosphorylation method would yield a series of novel aromatic polyamides.[4]
Experimental Protocol: Synthesis of a Hypothetical Polyamide (PA-PBD)
-
Monomer and Reagent Preparation : In a flame-dried, nitrogen-purged flask, add an aromatic dicarboxylic acid (0.01 mol), N-methyl-2-pyrrolidone (NMP, 10 mL), lithium chloride (1.4 g), and pyridine (6 mL). Stir at room temperature until all solids dissolve.
-
Polycondensation : To the solution, rapidly add this compound (0.01 mol) and triphenyl phosphite (TPP, 0.022 mol) along with additional NMP (10 mL).
-
Reaction : Heat the solution to 105 °C and maintain for 3 hours with continuous stirring.
-
Precipitation and Purification : Pour the resulting viscous polymer solution into 500 mL of ethanol to precipitate the polyamide.
-
Washing : Wash the polymer precipitate multiple times with hot water and ethanol to remove residual solvents and reagents.
-
Drying : Dry the purified polymer overnight in a vacuum oven at 100 °C.
The presence of the ether linkage and the non-coplanar structure imparted by the phenoxy group are predicted to disrupt chain packing, likely leading to amorphous or semi-crystalline polymers with enhanced solubility in organic solvents like NMP, dimethylacetamide (DMAc), and tetrahydrofuran (THF).[7] This is a significant advantage over many rigid aromatic polyamides, which are often difficult to process due to their poor solubility.[4]
Caption: Workflow for the synthesis of a polyamide.
Thermal and Mechanical Properties
Aromatic polyamides are renowned for their high thermal stability.[8] It is projected that polymers derived from this compound would exhibit high glass transition temperatures (Tg), likely in the range of 240–300 °C, and 10% weight loss temperatures (T10) exceeding 450 °C in a nitrogen atmosphere, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.[4]
While the flexible ether group may slightly lower the Tg compared to fully rigid polyamides, it is expected to enhance mechanical toughness, resulting in strong, flexible films with good tensile strength (projected 70-100 MPa) and Young's modulus (projected 1.5-2.5 GPa).[4][5]
Experimental Protocol: Thermal & Mechanical Characterization
-
Thermogravimetric Analysis (TGA) : Heat a 2-3 mg sample of the polymer from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC) : Heat a sample at a rate of 20 °C/min under nitrogen to determine the glass transition temperature (Tg).
-
Mechanical Testing :
-
Cast a thin film of the polymer from a DMAc solution.
-
Cut the film into strips (e.g., 5 mm wide, 80 mm long).
-
Test the strips using a Universal Testing Machine to determine tensile strength, Young's modulus, and elongation at break.
-
Potential for Redox-Responsive Drug Delivery
The most compelling feature of this compound-based polymers for drug development is their potential for redox-responsive behavior. The diamine groups on the polymer backbone are susceptible to oxidation. In the reductive intracellular environment of certain pathological tissues, such as tumors which have significantly higher concentrations of glutathione (GSH), polymers with specific redox-sensitive linkages (e.g., disulfide bonds incorporated into the polymer backbone) can be cleaved.[2][9]
While the native diamine itself is not a disulfide bond, its presence allows for post-polymerization modification to introduce redox-sensitive moieties. More directly, the diamine structure could potentially be designed into systems that are sensitive to reactive oxygen species (ROS), which are also upregulated in tumor microenvironments.[9] This could trigger a conformational change or degradation of the polymer matrix, leading to the controlled release of an encapsulated drug.
Caption: Proposed mechanism for redox-triggered drug release.
Comparison with Alternative Materials
The true value of any new polymer system is understood through comparison with established alternatives.
| Property | This compound Polymers (Projected) | Poly(lactic-co-glycolic acid) (PLGA) | Polyethylene Glycol (PEG) | Chitosan |
| Origin | Synthetic | Synthetic | Synthetic | Natural |
| Biocompatibility | Assumed to be biocompatible, requires testing. | Excellent, FDA approved.[10] | Excellent, FDA approved. | Excellent, biodegradable.[10] |
| Degradation | Likely non-degradable via hydrolysis. | Biodegradable via hydrolysis.[10] | Non-degradable, cleared renally (size dependent). | Biodegradable by enzymes. |
| Drug Release Mechanism | Potential for stimuli-responsive (redox) release. | Bulk erosion, diffusion. | Diffusion from hydrogel matrix. | Swelling, erosion, and diffusion. |
| Thermal Stability | High (Td > 450°C).[4] | Low (Td ~200-300°C). | Low (Td ~200°C). | Moderate (Td ~250-300°C). |
| Mechanical Strength | High (aromatic backbone).[5] | Moderate, tunable by LA:GA ratio. | Low (hydrogel). | Variable, depends on source and processing. |
| Solubility | Good in organic solvents. | Good in common organic solvents. | High water solubility. | Soluble in acidic aqueous solutions. |
| Special Features | Potential for redox-sensitivity. | Tunable degradation rate. | "Stealth" properties, reduces immunogenicity. | Mucoadhesive, antibacterial. |
Expert Insights and Future Directions
The primary advantage of exploring this compound-based polymers lies in the potential to create a highly stable, processable, and "smart" drug delivery vehicle. Unlike aliphatic polyesters such as PLGA, which release drugs via hydrolysis-dependent bulk erosion, a redox-responsive system offers the promise of geographically and temporally precise drug release, specifically within diseased cells.[2][9] This could significantly enhance therapeutic efficacy while minimizing off-target side effects.
However, several critical questions must be addressed through rigorous experimentation:
-
Biocompatibility : The biocompatibility of the monomer, polymer, and any degradation byproducts must be thoroughly evaluated through in vitro cytotoxicity assays and subsequent in vivo studies.
-
Redox Sensitivity Confirmation : The hypothetical redox-responsive nature of these polymers needs to be experimentally verified. This involves synthesizing polymers with redox-sensitive linkers and demonstrating drug release in response to physiologically relevant concentrations of reducing or oxidizing agents.
-
Drug Loading and Release Kinetics : The efficiency of drug encapsulation and the precise kinetics of release must be quantified to ensure they meet therapeutic requirements.
Conclusion
While still in the conceptual stage based on available literature, polymers derived from this compound present a compelling proposition for the future of drug delivery. Their projected high thermal and mechanical stability, combined with good processability and the tantalizing potential for built-in redox responsiveness, positions them as a promising, yet unproven, alternative to conventional biocompatible polymers. For researchers seeking to move beyond passive drug release mechanisms and develop next-generation targeted therapies, the synthesis and characterization of this class of polymers represent a worthy and exciting avenue of investigation.
References
- Redox-responsive polymers for drug delivery: from molecular design to applications. Polymer Chemistry (RSC Publishing).
- Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
- Li, M., et al. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI.
- Park, J. H., et al. (2018). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 8(49), 28055-28063.
- Cheng, R., et al. (2011). Redox-responsive polymeric nanoparticles for drug delivery. Journal of Materials Chemistry, 21(35), 13195-13201.
- Sarkar, A. (2003). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
- This compound | C12H12N2O | CID 10655643. PubChem.
- Recent progress of redox-responsive polymeric nanomaterials for controlled release. Journal of Materials Chemistry B (RSC Publishing).
- Wang, Y., et al. (2014). Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers. Scirp.org.
- de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides derived from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(20), 3741-3749.
- Guan, Y., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 1162-1165.
- Redox-Responsive Cleavable Polymeric Brush Coated Magnetic Nanoparticles: Fabrication and Post-Polymerization Modification for Cellular Targeting. PubMed.
- Lee, M. H., et al. (2020). Recent progress of redox-responsive polymeric nanomaterials for controlled release. Journal of Materials Chemistry B, 8(42), 9695-9711.
- π-Extended dihydrophenazine based redox responsive polymers of intrinsic microporosity. Journal of Materials Chemistry A (RSC Publishing).
- Synthesis and characterization of copolyamides derived from novel aliphatic bio-based diamine. ResearchGate.
- Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. PubMed Central.
- This compound | CAS 13940-96-0. AMERICAN ELEMENTS®.
- Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. PubMed.
- 4-Phenoxy-1,2-phenylenediamine. ChemBK.
- Interplay of Drug-Polymer Interactions and Release Performance for HPMCAS-Based Amorphous Solid Dispersions. PubMed.
- Singh, A., et al. (2011). Release Behavior of Drugs from Various Natural Gums and Polymers. Polimery w Medycynie, 41(4), 73-77.
Sources
- 1. chembk.com [chembk.com]
- 2. Redox-responsive polymers for drug delivery: from molecular design to applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress of redox-responsive polymeric nanomaterials for controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Synthesized 4-Phenoxybenzene-1,2-diamine
Introduction: 4-Phenoxybenzene-1,2-diamine is a vital molecular scaffold and intermediate in various high-value chemical syntheses, including the development of novel polyimides, coordination chemistry ligands, and potential enzyme inhibitors for drug discovery.[1] Given its role as a foundational building block, the purity of this diamine is not merely a quality metric but a critical determinant of downstream success. The presence of residual starting materials, regioisomeric by-products, or oxidative degradation products can drastically alter reaction kinetics, polymer characteristics, and biological activity.
This guide provides an in-depth comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and ground our protocols in authoritative standards. Our objective is to equip researchers, process chemists, and quality control analysts with the expertise to select and implement the most appropriate purity assessment strategy for their specific needs.
The First Line of Inquiry: Melting Point Analysis
Before engaging more resource-intensive techniques, a melting point determination serves as an invaluable, rapid preliminary assessment of purity.[2] The underlying principle, known as melting point depression, dictates that impurities disrupt the crystalline lattice of a solid, requiring less energy to break the intermolecular forces.[3][4] Consequently, an impure sample will exhibit both a depressed and a broadened melting range compared to the sharp, well-defined melting point of a pure substance.[3][5][6]
Causality of Choice: This technique is selected first due to its speed, low cost, and minimal sample requirement.[2] A sharp melting range close to the literature value provides initial confidence in the sample's purity, whereas a significant deviation immediately flags the need for further purification and more detailed characterization.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution. Pack 2-3 mm of the sample into a glass capillary tube (one end sealed) by tapping the sealed end on a hard surface.[3]
-
Apparatus Setup: Place the packed capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Ramp (Optional): If the approximate melting point is unknown, perform a quick determination by ramping the temperature at a high rate (e.g., 10-20 °C/min) to find the approximate range.
-
Formal Determination: For an accurate measurement, start heating at a rate of 10-20 °C/min until the temperature is ~15-20 °C below the expected melting point. Then, reduce the ramp rate to a slow 1-2 °C/min to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has melted (T2). The melting range is T1-T2.
-
Interpretation: Compare the observed range to a literature value for pure this compound. A pure sample should have a narrow range (typically < 2 °C).[7] A broad or depressed range indicates the presence of impurities.
Orthogonal Chromatographic Approaches: HPLC vs. GC-MS
Chromatography is the cornerstone of purity assessment, offering the ability to separate the primary compound from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the analyte and its potential impurities.
A. High-Performance Liquid Chromatography (HPLC): The Workhorse for Aromatic Amines
HPLC is arguably the most versatile and widely used technique for the purity analysis of compounds like this compound. Its operation at ambient temperatures prevents the degradation of thermally sensitive molecules. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is exceptionally well-suited for retaining and separating aromatic compounds.
Causality of Choice: A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the aromatic rings of the analyte and potential organic impurities. A mobile phase consisting of acetonitrile and water provides the necessary polarity gradient to elute components effectively. A UV detector is chosen because the aromatic structure of the analyte possesses a strong chromophore, allowing for sensitive detection. A wavelength of 210 nm is often used for general aromatic compounds, but scanning for the absorbance maximum (λmax) is recommended for optimal sensitivity.[8][9]
Experimental Protocol: Reversed-Phase HPLC-UV Analysis
-
Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter to remove particulates.[8]
-
Instrumentation & Conditions:
-
HPLC System: A standard system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]
-
Mobile Phase A: Water with 0.1% Formic Acid (for improved peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or determined λmax).
-
Injection Volume: 10 µL.
-
-
Gradient Elution: A gradient is used to ensure the elution of both more polar and less polar impurities.
-
0-2 min: 20% B
-
2-15 min: Ramp linearly from 20% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 20% B and equilibrate for 5 min.
-
-
Data Analysis: Integrate the peak areas of all detected signals. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area %). This method assumes all impurities have a similar response factor at the chosen wavelength.
B. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurity Profiling
GC-MS offers unparalleled identification capabilities for volatile and semi-volatile impurities.[10][11] The sample is vaporized and separated based on boiling point and polarity in a capillary column, with the mass spectrometer providing definitive mass-to-charge ratio data for structural elucidation of unknown peaks.
Causality of Choice: While this compound itself has a relatively high boiling point, GC-MS is the ideal method for detecting low-molecular-weight residual starting materials (e.g., phenol) or solvent residues. The mass spectrometer detector provides structural information that a UV detector cannot, making it superior for identifying unknown impurities.
Experimental Protocol: GC-MS Impurity Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a high-purity volatile solvent such as Methanol or Dichloromethane to a concentration of ~1 mg/mL.
-
Instrumentation & Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A low-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.[12]
-
Inlet Temperature: 280 °C (high enough to ensure vaporization without degradation).
-
Injection Mode: Split (e.g., 50:1) to avoid column overloading.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 10 min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify the main peak corresponding to this compound. Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for tentative identification. Quantitation can be performed using area percent, but is less accurate than in HPLC unless response factors are determined.
The Gold Standard: Quantitative NMR (qNMR) Spectroscopy
For an absolute, definitive measure of purity, quantitative Nuclear Magnetic Resonance (qNMR) is the most authoritative method.[13][14] Unlike chromatography, which relies on response factors that can vary between compounds, qNMR provides a direct, primary ratio measurement.[15] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined without requiring reference standards for the impurities themselves.[14]
Causality of Choice: This is a non-destructive technique that provides both structural confirmation and highly accurate purity data in a single experiment.[13][15] It is considered a primary analytical method and is orthogonal to chromatographic techniques, providing the highest level of confidence in a purity assessment.[14] A long relaxation delay (D1) is critical to ensure all protons have fully relaxed before the next pulse, which is essential for accurate integration and quantification.[4]
Experimental Protocol: ¹H qNMR Purity Determination
-
Standard & Sample Preparation:
-
Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H spectrum with peaks that do not overlap with the analyte signals.
-
Accurately weigh ~15-20 mg of the internal standard into a vial. Record the mass to at least four decimal places.
-
Accurately weigh ~20-25 mg of the synthesized this compound into the same vial. Record the mass.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz).
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (a value of 30 seconds is often a safe starting point for quantitative accuracy).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.
-
-
Data Processing:
-
Apply an exponential multiplication factor (line broadening) of ~0.3 Hz.
-
Carefully phase and baseline correct the spectrum across the entire width, paying special attention to the integrated regions.
-
-
Purity Calculation:
-
Integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).
-
Use the following formula to calculate the purity:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N=2 for a CH₂ group)
-
M: Molar mass
-
m: Weighed mass
-
P_std: Purity of the internal standard (e.g., 99.9%+)
-
Comparative Summary and Recommended Workflow
No single technique can definitively establish purity. A robust assessment relies on an orthogonal approach, where different methods based on different chemical principles are used to validate one another.
Table 1: Comparison of Purity Assessment Techniques
| Technique | Principle | Primary Use Case | Pros | Cons |
| Melting Point | Disruption of crystal lattice by impurities | Rapid, preliminary purity check | Fast, inexpensive, requires minimal sample.[2] | Low sensitivity, not quantitative, only for solids. |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Primary quantitative purity method (Area %) | Highly reproducible, robust, applicable to a wide range of compounds.[16] | Requires reference standards for impurity identification, assumes equal detector response. |
| GC-MS | Separation by volatility, detection by mass | Identification of volatile/semi-volatile impurities | Excellent for impurity identification (mass spec), high sensitivity.[10] | Not suitable for non-volatile or thermally labile compounds, quantitation can be complex. |
| qNMR | Proportionality of signal integral to molar amount | Absolute quantitative purity determination & structural ID | Absolute quantitation without impurity standards, non-destructive, structurally informative.[13][14] | Requires high-field NMR, lower sensitivity than chromatography, potential for peak overlap. |
Recommended Purity Assessment Workflow
The following workflow represents a logical and self-validating progression for thoroughly characterizing the purity of synthesized this compound.
Caption: Recommended workflow for purity assessment.
References
- Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
- Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.
- Mettler Toledo. (n.d.). What is Melting Point?.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate.
- ChemConnections. (n.d.). Identification of an Unknown Solid Melting Point: Introduction.
- Dahlin, J. L., & Walters, M. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8775–8777.
- Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
- Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?.
- Britton, R., et al. (2008). “Pure by NMR”? Organic Letters, 10(21), 4783-4786.
- PubChem. (n.d.). This compound.
- ChemBK. (2024, April 9). 4-Phenoxy-1,2-phenylenediamine.
- Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL.
- Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed.
- Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.
- ResearchGate. (2023, September). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column.
Sources
- 1. Buy this compound | 13940-96-0 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 6. chemconnections.org [chemconnections.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. academic.oup.com [academic.oup.com]
- 11. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Phenoxybenzene-1,2-diamine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Specificity with Aromatic Amines
4-Phenoxybenzene-1,2-diamine is an aromatic amine featuring a phenoxy group and two adjacent amine functionalities on a benzene ring.[1][2][3] This structure makes it a valuable intermediate in the synthesis of various compounds, including dyes, pigments, novel monomers for polyimides, and benzimidazoles with potential biological activity.[1][4] As with many aromatic amines, derivatives of this compound are of significant interest in industrial and pharmaceutical development.[5][6]
However, the very structural motifs that make these molecules useful also present a significant analytical challenge: cross-reactivity. In analytical testing, particularly in high-throughput immunoassays, antibodies designed to detect a specific target molecule may also bind to other structurally similar compounds.[5][7] This phenomenon can lead to false-positive results, inaccurate quantification, and misinterpreted toxicological or pharmacological data.
This guide provides an in-depth comparison of the principles and methodologies used to assess the cross-reactivity of this compound derivatives. We will explore the structural basis of this phenomenon, detail key experimental protocols, and explain the causality behind methodological choices, empowering researchers to design robust and self-validating analytical systems.
The Immunological Basis of Cross-Reactivity: Haptens and Structural Similarity
Small molecules like this compound are generally not immunogenic on their own; they are too small to elicit an immune response.[8][9] Such molecules are known as haptens .[8][10][11] To generate antibodies for an immunoassay, the hapten must be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin, BSA). This hapten-carrier conjugate is then immunogenic, stimulating an immune response that produces antibodies capable of recognizing the hapten.[10][11]
The specificity of these antibodies is paramount. However, antibodies often recognize a specific part of the hapten, the epitope or antigenic determinant.[11][12] If this recognized epitope is common across multiple structurally related molecules, the antibody will bind to all of them, resulting in cross-reactivity. For this compound derivatives, the core aniline structure is a likely source of such cross-reactivity with other aromatic amines.[5]
Visualizing the Core Structure and Potential Cross-Reactants
The diagram below illustrates the core structure of this compound and highlights its relationship with other structurally similar aromatic amines that could be potential cross-reactants in an immunoassay.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Analytical Methods for Evaluating Cross-Reactivity
A multi-faceted analytical approach is essential for accurately characterizing cross-reactivity. This typically involves a high-throughput screening method, like an immunoassay, followed by a highly specific confirmatory method.[5]
Immunoassays: The High-Throughput Screening Tool
Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are invaluable for rapidly screening a large number of compounds for potential cross-reactivity.[5]
Causality Behind the Method: Why Competitive ELISA?
In a competitive ELISA, the potential cross-reactant (the analyte in the sample) competes with a fixed amount of a labeled or immobilized antigen for a limited number of antibody binding sites. The more effectively a compound competes, the lower the final signal, indicating a higher degree of cross-reactivity. This format is ideal for determining the concentration of an analyte that causes 50% inhibition of the signal (IC50), a key metric for quantifying cross-reactivity.[5]
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percent cross-reactivity of various structural analogs relative to this compound.
Materials:
-
96-well microtiter plates coated with a this compound-protein conjugate.
-
Specific monoclonal or polyclonal antibody against this compound.
-
Standard solutions of this compound and potential cross-reactants.
-
Enzyme-conjugated secondary antibody (e.g., HRP-linked anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Plate reader.
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reacting compound.
-
Competitive Binding: Add 50 µL of the standard or test compound solution and 50 µL of the primary antibody solution to each well of the coated microtiter plate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and compounds.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step to remove the unbound secondary antibody.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation:
-
Plot a standard curve of absorbance vs. concentration for the target analyte and determine its IC50 value.
-
Similarly, determine the IC50 value for each potential cross-reactant.
-
Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
Workflow: Competitive ELISA
Caption: A typical workflow for a competitive ELISA to assess cross-reactivity.
Chromatographic Methods: The Gold Standard for Confirmation
While immunoassays are excellent for screening, they are susceptible to interference. Therefore, methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are considered the "gold standard" for confirmatory analysis.[5] These techniques offer high specificity by physically separating the individual compounds in a mixture before detection.[5][13]
Causality Behind the Method: Why LC-MS?
LC-MS provides two layers of specificity. First, liquid chromatography separates compounds based on their physicochemical properties (e.g., polarity), resulting in a characteristic retention time. Second, mass spectrometry detects compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. A compound must match both the expected retention time and the mass spectrum of a known standard to be positively identified, virtually eliminating the false positives associated with immunoassay cross-reactivity.
Experimental Protocol: General LC-MS Analysis
Objective: To confirm the presence and quantify specific aromatic amines in a sample, validating or refuting immunoassay results.
Materials:
-
LC-MS system (e.g., a UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer).
-
Appropriate LC column (e.g., C18 reversed-phase column).[13]
-
Mobile phases (e.g., Acetonitrile and water with additives like formic acid).
-
Certified reference standards for all analytes of interest.
-
Sample extracts dissolved in a suitable solvent.
Step-by-Step Procedure:
-
Sample Preparation: Extract the analytes from the sample matrix and dissolve the final extract in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).[13]
-
Method Development: Optimize the LC gradient to achieve baseline separation of the target analyte and all potential cross-reactants. Optimize MS parameters (e.g., ionization source, collision energies) for each compound using pure standards to ensure maximum sensitivity and specificity.
-
Calibration: Prepare a multi-point calibration curve by injecting known concentrations of the reference standards.
-
Sample Injection: Inject the prepared sample extract into the LC-MS system.
-
Data Acquisition: Acquire data, typically in Multiple Reaction Monitoring (MRM) mode for triple quadrupole MS or by monitoring exact masses for high-resolution MS.
-
Data Analysis:
-
Identify each compound by comparing its retention time and mass transitions/fragments to the certified reference standard.
-
Quantify the concentration of each confirmed analyte using the calibration curve.
-
Workflow: Confirmatory LC-MS Analysis
Caption: Workflow for confirmatory analysis using Liquid Chromatography-Mass Spectrometry.
Data Comparison: A Hypothetical Cross-Reactivity Profile
The following table presents hypothetical, yet plausible, experimental data from a competitive ELISA designed for this compound. This illustrates how data would be structured to compare the cross-reactivity of various derivatives.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Target) | Phenoxy-C₆H₃-(NH₂)₂ | 10 | 100% |
| 4-Phenoxyaniline | Phenoxy-C₆H₄-NH₂ | 85 | 11.8% |
| 4-Methoxybenzene-1,2-diamine | Methoxy-C₆H₃-(NH₂)₂ | 250 | 4.0% |
| o-Toluidine | CH₃-C₆H₄-NH₂ | 1,500 | 0.67% |
| Aniline | C₆H₅-NH₂ | > 10,000 | < 0.1% |
| 4-Aminobiphenyl | C₆H₅-C₆H₄-NH₂ | > 10,000 | < 0.1% |
Interpretation of Results:
-
High Cross-Reactivity: A compound like 4-Phenoxyaniline, which retains the core phenoxy-aniline structure, would be expected to show significant cross-reactivity, as the antibody likely recognizes this large, common motif.
-
Moderate Cross-Reactivity: 4-Methoxybenzene-1,2-diamine, which replaces the phenoxy group with a smaller methoxy group but keeps the critical 1,2-diamine arrangement, shows reduced but still measurable cross-reactivity.
-
Low to Negligible Cross-Reactivity: Simpler aromatic amines like o-Toluidine and Aniline, which lack the phenoxy group, show very low cross-reactivity. This indicates the phenoxy group is a critical part of the epitope recognized by this hypothetical antibody. 4-Aminobiphenyl, despite being an aromatic amine, is structurally distinct enough to not interfere.
Conclusion and Best Practices
Understanding the cross-reactivity of this compound derivatives is not merely an academic exercise; it is critical for the development of reliable analytical methods in research, quality control, and clinical diagnostics. The structural similarity among aromatic amines makes them particularly prone to this issue.[5]
As this guide demonstrates, a robust cross-reactivity study is a self-validating system. It begins with a high-throughput immunoassay to screen for potential interferences and must be followed by a highly specific, "gold-standard" confirmatory method like LC-MS to ensure the accuracy and reliability of the findings.[5] Researchers must be aware that cross-reactivity is not a fixed parameter and can be influenced by the specific antibody clone, the assay format, and reagent concentrations.[14] By employing a multi-faceted analytical approach, scientists can navigate the complexities of cross-reactivity and generate data that is both accurate and trustworthy.
References
- Benchchem. Navigating Cross-Reactivity: A Guide to o-Toluidine Interference in Aromatic Amine Immunoassays.
- Smolecule. Buy this compound | 13940-96-0.
- PubMed Central. Plant Phenolics as Pathogen-Carrier Immunogenicity Modulator Haptens.
- PMC - NIH. The effect of haptens on protein-carrier immunogenicity.
- PubMed. Hypersensitivity to aromatic anticonvulsants: in vivo and in vitro cross-reactivity studies.
- ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- PubChem. This compound | C12H12N2O | CID 10655643.
- American Elements. This compound | CAS 13940-96-0.
- CORE. The Use of Chemical Reactivity Assays in Toxicity Prediction.
- ResearchGate. (top) Summary of general properties of amines, reactivity trends toward...
- Boster Bio. Differences Among Antibody, Antigen, Epitope, Hapten & Immunogen.
- Taylor & Francis. Haptens – Knowledge and References.
- YouTube. Haptens (what are haptens?).
- ChemBK. 4-Phenoxy-1,2-phenylenediamine.
- Benchchem. A Comparative Guide to Analytical Methods for Characterizing 4,5-Dimethylbenzene-1,2-diamine Derivatives.
- MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- PubMed. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing.
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Methoxybenzene-1,2-diamine | 102-51-2.
Sources
- 1. Buy this compound | 13940-96-0 [smolecule.com]
- 2. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. youtube.com [youtube.com]
- 10. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Plant Phenolics as Pathogen-Carrier Immunogenicity Modulator Haptens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide to 4-Phenoxybenzene-1,2-diamine in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced material science and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving desired functionalities and performance. This guide provides an in-depth technical comparison of 4-Phenoxybenzene-1,2-diamine, a versatile aromatic diamine, against other alternatives in key applications. We will delve into its role in the synthesis of high-performance polyimides, its utility as a precursor for bioactive heterocyclic compounds, and its application in coordination chemistry, supported by experimental data and detailed protocols.
Part 1: High-Performance Polyimides: A Comparative Analysis
Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The choice of the diamine monomer is a critical determinant of the final properties of the polymer.[3][4] this compound, with its ether linkage and vicinal amine functionalities, offers a unique combination of flexibility and reactivity.
Causality Behind Experimental Choices in Polyimide Synthesis
The synthesis of polyimides from diamines and dianhydrides is typically a two-step process. The initial step involves the formation of a poly(amic acid) (PAA) precursor in a polar aprotic solvent at ambient temperature. This is followed by a thermal or chemical imidization to form the final polyimide.[5] The choice of a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) is crucial as it solubilizes the monomers and the resulting PAA.[6] The gradual, staged heating process during thermal imidization is essential to ensure complete cyclization and to avoid the formation of voids in the final film due to the evolution of water.[5][7]
Comparative Performance of Polyimides
The introduction of a phenoxy group into the diamine backbone can influence the properties of the resulting polyimide. Generally, the ether linkage imparts a degree of flexibility, which can lead to improved solubility and processability compared to more rigid diamines. However, this flexibility can sometimes come at the cost of a slightly lower glass transition temperature (Tg) and thermal decomposition temperature (Td).
To illustrate this, let's compare the hypothetical properties of a polyimide derived from this compound with those derived from other common aromatic diamines when reacted with a standard dianhydride like Pyromellitic dianhydride (PMDA).
| Diamine | Predicted Glass Transition Temp. (Tg) (°C) | Predicted 5% Weight Loss Temp. (Td) (°C) | Predicted Solubility in NMP | Predicted Tensile Strength (MPa) |
| This compound | 280 - 320 | 500 - 530 | Soluble | 100 - 120 |
| 4,4'-Oxydianiline (ODA) | 260 - 300 | 520 - 550 | Soluble | 110 - 130 |
| p-Phenylenediamine (p-PDA) | > 400 (often not observed) | 550 - 580 | Insoluble | 130 - 150 |
| 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | 216 | > 500 | Soluble | 90 - 110 |
Note: The data in this table is predictive and serves for comparative illustration. Actual values can vary based on the specific dianhydride used and the polymerization conditions.
As the table suggests, polyimides from this compound are expected to exhibit a good balance of thermal stability and solubility. While p-PDA-based polyimides offer superior thermal resistance, their poor solubility limits their processability.[1] In contrast, the phenoxy linkage in this compound is anticipated to disrupt chain packing, thereby enhancing solubility without a drastic compromise in thermal properties.
Experimental Protocol: Synthesis of Poly(amic acid) from this compound
This protocol describes the synthesis of the poly(amic acid) precursor, a critical first step in producing polyimide films and coatings.
Materials:
-
This compound (1.00 g, 5.0 mmol)
-
Pyromellitic dianhydride (PMDA) (1.09 g, 5.0 mmol)
-
N,N-dimethylacetamide (DMAc), anhydrous (20 mL)
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet
Procedure:
-
In a dry, nitrogen-purged 100 mL three-necked round-bottom flask, dissolve this compound (1.00 g) in 10 mL of anhydrous DMAc.
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
In a separate dry beaker, dissolve PMDA (1.09 g) in 10 mL of anhydrous DMAc.
-
Slowly add the PMDA solution dropwise to the stirred diamine solution at room temperature over 30 minutes.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution can be stored in a refrigerator and used for subsequent imidization to form polyimide films.
Self-Validation: The progress of the reaction can be monitored by the increase in viscosity of the solution. The formation of the poly(amic acid) can be confirmed by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, looking for the appearance of characteristic amide and carboxylic acid peaks.
Caption: Workflow for Poly(amic acid) Synthesis.
Part 2: Benzimidazole Synthesis: A Gateway to Bioactive Molecules
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The condensation of o-phenylenediamines with carboxylic acids or aldehydes is a common and effective method for their synthesis.[8][9]
Comparative Synthesis of Benzimidazoles
The reaction of this compound with a carboxylic acid, such as benzoic acid, provides a straightforward route to 2-substituted benzimidazoles. This method often requires acidic conditions and elevated temperatures to drive the cyclization and dehydration steps.[8] Alternative methods may employ microwave irradiation to accelerate the reaction.
| Synthesis Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Conventional Heating | This compound, Carboxylic Acid, Acid Catalyst (e.g., p-TsOH) | Reflux in high-boiling solvent (e.g., toluene), 2-3 hours | Simple setup, scalable | Long reaction times, high temperatures |
| Microwave Irradiation | This compound, Carboxylic Acid | Solvent-free or in a polar solvent, 5-15 minutes | Rapid synthesis, often higher yields | Requires specialized equipment |
| Metal-Catalyzed | This compound, Aldehyde, Oxidant | Various metal catalysts (e.g., Cu, Fe), room temp to moderate heating | Milder conditions | Catalyst cost and removal |
Experimental Protocol: Synthesis of 2-Phenyl-5-phenoxy-1H-benzimidazole
This protocol details the synthesis of a benzimidazole derivative from this compound and benzoic acid using a conventional heating method.
Materials:
-
This compound (1.00 g, 5.0 mmol)
-
Benzoic acid (0.61 g, 5.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 g, 0.5 mmol)
-
Toluene (20 mL)
-
Dean-Stark apparatus
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.00 g), benzoic acid (0.61 g), p-TsOH (0.1 g), and toluene (20 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid and the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation: The formation of the benzimidazole product can be confirmed by its melting point and spectroscopic analysis (FTIR, 1H NMR, and 13C NMR). The disappearance of the amine and carboxylic acid starting material peaks and the appearance of the characteristic benzimidazole peaks will validate the successful synthesis.
Caption: Benzimidazole Synthesis Workflow.
Part 3: Coordination Chemistry and Catalysis
The vicinal diamine functionality of this compound makes it an excellent ligand for the formation of metal complexes. These complexes, particularly Schiff base complexes formed by condensation with aldehydes or ketones, have shown significant catalytic activity in various organic transformations.[10][11]
Comparative Catalytic Performance
Schiff base complexes of transition metals like copper, cobalt, and palladium derived from diamines are widely studied for their catalytic applications.[12] The catalytic activity is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions.
| Metal Complex | Catalyst Type | Typical Application | Advantages |
| Cu(II)-4-Phenoxybenzene-1,2-diamine Schiff Base | Homogeneous | Oxidation, C-C coupling reactions | Mild reaction conditions, good yields |
| Pd(II)-Salen Type Complex | Homogeneous | Suzuki, Heck, and Stille coupling reactions | High turnover numbers, selectivity |
| Co(II)-Porphyrin Complex | Homogeneous/Heterogeneous | Aerobic oxidation of alcohols and hydrocarbons | Use of air as an oxidant, high efficiency |
The phenoxy group in the this compound ligand can modulate the electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.
Part 4: Potential in Drug Development: A Look at Enzyme Inhibition
Derivatives of benzene-1,2-diamines have been investigated for their potential as enzyme inhibitors.[13] For instance, certain benzimidazole derivatives have shown inhibitory activity against enzymes like monoamine oxidase (MAO), which is a target for the treatment of neurological disorders.[14][15]
| Compound Class | Target Enzyme | Reported IC50 Range |
| Chalcone Derivatives | MAO-B | 0.0053 µM - 91.13 µM[15] |
| Oxazolone Derivatives | Acetylcholinesterase (AChE) | 9 µM - 246 µM[16] |
| Pyridazinobenzylpiperidine Derivatives | MAO-B | 0.203 µM - >10 µM[14] |
The structural similarity of benzimidazoles derived from this compound to known enzyme inhibitors suggests that this scaffold is a promising starting point for the design and synthesis of new therapeutic agents. The phenoxy group can be further functionalized to optimize binding affinity and selectivity for a specific enzyme target.
Conclusion
This compound is a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique structure allows for the synthesis of a wide array of materials and molecules with tunable properties. In the realm of high-performance polymers, it offers a pathway to soluble and processable polyimides with excellent thermal stability. As a precursor to benzimidazoles, it provides access to a class of compounds with significant biological activity. Furthermore, its ability to form stable metal complexes opens up avenues for the development of novel catalysts. The potential of its derivatives as enzyme inhibitors also warrants further investigation in the field of medicinal chemistry. This guide has provided a comparative overview, supported by experimental insights, to aid in the effective application of this compound in advanced scientific research.
References
- Brumă, M., et al. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie.
- Kwak, L. K., Kim, B.-J., & Chang, J.-H. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing.
- Kwak, L. K., Kim, B.-J., & Chang, J.-H. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.
- Hsiao, S.-H., & Lin, S.-Y. (2025). Syntheses and properties of polyimides based on bis(p-aminophenoxy)biphenyls.
- Lee, H., et al. (2025). Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. PMC - PubMed Central.
- Kim, J.-H., et al. (n.d.). Effect of Diamine Composition on Thermo-Mechanical Properties and Moisture Absorption of Polyimide Films. SciSpace.
- Li, Y., et al. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI.
- Lee, S., et al. (n.d.). Solubility a of the polyimides prepared via chemical imidization b.
- BenchChem. (2025). Application Notes and Protocols: Polymerization of 1,4-Bis(4-aminophenoxy)
- Kumar, A., et al. (2024).
- Li, Y., et al. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4' –Diaminodiphenyl Ether.
- Kwak, L. K., Kim, B.-J., & Chang, J.-H. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. PMC - NIH.
- Al-Masoudi, W. A. (n.d.).
- Kumar, A., et al. (2024).
- Basuri, P., et al. (n.d.).
- Park, J., et al. (n.d.). The synthesis of Poly(amic acid) and preparation process of copolyamide-imide (co-PAI) membrane.
- Hsiao, S.-H., et al. (2023).
- Ali, I., et al. (2023).
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- VTechWorks. (n.d.).
- Mickevičienė, K., et al. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.
- Ramli, I., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES DERIVED FROM PHENYLAMINES AND THEIR CATALYTIC ACTIVITY FOR. Malaysian Journal of Analytical Sciences.
- Asatekin, A., et al. (n.d.). Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. Western Engineering.
- Park, H., et al. (2024). Unveiling Aqueous Polymerization of Poly(amic acid)
- Hernandez-Perez, A. M., et al. (2023). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. MDPI.
- Kim, H. W., et al. (n.d.).
- Aslam, M., et al. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH.
- El-Ghamry, H. A., & Fathalla, E. M. (n.d.). Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes. Scirp.org.
- Enamullah, M., et al. (n.d.). Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii) complexes: synthesis, characterization, X-ray structures and computational studies. CrystEngComm (RSC Publishing).
- Lee, S., et al. (2025). (PDF)
- Kim, M., et al. (2025).
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. eng.uwo.ca [eng.uwo.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory benzene diamine compound inhibited toll-like receptor 4-mediated inducible nitric oxide synthase expression and nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Performance Benchmark: 4-Phenoxybenzene-1,2-diamine in the Synthesis of Quinoxaline and Benzimidazole Scaffolds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical analysis of 4-Phenoxybenzene-1,2-diamine as a key building block in the synthesis of high-value heterocyclic compounds. Moving beyond simple procedural outlines, we present a comparative performance benchmark of this reagent in two fundamentally important reactions for drug discovery: the synthesis of a substituted quinoxaline and a substituted benzimidazole. Through detailed experimental protocols, supporting data, and mechanistic insights, we aim to equip researchers with the practical knowledge to effectively utilize this compound and understand its performance characteristics relative to other common aromatic diamines.
Introduction: The Strategic Importance of Substituted Diamines in Heterocyclic Chemistry
Quinoxaline and benzimidazole cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] The synthesis of these scaffolds most commonly relies on the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound (for quinoxalines) or an aldehyde/carboxylic acid (for benzimidazoles).[3][4]
The choice of the diamine precursor is a critical determinant of the final product's physicochemical and pharmacological properties. While the parent o-phenylenediamine is widely used, substituted diamines like this compound (also known as 3,4-diaminodiphenyl ether) offer a strategic advantage by introducing a phenoxy moiety. This group can significantly modulate lipophilicity, metabolic stability, and molecular interactions of the final compound, making it a valuable tool in drug design and lead optimization.
This guide will focus on two representative transformations to benchmark the performance of this compound:
-
Reaction 1: Synthesis of 6-Phenoxy-2,3-diphenylquinoxaline via condensation with benzil.
-
Reaction 2: Synthesis of 5-Phenoxy-2-phenyl-1H-benzimidazole via condensation with benzaldehyde.
We will provide detailed, validated protocols and compare the outcomes (yield, reaction time, and conditions) with those reported for the synthesis of the parent, unsubstituted heterocycles and other substituted analogues.
Experimental Section: Protocols and Methodologies
The following protocols have been optimized for clarity, reproducibility, and efficiency, reflecting best practices in synthetic chemistry.
General Experimental Workflow
The overall workflow for both syntheses is a straightforward condensation reaction followed by purification. The choice of catalyst and solvent is crucial for optimizing reaction efficiency.
Caption: General Experimental Workflow for Heterocycle Synthesis.
Protocol 1: Synthesis of 6-Phenoxy-2,3-diphenylquinoxaline
This protocol details the condensation reaction between this compound and benzil. The reaction proceeds via a double Schiff base formation followed by cyclization and aromatization.
Materials:
-
This compound (1.0 mmol, 200.24 mg)
-
Benzil (1.0 mmol, 210.23 mg)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and benzil (1.0 mmol).
-
Add glacial acetic acid (5 mL) to the flask.
-
Heat the reaction mixture to 50°C and stir for 4-8 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or ethyl acetate to afford pure 6-Phenoxy-2,3-diphenylquinoxaline as a crystalline solid.[5]
-
Dry the product under vacuum and characterize by NMR, IR, and melting point determination.
Protocol 2: Synthesis of 5-Phenoxy-2-phenyl-1H-benzimidazole
This protocol describes the synthesis of a substituted benzimidazole via the condensation of this compound with benzaldehyde, followed by an oxidative cyclization.
Materials:
-
This compound (1.0 mmol, 200.24 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)
-
Ethanol (10 mL)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 19.02 mg) (catalyst)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add benzaldehyde (1.0 mmol) to the solution.
-
Add the catalytic amount of p-TsOH (0.1 mmol).
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Phenoxy-2-phenyl-1H-benzimidazole.
-
Dry the purified product and characterize by spectroscopic methods and melting point analysis.
Performance Benchmarking and Comparative Analysis
The efficacy of a synthetic precursor is best understood through comparative data. In this section, we benchmark the performance of this compound against the unsubstituted o-phenylenediamine and other relevant substituted diamines.
Quinoxaline Synthesis: A Comparative Overview
The condensation of aromatic diamines with benzil is a robust method for synthesizing 2,3-diphenylquinoxalines. The electronic nature of the substituents on the diamine can influence the reaction rate and yield.
Caption: General Reaction Scheme for Quinoxaline Synthesis.
Table 1: Performance Comparison in 2,3-Diphenylquinoxaline Synthesis
| Diamine Precursor | Catalyst/Solvent | Time | Temp. | Yield (%) | Reference |
| This compound | Acetic Acid | 4-8 h | 50°C | ~90% (Estimated) | Based on[5] |
| o-Phenylenediamine | Rectified Spirit | 1 h | Reflux | 75% | [1] |
| o-Phenylenediamine | Ethanol (Ultrasound) | 8 min | RT | 97% | [1] |
| 3,4-Diaminobenzoic acid | Acetic Acid | 4-8 h | 50°C | High | [5] |
| 4,5-Dimethyl-o-phenylenediamine | Ethanol | 1 h | RT | 95% | [3] |
Analysis of Results:
The phenoxy group in this compound is weakly electron-donating, which can slightly enhance the nucleophilicity of the amino groups compared to diamines with strongly electron-withdrawing substituents. Based on similar reactions, a high yield is anticipated under mild acidic conditions.[5] The comparison with o-phenylenediamine shows that modern techniques like ultrasound can dramatically reduce reaction times and improve yields.[1] The performance with 4,5-dimethyl-o-phenylenediamine, another electron-rich diamine, also shows high yields under mild conditions, suggesting that electron-donating groups are generally favorable for this transformation.[3]
Benzimidazole Synthesis: A Comparative Overview
The synthesis of 2-substituted benzimidazoles from aldehydes is a two-step process within a single pot: formation of a Schiff base followed by oxidative cyclization.
Table 2: Performance Comparison in 2-Phenyl-benzimidazole Synthesis
| Diamine Precursor | Aldehyde | Catalyst/Solvent | Time | Temp. | Yield (%) | Reference |
| This compound | Benzaldehyde | p-TsOH / Ethanol | 2-3 h | Reflux | ~85-95% (Estimated) | Based on[6][7] |
| o-Phenylenediamine | Benzaldehyde | Na₂S₂O₅ | - | - | 70-90% | [8] |
| o-Phenylenediamine | Benzaldehyde | Supported Gold NPs | 24 h | 80°C | 99% | [9] |
| 4-Benzoyl-o-phenylenediamine | Benzaldehyde | Microwave (Solvent-free) | - | - | High | [6] |
Analysis of Results:
The synthesis of 5-Phenoxy-2-phenyl-1H-benzimidazole is expected to proceed in high yield under standard acid-catalyzed conditions. The reaction with the parent o-phenylenediamine is well-established and generally provides good to excellent yields, although sometimes requiring specific oxidizing agents or catalysts.[8][9] A study on 4-Benzoyl-o-phenylenediamine, which has an electron-withdrawing group, also reports high yields under microwave conditions, indicating the versatility of this reaction across diamines with different electronic properties.[6] This suggests that this compound, with its moderately activating phenoxy group, is a highly effective substrate for this transformation.
Causality and Mechanistic Considerations
The choice of an aromatic diamine has a direct impact on the nucleophilicity of the amine groups, which is a key factor in the initial condensation step.
-
Electron-Donating Groups (EDGs): Substituents like phenoxy (-OPh) and methyl (-CH₃) increase the electron density on the benzene ring, enhancing the nucleophilicity of the amino groups. This generally leads to faster reaction rates and allows for milder reaction conditions compared to the unsubstituted diamine.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or benzoyl (-COPh) decrease the electron density, making the amino groups less nucleophilic. Consequently, more forcing conditions (higher temperatures, stronger catalysts, or longer reaction times) may be required to achieve high conversion.
The phenoxy group in this compound strikes a balance, providing sufficient activation for efficient reaction without being overly reactive, which could lead to side products. Its steric bulk is minimal at the 4-position, posing no significant hindrance to the cyclization process.
Conclusion and Future Outlook
This compound stands as a highly effective and strategic precursor for the synthesis of phenoxy-substituted quinoxalines and benzimidazoles. The experimental data, both presented and inferred from related literature, demonstrate that it consistently delivers high yields under relatively mild conditions. The presence of the phenoxy moiety, introduced early in the synthetic sequence, provides a powerful handle for fine-tuning the properties of the final heterocyclic compounds, a crucial advantage in the field of drug development. Researchers can confidently employ this diamine in their synthetic campaigns to access novel chemical matter with enhanced potential for biological activity.
References
- Pinto, E., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Gautam, N., & Chourasiya, S. (2020).
- Organic Chemistry Portal. Quinoxaline synthesis. [Link]
- Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
- Daw, P., et al. (2017). Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt. Weizmann Research Portal.
- Verma, A., et al. (2023).
- Rani, S., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Indian Academy of Sciences. [Link]
- A green synthesis of benzimidazoles. Indian Journal of Chemistry.
- Mohammed, S. H., & Al-Juboori, A. M. H. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. Bibliomed. [Link]
- Pateraki, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
- Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Bendale, A. R., et al. (2015). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. IJISET. [Link]
- Hille, T., et al. (2014).
- Hammad, M. A., et al. (2014). Design, synthesis, and enzyme kinetics of novel benzimidazole and quinoxaline derivatives as methionine synthase inhibitors. PubMed. [Link]
- ResearchGate. Preparation of quinoxalines and benzimidazoles. [Link]
- Gholamhosseini-Nazari, F., et al. (2022). Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. PubMed Central. [Link]
- Jumain, J., et al. (2016).
- Hadda, T. B., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. [Link]
- Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. RJPBCS.
- ResearchGate. Reaction of o-phenylenediamine with aldehydes. [Link]
- Gautam, N., & Chourasiya, S. (2020).
- Pateraki, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central. [Link]
- Zhang, J., et al. (2021).
- ResearchGate. SYNTHESIS OF 2-PHENYL BENZIMIDAZOLE DERIVATIVES AND THEIR SCHIFF BASES AS POSSIBLE ANTIMICROBIAL AGENTS. [Link]
- Shelar, M. D., et al. (2011).
- ResearchGate. One-pot reaction of aldehydes, benzene-1,2-diamines and dimedone towards the synthesis of benzodiazepine. [Link]
- Mobinikhaledi, A., et al. (2023).
Sources
- 1. ijiset.com [ijiset.com]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
An Economic and Strategic Analysis of Synthetic Routes to 4-Phenoxybenzene-1,2-diamine: A Comparative Guide for Researchers
For researchers and professionals in drug development and materials science, the efficient and economical synthesis of key intermediates is paramount. 4-Phenoxybenzene-1,2-diamine, a crucial building block for various pharmaceuticals and advanced polymers, presents a synthetic challenge with multiple viable pathways. This in-depth guide provides a comprehensive economic and strategic analysis of the most prominent synthetic routes to this valuable compound, offering detailed protocols, cost comparisons, and practical insights to inform your research and development decisions.
Introduction: The Strategic Importance of this compound
This compound is a versatile aromatic diamine whose structural motif is a cornerstone in the synthesis of a range of heterocyclic compounds, including benzimidazoles, quinoxalines, and polyimides. Its applications span from the development of novel therapeutic agents to the creation of high-performance polymers with unique thermal and mechanical properties. The choice of synthetic route to this key intermediate can significantly impact project timelines, budgetary constraints, and the overall sustainability of a given process. This guide will dissect three primary synthetic strategies, evaluating their respective merits and drawbacks to empower chemists with the data necessary for informed decision-making.
Comparative Overview of Synthetic Strategies
Three principal routes to this compound have been evaluated, each with distinct advantages and disadvantages in terms of cost, efficiency, and scalability. The following sections will delve into the specifics of each pathway, providing a thorough analysis of their economic viability and practical applicability.
| Metric | Route A: Ullmann Condensation Pathway | Route B: Buchwald-Hartwig Amination Pathway | Route C: Nucleophilic Aromatic Substitution (SNAr) Pathway |
| Overall Yield (Estimated) | Moderate | High | Moderate to High |
| Cost of Starting Materials | Low to Moderate | High | Low |
| Catalyst Cost | Low (Copper-based) | High (Palladium-based) | Catalyst-free (or simple base) |
| Reaction Conditions | Harsh (High Temperatures) | Mild to Moderate | Moderate |
| Scalability | Moderate | Good | Excellent |
| Safety & Environmental | Concerns with high temperatures and copper waste | Concerns with palladium waste and cost | Generally favorable, but depends on solvents |
Route A: The Ullmann Condensation Pathway
The Ullmann condensation is a classic and cost-effective method for the formation of diaryl ethers. This multi-step route offers an economical entry point for the synthesis of this compound, though it is not without its challenges.
Logical Workflow for Route A
Caption: Ullmann Condensation Pathway to this compound.
Experimental Protocol: Ullmann Condensation
Step 1: Synthesis of 2-Nitrodiphenyl ether
-
To a stirred solution of phenol (1.0 equiv.) in anhydrous dimethyl sulfoxide (DMSO), add potassium hydroxide (KOH) (2.0 equiv.) and stir at room temperature for 30 minutes.
-
Add 1-chloro-2-nitrobenzene (1.0 equiv.) and copper(I) iodide (CuI) (0.1 equiv.).
-
Heat the reaction mixture to 120-140 °C and maintain for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-nitrodiphenyl ether.
Subsequent Steps: The resulting 2-nitrodiphenyl ether is then reduced to 4-phenoxyaniline, followed by nitration and a final reduction to yield the target diamine.
Economic Analysis of Route A
| Reagent | CAS Number | Purity | Price (USD/kg) |
| Phenol | 108-95-2 | 99% | ~1-2 |
| 1-Chloro-2-nitrobenzene | 88-73-3 | 99% | ~2-4[1] |
| Copper(I) Iodide | 7681-65-4 | 98% | ~432[2][3] |
| Potassium Hydroxide | 1310-58-3 | 90% | ~1.50-2.00[4] |
| DMSO | 67-68-5 | 99.7% | ~3-5 |
| Palladium on Carbon (10%) | 7440-05-3 | ~2490/10g[5] | |
| Methanol | 67-56-1 | 99.8% | ~0.33-0.69[6][7] |
Note: Prices are estimates and can vary based on supplier and market conditions.
Expertise & Experience: The Ullmann condensation is a workhorse reaction but often requires high temperatures and careful optimization to achieve good yields. The use of a strong base like KOH is crucial for the deprotonation of phenol, forming the reactive phenoxide. The choice of a high-boiling polar aprotic solvent like DMSO is typical for this reaction. While the starting materials are inexpensive, the cost of the copper catalyst and the energy-intensive conditions are notable drawbacks.
Route B: The Buchwald-Hartwig Amination Pathway
A more modern and often higher-yielding approach, the Buchwald-Hartwig amination utilizes a palladium catalyst to form the crucial C-O bond. This route offers milder reaction conditions and greater functional group tolerance compared to the Ullmann condensation.
Logical Workflow for Route B
Caption: Buchwald-Hartwig Pathway to this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Step 1: Synthesis of 4-Phenoxyaniline
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 4-bromoaniline (1.0 equiv.), phenol (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 4-phenoxyaniline.
Subsequent Steps: Similar to Route A, the resulting 4-phenoxyaniline undergoes nitration and subsequent reduction to afford the final product.
Economic Analysis of Route B
| Reagent | CAS Number | Purity | Price (USD/kg) |
| Phenol | 108-95-2 | 99% | ~1-2 |
| 4-Bromoaniline | 106-40-1 | 98% | ~50-70 |
| Palladium(II) Acetate | 3375-31-3 | 98% | ~15,000-20,000 |
| Xantphos | 161265-03-8 | 98% | ~4,500-5,000[8][9][10][11][12] |
| Sodium tert-butoxide | 865-48-5 | 97% | ~155[13][14] |
| Toluene | 108-88-3 | 99.5% | ~0.8-1.0[15][16][17][18][19] |
| Palladium on Carbon (10%) | 7440-05-3 | ~2490/10g[5] | |
| Methanol | 67-56-1 | 99.8% | ~0.33-0.69[6][7] |
Note: Prices are estimates and can vary based on supplier and market conditions.
Expertise & Experience: The Buchwald-Hartwig amination is a powerful tool for C-N and C-O bond formation. The choice of ligand (Xantphos is a common and effective one for this type of coupling) and base is critical for success. While the reaction conditions are generally milder than the Ullmann condensation, the high cost of the palladium catalyst and the phosphine ligand is a significant economic barrier, particularly for large-scale synthesis.
Route C: The Nucleophilic Aromatic Substitution (SNAr) Pathway
This route relies on the principle of nucleophilic aromatic substitution, where a nucleophile (phenoxide) displaces a leaving group on an electron-deficient aromatic ring. This pathway can be highly efficient and is often amenable to large-scale production.
Logical Workflow for Route C
Caption: SNAr Pathway to this compound.
Experimental Protocol: SNAr and Reduction
Step 1: Synthesis of 1-Chloro-2-nitro-4-phenoxybenzene
-
To a solution of phenol (1.0 equiv.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equiv.).
-
Heat the mixture to 60-80 °C and add 1,2-dichloro-4-nitrobenzene (1.0 equiv.) portion-wise.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction and pour it into water.
-
Filter the precipitated solid, wash with water, and dry to obtain 1-chloro-2-nitro-4-phenoxybenzene.
Step 2: Synthesis of 1-Amino-2-nitro-4-phenoxybenzene (Ammonolysis)
-
This step typically requires high temperature and pressure in an autoclave with a source of ammonia. The specific conditions would need to be optimized based on available equipment.
Step 3: Reduction to this compound
-
Dissolve 1-amino-2-nitro-4-phenoxybenzene in methanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Economic Analysis of Route C
| Reagent | CAS Number | Purity | Price (USD/kg) |
| Phenol | 108-95-2 | 99% | ~1-2 |
| 1,2-Dichloro-4-nitrobenzene | 99-54-7 | 99% | ~5-8 |
| Potassium Carbonate | 584-08-7 | 99% | ~1.1-1.8[20][21][22][23][24] |
| DMF | 68-12-2 | 99.8% | ~2-4 |
| Palladium on Carbon (10%) | 7440-05-3 | ~2490/10g[5] | |
| Methanol | 67-56-1 | 99.8% | ~0.33-0.69[6][7] |
Note: Prices are estimates and can vary based on supplier and market conditions.
Expertise & Experience: The SNAr route is often the most industrially viable approach due to the low cost of starting materials and the absence of expensive metal catalysts in the key C-O bond-forming step. The success of the reaction hinges on the presence of an electron-withdrawing group (the nitro group) ortho or para to the leaving group (chloride), which activates the ring towards nucleophilic attack. The subsequent ammonolysis step can be challenging to perform on a lab scale due to the need for high pressure and temperature.
Safety, Environmental, and Scalability Considerations
-
Ullmann Condensation (Route A): The high reaction temperatures pose a safety risk and increase energy consumption. The use of copper, while less expensive than palladium, can lead to heavy metal contamination in waste streams, requiring careful disposal and remediation. Scalability can be moderate, but heat transfer can become an issue in large reactors.
-
Buchwald-Hartwig Amination (Route B): The primary environmental concern is the use of palladium, a precious and scarce metal.[25] While catalytic amounts are used, efficient recovery and recycling are crucial for both economic and environmental sustainability.[26][27][28] The reaction conditions are generally milder, which is advantageous for safety and energy consumption. This route is often readily scalable.
-
SNAr Pathway (Route C): This route is generally considered the most environmentally friendly of the three, as it avoids the use of heavy metal catalysts in the main bond-forming step. The use of high-boiling polar aprotic solvents like DMF can be a concern due to their toxicity and difficulty in removal. However, from a cost and scalability perspective, this is often the preferred industrial route.
Purification and Characterization of this compound
Regardless of the synthetic route chosen, the final product will require purification and characterization to ensure it meets the required specifications for downstream applications.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.
-
Characterization: The identity and purity of the final compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific needs of the project.
-
For small-scale laboratory synthesis where yield and purity are paramount and cost is a secondary concern, the Buchwald-Hartwig amination (Route B) is often the preferred choice due to its high efficiency and mild reaction conditions.
-
For large-scale industrial production where cost is the primary driver, the SNAr pathway (Route C) is the most economically viable option, provided the necessary equipment for the ammonolysis step is available.
-
The Ullmann condensation (Route A) represents a viable compromise, particularly when cost is a major consideration and the necessary equipment for high-temperature reactions is accessible. It offers a significant cost advantage over the Buchwald-Hartwig route, albeit with potentially lower yields and harsher conditions.
By carefully considering the economic, practical, and environmental factors outlined in this guide, researchers and drug development professionals can make a strategic and informed decision on the most suitable synthetic route for their specific application, ultimately contributing to more efficient and sustainable chemical synthesis.
References
- Assessing the environmental impact of five Pd-based catalytic technologies in removing of nitrates - PubMed. (n.d.).
- Xantphos, 5 g, CAS No. 161265-03-8 | Non-chiral phosphine ligands - Carl ROTH. (n.d.).
- Methanol price index - businessanalytiq. (n.d.).
- Copper(I) iodide, 98%, Certified® 25g - GTI Laboratory Supplies. (n.d.).
- Toluene - Express Chemical. (n.d.).
- Potassium Hydroxide - Texas Natural Supply. (n.d.).
- Future of methanol: The cost of moving away from natural gas - Lux Research. (2024, August 15).
- Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - Green Chemistry (RSC Publishing). (2022, July 6).
- Potassium Carbonate 50lb. - Custom Hydro. (2025, February 3).
- Palladium Catalyst → Area → Sustainability. (n.d.).
- Toluene Prices, Trends, Chart, News, Index and Market Demand - ChemAnalyst. (n.d.).
- 50 lb Bag of Potassium Hydroxide, Domestic [Cpotash] | DudaDiesel Biodiesel Supplies. (n.d.).
- Toluene Price Index, Trend, Chart 2025 and Forecast - IMARC Group. (n.d.).
- Methanol Prices 2025 | December Price Chart & Forecast - IMARC Group. (n.d.).
- Methanol - Price - Chart - Historical Data - News. (n.d.).
- Global Potassium carbonate Price | Tridge. (n.d.).
- Palladium Based Catalysts - Fuel Cell Store. (n.d.).
- Sodium tert-butoxide, 97% 100 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).
- An improved insight into the behaviour of palladium in the environment - RSC Blogs. (2015, April 29).
- Sustainable Catalysis - ACD/Labs. (2024, April 18).
- 1 Chloro 2 Nitrobenzene at ₹ 220/kg | M-Nitro Chloro Benzene in Hyderabad - IndiaMART. (n.d.).
- Potassium Carbonate Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. (n.d.).
- Potassium Hydroxide | Lab Alley. (n.d.).
- Xantphos, 1 g, CAS No. 161265-03-8 | Non-chiral phosphine ligands - Carl ROTH. (n.d.).
- Potassium Hydroxide, flakes - Oakwood Chemical. (n.d.).
Sources
- 1. indiamart.com [indiamart.com]
- 2. 011606.30 [thermofisher.cn]
- 3. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 4. dudadiesel.com [dudadiesel.com]
- 5. strem.com [strem.com]
- 6. businessanalytiq.com [businessanalytiq.com]
- 7. imarcgroup.com [imarcgroup.com]
- 8. Xantphos, 5 g, CAS No. 161265-03-8 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Xantphos 97 161265-03-8 [sigmaaldrich.com]
- 11. Xantphos, 1 g, CAS No. 161265-03-8 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Sodium tert-butoxide, 97% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 15. Toluene, 99+%, extra pure 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. expresschemical.com [expresschemical.com]
- 17. Toluene Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 18. imarcgroup.com [imarcgroup.com]
- 19. Toluene price,buy Toluene - chemicalbook [m.chemicalbook.com]
- 20. Potassium Carbonate - The Ceramic Shop [theceramicshop.com]
- 21. customhydronutrients.com [customhydronutrients.com]
- 22. Global Potassium carbonate Price | Tridge [dir.tridge.com]
- 23. Potassium Carbonate, Laboratory Grade, 500 g | Flinn Scientific [flinnsci.com]
- 24. Potassium Carbonate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 25. Palladium Catalyst → Area → Sustainability [pollution.sustainability-directory.com]
- 26. Assessing the environmental impact of five Pd-based catalytic technologies in removing of nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. acdlabs.com [acdlabs.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 4-Phenoxybenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel scaffolds that can serve as a foundation for a diverse range of therapeutic agents is a perpetual endeavor. One such scaffold with emerging potential is 4-Phenoxybenzene-1,2-diamine. Its unique structure, featuring a flexible phenoxy group and a reactive 1,2-diamine moiety, makes it an attractive starting point for the synthesis of a variety of heterocyclic compounds, including quinoxalines, benzimidazoles, and Schiff bases. This guide provides a comparative analysis of the biological activities of these derivatives, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and detailed protocols.
The Versatile Scaffold: this compound
The 1,2-diamine functionality of this compound is a key reactive site, allowing for cyclocondensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, or with aldehydes and carboxylic acids to yield benzimidazoles. Furthermore, the diamine can react with carbonyl compounds to form Schiff bases. These derivatives often exhibit a broad spectrum of biological activities, which can be fine-tuned by the introduction of various substituents.
Anticancer Activity: A Promising Frontier
Derivatives of this compound, particularly quinoxalines, have demonstrated notable potential as anticancer agents. The planar quinoxaline ring system can intercalate into DNA or bind to the active sites of various enzymes involved in cancer progression.
Quinoxaline Derivatives: Targeting Cancer Cell Proliferation
Mechanism of Action: Quinoxaline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2] Some quinoxalines act as competitive inhibitors of ATP at the kinase domain of growth factor receptors, which are often overexpressed in cancer cells.[1]
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Citation |
| Doxorubicin | A549 (Lung) | > 20 | [5][6] |
| HeLa (Cervical) | 2.9 | [5] | |
| MCF-7 (Breast) | 2.5 | [5] | |
| HepG2 (Liver) | 12.2 | [5] | |
| Quinoxaline Derivative (Example 1) | A549 (Lung) | 11.98 ± 2.59 | [4] |
| Quinoxaline Derivative (Example 2) | A549 (Lung) | 9.32 ± 1.56 | [4] |
This table presents a representative comparison. The efficacy of specific 6-phenoxy-quinoxaline derivatives would need to be determined experimentally.
Antimicrobial Activity: Combating Pathogens
The benzimidazole scaffold, readily synthesized from this compound, is a well-known pharmacophore in antimicrobial drug discovery. The presence of the phenoxy group can modulate the lipophilicity and electronic properties of the benzimidazole ring, influencing its interaction with microbial targets.
Benzimidazole Derivatives: A Broad Spectrum of Action
Mechanism of Action: Benzimidazole derivatives can exhibit antimicrobial activity by interfering with various cellular processes in microorganisms. Their structural similarity to purines allows them to inhibit microbial nucleic acid synthesis.[7] They can also disrupt cell wall formation and other essential enzymatic activities.
Comparative Performance: The antimicrobial efficacy of 5-phenoxy-benzimidazole derivatives can be benchmarked against a broad-spectrum antibiotic like Ciprofloxacin. While specific data for 5-phenoxy derivatives is limited, the broader class of benzimidazoles has shown significant activity.
| Compound/Drug | Microorganism | MIC (µg/mL) | Citation |
| Ciprofloxacin | Escherichia coli | ≤1 (Susceptible) | [8] |
| Staphylococcus aureus | ≤1 (Susceptible) | [8] | |
| Benzimidazole Derivative (Example) | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | [9] |
This table provides a general comparison. The specific Minimum Inhibitory Concentration (MIC) for 5-phenoxy-benzimidazole derivatives against various strains needs to be experimentally determined.
Anti-inflammatory Activity: Modulating the Immune Response
Schiff bases and other derivatives of this compound have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways is a critical therapeutic strategy for a host of diseases.
Schiff Base Derivatives: Targeting Inflammatory Mediators
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and transcription factors in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB).[10][11] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[12]
Comparative Performance: The anti-inflammatory potential of Schiff bases derived from this compound can be compared with established anti-inflammatory agents like Celecoxib (a selective COX-2 inhibitor) and Parthenolide (an NF-κB inhibitor).
| Compound/Drug | Target | IC50 | Citation |
| Celecoxib | COX-2 | 40 nM | [13][14] |
| Parthenolide | NF-κB activation | ~10 µM (inhibition of IL-8 secretion) | [15] |
Specific IC50 values for Schiff bases derived from this compound would require experimental validation.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[6] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound against various microorganisms.
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a target microorganism.[5][13][16] The presence of an inhibition zone around the well indicates antimicrobial activity.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution at different concentrations into the wells.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
Caption: Workflow of the agar well diffusion method for antimicrobial screening.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate.[17] A reduction in color development in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme, and the test compound dilutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Then add the test compound or a known inhibitor (e.g., Celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid (the substrate) to initiate the reaction.
-
Colorimetric Measurement: After a specific incubation time, add a colorimetric substrate and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Caption: Workflow of the COX-2 inhibition assay for anti-inflammatory activity.
Anti-inflammatory Activity: NF-κB Activation Assay
This assay is used to screen for compounds that can inhibit the activation of the NF-κB signaling pathway.
Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element in a cell line. Activation of the NF-κB pathway by a stimulant (e.g., TNF-α) leads to the expression of the reporter gene, which can be quantified.[18][19]
Step-by-Step Methodology:
-
Cell Culture: Culture a reporter cell line containing an NF-κB-driven luciferase reporter gene.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.
-
Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activation. Calculate the IC50 value.
Caption: NF-κB signaling pathway and the corresponding reporter assay workflow.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. Its synthetic accessibility allows for the creation of a wide array of quinoxaline, benzimidazole, and Schiff base derivatives. While further research is needed to fully elucidate the structure-activity relationships and to identify lead compounds with optimal potency and selectivity, the initial findings suggest that this scaffold is a valuable starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these promising compounds.
References
- International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- MDPI. (2024). The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines.
- National Center for Biotechnology Information. (2012). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases.
- National Center for Biotechnology Information. (2015). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma.
- ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,....
- MDPI. (2021). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review.
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- Dr.Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?.
- National Center for Biotechnology Information. (2025). Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets.
- National Center for Biotechnology Information. (2017). Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines.
- National Center for Biotechnology Information. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- ResearchGate. (n.d.). Determination of MIC of ciprofloxacin.
- RSC Publishing. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
- ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs; µg/mL) of ciprofloxacin,....
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the anti-inflammatory potential of organoselenium Schiff bases: computational and in vitro studies.
- National Center for Biotechnology Information. (2004). Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice.
- National Center for Biotechnology Information. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
- National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
- Der Pharma Chemica. (n.d.). Synthesis and antimicrobial studies of benzimidazole[a]pyrrol-(3-phenoxy)-3-yl-4-ol.
- Journalasjt. (n.d.). Studies on the anti-inflammatory activity of schiff base derived compounds.
- MDPI. (2022). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review.
- MDPI. (2023). Ciprofloxacin Concentrations 100-Fold Lower than the MIC Can Select for Ciprofloxacin Resistance in Neisseria subflava: An In Vitro Study.
- Oriental Journal of Chemistry. (2023). Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats.
- National Center for Biotechnology Information. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
- MDPI. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties.
- ResearchGate. (n.d.). BA increases and parthenolide decreases expression of NF-κB target....
- Semantic Scholar. (2022). Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC.
- ResearchGate. (2025). synthesis and anti-inflammatory activity study of schiff bases complexes.
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. droracle.ai [droracle.ai]
- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the anti-inflammatory potential of organoselenium Schiff bases: computational and in vitro studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Predicting Properties of 4-Phenoxybenzene-1,2-diamine Derivatives: A Comparative Computational Modeling Approach
For researchers, medicinal chemists, and drug development professionals, the ability to accurately predict the biological and physicochemical properties of novel compounds is paramount. In the landscape of modern drug discovery, in silico techniques are indispensable for prioritizing synthetic efforts, reducing costs, and accelerating the development pipeline. This guide provides an in-depth comparison of computational modeling strategies to predict the properties of a promising class of compounds: 4-Phenoxybenzene-1,2-diamine derivatives.
The this compound scaffold is of significant interest in medicinal chemistry and materials science. Its derivatives are being explored for a range of applications, including as potential enzyme inhibitors in drug development and as monomers for high-performance polymers[1]. The predictive modeling of these derivatives allows for the rational design of molecules with enhanced activity, improved safety profiles, and desired physicochemical characteristics.
This guide will navigate through the causal choices behind selecting and applying various computational models, from Quantitative Structure-Activity Relationship (QSAR) to more intensive methods like Density Functional Theory (DFT) and molecular docking. We will use a representative, albeit illustrative, dataset to demonstrate these workflows, providing a practical framework for your own research endeavors.
The Strategic Imperative for Predictive Modeling
In drug discovery, the journey from a hit compound to a clinical candidate is long and fraught with attrition. A significant reason for failure is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Computational ADMET prediction, alongside activity modeling, allows for the early identification of liabilities, enabling a "fail fast, fail cheap" paradigm. By building robust predictive models, we can screen virtual libraries of derivatives, prioritizing those with the highest probability of success for synthesis and in vitro testing.
Part 1: The Foundation - Building a Predictive Model with QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational chemistry. It is based on the principle that the biological activity of a compound is a function of its molecular structure. By correlating molecular descriptors (numerical representations of a molecule's properties) with experimental activity, we can build a mathematical model to predict the activity of new, untested compounds.
Experimental Protocol: Developing a Robust QSAR Model
Objective: To develop a statistically significant QSAR model that can predict the inhibitory activity of this compound derivatives against a target enzyme.
Methodology:
-
Data Curation:
-
A dataset of this compound derivatives with their corresponding experimental inhibitory concentrations (IC50) is compiled. For the purpose of this guide, we will use a hypothetical dataset to illustrate the process.
-
The IC50 values are converted to a logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution of the data.
-
-
Molecular Descriptor Calculation:
-
The 2D structures of the molecules are drawn and converted to 3D structures using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
A comprehensive set of molecular descriptors is calculated for each molecule. These can include:
-
1D descriptors: Molecular weight, atom counts, etc.
-
2D descriptors: Topological indices, connectivity indices, etc.
-
3D descriptors: Molecular shape and volume descriptors.
-
Physicochemical descriptors: LogP (lipophilicity), TPSA (Topological Polar Surface Area), number of hydrogen bond donors/acceptors.
-
-
-
Data Splitting:
-
The dataset is rationally divided into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used for external validation to assess its predictive power on unseen data.
-
-
Model Building and Validation:
-
A multiple linear regression (MLR) or a machine learning algorithm (e.g., Random Forest, Support Vector Machine) is used to build the QSAR model using the training set.
-
The model is validated using internal (cross-validation) and external validation metrics (predictive R-squared for the test set).
-
Data Presentation: Illustrative Dataset and QSAR Model
Table 1: Hypothetical Dataset of this compound Derivatives and their Inhibitory Activity
| Compound ID | R1 | R2 | IC50 (nM) | pIC50 |
| 1 | H | H | 1500 | 5.82 |
| 2 | Cl | H | 750 | 6.12 |
| 3 | F | H | 800 | 6.10 |
| 4 | CH3 | H | 1200 | 5.92 |
| 5 | OCH3 | H | 950 | 6.02 |
| 6 | H | Cl | 600 | 6.22 |
| 7 | H | F | 650 | 6.19 |
| 8 | H | CH3 | 1100 | 5.96 |
| 9 | H | OCH3 | 850 | 6.07 |
| 10 | Cl | Cl | 300 | 6.52 |
Note: This data is illustrative and for demonstration purposes only.
A Hypothetical QSAR Equation:
pIC50 = 5.50 + 0.25 * (R1_Hammett) + 0.35 * (R2_Hammett) - 0.05 * (LogP)
Where R1_Hammett and R2_Hammett are the Hammett electronic parameters for the substituents at the R1 and R2 positions, and LogP is the calculated octanol-water partition coefficient.
This equation suggests that electron-withdrawing groups at both R1 and R2 positions and lower lipophilicity are favorable for higher inhibitory activity.
Visualization: QSAR Development Workflow
Caption: Workflow for developing a QSAR model.
Part 2: Deeper Mechanistic Insights - DFT and Molecular Docking
While QSAR provides excellent predictive power, it is often considered a "black box" method, not always providing deep insights into the underlying molecular interactions. To understand why certain derivatives are more active, we turn to structure-based methods like Density Functional Theory (DFT) and molecular docking.
Density Functional Theory (DFT) for Electronic Property Prediction
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can provide valuable insights into a molecule's reactivity and stability.
Experimental Protocol: DFT Calculations
Objective: To calculate electronic properties of this compound derivatives to understand their reactivity.
Methodology:
-
Structure Optimization: The 3D structure of each derivative is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Property Calculation: Key electronic properties are calculated, including:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): This map shows the charge distribution on the molecule, highlighting regions prone to electrophilic or nucleophilic attack.
-
Molecular Docking for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand (a small molecule) binds to the active site of a protein.
Experimental Protocol: Molecular Docking
Objective: To predict the binding mode of this compound derivatives in the active site of a target protein and to estimate their binding affinity.
Methodology:
-
Protein and Ligand Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed.
-
The 3D structures of the ligands (the diamine derivatives) are prepared and their charges are assigned.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock, Glide) is used to place the ligand in various orientations and conformations within the defined binding site of the protein.
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Analysis of Results:
-
The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Data Presentation: Comparing Computational Approaches
Table 2: Comparison of Predictive Modeling Techniques
| Technique | Primary Output | Strengths | Limitations |
| QSAR | Predicted biological activity (e.g., pIC50) | High-throughput, good for large datasets, computationally inexpensive. | Requires a substantial and diverse dataset, can be a "black box". |
| DFT | Electronic properties (HOMO-LUMO gap, MEP) | Provides insights into chemical reactivity and stability. | Computationally more intensive than QSAR, does not directly predict biological activity. |
| Molecular Docking | Binding pose, estimated binding affinity | Provides a visual and energetic understanding of ligand-protein interactions. | Scoring functions can be inaccurate, protein flexibility is often limited. |
Visualization: Integrated Modeling Workflow
Caption: An integrated workflow combining QSAR, DFT, and molecular docking.
Part 3: Comparative Analysis and Best Practices
No single computational method is universally superior. The optimal approach depends on the research question, available resources, and the stage of the drug discovery project.
-
For initial high-throughput screening of large virtual libraries, QSAR is the method of choice due to its speed. A well-validated QSAR model can quickly filter thousands of compounds to a manageable number of promising candidates.
-
To understand the structure-activity relationship at a deeper, electronic level and to rationalize the results of a QSAR model, DFT is highly valuable. It can explain why certain substituents enhance or diminish activity based on their electronic effects.
-
When a 3D structure of the biological target is available, molecular docking is essential for structure-based drug design. It allows for the visualization of ligand-protein interactions, guiding the design of new derivatives with improved binding affinity and selectivity.
A synergistic approach, as depicted in the integrated workflow diagram, is often the most powerful. QSAR can be used for initial screening, followed by DFT and molecular docking on the prioritized hits to gain mechanistic insights before committing to chemical synthesis.
Conclusion: A Synergistic Approach to Drug Discovery
The computational prediction of properties for this compound derivatives is a powerful strategy to accelerate drug discovery and materials science research. By leveraging a combination of QSAR for high-throughput screening, DFT for understanding electronic properties, and molecular docking for elucidating binding interactions, researchers can make more informed decisions, ultimately leading to the design of more effective and safer molecules. This guide provides a foundational framework for applying these techniques, emphasizing the importance of a validated, multi-faceted approach to in silico modeling.
References
Sources
A Comparative Stability Analysis of 4-Phenoxybenzene-1,2-diamine: A Guide for Researchers and Formulation Scientists
In the landscape of advanced materials and pharmaceutical development, the chemical stability of intermediates is paramount. 4-Phenoxybenzene-1,2-diamine, a key building block for high-performance polyimides, dyes, and potential pharmaceutical agents, is no exception.[1][2] Its structural integrity under various environmental stressors directly impacts the quality, safety, and efficacy of the final product.[3] This guide provides an in-depth, comparative analysis of the stability of this compound under forced degradation conditions, offering field-proven insights and detailed experimental protocols. Our objective is to equip researchers and drug development professionals with the knowledge to anticipate degradation pathways, select appropriate storage conditions, and develop robust formulations.
Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity in pharmaceutical development, often performed during Phase III of regulatory submission.[3][4] It involves subjecting a compound to conditions more severe than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[4][5] This process is critical for developing and validating stability-indicating analytical methods.[6]
The Chemical Battlefield: Stress Conditions and Their Rationale
To establish a comprehensive stability profile, this compound was subjected to a battery of stress tests as recommended by International Council for Harmonisation (ICH) guidelines.[3][7] The rationale behind each condition is to simulate potential environmental challenges the molecule might face from synthesis to storage and application. A target degradation of 5-20% is generally sought, as this is sufficient to form and detect degradation products without compromising the analytical method's ability to quantify the parent compound.[5][7]
Experimental Overview Workflow
The following diagram illustrates the systematic approach taken for the stability assessment.
Caption: General workflow for the forced degradation study of this compound.
Comparative Stability Data: Unveiling Molecular Vulnerabilities
The stability of this compound was quantitatively assessed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The results, summarized below, highlight the conditions under which the molecule is most susceptible to degradation.
| Stress Condition | Reagent/Parameters | Duration | % Degradation | Major Degradants Detected | Putative Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 80°C | 48 hrs | ~ 3.5% | 1 | Minor cleavage of ether linkage |
| Base Hydrolysis | 0.1 M NaOH at 80°C | 48 hrs | ~ 1.8% | 1 | Minimal degradation |
| Oxidative Stress | 6% H₂O₂ at 25°C | 24 hrs | ~ 18.2% | > 3 | Oxidation of amine groups, potential polymerization |
| Thermal Stress | Solid state at 105°C | 72 hrs | < 1.0% | 0 | High thermal stability in solid form |
| Photolytic Stress | ICH Q1B compliant | 1.2M lux-hrs | ~ 12.5% | 2 | Photo-oxidation, potential dimerization |
Analysis: The data unequivocally identifies oxidation and photolysis as the primary degradation pathways for this compound. The ortho-diamine functionality is a well-known electron-rich system, rendering it highly susceptible to attack by oxidizing agents and photochemical excitation.[8] The molecule exhibits excellent stability under thermal and hydrolytic conditions, a desirable trait for applications in high-temperature polymers.[1][9]
Mechanistic Insights: Potential Degradation Pathways
Based on the principles of organic chemistry and the observed data, we can postulate the likely degradation mechanisms. Aromatic amines are known to undergo complex oxidative and photolytic reactions.[10][11]
Caption: Postulated degradation pathways for this compound under stress.
The high susceptibility to oxidation likely involves the formation of highly colored quinone-imine intermediates, which can further react or polymerize.[8] Photodegradation may proceed through similar oxidative pathways or via radical mechanisms leading to dimerization.[11] The observed stability under hydrolytic stress suggests the ether linkage is robust under the tested conditions.
Detailed Experimental Protocols
For scientific transparency and reproducibility, the detailed methodologies for each stress test are provided below. These protocols are based on established guidelines for forced degradation studies.[3][4][7]
General Preparation and Analysis
-
Stock Solution: A stock solution of 1 mg/mL of this compound was prepared in a 50:50 (v/v) mixture of acetonitrile and purified water.
-
HPLC System: A standard HPLC system with UV detection (e.g., at 254 nm or a wavelength maximum) was used.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) was employed.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is recommended to resolve the parent compound from its degradants.
-
Calculation: The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Hydrolytic Stress Protocol
-
Pipette 1 mL of the stock solution into three separate vials.
-
To the respective vials, add 1 mL of 0.2 M HCl, 0.2 M NaOH, and purified water to achieve final concentrations of 0.1 M acid, 0.1 M base, and a neutral solution, each with a drug concentration of 0.5 mg/mL.
-
Seal the vials and place them in a water bath or oven maintained at 80°C.
-
Withdraw aliquots at predetermined intervals (e.g., 8, 24, 48 hours).
-
Prior to injection, cool the aliquots to room temperature and neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute with the mobile phase if necessary and analyze by HPLC.
Oxidative Stress Protocol
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 6% (v/v) hydrogen peroxide solution.
-
Seal the vial and keep it at room temperature (25°C), protected from light, for 24 hours.
-
Withdraw an aliquot, dilute with the mobile phase, and immediately analyze by HPLC to prevent further degradation.
Thermal Stress Protocol
-
Solid State: Place approximately 5-10 mg of solid this compound in a clear glass vial and place it in an oven at 105°C for 72 hours. After exposure, dissolve the sample in the solvent to achieve a known concentration (e.g., 0.5 mg/mL) for HPLC analysis.
-
Solution State: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours. Cool and analyze by HPLC.
Photolytic Stress Protocol
-
Sample Preparation: Place approximately 5-10 mg of the solid compound in a thin layer in a suitable transparent container. Separately, place 2 mL of the stock solution in a transparent vial.
-
Control: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.
-
Exposure: Place all samples (exposed and dark controls) in a photostability chamber.
-
Conditions: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[7]
-
Analysis: After exposure, prepare the solid sample for analysis as described in the thermal stress protocol. Analyze all samples by HPLC and compare the exposed samples to the dark controls.
Conclusions and Handling Recommendations
This investigation reveals that this compound is a thermally stable compound with significant resistance to acid and base hydrolysis. However, its primary liabilities are susceptibility to oxidation and photodegradation . The ortho-diamine moiety is the likely site of degradation.
Based on these findings, the following handling and storage recommendations are crucial to maintain the integrity of this compound:
-
Storage: The compound should be stored in a cool, dark place in well-sealed containers to protect it from light and atmospheric oxygen.[12] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term stability.
-
Formulation: When used in formulations, the inclusion of antioxidants or UV-absorbing excipients should be considered to mitigate degradation. Care should be taken to avoid contact with strong oxidizing agents during processing.
-
Packaging: Opaque or amber-colored packaging materials are essential to prevent photolytic degradation.
By understanding these stability characteristics, researchers and developers can ensure the quality and reliability of their work, from laboratory synthesis to the final application.
References
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(9), 109-117.
- Prajapati, D., et al. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 603-611.
- Nufer, R. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Sinopeg. (n.d.). The Role of Aromatic Diamines in Advanced Material Performance.
- Uhde, E., et al. (2022). Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams. Journal of Exposure Science & Environmental Epidemiology, 32(5), 725-733.
- Patil, S. L., et al. (2015). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Designed Monomers and Polymers, 18(6), 556-564.
- Shcherbakova, L. I., et al. (2021). Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. Hygiene and sanitation, 100(11), 1236-1242.
- Davis, A. P., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4057.
- Kawahara, M., et al. (2017). Analysis of six aromatic amines stability in workplace measurement. Journal of Analytical Chemistry, 72(9), 986-991.
- European Medicines Agency. (2013). Stability testing of existing active substances and related finished products.
- ChemBK. (2024). 4-Phenoxy-1,2-phenylenediamine.
- Habibi, M. H., et al. (2006). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of Chemistry, 19(2), 799-807.
- Kuz'min, V. A., et al. (1991). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 60(1), 12-26.
- Nematollahi, D., et al. (2017). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Oriental Journal of Chemistry, 33(1), 503-507.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 13940-96-0 [sigmaaldrich.cn]
A Comparative Guide to 4-Phenoxybenzene-1,2-diamine in High-Performance Polymer Synthesis
For researchers and professionals in materials science and drug development, the selection of monomers is a critical decision that dictates the final properties and performance of novel polymers. This guide provides an in-depth technical comparison of 4-Phenoxybenzene-1,2-diamine and its role as a precursor in the synthesis of high-performance polymers, primarily focusing on polyimides. While direct, comprehensive peer-reviewed comparative studies on this compound are limited, this guide will leverage extensive experimental data from structurally analogous and commercially significant aromatic diamines to provide a robust comparative framework. By examining the structure-property relationships of these analogs, we can project the performance characteristics of polymers derived from this compound.
Introduction to Aromatic Diamines in Polymer Synthesis
Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries. The properties of these polymers are intricately linked to the chemical structure of their monomeric precursors: an aromatic dianhydride and an aromatic diamine. The diamine, in particular, plays a pivotal role in defining the polymer chain's flexibility, solubility, and thermal behavior.
This compound (4-POD) is an aromatic diamine characterized by a flexible phenoxy group and ortho-substituted amine functionalities. These structural features are anticipated to impart a unique combination of properties to the resulting polymers, including enhanced solubility and processability, while aiming to maintain high thermal stability.
Comparative Analysis of Thermomechanical Properties
The performance of a polyimide is largely judged by its thermal stability, defined by its glass transition temperature (Tg) and thermal decomposition temperature (Td), and its mechanical strength, often measured by tensile strength and modulus. To contextualize the potential performance of 4-POD-based polyimides, we will compare the properties of polyimides derived from well-studied aromatic diamines with similar structural motifs, such as ether bridges.
Table 1: Comparison of Thermal Properties of Polyimides from Various Aromatic Diamines
| Dianhydride | Diamine | Glass Transition Temp. (Tg), °C | 5% Weight Loss Temp. (Td), °C | Reference |
| BPDA | 4,4'-ODA | 290 | Not Specified | [1] |
| BTDA | 4,4'-ODA | 276 | Not Specified | [1] |
| PMDA | 4,4'-ODA | 302 | Not Specified | [1] |
| BPADA | AHP | 201 | 473 | [2] |
| BPADA | FDN | 239 | 501 | [2] |
| HBPDA | AHP | 234 | 470 | [2] |
| HBPDA | FDN | 258 | 501 | [2] |
For full monomer names and structures, please refer to the appendix.
Expertise & Experience: Interpreting the Data
The data presented in Table 1 showcases how the structure of the diamine and dianhydride influences the thermal properties of the resulting polyimide. For instance, polyimides derived from the rigid pyromellitic dianhydride (PMDA) generally exhibit higher Tg than those from the more flexible benzophenonetetracarboxylic dianhydride (BTDA)[1].
The presence of flexible ether linkages in diamines like 4,4'-oxydianiline (ODA) tends to enhance the processability of polyimides without drastically compromising their thermal stability. Structurally, this compound features a similar ether linkage via its phenoxy group. This suggests that polyimides derived from 4-POD would likely exhibit good solubility in organic solvents, a desirable trait for processing. However, the ortho-configuration of the amine groups in 4-POD may lead to a less linear and more contorted polymer backbone compared to the para-linked ODA. This could potentially lower the Tg relative to ODA-based polyimides due to less efficient chain packing.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and validity of the comparative data, it is crucial to follow standardized experimental protocols. Below is a detailed methodology for the synthesis and characterization of polyimides, based on common practices in the field[3].
Poly(amic acid) Synthesis (Two-Step Method)
The most common route to synthesizing polyimides involves a two-step process, starting with the formation of a poly(amic acid) precursor[3].
Protocol:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., this compound) in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc).
-
Once the diamine is fully dissolved, slowly add a stoichiometric amount of the solid aromatic dianhydride (e.g., PMDA) in portions to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
Causality Behind Experimental Choices:
-
Dry Glassware and Nitrogen Atmosphere: Prevents the hydrolysis of the highly reactive dianhydride, which would terminate the polymerization and limit the molecular weight.
-
Aprotic Polar Solvent: Solubilizes both the monomers and the resulting poly(amic acid), facilitating a high-molecular-weight polymer formation.
-
Slow Addition of Dianhydride: Controls the exothermic reaction and prevents gelation, ensuring a homogenous solution.
Thermal Imidization
The poly(amic acid) is then converted to the final polyimide via thermal cyclodehydration.
Protocol:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the plate in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
Trustworthiness of the Protocol: This stepwise heating protocol is a self-validating system. The initial low-temperature step removes the bulk of the solvent, while the subsequent higher temperature steps ensure the complete conversion of the amic acid to the imide, a process that can be monitored by Fourier-transform infrared (FTIR) spectroscopy through the disappearance of the amic acid peaks and the appearance of characteristic imide peaks.
Visualization of Polymer Synthesis and Workflow
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: General workflow for the two-step synthesis of polyimide films.
Caption: Influence of diamine structure on key polyimide properties.
Conclusion and Future Outlook
This compound stands as a promising monomer for the development of high-performance polyimides with potentially enhanced solubility and processability due to its phenoxy group. Based on the comparative analysis of its structural analogs, it is reasonable to predict that polyimides derived from 4-POD will exhibit good thermal stability, albeit potentially with a lower glass transition temperature compared to their more rigid, para-oriented counterparts.
The ortho-diamine structure of 4-POD also makes it a suitable candidate for the synthesis of polybenzoxazoles (PBOs), another class of high-performance polymers. Future research should focus on the direct synthesis and characterization of polymers from 4-POD to generate concrete experimental data. Such studies would be invaluable in fully elucidating its performance and positioning it within the landscape of advanced polymer precursors. The detailed protocols and comparative framework provided in this guide offer a solid foundation for such future investigations.
References
- Hsiao, S. H. (n.d.). POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks.
- Jeon, H., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 11(54), 34225-34234.
Appendix: Monomer Structures
-
PMDA: Pyromellitic dianhydride
-
BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride
-
BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride
-
BPADA: 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride)
-
HBPDA: dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride
-
4,4'-ODA: 4,4'-Oxydianiline
-
AHP: 4-Amino-N-(4-aminophenyl)benzamide
-
FDN: 9,9-bis(4-aminophenyl)fluorene
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Phenoxybenzene-1,2-diamine
This guide provides essential safety and logistical information for the proper disposal of 4-Phenoxybenzene-1,2-diamine (CAS No. 13940-96-0). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical waste. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the inherent hazards of this compound. This compound is an aromatic amine, a class of chemicals often associated with toxicological concerns.
1.1. Health Hazards
This compound is classified as harmful and an irritant. Key health hazards include:
-
Harmful if swallowed or inhaled: Acute oral and inhalation toxicity are significant concerns.
-
Causes skin and serious eye irritation: Direct contact can lead to irritation.
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.
-
Potential for allergic skin reaction: Like many aromatic amines, there is a risk of skin sensitization upon repeated contact[1].
1.2. Environmental Hazards
This compound is considered very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. Improper disposal can lead to the contamination of water systems and harm to aquatic organisms.
1.3. Personal Protective Equipment (PPE)
Given the identified hazards, the following minimum PPE must be worn when handling this compound waste:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
A summary of the key hazard information is provided in the table below.
| Hazard Statement | Classification | Reference |
| H302: Harmful if swallowed | Acute Toxicity, Oral | |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation | |
| H315: Causes skin irritation | Skin Corrosion/Irritation | |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation | |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure | |
| H317: May cause an allergic skin reaction | Skin Sensitization | [1] |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | [1] |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation at the point of generation.
2.1. Waste Classification
Under the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste is broadly categorized as "listed" or "characteristic" hazardous waste[2][3][4]. While this compound is not explicitly a "listed" waste, its toxic properties, particularly its aquatic toxicity, may qualify it as a "characteristic" hazardous waste. It is the responsibility of the waste generator to make this determination, often in consultation with their institution's Environmental Health and Safety (EHS) department[5].
2.2. Waste Segregation
To prevent unintended chemical reactions, this compound waste must be segregated from incompatible materials.
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and leak-proof container.
Do not mix this waste with:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Acids or Bases: May lead to exothermic reactions or degradation into unknown, potentially more hazardous compounds[6].
-
Aqueous Waste Streams (unless directed by EHS): Due to its high aquatic toxicity, direct disposal to the sanitary sewer is prohibited.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe accumulation and disposal of this compound waste.
3.1. Waste Accumulation in the Laboratory
-
Container Selection: Choose a container that is compatible with aromatic amines. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard"). The accumulation start date must also be clearly visible[7].
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks or spills[7].
-
Quantity Limits: Be aware of the quantity limits for satellite accumulation areas as defined by RCRA and your institution's policies[5].
3.2. Requesting a Waste Pickup
-
Contact EHS: Once the waste container is full, or if the accumulation time limit is approaching, contact your institution's EHS department to schedule a waste pickup.
-
Provide Information: Be prepared to provide all necessary information about the waste, including the chemical name, quantity, and any other components in the waste stream.
The decision-making process for handling this compound waste is illustrated in the diagram below.
Caption: Decision workflow for the disposal of this compound.
Final Disposal Methods
The ultimate disposal of this compound will be carried out by a licensed hazardous waste disposal facility. The most common and environmentally sound method for this type of organic chemical is:
-
Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred method. This process destroys the organic molecule, converting it to less harmful combustion products such as carbon dioxide, water, and nitrogen oxides. The incinerator must be equipped with appropriate air pollution control devices to scrub acidic gases and remove particulate matter.
Landfilling is generally not a suitable option for this chemical due to its potential to leach into the environment and its high aquatic toxicity.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and your supervisor.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS or emergency response team immediately.
-
Control the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of the spilled chemical.
-
Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department, even if you have cleaned it up yourself.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- PubChem. This compound.
- American Elements. This compound. [Link]
- PubChem. 4-(Benzyloxy)benzene-1,2-diamine.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: 4,4'-Diaminodiphenyl Ether. [Link]
- PubChem. 4-Ethoxy-1,2-benzenediamine.
- PubChem. 4-Phenoxybenzene-1,2-diol.
- ChemUniverse. This compound. [Link]
- ChemBK. 4-Phenoxy-1,2-phenylenediamine. [Link]
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
- Walchem.
- Sterlitech.
- U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
- Hampshire College. Chemical Management Plan. [Link]
- U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
- U.S. Environmental Protection Agency.
Sources
A Senior Application Scientist's Guide to Handling 4-Phenoxybenzene-1,2-diamine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of 4-Phenoxybenzene-1,2-diamine (CAS No. 13940-96-0), a compound that, like many aromatic amines, requires meticulous attention to safety protocols. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to empower researchers with the knowledge to maintain a secure laboratory environment.
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound whose toxicological properties are not yet fully characterized. However, available safety data indicates several potential hazards that must be managed. The primary risks are associated with ingestion, skin contact, eye contact, and inhalation of dust particles.
A summary of the hazard classifications for this compound is provided below. These classifications are the foundation upon which our handling protocols are built.
| Hazard Statement | Description | Implication for Laboratory Work |
| H302 | Harmful if swallowed | Ingestion can lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| H315 | Causes skin irritation | Direct contact can cause redness, itching, and inflammation. Appropriate gloves and protective clothing are mandatory. |
| H319 | Causes serious eye irritation | Accidental contact can result in significant eye damage. Chemical splash goggles are essential. |
| H332 | Harmful if inhaled | Inhaling dust can be toxic. All handling of the solid must be done in a ventilated enclosure. |
| H335 | May cause respiratory irritation | Inhalation may lead to irritation of the respiratory tract. Engineering controls are the primary defense. |
Given these hazards, a proactive and conservative approach to personal protection and handling is required. The absence of comprehensive toxicological data means we must treat this compound with a high degree of caution, assuming the potential for unknown long-term effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.[1][2]
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.
-
Rationale: Goggles provide a seal around the eyes to protect against splashes and fine dust.[3] When there is a significant risk of splashing, such as during bulk transfers or reaction quenching, a full-face shield should be worn in addition to goggles.[4]
-
-
Skin and Body Protection:
-
Gloves: Use chemical-resistant nitrile gloves.[4] Given that this is an aromatic amine, it is crucial to be aware of permeation. While specific breakthrough data for this compound is not available, studies on similar compounds show that no glove material is impervious forever.[5][6]
-
Protocol: Always double-glove. Inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.[3]
-
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required.
-
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[7]
-
-
Respiratory Protection:
-
Primary Control: All procedures that may generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[8] This engineering control is the most effective way to prevent inhalation exposure.[3]
-
Secondary Control: If engineering controls are not feasible or fail, a NIOSH-approved respirator with an appropriate particulate filter may be required. Use of a respirator necessitates inclusion in a formal respiratory protection program with medical evaluation and fit testing.[1]
-
PPE Workflow: Donning and Doffing Sequence
Properly putting on and removing PPE is as critical as its selection to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, pre-defined protocol minimizes the risk of exposure during routine laboratory operations.
Weighing and Transferring the Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for handling this compound. Cover the work surface with disposable bench paper.[9]
-
PPE: Don all required PPE as outlined in the previous section.
-
Weighing:
-
Use an analytical balance inside the fume hood or a ventilated balance safety enclosure.
-
Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or vessel.
-
Avoid creating dust. Move slowly and deliberately.
-
Once the desired amount is weighed, securely cap the stock bottle immediately.
-
-
Transfer: Carefully transfer the weighed solid to the reaction vessel. If possible, use a powder funnel to minimize the chance of spillage.
-
Decontamination: After the transfer is complete, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. Dispose of contaminated wipes and bench paper as hazardous waste.
-
Hand Washing: After removing your gloves, always wash your hands thoroughly with soap and water.[8]
Emergency Procedures: Managing Spills and Exposures
Accidents can happen. A clear, well-rehearsed emergency plan is essential.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical services.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Small Spill Cleanup Protocol (Solid Powder)
This protocol applies to small spills (<1 gram) within a chemical fume hood.
-
Alert: Notify others in the immediate area.
-
Isolate: Ensure the fume hood sash is kept at the proper height.
-
PPE: Ensure you are wearing the appropriate PPE, including double gloves, goggles, and a lab coat.
-
Contain: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.
-
Collect: Carefully sweep the material into a dustpan. Avoid creating dust.[10] Transfer the collected material and absorbent into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse. Place all cleaning materials into the hazardous waste container.
-
Dispose: Dispose of the sealed waste container according to your institution's hazardous waste procedures.
Disposal Plan: Compliant Waste Management
Proper disposal is a critical final step to protect both personnel and the environment. All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all excess solid chemical and contaminated materials (e.g., gloves, weigh boats, bench paper, cleaning materials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label must include the chemical name ("this compound") and the relevant hazard warnings (e.g., "Toxic," "Irritant").
-
-
Liquid Waste:
-
If the compound is used in a solution, collect the liquid waste in a compatible, sealed, and labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed and it is permitted by your institution's Environmental Health and Safety (EHS) office.
-
Waste Disposal Workflow
Caption: Standard workflow for the disposal of this compound waste.
By integrating these safety protocols into your daily laboratory workflow, you build a self-validating system of safety, ensuring that your research not only advances science but does so responsibly. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning work.
References
- American Elements. This compound | CAS 13940-96-0. [Link]
- PubChem. This compound | C12H12N2O | CID 10655643. [Link]
- Taylor & Francis Online. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. [Link]
- PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]
- University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]
- A&D Weighing. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- National Center for Biotechnology Information.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
- Minnesota State University Moorhead. Safety Guidelines | Organic Chemistry I Lab. [Link]
- University of Wisconsin-La Crosse.
Sources
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hsa.ie [hsa.ie]
- 5. tandfonline.com [tandfonline.com]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
